molecular formula Cl3Cr<br>CrCl3 B056821 Chromium(III) chloride hexahydrate CAS No. 10060-12-5

Chromium(III) chloride hexahydrate

Cat. No.: B056821
CAS No.: 10060-12-5
M. Wt: 158.35 g/mol
InChI Key: QSWDMMVNRMROPK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a high-purity inorganic salt widely utilized as a essential source of trivalent chromium ions (Cr³⁺) in scientific research. Its primary research value lies in its role as a precursor in catalysis, where it serves as a Lewis acid catalyst in organic transformations such as oxidations, polymerizations, and the Friedel-Crafts alkylation. In materials science, it is a critical starting material for the synthesis of chromium-based nanoparticles, thin films, and metal-organic frameworks (MOFs), enabling the study of their magnetic, optical, and structural properties. Biochemically, CrCl₃·6Hydrate is employed to investigate the purported biological role of chromium(III) in potentiating insulin action, often studied in cell culture models to explore glucose metabolism and insulin signaling pathways. Its mechanism of action in these systems stems from the ability of the Cr³⁺ ion to coordinate with biological ligands and interact with cellular components. This reagent is also fundamental in coordination chemistry for synthesizing novel chromium complexes to study their geometry, stability, and redox behavior. Offered with guaranteed purity and consistency, our this compound is an indispensable tool for researchers advancing the fields of inorganic chemistry, biochemistry, and advanced materials engineering.

Properties

IUPAC Name

trichlorochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3Cr, CrCl3
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name chromium(III) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chromium(III)_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10060-12-5 (hexahydrate)
Record name Chromic chloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20858722
Record name Chromium chloride (CrCl3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals., Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH], VIOLET CRYSTALS.
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium(III) chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2502
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

Dissociates above 1300C (EPA, 1998), 1300 °C (decomposes)
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium (III) chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Insoluble in alcohol, Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether, Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol, Solubility in water: none
Record name Chromium (III) chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

2.87 (EPA, 1998) - Denser than water; will sink, 2.87 at 25 °C, 2.87 g/cm³
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium (III) chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Violet, lustrous, hexagonal, crystalline scales, Red-violet crystals, Bright purple plates

CAS No.

10025-73-7
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium chloride (CrCl3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10025-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromic chloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium chloride (CrCl3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium chloride (CrCl3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromium (III) chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

2106 °F (EPA, 1998), 1152 °C
Record name CHROMIC CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4921
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chromium (III) chloride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHROMIUM(III) CHLORIDE (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is not a single compound but exists as a series of structural isomers, also known as hydrate (B1144303) isomers. This phenomenon arises from the interchange of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the outer crystal lattice. These isomers exhibit distinct chemical and physical properties, including color, reactivity, and electrical conductivity, which are crucial for their application in various fields, including catalysis and as precursors for the synthesis of other chromium compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of the three primary structural isomers of this compound.

The Structural Isomers

The three well-characterized structural isomers of this compound are:

  • Hexaaquachromium(III) chloride: [Cr(H₂O)₆]Cl₃

  • Pentaaquachlorochromium(III) chloride monohydrate: [Cr(H₂O)₅Cl]Cl₂·H₂O

  • Tetraaquadichlorochromium(III) chloride dihydrate: [Cr(H₂O)₄Cl₂]Cl·2H₂O

The key difference between these isomers lies in the composition of the complex cation and the number of free chloride ions in the crystal lattice. This difference directly impacts their properties.

Comparative Data of Structural Isomers

The distinct structural arrangements of the isomers lead to measurable differences in their properties. The following tables summarize the key quantitative data for each isomer.

Table 1: General and Physical Properties
Property[Cr(H₂O)₆]Cl₃[Cr(H₂O)₅Cl]Cl₂·H₂O[Cr(H₂O)₄Cl₂]Cl·2H₂O
IUPAC Name Hexaaquachromium(III) chloridePentaaquachlorochromium(III) chloride monohydrateTetraaquadichlorochromium(III) chloride dihydrate
Color VioletPale GreenDark Green
Molar Mass ( g/mol ) 266.45266.45266.45
Table 2: Chemical and Spectroscopic Properties
Property[Cr(H₂O)₆]Cl₃[Cr(H₂O)₅Cl]Cl₂·H₂O[Cr(H₂O)₄Cl₂]Cl·2H₂O
Number of Free Cl⁻ Ions 321
Precipitate with excess AgNO₃ 3 moles of AgCl2 moles of AgCl1 mole of AgCl
Molar Conductivity HighIntermediateLow
UV-Vis λmax (nm) ~400, ~580[1]Not specifiedNot specified, but distinct from the violet isomer

Experimental Protocols

Synthesis of Isomers

1. Synthesis of Hexaaquachromium(III) chloride ([Cr(H₂O)₆]Cl₃) - Violet

  • Principle: This isomer can be prepared by the reaction of chromium(III) oxide with hydrochloric acid, followed by crystallization.

  • Procedure:

    • To 15 g of green chromium(III) oxide (Cr₂O₃) in a flask, add 50 mL of concentrated hydrochloric acid.

    • Gently heat the mixture under reflux until the chromium(III) oxide has completely dissolved, resulting in a green solution.

    • Cool the solution and allow it to stand for several days. Violet crystals of [Cr(H₂O)₆]Cl₃ will slowly form.

    • Isolate the crystals by filtration, wash with a small amount of cold water, followed by ethanol, and finally diethyl ether.

    • Dry the crystals in a desiccator.

2. Synthesis of Pentaaquachlorochromium(III) chloride monohydrate ([Cr(H₂O)₅Cl]Cl₂·H₂O) - Pale Green

  • Principle: This isomer can be obtained by the controlled aquation of the dark green isomer in the presence of an ether-HCl solution.

  • Procedure:

    • Dissolve 10 g of the dark green isomer, [Cr(H₂O)₄Cl₂]Cl·2H₂O, in 20 mL of water.

    • Cool the solution in an ice bath and saturate it with hydrogen chloride gas.

    • Separately, cool 200 mL of diethyl ether in an ice bath and saturate it with hydrogen chloride gas.

    • Slowly add the aqueous chromium chloride solution to the ether-HCl solution while stirring vigorously.

    • A pale green precipitate of [Cr(H₂O)₅Cl]Cl₂·H₂O will form.

    • Filter the precipitate, wash with diethyl ether, and dry in a vacuum desiccator.

3. Synthesis of Tetraaquadichlorochromium(III) chloride dihydrate ([Cr(H₂O)₄Cl₂]Cl·2H₂O) - Dark Green

  • Principle: The commercially available dark green isomer is typically prepared by the direct reaction of chromium metal or chromium(III) hydroxide (B78521) with hydrochloric acid.

  • Procedure:

    • Add 10 g of chromium metal to 100 mL of 6 M hydrochloric acid.

    • Heat the mixture gently to initiate the reaction. The reaction can be vigorous, so control the heating.

    • Continue heating until all the chromium has reacted, and the solution is a deep green color.

    • Filter the hot solution to remove any unreacted impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the dark green crystals by filtration, wash with a small amount of ice-cold water, and dry.

Characterization of Isomers

1. Determination of Free Chloride Ions by Titration

  • Principle: The number of chloride ions outside the coordination sphere can be quantitatively determined by titration with a standard silver nitrate (B79036) solution. Only the free chloride ions will react to form a precipitate of silver chloride (AgCl).

  • Procedure (Mohr's Method):

    • Accurately weigh approximately 0.5 g of the this compound isomer and dissolve it in 50 mL of deionized water.

    • Add 1 mL of 5% potassium chromate (B82759) (K₂CrO₄) solution as an indicator.

    • Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution.

    • The endpoint is indicated by the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).

    • Record the volume of AgNO₃ used and calculate the moles of free chloride ions per mole of the complex.

2. Molar Conductivity Measurement

  • Principle: The molar conductivity of a solution is proportional to the number of ions present. By measuring the molar conductivity of solutions of each isomer at the same concentration, their ionic nature can be compared.

  • Procedure:

    • Prepare 0.01 M aqueous solutions of each of the three isomers.

    • Using a calibrated conductivity meter, measure the conductivity of each solution at a constant temperature (e.g., 25 °C).

    • Calculate the molar conductivity (Λm) using the formula: Λm = κ / c, where κ is the measured conductivity and c is the molar concentration.

    • Compare the molar conductivity values. The violet isomer, which dissociates into four ions ([Cr(H₂O)₆]³⁺ and 3Cl⁻), will exhibit the highest molar conductivity. The pale green isomer, dissociating into three ions ([Cr(H₂O)₅Cl]²⁺ and 2Cl⁻), will have an intermediate value. The dark green isomer, which forms two ions ([Cr(H₂O)₄Cl₂]⁺ and Cl⁻), will show the lowest molar conductivity.

3. UV-Visible Spectroscopy

  • Principle: The color of the isomers is due to the absorption of light in the visible region, which causes d-d electronic transitions in the chromium(III) ion. The wavelength of maximum absorbance (λmax) is sensitive to the ligands coordinated to the metal center.

  • Procedure:

    • Prepare dilute aqueous solutions of each isomer of a known concentration.

    • Record the UV-Visible absorption spectrum for each solution over a range of 350-700 nm using a spectrophotometer.

    • Identify the λmax values for each isomer. The violet [Cr(H₂O)₆]³⁺ complex will show two distinct absorption bands around 400 nm and 580 nm.[1] The substitution of water ligands with chloride ions will cause a shift in these absorption bands.

Logical Relationships and Experimental Workflow

The following diagram illustrates the relationship between the isomers and the experimental workflow for their characterization.

Isomer_Workflow Violet [Cr(H2O)6]Cl3 (Violet) Titration Chloride Titration Violet->Titration 3 Cl- ions Conductivity Molar Conductivity Violet->Conductivity High UVVis UV-Vis Spectroscopy Violet->UVVis λmax ~400, 580 nm PaleGreen [Cr(H2O)5Cl]Cl2·H2O (Pale Green) PaleGreen->Titration 2 Cl- ions PaleGreen->Conductivity Medium PaleGreen->UVVis Shifted λmax DarkGreen [Cr(H2O)4Cl2]Cl·2H2O (Dark Green) DarkGreen->Titration 1 Cl- ion DarkGreen->Conductivity Low DarkGreen->UVVis Further Shifted λmax

Caption: Workflow for the characterization of this compound isomers.

Conclusion

The structural isomers of this compound provide a classic example of hydrate isomerism in coordination chemistry. Understanding the distinct properties and the methods for their synthesis and characterization is fundamental for researchers and professionals working with chromium compounds. The differences in their coordinated ligands directly influence their reactivity and potential applications, making the ability to distinguish and selectively synthesize these isomers a valuable skill in a laboratory setting. This guide provides the necessary theoretical background and practical protocols to effectively work with these important inorganic compounds.

References

"coordination chemistry of [Cr(H2O)6]Cl3"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Coordination Chemistry of [Cr(H₂O)₆]Cl₃

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaaquachromium(III) chloride, with the chemical formula [Cr(H₂O)₆]Cl₃, is a coordination compound that serves as a fundamental example in the study of transition metal chemistry. Its distinct electronic structure, spectroscopic features, magnetic properties, and reactivity provide a rich basis for understanding the principles of coordination chemistry. Furthermore, the biological activity of chromium(III) complexes, including their potential role in glucose metabolism, has made them a subject of interest in the field of drug development. This technical guide offers a comprehensive examination of the core coordination chemistry of [Cr(H₂O)₆]Cl₃, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Synthesis and Structural Characterization

The synthesis of hexaaquachromium(III) chloride typically involves the dissolution of a chromium(III) source in a non-coordinating acid, followed by crystallization. The resulting solid consists of the octahedral [Cr(H₂O)₆]³⁺ cation and three chloride anions.

Experimental Protocol: Synthesis of [Cr(H₂O)₆]Cl₃

A common laboratory-scale synthesis of [Cr(H₂O)₆]Cl₃ is achieved through the reaction of chromium(III) chloride hexahydrate with a dehydrating agent to remove coordinated chloride ions, followed by recrystallization from water. A more direct route involves the dissolution of chromium metal in hydrochloric acid.

  • Reaction Setup: In a well-ventilated fume hood, cautiously add metallic chromium to an excess of concentrated hydrochloric acid. The reaction will proceed with the evolution of hydrogen gas.

  • Dissolution and Oxidation: The initial product is the blue [Cr(H₂O)₆]²⁺ ion. This is readily oxidized by atmospheric oxygen to the green [Cr(H₂O)₄Cl₂]⁺ complex and other chloro-aqua species.

  • Formation of the Hexaaqua Complex: The green solution is then diluted with a significant volume of water and allowed to stand for several hours to days. During this time, the coordinated chloride ions are slowly replaced by water molecules, leading to the formation of the violet [Cr(H₂O)₆]³⁺ ion.

  • Crystallization: The violet solution is concentrated by gentle heating or under reduced pressure to induce crystallization.

  • Isolation and Purification: The resulting violet crystals of [Cr(H₂O)₆]Cl₃ are collected by vacuum filtration, washed with a minimal amount of ice-cold distilled water to remove soluble impurities, and subsequently with a non-coordinating solvent like diethyl ether to aid in drying. The crystals are then dried in a desiccator.

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms in [Cr(H₂O)₆]Cl₃ is determined by single-crystal X-ray diffraction.

  • Crystal Mounting: A high-quality single crystal of suitable size is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the calculated and observed diffraction data.

Electronic Structure and Spectroscopic Properties

Crystal Field Theory and Electronic Configuration

The central chromium atom in the [Cr(H₂O)₆]³⁺ ion is in the +3 oxidation state, with an electronic configuration of [Ar] 3d³. In the octahedral field created by the six water ligands, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. The three d-electrons occupy the t₂g orbitals with parallel spins, leading to a t₂g³ e_g⁰ ground-state configuration.

UV-Visible Absorption Spectroscopy

The characteristic violet color of the [Cr(H₂O)₆]³⁺ ion is a result of electronic transitions from the ground state to excited states upon the absorption of visible light. These d-d transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivity.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: A solution of [Cr(H₂O)₆]Cl₃ of known concentration is prepared in deionized water.

  • Instrument Calibration: A UV-Vis spectrophotometer is calibrated using a cuvette containing the solvent (deionized water) as a blank.

  • Spectral Acquisition: The absorption spectrum of the sample solution is recorded over a wavelength range of approximately 300 to 800 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar absorptivity (ε) for each band is calculated using the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Quantitative Spectroscopic Data

The electronic spectrum of [Cr(H₂O)₆]³⁺ is characterized by two main absorption bands in the visible region.

ParameterValueReference
λmax (⁴A₂g → ⁴T₂g) ~575 nm (17,400 cm⁻¹)[1]
λmax (⁴A₂g → ⁴T₁g) ~408 nm (24,500 cm⁻¹)[1]
Molar Absorptivity (ε) for ⁴A₂g → ⁴T₂g ~13 L mol⁻¹ cm⁻¹[2]
Molar Absorptivity (ε) for ⁴A₂g → ⁴T₁g ~15 L mol⁻¹ cm⁻¹[2]
Crystal Field Splitting Energy (10Dq or Δo) ~17,400 cm⁻¹[2]
Racah Parameter (B) ~725 cm⁻¹[2]

Magnetic Properties

With three unpaired electrons in the t₂g orbitals, the [Cr(H₂O)₆]³⁺ complex is paramagnetic.

Experimental Protocol: Magnetic Susceptibility Measurement by the Gouy Method

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample.[3][4][5][6]

  • Sample Preparation: The powdered [Cr(H₂O)₆]Cl₃ sample is uniformly packed into a cylindrical tube of known dimensions (the Gouy tube).

  • Weight in Absence of Field: The tube is suspended from a sensitive balance, and its weight is accurately measured in the absence of an external magnetic field.

  • Weight in Presence of Field: The sample is then positioned so that one end is in the center of a strong magnetic field and the other end is in a region of negligible field strength. The apparent weight is measured again.

  • Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. The effective magnetic moment (μ_eff) can then be determined using the equation μ_eff = 2.828(χ_M * T)^(1/2), where χ_M is the molar magnetic susceptibility and T is the absolute temperature.

Quantitative Magnetic Data
ParameterValue
Number of Unpaired Electrons 3
Theoretical Spin-Only Magnetic Moment 3.87 B.M.
Experimentally Observed Magnetic Moment ~3.8 B.M.

Reactivity in Aqueous Solution

Hydrolysis Reactions

The hexaaquachromium(III) ion is acidic and undergoes hydrolysis in aqueous solution, where coordinated water molecules act as Brønsted-Lowry acids.[7][8]

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

Further deprotonation and condensation reactions can lead to the formation of polynuclear hydroxo- and oxo-bridged species.

Quantitative Hydrolysis Data

The following table summarizes the equilibrium constants for the initial hydrolysis steps of the [Cr(H₂O)₆]³⁺ ion at 298 K.[9][10]

Equilibriumlog K
[Cr(H₂O)₆]³⁺ ⇌ [Cr(OH)(H₂O)₅]²⁺ + H⁺-4.0
2[Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2H⁺-5.29
3[Cr(H₂O)₆]³⁺ ⇌ [Cr₃(μ-OH)₄(H₂O)₉]⁵⁺ + 4H⁺-9.10
Ligand Exchange Kinetics

The exchange of coordinated water molecules with bulk solvent is a fundamental reaction that dictates the rate of formation of other chromium(III) complexes. For [Cr(H₂O)₆]³⁺, this exchange is relatively slow due to its high crystal field stabilization energy.

Quantitative Kinetic Data for Water Exchange
ParameterValue (at 298 K)Reference
First-order rate constant (k_ex) 2.4 x 10⁻⁶ s⁻¹[11][12]
Half-life (t₁/₂) ~3.3 days[11][12]

Relevance in Drug Development: Insulin (B600854) Mimetic Properties

Trivalent chromium has been investigated for its potential role in enhancing insulin signaling, which is crucial for glucose homeostasis.[13][14][15][16][17] This has led to the exploration of chromium(III) complexes as potential therapeutic agents for type 2 diabetes.

Proposed Mechanism of Action: The Chromodulin Hypothesis

A widely discussed mechanism involves the oligopeptide chromodulin (also known as low-molecular-weight chromium-binding substance).[14]

  • Insulin Receptor Activation: Insulin binds to its receptor on the cell surface, activating the receptor's intrinsic tyrosine kinase activity.

  • Chromium Influx: This activation is thought to trigger the influx of chromium(III) into the cell.

  • Apo-chromodulin Binding: Inside the cell, four Cr³⁺ ions bind to apo-chromodulin.

  • Holo-chromodulin Formation and Signal Amplification: The resulting holo-chromodulin (the active form) binds to the insulin receptor, potentiating its kinase activity and amplifying the downstream insulin signaling cascade. This leads to enhanced glucose uptake and metabolism.

Chromium Picolinate (B1231196) as a Drug Candidate

Chromium picolinate, a coordination complex of chromium(III) with picolinic acid, is a popular dietary supplement.[18][19][20] It is believed to have higher bioavailability than inorganic chromium salts. The proposed mechanism of action for its insulin-sensitizing effects aligns with the chromodulin hypothesis. Research suggests that chromium picolinate may improve glycemic control and lipid profiles in some individuals with insulin resistance.[21]

Visualizations

d_orbital_splitting cluster_transitions t2g t₂g (↑)(↑)(↑) eg e_g ( )( ) t2g->eg trans1 ⁴A₂g → ⁴T₂g trans2 ⁴A₂g → ⁴T₁g

Caption: d-orbital splitting and electronic transitions in [Cr(H₂O)₆]³⁺.

synthesis_flowchart Start Cr Metal + Conc. HCl Step1 Oxidation by Air Start->Step1 Step2 Dilution with H₂O Step1->Step2 Step3 Ligand Exchange (Cl⁻ → H₂O) Step2->Step3 Step4 Concentration & Crystallization Step3->Step4 End [Cr(H₂O)₆]Cl₃ Crystals Step4->End

Caption: A simplified workflow for the synthesis of [Cr(H₂O)₆]Cl₃.

insulin_signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds Cr_Influx Cr³⁺ Influx IR->Cr_Influx Triggers IR_Kinase IR Kinase Activation IR->IR_Kinase Apo_LMWCr Apo-LMWCr Cr_Influx->Apo_LMWCr Binds to Holo_LMWCr Holo-LMWCr (Active) Apo_LMWCr->Holo_LMWCr Holo_LMWCr->IR Binds to & Activates Signal_Amp Signal Amplification IR_Kinase->Signal_Amp Glucose_Uptake Glucose Uptake Signal_Amp->Glucose_Uptake

Caption: Proposed mechanism of insulin signal enhancement by chromium(III).

References

Spectroscopic Properties of trans-[CrCl2(H2O)4]Cl·2H2O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the coordination complex trans-dichloridotetraaquachromium(III) chloride dihydrate, with the chemical formula trans-[CrCl2(H2O)4]Cl·2H2O. This compound, commonly known as "green chromium chloride," serves as a fundamental example of a d³ transition metal complex, exhibiting characteristic electronic and vibrational spectra. This document details the experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

trans-[CrCl2(H2O)4]Cl·2H2O is a coordination complex in which a central chromium(III) ion is octahedrally coordinated to four water molecules and two chloride ions in a trans configuration. An additional chloride ion acts as a counter-ion, and two water molecules are present as water of crystallization. The spectroscopic properties of this complex are dominated by the d-d electronic transitions of the Cr(III) center and the vibrational modes of the coordinated water and chloride ligands.

Synthesis of trans-[CrCl2(H2O)4]Cl·2H2O

The synthesis of trans-[CrCl2(H2O)4]Cl·2H2O is achieved by the reaction of a chromium(III) salt with hydrochloric acid. The following is a typical laboratory procedure.

Experimental Protocol
  • Dissolution: Dissolve 10 g of chromium(III) chloride hexahydrate (CrCl3·6H2O) in 15 mL of distilled water in a 100 mL beaker.

  • Acidification: Slowly add 20 mL of concentrated hydrochloric acid to the solution while stirring.

  • Concentration: Gently heat the solution on a hot plate in a fume hood to reduce its volume to approximately half.

  • Crystallization: Cool the concentrated solution in an ice bath. Green crystals of trans-[CrCl2(H2O)4]Cl·2H2O will precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with small portions of ice-cold ethanol (B145695) to remove any unreacted starting materials and excess acid.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

Spectroscopic Characterization

The spectroscopic characterization of trans-[CrCl2(H2O)4]Cl·2H2O is primarily conducted using UV-Visible and Infrared spectroscopy.

UV-Visible Spectroscopy

The electronic absorption spectrum of trans-[CrCl2(H2O)4]Cl·2H2O in aqueous solution is characterized by two broad, weak absorption bands in the visible region. These bands are due to spin-allowed d-d transitions of the chromium(III) ion in an approximately octahedral ligand field. The two main transitions are assigned as 4A2g → 4T2g and 4A2g → 4T1g.

  • Solution Preparation: Prepare a stock solution of trans-[CrCl2(H2O)4]Cl·2H2O of a known concentration (e.g., 0.05 M) in distilled water. The complex is known to undergo slow aquation, so the spectrum should be recorded promptly after dissolution.[1]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a range of 350-800 nm. Use distilled water as the reference in the reference cuvette.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Transitionλmax (nm)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
⁴A₂g → ⁴T₂g~620~16,130~15-30
⁴A₂g → ⁴T₁g~450~22,220~20-40

Note: The exact λmax and ε values can vary slightly depending on the solvent and the specific experimental conditions. The molar absorptivity values are typical for spin-allowed but Laporte-forbidden d-d transitions.

Infrared (IR) Spectroscopy

The infrared spectrum of trans-[CrCl2(H2O)4]Cl·2H2O provides information about the vibrational modes of the coordinated water molecules and the chromium-ligand bonds.

  • Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing the mixture into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes.

Wavenumber (cm⁻¹)Assignment
3530 - 2950ν(O-H) of coordinated and lattice water[2]
~1630δ(H-O-H) of coordinated water
910, 760, 635Librational modes of coordinated water (at low temp.)[2]
554, 447, 409Librational modes of coordinated water (at low temp.)[2]
Below 400ν(Cr-O) and ν(Cr-Cl)

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of trans-[CrCl2(H2O)4]Cl·2H2O.

SynthesisWorkflow Synthesis Workflow for trans-[CrCl2(H2O)4]Cl·2H2O start Start: CrCl3·6H2O dissolve Dissolve in H2O start->dissolve add_hcl Add conc. HCl dissolve->add_hcl heat Heat to concentrate add_hcl->heat cool Cool in ice bath heat->cool precipitate Precipitation of green crystals cool->precipitate filter Vacuum filtration precipitate->filter wash Wash with cold ethanol filter->wash dry Dry in desiccator wash->dry product Product: trans-[CrCl2(H2O)4]Cl·2H2O dry->product

Caption: Synthesis workflow for trans-[CrCl2(H2O)4]Cl·2H2O.

CharacterizationWorkflow Spectroscopic Characterization Workflow cluster_uv_vis UV-Vis Analysis cluster_ir IR Analysis product trans-[CrCl2(H2O)4]Cl·2H2O uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir uv_vis_prep Prepare aqueous solution ir_prep Prepare KBr pellet uv_vis_record Record spectrum (350-800 nm) uv_vis_prep->uv_vis_record uv_vis_analysis Determine λmax and ε uv_vis_record->uv_vis_analysis ir_record Record spectrum (4000-400 cm-1) ir_prep->ir_record ir_analysis Assign vibrational bands ir_record->ir_analysis

Caption: Spectroscopic characterization workflow.

Conclusion

The spectroscopic properties of trans-[CrCl2(H2O)4]Cl·2H2O are well-defined and consistent with its structure as a d³ octahedral chromium(III) complex. The UV-Visible spectrum is characterized by two spin-allowed d-d transitions, while the infrared spectrum displays the characteristic vibrational modes of its aquo and chloro ligands. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this and similar coordination compounds.

References

A Technical Guide to the Magnetic Susceptibility of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the magnetic properties of chromium(III) chloride hexahydrate, [Cr(H₂O)₆]Cl₃. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the magnetic behavior of this coordination compound. The document details the theoretical basis of its paramagnetism, presents quantitative magnetic data, and outlines a detailed experimental protocol for its characterization.

Theoretical Background

The magnetic properties of a substance are determined by the presence of unpaired electrons. Materials with unpaired electrons are attracted to a magnetic field and are known as paramagnetic. The magnetic behavior of this compound is dictated by the electronic configuration of the central chromium(III) ion.

1.1. Electronic Configuration of Cr(III)

Chromium in its +3 oxidation state (Cr³⁺) has an electron configuration of [Ar] 3d³. In the octahedral crystal field of the hexahydrate complex, [Cr(H₂O)₆]³⁺, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). According to Hund's rule, the three d-electrons will singly occupy the three t₂g orbitals, resulting in three unpaired electrons. For a d³ configuration in an octahedral field, the high-spin and low-spin arrangements are identical.[1]

1.2. Magnetic Moment

The magnetic moment of a paramagnetic substance arises from the spin and orbital angular momenta of its unpaired electrons. For most first-row transition metal complexes, the orbital contribution is "quenched" by the ligand field, and the magnetic moment can be approximated by the spin-only formula:

μ_so = √[n(n+2)]

where:

  • μ_so is the spin-only magnetic moment in Bohr Magnetons (B.M.).

  • n is the number of unpaired electrons.

For the Cr(III) ion with three unpaired electrons (n=3), the theoretical spin-only magnetic moment is:

μ_so = √[3(3+2)] = √15 ≈ 3.87 B.M.

This theoretical value is in close agreement with experimentally observed values.

Quantitative Magnetic Data

The magnetic properties of this compound are summarized in the table below. The molar magnetic susceptibility was calculated from the experimentally observed effective magnetic moment at a standard temperature of 298 K.

ParameterSymbolValue
Number of Unpaired Electronsn3
Theoretical Spin-Only Magnetic Momentμ_so3.87 B.M.
Observed Effective Magnetic Momentμ_eff3.83 B.M.[2][3]
Calculated Molar Magnetic Susceptibility (298 K)χ_M6135 x 10⁻⁶ cm³/mol (Calculated)

Note: The molar magnetic susceptibility (χ_M) is calculated using the formula μ_eff = 2.828√(χ_M·T). This value represents the corrected molar susceptibility (χ'_M), which accounts for the diamagnetic contributions of the atoms.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common and reliable technique for determining the magnetic susceptibility of solid samples. It measures the apparent change in the mass of a sample when it is placed in a magnetic field.[4][5]

3.1. Apparatus

  • Gouy Balance (Analytical balance with a hook for suspending the sample)

  • Electromagnet with a variable power supply

  • Gaussmeter for magnetic field calibration

  • Gouy sample tube (a long, cylindrical tube of uniform diameter)

  • Finely powdered sample of this compound

  • Calibration standard with a known magnetic susceptibility (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)

3.2. Procedure

  • Calibration: a. Accurately weigh the empty, clean, and dry Gouy tube (m₀). b. Suspend the empty tube from the balance so that its bottom is in the region of the negligible magnetic field. Record the mass with the magnet off (W_empty,off). c. Turn the magnet on to the desired field strength (H). Record the mass of the empty tube again (W_empty,on). d. Fill the tube with the calibration standard to a fixed height (L). e. Weigh the filled tube with the magnet off (W_cal,off) and with the magnet on (W_cal,on). f. Calculate the change in mass for the calibrant (ΔW_cal = W_cal,on - W_cal,off) and the empty tube (ΔW_empty = W_empty,on - W_empty,off). g. The force exerted on the calibrant is F_cal = g(ΔW_cal - ΔW_empty). h. Use the known mass susceptibility (χ_g,cal) of the standard to determine the apparatus constant (β) and the air displacement correction (α) for subsequent calculations.

  • Sample Measurement: a. Empty and clean the Gouy tube. b. Fill the tube with the finely powdered this compound to the exact same height (L) as the calibrant. This is crucial for accurate results. c. Weigh the tube containing the sample with the magnet off (W_sample,off) and on (W_sample,on) at the same field strength (H) used for calibration. d. Record the ambient temperature (T) in Kelvin.

3.3. Calculations

  • Calculate the mass of the sample (m_sample): m_sample = W_sample,off - m₀

  • Calculate the change in mass for the sample (ΔW_sample): ΔW_sample = W_sample,on - W_sample,off

  • Calculate the mass susceptibility (χ_g) of the sample: χ_g = [β * (ΔW_sample - ΔW_empty) / m_sample] + α

  • Calculate the molar susceptibility (χ_M) of the sample: χ_M = χ_g * Molar Mass of CrCl₃·6H₂O

  • Correct for Diamagnetism: The measured molar susceptibility (χ_M) includes both the paramagnetic contribution from the Cr(III) ion and diamagnetic contributions from the chromium ion, water ligands, and chloride counter-ions. The corrected molar susceptibility (χ'_M) is found by subtracting the diamagnetic correction (D). χ'_M = χ_M - D Pascal's constants can be used to estimate the diamagnetic correction D.

  • Calculate the Effective Magnetic Moment (μ_eff): μ_eff = 2.828 * √(χ'_M * T)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the magnetic susceptibility of a sample using the Gouy balance method.

Gouy_Method_Workflow cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_calc Calculation cluster_result Final Result prep_sample Prepare Fine Powder of Sample calibrate Calibrate with Standard (Determine β and α) prep_sample->calibrate prep_cal Prepare Calibration Standard prep_cal->calibrate weigh_empty_off Weigh Empty Tube (Magnet Off) calibrate->weigh_empty_off weigh_empty_on Weigh Empty Tube (Magnet On) weigh_empty_off->weigh_empty_on calc_delta_w Calculate ΔW (W_on - W_off) weigh_empty_on->calc_delta_w weigh_filled_off Weigh Filled Tube (Magnet Off) weigh_filled_on Weigh Filled Tube (Magnet On) weigh_filled_off->weigh_filled_on weigh_filled_on->calc_delta_w calc_chi_g Calculate Mass Susceptibility (χ_g) calc_delta_w->calc_chi_g calc_chi_m Calculate Molar Susceptibility (χ_M) calc_chi_g->calc_chi_m correct_dia Correct for Diamagnetism (χ'_M) calc_chi_m->correct_dia calc_mueff Calculate Effective Magnetic Moment (μ_eff) correct_dia->calc_mueff

Caption: Workflow for Magnetic Susceptibility Measurement by Gouy Method.

References

The Hydrolysis of Chromium(III) Chloride Hexahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous hydrolysis of chromium(III) chloride hexahydrate, a process of significant interest in fields ranging from catalysis to drug development. Understanding the speciation, kinetics, and influencing factors of this reaction is critical for controlling the form and function of chromium(III) in various applications.

Introduction to Chromium(III) Hydrolysis

This compound, with the chemical formula CrCl₃·6H₂O, is a common and stable source of trivalent chromium. In aqueous solutions, the chromium(III) ion does not exist as a simple bare ion but rather as a hydrated complex, most commonly the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1] This complex is the starting point for a series of hydrolysis and olation reactions that are highly dependent on conditions such as pH, temperature, and the presence of other coordinating ligands.

The hydrolysis process involves the deprotonation of the coordinated water molecules, leading to the formation of various hydroxo and aqua-hydroxo species. These reactions are fundamental to the behavior of chromium(III) in biological and environmental systems and are crucial for the design of chromium-based drugs and catalysts.

Chemical Principles of Hydrolysis

The dissolution of this compound in water results in the formation of different hydrate (B1144303) isomers, with the most common being the dark green [CrCl₂(H₂O)₄]Cl·2H₂O and the violet [Cr(H₂O)₆]Cl₃.[2][3][4] Over time in aqueous solution, these chloro-aqua complexes tend to aquate, ultimately forming the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a violet-gray color to the solution.[5]

The hexaaquachromium(III) ion is a weak acid and undergoes hydrolysis, as shown in the following equilibrium reactions:

  • First Hydrolysis Step: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺[6]

  • Second Hydrolysis Step: [Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺

  • Third Hydrolysis Step: [Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ [Cr(H₂O)₃(OH)₃]⁰ + H₃O⁺

These reactions are highly pH-dependent. As the pH increases, the equilibrium shifts to the right, favoring the formation of hydroxo species.[7] At pH values above 6, the neutral chromium(III) hydroxide (B78521), Cr(OH)₃, precipitates out of solution.[7]

Olation and Oxolation

With increasing concentration and temperature, the mononuclear chromium(III) hydroxo complexes can undergo further reactions to form polynuclear species through olation (formation of hydroxo bridges) and oxolation (formation of oxo bridges).[8][9] These processes lead to the formation of dimers, trimers, and larger polymeric species.[8][10]

Quantitative Data on Chromium(III) Hydrolysis

The following tables summarize key quantitative data related to the hydrolysis of chromium(III) ions. These values are essential for modeling and predicting the behavior of chromium(III) in aqueous solutions.

Table 1: Hydrolysis Constants for Mononuclear Chromium(III) Species at 298 K and Infinite Dilution

Equilibrium Reactionlog K (Baes and Mesmer, 1976)log K (Rai et al., 1987)log K (Brown and Ekberg, 2016)
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺-4.0-3.57 ± 0.08-3.60 ± 0.07
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.7-9.84-9.65 ± 0.20
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃⁰ + 3H⁺-18-16.19-16.25 ± 0.19
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺-27.4-27.65 ± 0.12-27.56 ± 0.21

Data sourced from a compilation of critical reviews.[11]

Table 2: Stability Constants for Polynuclear Chromium(III) Hydrolytic Species at 298 K and Infinite Dilution

Equilibrium Reactionlog K (Baes and Mesmer, 1976)log K (Brown and Ekberg, 2016)
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.06-5.29 ± 0.16
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺-8.15-9.10 ± 0.14

Data sourced from a compilation of critical reviews.[11]

Table 3: Solubility Product of Amorphous Chromium(III) Hydroxide at Room Temperature

Equilibrium Reactionlog K (Rai et al., 1987)
Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O9.35
Cr(OH)₃(s) + 2H⁺ ⇌ CrOH²⁺ + 2H₂O5.78 ± 0.08
Cr(OH)₃(s) ⇌ Cr(OH)₃⁰<-6.84
Cr(OH)₃(s) + H₂O ⇌ Cr(OH)₄⁻ + H⁺-18.30 ± 0.12

Data from solubility studies of freshly precipitated, amorphous Cr(OH)₃.[12][13]

Experimental Protocols

Preparation of this compound Solutions

A stock solution of this compound can be prepared by dissolving a known mass of the solid in deionized water. It is important to note that the dissolution process can be slow. The resulting solution will initially be green due to the presence of chloro-aqua complexes and will slowly turn violet as aquation proceeds.[14] For studies requiring the [Cr(H₂O)₆]³⁺ ion, it is recommended to allow the solution to age for several days or to gently heat it to accelerate the aquation process.[5]

UV-Visible Spectrophotometry for Speciation Analysis

UV-Visible spectrophotometry is a powerful technique for monitoring the changes in chromium(III) coordination chemistry. Different chromium(III) complexes exhibit distinct absorption spectra.[15][16][17]

Methodology:

  • Prepare a series of this compound solutions at the desired concentrations.

  • Adjust the pH of the solutions using dilute acid (e.g., HClO₄) or base (e.g., NaOH).

  • Record the UV-Visible spectrum of each solution over a range of approximately 300-800 nm.

  • The formation of different species can be identified by changes in the position and intensity of the absorption bands. For example, the [Cr(H₂O)₆]³⁺ ion has characteristic absorption maxima around 408 nm and 575 nm.[18] The replacement of water ligands with chloride or hydroxide ions will cause a shift in these peaks.[19][20]

  • Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time.[18]

Potentiometric Titration for Determination of Hydrolysis Constants

Potentiometric titration can be used to determine the hydrolysis constants of the chromium(III) aqua ion.

Methodology:

  • Prepare a solution of this compound of known concentration in a non-complexing acidic medium (e.g., perchloric acid) to ensure the initial species is [Cr(H₂O)₆]³⁺.

  • Titrate the solution with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • The titration curve will show buffer regions corresponding to the deprotonation of the aqua ligands.

  • The hydrolysis constants can be calculated from the pH data using appropriate software for equilibrium modeling.

Chromatographic Separation of Chromium Species

Ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for the separation and quantification of different chromium species.[21][22]

Methodology:

  • Prepare aqueous samples containing the chromium species of interest.

  • For the separation of Cr(III) and Cr(VI), Cr(III) can be complexed with EDTA to form a stable anionic complex.[21]

  • Inject the sample into an ion chromatograph equipped with an appropriate anion-exchange column.[21]

  • The separated species are then introduced into an ICP-MS for sensitive and element-specific detection.[21][22]

Visualizations of Hydrolysis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound hydrolysis.

Hydrolysis_Pathway CrCl3_6H2O CrCl₃·6H₂O (solid) Cr_aqua_chloro [CrClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ (green solution) CrCl3_6H2O->Cr_aqua_chloro Dissolution in H₂O Cr_hexaaqua [Cr(H₂O)₆]³⁺ (violet solution) Cr_aqua_chloro->Cr_hexaaqua Aquation Cr_hydroxo1 [Cr(H₂O)₅(OH)]²⁺ Cr_hexaaqua->Cr_hydroxo1 +OH⁻ -H⁺ Cr_hydroxo2 [Cr(H₂O)₄(OH)₂]⁺ Cr_hydroxo1->Cr_hydroxo2 +OH⁻ -H⁺ Polynuclear Polynuclear Species (e.g., [Cr₂(OH)₂]⁴⁺) Cr_hydroxo1->Polynuclear Olation Cr_hydroxo3 Cr(OH)₃(H₂O)₃ (precipitate) Cr_hydroxo2->Cr_hydroxo3 +OH⁻ -H⁺

Caption: Hydrolysis pathway of this compound in aqueous solution.

Experimental_Workflow start Start: Prepare CrCl₃·6H₂O solution ph_adjust Adjust pH and Temperature start->ph_adjust analysis Analyze Speciation ph_adjust->analysis uv_vis UV-Vis Spectrophotometry analysis->uv_vis Qualitative/ Quantitative ic_icpms IC-ICP-MS analysis->ic_icpms Quantitative Separation potentiometry Potentiometric Titration analysis->potentiometry Equilibrium Constants data_analysis Data Analysis and Modeling uv_vis->data_analysis ic_icpms->data_analysis potentiometry->data_analysis end End: Characterize Hydrolysis Products data_analysis->end

Caption: A typical experimental workflow for studying chromium(III) hydrolysis.

Speciation_vs_pH ph_low Low pH (< 4) species_low [Cr(H₂O)₆]³⁺ Dominant Species ph_low->species_low ph_mid Intermediate pH (4-6) species_mid [Cr(OH)(H₂O)₅]²⁺ [Cr(OH)₂(H₂O)₄]⁺ Polynuclear Species ph_mid->species_mid ph_high High pH (> 6) species_high Cr(OH)₃(H₂O)₃ (Precipitate) ph_high->species_high

Caption: Relationship between pH and dominant chromium(III) species in solution.

Conclusion

The hydrolysis of this compound is a complex process involving multiple equilibria that are sensitive to environmental conditions. A thorough understanding of the speciation and reaction pathways is paramount for professionals working with chromium(III) compounds. This guide has provided a detailed overview of the core chemical principles, quantitative data, experimental methodologies, and visual representations of the hydrolysis process to serve as a valuable resource for researchers, scientists, and drug development professionals. The presented data and protocols can aid in the precise control and manipulation of chromium(III) chemistry for a wide range of applications.

References

A Technical Guide to the Synthesis and Characterization of Chromium(III) Aqua Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of chromium(III) aqua complexes, with a primary focus on the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This document is intended for researchers, scientists, and professionals in drug development and inorganic chemistry, offering detailed experimental protocols, data analysis, and workflow visualizations.

Introduction to Chromium(III) Aqua Complexes

Chromium(III) is a d³ transition metal ion that readily forms stable, six-coordinate octahedral complexes.[1] The simplest of these in aqueous solution is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[2] This complex is notable for its kinetic inertness and characteristic violet color, which arises from electronic d-d transitions.[3][4] In practice, aqueous solutions of chromium(III) salts often appear green due to the presence of impurities or the substitution of water ligands by other ions, such as chloride, forming species like [Cr(H₂O)₅Cl]²⁺ (green) or [Cr(H₂O)₄Cl₂]⁺ (dark green).[4][5]

The [Cr(H₂O)₆]³⁺ ion is also acidic, with typical solutions having a pH in the range of 2-3.[2] This acidity stems from the hydrolysis of the coordinated water molecules, a process that can lead to the formation of various hydroxo- and oxo-bridged dimeric and polymeric species, especially as the pH increases.[6][7] Understanding the synthesis and characterization of these fundamental complexes is crucial for applications in catalysis, materials science, and biochemistry.

Synthesis of Chromium(III) Aqua Complexes

A reliable method for preparing a solid sample containing the [Cr(H₂O)₆]³⁺ ion is the synthesis of chrome alum, potassium chromium(III) sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O).[8][9] This double salt crystallizes into deep purple octahedra and is highly soluble in water.[9][10]

Experimental Protocol: Preparation of Chrome Alum

This protocol is adapted from established methods for the reduction of potassium dichromate.[8][11] The procedure involves the reduction of Cr(VI) to Cr(III) in an acidic solution using ethanol (B145695).

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (95%)

  • Distilled water

  • Beakers, porcelain dish, or flask

  • Stirring rod

  • Ice bath

Procedure:

  • In a suitable container (e.g., a 600 mL beaker or porcelain dish), dissolve 98 grams of potassium dichromate in 400 mL of water. Gentle warming may be necessary to fully dissolve the salt.[8]

  • Slowly and with constant stirring, add 76 mL of concentrated sulfuric acid to the solution.

  • Cool the orange-red solution in an ice bath.

  • Cautiously add 63 mL of ethanol dropwise while stirring continuously. The addition should be slow, allowing the heat of the reaction to raise the temperature.[8] A color change from orange to green will be observed, indicating the reduction of Cr(VI) to Cr(III).[11]

  • Once the ethanol addition is complete, cover the flask and allow the hot, dark green solution to stand for a week or more to facilitate crystallization.[8]

  • Collect the resulting deep purple crystals of chrome alum by filtration.

  • Wash the crystals with a 1:1 ethanol/water mixture and then with pure ethanol.[12]

  • Dry the crystals and store them in a sealed container, as they can be efflorescent.[8]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Processing cluster_product Final Product K2Cr2O7 Potassium Dichromate (K₂Cr₂O₇) Dissolve 1. Dissolve K₂Cr₂O₇ in H₂O + H₂SO₄ K2Cr2O7->Dissolve H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Dissolve Ethanol Ethanol (C₂H₅OH) Reduce 2. Reduce with Ethanol (Cr⁶⁺ → Cr³⁺) Ethanol->Reduce Dissolve->Reduce Cool in ice bath Crystallize 3. Cool & Crystallize (1 week) Reduce->Crystallize Dark green solution FilterWash 4. Filter & Wash Crystallize->FilterWash Product Chrome Alum Crystals KCr(SO₄)₂·12H₂O (contains [Cr(H₂O)₆]³⁺) FilterWash->Product

Caption: Workflow for the synthesis of Chrome Alum.

Characterization of Chromium(III) Aqua Complexes

The synthesized complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing d³ complexes like [Cr(H₂O)₆]³⁺. The observed absorption bands correspond to spin-allowed d-d electronic transitions. For an octahedral Cr(III) complex, two main absorption bands are expected.

  • Protocol: Prepare a dilute aqueous solution (e.g., 0.04 M) of the synthesized chrome alum.[12] Record the absorption spectrum over a range of 300-700 nm using a UV-Vis spectrophotometer.

  • Expected Results: The spectrum of [Cr(H₂O)₆]³⁺ shows two characteristic absorption maxima.[13]

Transition λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Observed Color
⁴A₂g → ⁴T₂g~575~13Violet/Blue-grey
⁴A₂g → ⁴T₁g~410~15
Data sourced from multiple references.[4][13]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the coordinated water molecules and the Cr-O bonds.

  • Protocol: Prepare a KBr pellet or a Nujol mull of the solid chrome alum sample. Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Expected Results: The spectrum will show broad bands for O-H stretching and H-O-H bending of the coordinated water molecules. Bands in the far-IR region are assigned to the Cr-O stretching and librational modes of water.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretching3400 (broad)
H-O-H Bending1630
Water Librations (rocking, wagging)500 - 850
Cr-O Stretching~550
Data compiled from spectral studies of aqua complexes.[14][15]
Magnetic Susceptibility

Chromium(III) is a d³ ion with three unpaired electrons, making its complexes paramagnetic.[16] Magnetic susceptibility measurements can confirm this electronic configuration.

  • Protocol: The magnetic susceptibility of a solid sample can be measured using a Gouy balance or a SQUID magnetometer.[17]

  • Expected Results: The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility.

    • The theoretical spin-only magnetic moment for three unpaired electrons (S = 3/2) is calculated as: μ_so = g√[S(S+1)] ≈ √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.).

    • Experimental values for octahedral Cr(III) complexes are typically very close to this spin-only value.[16]

Property Theoretical Value Typical Experimental Range
Number of Unpaired Electrons3-
Spin-Only Magnetic Moment (μ_so)3.87 B.M.3.80 - 3.95 B.M.
Data sourced from multiple references.[16][18]
Hydrolysis and Acidity

The [Cr(H₂O)₆]³⁺ ion acts as a weak acid in water. The equilibrium constants for its hydrolysis have been determined.[19]

  • Protocol: The acidity can be confirmed by measuring the pH of a freshly prepared solution of chrome alum in deionized water.

  • Expected Results: A 0.1 M solution will have a pH of approximately 2-3.[2] The primary hydrolysis reaction and its constant are key indicators.

Equilibrium Reaction log K (at 298 K, infinite dilution)
[Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺-3.60 ± 0.07 to -4.0
2 [Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2 H⁺-5.0 to -5.29
Data from critical compilations of hydrolysis constants.[19]

Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_results Expected Results Product Chrome Alum KCr(SO₄)₂·12H₂O UVVis UV-Visible Spectroscopy Product->UVVis IR Infrared Spectroscopy Product->IR Mag Magnetic Susceptibility Product->Mag pH pH Measurement (Acidity) Product->pH UVVis_Data λ_max at ~410, ~575 nm (d-d transitions) UVVis->UVVis_Data Analyzes IR_Data Bands for Cr-O and coordinated H₂O IR->IR_Data Analyzes Mag_Data Paramagnetic μ_eff ≈ 3.87 B.M. Mag->Mag_Data Analyzes pH_Data Acidic Solution (pH ≈ 2-3) pH->pH_Data Analyzes

Caption: Workflow for the characterization of [Cr(H₂O)₆]³⁺.

References

An In-depth Technical Guide on the Thermal Decomposition of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chromium(III) chloride hexahydrate, a process of significant interest in various fields including catalysis, materials science, and as a precursor in organic synthesis. This document details the stepwise degradation of the common isomer, trans-dichlorotetraaquachromium(III) chloride dihydrate (trans-[CrCl₂(H₂O)₄]Cl·2H₂O), supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the decomposition pathway and analytical workflows.

Introduction to this compound

This compound (CrCl₃·6H₂O) is a coordination compound that exists in several isomeric forms. These isomers differ in the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the crystal lattice. The most common and commercially available form is the dark green crystalline solid, trans-[CrCl₂(H₂O)₄]Cl·2H₂O. The arrangement of ligands around the central chromium atom significantly influences the thermal stability and decomposition pathway of the complex.

The thermal decomposition of this hydrated salt is a complex, multi-stage process involving dehydration, deaquation, and the evolution of hydrogen chloride, ultimately leading to the formation of chromium oxides in an oxidizing atmosphere or anhydrous chromium(III) chloride under specific conditions. Understanding this process is critical for applications where the compound is used as a precursor and for ensuring the desired chemical transformations.

Stepwise Thermal Decomposition Pathway

The thermal decomposition of trans-[CrCl₂(H₂O)₄]Cl·2H₂O proceeds through a series of distinct steps, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process generally involves the initial loss of the two molecules of water of hydration, followed by the sequential removal of the four coordinated water molecules, often accompanied by the evolution of hydrogen chloride.

A proposed stepwise decomposition in an inert atmosphere is as follows:

  • Dehydration: The initial stage involves the loss of the two molecules of water of hydration that are not directly coordinated to the chromium ion.

  • Deaquation and Dehydrochlorination: Subsequent heating leads to the removal of the four coordinated water molecules. This process is often accompanied by the loss of hydrogen chloride, as the coordinated water molecules can react with the chloride ions.

  • Formation of Intermediates: Various intermediate species, including chromium oxychloride (CrOCl), can be formed at higher temperatures.

  • Final Product: In an inert atmosphere, the final solid product is typically anhydrous chromium(III) chloride (CrCl₃), though achieving the pure anhydrous form without the formation of oxides or oxychlorides can be challenging. In the presence of air or oxygen, the final product is chromium(III) oxide (Cr₂O₃).

The precise temperatures for each stage can vary depending on factors such as the heating rate and the atmosphere.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides quantitative data on the mass loss of the compound as a function of temperature. The following table summarizes the expected mass loss for the key decomposition steps of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.

Decomposition StageTemperature Range (°C)Chemical EquationTheoretical Mass Loss (%)
1. Dehydration~ 40 - 120trans-[CrCl₂(H₂O)₄]Cl·2H₂O (s) → trans-[CrCl₂(H₂O)₄]Cl (s) + 2H₂O (g)13.52%
2. Deaquation~ 120 - 250trans-[CrCl₂(H₂O)₄]Cl (s) → CrCl₃ (s) + 4H₂O (g)27.04%
3. Hydrolysis & HCl Loss> 2502CrCl₃ (s) + 3H₂O (g) → Cr₂O₃ (s) + 6HCl (g) (in the presence of residual water vapor)Variable

Note: The temperature ranges are approximate and can be influenced by experimental conditions. The final decomposition to Cr₂O₃ in an oxidizing atmosphere will result in a total mass loss that reflects the conversion of CrCl₃ to Cr₂O₃.

Experimental Protocols

Synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O

A common method for the preparation of the dark green isomer involves the saturation of an aqueous solution of commercial this compound with hydrogen chloride gas at low temperatures.[1]

Procedure:

  • Dissolve 50 grams of commercial CrCl₃·6H₂O (which is often a mixture of isomers) in 50 ml of deionized water.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to below 0°C.

  • Maintain this low temperature while saturating the solution with hydrogen chloride gas.

  • Allow the solution to stand for several hours at this temperature to facilitate crystallization.

  • Collect the resulting dark green crystals by filtration.

  • Dry the crystals in a desiccator for two days.

  • Wash the crystals with successive portions of acetone (B3395972) and allow them to air dry at ambient temperature.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of a controlled temperature program in a defined atmosphere.

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Accurately weigh a small sample (typically 5-10 mg) of trans-[CrCl₂(H₂O)₄]Cl·2H₂O into a suitable crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures of decomposition and the corresponding mass losses.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

EGA-MS is a hyphenated technique that identifies the gaseous products evolved during the thermal decomposition.

Procedure:

  • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (typically maintained at ~200-250°C to prevent condensation of evolved gases).[2][3]

  • Perform the TGA experiment as described in section 4.2.

  • As the sample is heated and decomposes, the evolved gases are continuously transferred to the mass spectrometer.

  • The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products, primarily water (m/z 18) and hydrogen chloride (m/z 36 and 38).

  • Plot the ion current for each characteristic m/z value as a function of temperature to obtain an evolved gas profile. This profile can be correlated with the mass loss steps observed in the TGA curve.

Visualizing the Processes

Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of trans-[CrCl₂(H₂O)₄]Cl·2H₂O in an inert atmosphere.

DecompositionPathway cluster_products Evolved Gases A trans-[CrCl₂(H₂O)₄]Cl·2H₂O (s) B trans-[CrCl₂(H₂O)₄]Cl (s) A->B -2H₂O (~40-120°C) H2O H₂O A->H2O C CrCl₃ (s) B->C -4H₂O (~120-250°C) B->H2O D Cr₂O₃ (s) C->D +1.5O₂ (in air) (>300°C) HCl HCl (possible side reaction) C->HCl ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Thermoanalytical Characterization A Commercial CrCl₃·6H₂O B Dissolution in H₂O A->B C Saturation with HCl (g) at <0°C B->C D Crystallization & Filtration C->D E Drying & Washing D->E F trans-[CrCl₂(H₂O)₄]Cl·2H₂O E->F G TGA-DTA Analysis F->G H EGA-MS Analysis F->H I Data Analysis G->I H->I J Quantitative Mass Loss Data I->J K Evolved Gas Profiles I->K

References

An In-depth Technical Guide to the Hygroscopic Nature of Chromium(III) Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of various chromium(III) chloride hydrates. Due to the limited availability of specific quantitative data in publicly accessible literature for direct comparison, this document focuses on the foundational knowledge of these hydrates, their isomeric forms, and the detailed experimental methodologies used to characterize their interaction with atmospheric moisture.

Introduction to Chromium(III) Chloride and its Hydrates

Chromium(III) chloride (CrCl₃) is an inorganic compound that exists in an anhydrous form and as several hydrates, with the hexahydrate (CrCl₃·6H₂O) being the most common. These hydrates are known for their hygroscopic and, in many cases, deliquescent nature, readily absorbing moisture from the atmosphere. This property is of significant interest in various fields, including catalysis, organic synthesis, and as precursors for dyes. In the pharmaceutical and drug development sectors, understanding the hygroscopicity of a compound is critical for formulation, storage, and stability.

A unique characteristic of chromium(III) chloride hexahydrate is the existence of several coordination isomers. These isomers differ in the distribution of chloride ions and water molecules between the inner coordination sphere of the chromium ion and the crystal lattice. This structural variance is expected to influence their respective hygroscopic properties.

The primary isomers of this compound are:

  • trans-[CrCl₂(H₂O)₄]Cl·2H₂O (dark green)

  • [CrCl(H₂O)₅]Cl₂·H₂O (pale green)

  • [Cr(H₂O)₆]Cl₃ (violet)

Additionally, a pentahydrate form (CrCl₃·5H₂O) is also known to exist.[1] All of these hydrated forms are generally described as deliquescent, meaning they will absorb enough moisture from the air to dissolve into a liquid solution.[2]

Quantitative Data on Hygroscopicity

A thorough review of scientific literature did not yield specific quantitative data comparing the hygroscopic nature of the individual this compound isomers, such as their critical relative humidity (deliquescence point) or complete water vapor sorption-desorption isotherms from techniques like Dynamic Vapor Sorption (DVS). This indicates a potential area for further research to fully characterize and differentiate these compounds.

While specific data is unavailable, the general hygroscopic and deliquescent properties of the common dark green hexahydrate are widely acknowledged in chemical literature and safety data sheets.

Experimental Protocols for Characterizing Hygroscopicity

To determine the quantitative hygroscopic properties of the different chromium(III) chloride hydrates, several established experimental techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3][4][5][6] This method provides a wealth of information, including the water uptake and loss kinetics, the equilibrium moisture content at different RH levels (sorption/desorption isotherm), and can help identify critical humidity points for phase transitions like deliquescence.[5][7]

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of the chromium(III) chloride hydrate (B1144303) isomer is placed in the sample pan of the DVS instrument.

  • Drying Stage: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline for subsequent water uptake calculations.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (defined by a negligible mass change over a specific period).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a sorption-desorption isotherm. The kinetics of water uptake and loss can also be analyzed from the mass change over time at each RH step.

Determination of Critical Relative Humidity (Deliquescence Point)

The critical relative humidity (CRH) is the specific relative humidity at which a crystalline solid begins to absorb a significant amount of moisture from the air, leading to the formation of a saturated solution.[8] This is a key parameter for defining the storage and handling conditions of a hygroscopic material.

Methodology using a Controlled Humidity Chamber:

  • Sample Preparation: A small amount of the crystalline chromium(III) chloride hydrate isomer is placed in a sample dish.

  • Environmental Control: The sample is placed inside a sealed environmental chamber where the temperature and relative humidity can be precisely controlled.

  • Stepwise Humidity Increase: The relative humidity in the chamber is gradually increased in small increments (e.g., 2-5% RH).

  • Visual and/or Gravimetric Monitoring: At each RH step, the sample is visually inspected for any changes in its physical state (e.g., becoming wet, clumping, or dissolving). Alternatively, the mass of the sample can be monitored gravimetrically.

  • CRH Determination: The critical relative humidity is identified as the lowest relative humidity at which a distinct and rapid uptake of water is observed, leading to the formation of a visible liquid phase.

Gravimetric Determination of Water Content

This classical method is used to determine the number of water molecules in a hydrated salt by measuring the mass loss upon heating.

Methodology:

  • Crucible Preparation: A clean, empty crucible and its lid are heated to a constant weight to ensure all residual moisture is removed. This is achieved by repeated heating and cooling in a desiccator until two consecutive weighings are within a very small margin.

  • Sample Weighing: A known mass of the chromium(III) chloride hydrate is placed in the pre-weighed crucible.

  • Heating: The crucible containing the sample is heated gently at first, then more strongly, to drive off the water of hydration. Care must be taken to avoid decomposition of the anhydrous salt.

  • Cooling and Weighing: The crucible is cooled in a desiccator to prevent reabsorption of atmospheric moisture and then weighed.

  • Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water of hydration has been removed.

  • Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt and crucible from the initial mass of the hydrated salt and crucible. From this, the number of moles of water per mole of anhydrous chromium(III) chloride can be calculated.

Visualization of Concepts

The following diagrams illustrate the relationships between the different chromium(III) chloride hydrates and a general workflow for characterizing their hygroscopic nature.

Hydrate_Isomers cluster_isomers This compound Isomers (CrCl3·6H2O) cluster_anhydrous Anhydrous Form A [Cr(H2O)6]Cl3 (Violet) B [CrCl(H2O)5]Cl2·H2O (Pale Green) A->B Isomerization D CrCl3 (Anhydrous) A->D Dehydration C trans-[CrCl2(H2O)4]Cl·2H2O (Dark Green) B->C Isomerization B->D Dehydration C->A Interconversion C->D Dehydration D->A Hydration D->B Hydration D->C Hydration

Caption: Isomeric forms of this compound and their relationship to the anhydrous form.

Hygroscopicity_Workflow start Start: Sample of CrCl3 Hydrate Isomer dvs Dynamic Vapor Sorption (DVS) Analysis start->dvs crh Critical Relative Humidity (CRH) Determination start->crh gravimetric Gravimetric Analysis for Water Content start->gravimetric data_dvs Sorption/Desorption Isotherm Kinetics of Water Uptake/Loss dvs->data_dvs data_crh Deliquescence Point (°C, %RH) crh->data_crh data_grav Stoichiometry of Hydration (n in CrCl3·nH2O) gravimetric->data_grav analysis Comparative Analysis of Hygroscopic Properties data_dvs->analysis data_crh->analysis data_grav->analysis

Caption: Experimental workflow for characterizing the hygroscopic nature of chromium(III) chloride hydrates.

Conclusion

The various isomers of this compound present a compelling case study in how subtle changes in coordination chemistry can potentially influence the macroscopic property of hygroscopicity. While qualitative descriptions of their deliquescent nature are available, a significant gap exists in the scientific literature regarding specific quantitative data that would allow for a direct comparison of their water sorption behaviors. The experimental protocols detailed in this guide provide a clear pathway for researchers to generate this valuable data. Such studies would not only contribute to a more fundamental understanding of these coordination compounds but also provide crucial information for their practical application in moisture-sensitive environments, particularly within the pharmaceutical and chemical industries. Further research employing techniques such as Dynamic Vapor Sorption is highly encouraged to fully elucidate the hygroscopic profiles of these interesting and commercially important inorganic hydrates.

References

The Evolving Hues of Chromium(III) Chloride: An In-depth Technical Guide to the Isomerization of CrCl₃·6H₂O in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seemingly simple dissolution of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in water initiates a fascinating and time-dependent transformation of color, from a deep green to a final violet hue. This phenomenon, a classic example of coordination chemistry in action, is not a simple dissolution but a series of sequential aquation reactions. Understanding and controlling this process is crucial in various fields, including the synthesis of chromium-based catalysts, the development of chromium-containing therapeutics, and in analytical chemistry. This technical guide provides a comprehensive overview of the core principles governing this color change, detailed experimental protocols for its study, and quantitative data to facilitate reproducible research.

The Chemistry of the Color Change: A Tale of Three Isomers

The vibrant color changes observed in aqueous solutions of CrCl₃·6H₂O are due to the presence of three primary coordination isomers, which differ in the composition of the inner coordination sphere of the chromium(III) ion. The gradual substitution of chloride ligands (Cl⁻) by water molecules (H₂O), a process known as aquation, drives the transformation.

The three key isomers are:

  • trans-[CrCl₂(H₂O)₄]⁺ (dark green): This is the species present in the common commercial dark green solid form of CrCl₃·6H₂O.[1] When dissolved in water, it imparts an initial green color to the solution.

  • [CrCl(H₂O)₅]²⁺ (light green): As the aquation process begins, one of the coordinated chloride ions is replaced by a water molecule, resulting in this light green complex.

  • [Cr(H₂O)₆]³⁺ (violet): The final and most stable isomer in dilute aqueous solution, where all chloride ligands in the inner sphere have been substituted by water molecules, resulting in a violet-colored solution.[2]

The overall transformation can be represented by the following sequential reactions:

trans-[CrCl₂(H₂O)₄]⁺ + H₂O ⇌ [CrCl(H₂O)₅]²⁺ + Cl⁻

[CrCl(H₂O)₅]²⁺ + H₂O ⇌ [Cr(H₂O)₆]³⁺ + Cl⁻

The slowest step in this process is the decomposition of the monochloro complex, [CrCl(H₂O)₅]²⁺.[3] At a pH of 1, it can take up to 300 hours for the solution to consist almost entirely of the hexaaquachromium(III) ion.[3]

Quantitative Analysis of Isomeric Transformation

The distinct colors of the three isomers are a direct consequence of their different electronic absorption spectra in the visible range. By employing UV-Vis spectrophotometry, the concentration of each species can be monitored over time, allowing for a quantitative understanding of the aquation kinetics.

Table 1: Spectroscopic Data for Chromium(III) Aqua-Chloro Complexes

Complex IonColorλ_max 1 (nm)ε₁ (L mol⁻¹ cm⁻¹)λ_max 2 (nm)ε₂ (L mol⁻¹ cm⁻¹)
[Cr(H₂O)₆]³⁺Violet~420Data not found~580Data not found
[CrCl(H₂O)₅]²⁺Light GreenData not foundData not foundData not foundData not found
trans-[CrCl₂(H₂O)₄]⁺Dark GreenData not foundData not foundData not foundData not found

Table 2: Kinetic Data for the Aquation of Chromium(III) Chloro Complexes

ReactionRate Constant (k)Conditions
trans-[CrCl₂(H₂O)₄]⁺ → [CrCl(H₂O)₅]²⁺Data not foundData not found
[CrCl(H₂O)₅]²⁺ → [Cr(H₂O)₆]³⁺Data not foundData not found

Note: Specific rate constants for the sequential aquation of the chromium(III) chloro aqua complexes were not found in the provided search results. However, the qualitative observation that the second step is the slowest is a key piece of kinetic information.

Experimental Protocols

Preparation and Separation of Isomers by Ion-Exchange Chromatography

This method leverages the different charges of the cationic complexes to achieve separation.

Materials:

  • "Green" this compound (trans-[CrCl₂(H₂O)₄]Cl·2H₂O)

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Perchloric acid (HClO₄), 0.1 M and 1.0 M solutions

  • Deionized water

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Column Preparation: Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column, allowing it to settle into a packed bed.

  • Preparation of the Stock Solution: Dissolve a known mass of "green" this compound in a small amount of 0.1 M perchloric acid and dilute with deionized water to create a stock solution.[1]

  • Separation of trans-[CrCl₂(H₂O)₄]⁺:

    • Load an aliquot of the fresh stock solution onto the column.

    • Elute the column with 0.1 M HClO₄. The trans-[CrCl₂(H₂O)₄]⁺ complex, having a +1 charge, will elute first.

    • Collect the dark green fraction.

  • Preparation and Separation of [CrCl(H₂O)₅]²⁺:

    • Gently heat another aliquot of the stock solution for a few minutes to promote the first aquation step.

    • Load the cooled solution onto a fresh column.

    • Elute with 0.1 M HClO₄ to remove any unreacted trans-[CrCl₂(H₂O)₄]⁺.

    • Subsequently, elute with 1.0 M HClO₄. The [CrCl(H₂O)₅]²⁺ complex, with a +2 charge, will now elute.[1]

    • Collect the light green fraction.

  • Preparation and Separation of [Cr(H₂O)₆]³⁺:

    • Boil an aliquot of the stock solution for an extended period to drive the aquation to completion.[1]

    • Load the cooled solution onto a fresh column.

    • Elute with 1.0 M HClO₄ to remove the +1 and +2 charged complexes.

    • Finally, elute with a more concentrated acid (if necessary) or continue with 1.0 M HClO₄ to collect the [Cr(H₂O)₆]³⁺ complex, which is most strongly bound due to its +3 charge.

    • Collect the violet fraction.

Kinetic Analysis by UV-Vis Spectrophotometry

Materials:

  • "Green" this compound

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a solution of known concentration of "green" this compound in deionized water.

  • Spectrophotometric Measurements:

    • Immediately after preparation, record the initial UV-Vis spectrum of the solution from approximately 350 nm to 750 nm.

    • At regular time intervals (e.g., every hour for the first few hours, then less frequently), record the full spectrum of the solution.

    • Monitor the changes in absorbance at the wavelengths of maximum absorbance (λ_max) for each of the three isomers.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) and the known molar absorptivities (if available) to calculate the concentration of each isomer at each time point.

    • Plot the concentration of each species as a function of time.

    • From these plots, determine the rate constants for the sequential aquation reactions.

Visualizing the Process

Chemical Transformation Pathway

The sequential aquation of the chromium(III) chloride complexes can be visualized as a linear pathway.

G trans-[CrCl2(H2O)4]+ (Dark Green) trans-[CrCl2(H2O)4]+ (Dark Green) [CrCl(H2O)5]2+ (Light Green) [CrCl(H2O)5]2+ (Light Green) trans-[CrCl2(H2O)4]+ (Dark Green)->[CrCl(H2O)5]2+ (Light Green) + H2O - Cl- [Cr(H2O)6]3+ (Violet) [Cr(H2O)6]3+ (Violet) [CrCl(H2O)5]2+ (Light Green)->[Cr(H2O)6]3+ (Violet) + H2O - Cl- G cluster_prep Preparation cluster_separation Separation prep_resin Prepare Cation Exchange Column prep_solution Prepare CrCl3·6H2O Stock Solution load_sample Load Sample onto Column prep_solution->load_sample elute1 Elute with 0.1 M HClO4 load_sample->elute1 collect1 Collect trans-[CrCl2(H2O)4]+ elute1->collect1 elute2 Elute with 1.0 M HClO4 elute1->elute2 collect2 Collect [CrCl(H2O)5]2+ elute2->collect2 elute3 Continue Elution elute2->elute3 collect3 Collect [Cr(H2O)6]3+ elute3->collect3

References

Crystal Field Theory Applied to Chromium(III) Chloride Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of crystal field theory (CFT) as applied to chromium(III) chloride hexahydrate, [Cr(H₂O)₆]Cl₃. It details the electronic structure, spectral properties, and magnetic behavior of the hexaaquachromium(III) complex ion. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and utilizes visualizations to illustrate core concepts, serving as a comprehensive resource for professionals in chemistry and drug development.

Introduction to Crystal Field Theory and Chromium(III) Complexes

Crystal field theory is a model that describes the breaking of degeneracies of electron orbitals, usually d or f orbitals, of a central metal ion due to the electrostatic field produced by surrounding ligands. In the case of this compound, the central metal ion is chromium(III) (Cr³⁺), which is coordinated by six water molecules in an octahedral geometry, forming the complex cation [Cr(H₂O)₆]³⁺.[1][2] The chloride ions act as counter-ions.

The electronic configuration of the chromium atom (atomic number 24) is [Ar] 3d⁵ 4s¹. To form the Cr³⁺ ion, it loses three electrons, resulting in an electronic configuration of [Ar] 3d³.[1]

d-Orbital Splitting in an Octahedral Field

In the presence of the six water ligands arranged octahedrally around the Cr³⁺ ion, the five degenerate 3d orbitals split into two energy levels: a lower-energy triply degenerate set called t₂g (dxy, dyz, dxz) and a higher-energy doubly degenerate set called eg (dx²-y², dz²).[1] The energy difference between these two sets is known as the crystal field splitting energy, denoted as Δo (or 10Dq).[3]

The magnitude of Δo is influenced by the nature of the ligands. Water is considered a relatively weak-field ligand, leading to a moderate Δo value.

d-orbital splitting in an octahedral crystal field.

Electronic Configuration and Spectroscopic Properties

The three 3d electrons of Cr³⁺ will occupy the lower energy t₂g orbitals with parallel spins, according to Hund's rule. This results in an electronic configuration of t₂g³. The eg orbitals remain unoccupied.

The color of this compound solutions is a result of the absorption of light in the visible region, which promotes an electron from a t₂g orbital to an eg orbital (a d-d transition). The energy of the absorbed photon corresponds to the crystal field splitting energy, Δo. The complex absorbs light in the yellow-green region of the spectrum, and the transmitted light is perceived as violet-blue.[4] The UV-Vis spectrum of [Cr(H₂O)₆]³⁺ exhibits two main absorption bands.[4][5][6][7]

Electron configuration of Cr³⁺ in an octahedral field.

Quantitative Data

The spectral and magnetic properties of [Cr(H₂O)₆]Cl₃ are summarized below.

ParameterValueReference
UV-Vis Absorption Maxima (λ_max)
⁴A₂g → ⁴T₂g~580 - 630 nm[4][5]
⁴A₂g → ⁴T₁g~405 - 430 nm[4][5][6][7]
Crystal Field Splitting Energy (Δo)
Calculated from ⁴A₂g → ⁴T₂g~17,400 cm⁻¹ (~2.16 eV)Derived from[4]
Magnetic Properties
Number of Unpaired Electrons3[8]
Spin-only Magnetic Moment (μ_so)3.87 B.M.[9]
Experimental Magnetic Moment (μ_eff)~3.83 B.M.[8][10][11]

Note: The value of Δo is calculated from the lower energy transition (⁴A₂g → ⁴T₂g) as E = hc/λ.

Magnetic Properties

With three unpaired electrons in the t₂g orbitals, the [Cr(H₂O)₆]³⁺ complex is paramagnetic. The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For Cr³⁺ (n=3), the calculated μ_so is √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.). The experimentally determined effective magnetic moment (μ_eff) for [Cr(H₂O)₆]Cl₃ is approximately 3.83 B.M., which is in close agreement with the theoretical value.[8][10][11]

Experimental Protocols

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima of [Cr(H₂O)₆]Cl₃ and calculate the crystal field splitting energy (Δo).

Materials:

  • This compound

  • Distilled water

  • Volumetric flasks

  • Cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of known concentration (e.g., 0.1 M) of this compound in distilled water.

  • From the stock solution, prepare a series of dilutions (e.g., 0.02 M, 0.04 M, 0.06 M, 0.08 M).

  • Calibrate the spectrophotometer with a distilled water blank.

  • Record the absorbance spectrum of each solution over a wavelength range of 350-750 nm.

  • Identify the wavelengths of maximum absorbance (λ_max) from the spectra.

  • Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).

  • Calculate Δo from the lower energy absorption peak (⁴A₂g → ⁴T₂g) using the equation: Δo (cm⁻¹) = 1 / λ_max (cm).

Magnetic Susceptibility Measurement (Gouy Method)

Objective: To determine the magnetic susceptibility of solid this compound and calculate the effective magnetic moment.

Materials:

  • This compound (fine powder)

  • Gouy balance

  • Sample tube

  • A standard calibrant (e.g., HgCo(SCN)₄)

Procedure:

  • Calibrate the Gouy balance according to the manufacturer's instructions, determining the tube's diamagnetic contribution and the instrument constant using a standard calibrant.

  • Weigh the empty sample tube with the magnetic field off (m₁) and on (m₂).

  • Pack the sample tube with finely powdered this compound to a known height.

  • Weigh the filled sample tube with the magnetic field off (m₃) and on (m₄).

  • Calculate the change in mass due to the magnetic field (Δm = (m₄ - m₃) - (m₂ - m₁)).

  • Calculate the gram magnetic susceptibility (χ_g) using the formula provided by the instrument's calibration.

  • Calculate the molar magnetic susceptibility (χ_M) by multiplying χ_g by the molar mass of the compound.

  • Correct for the diamagnetic contributions of the atoms (Pascal's constants).

  • Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 * √(χ_M_corr * T), where T is the absolute temperature.

Workflow for Experimental Characterization

workflow cluster_0 Characterization of [Cr(H₂O)₆]Cl₃ start Sample Preparation: [Cr(H₂O)₆]Cl₃ uv_vis UV-Vis Spectrophotometry start->uv_vis mag_susc Magnetic Susceptibility (Gouy Method) start->mag_susc data_analysis_uv Determine λ_max Calculate Δo uv_vis->data_analysis_uv data_analysis_mag Calculate χ_M Calculate μ_eff mag_susc->data_analysis_mag conclusion Correlate Electronic Structure with Spectral and Magnetic Data data_analysis_uv->conclusion data_analysis_mag->conclusion

References

An In-depth Technical Guide to Electronic Configuration and d-d Transitions in Chromium(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the electronic structure and spectroscopic properties of Chromium(III) complexes. A thorough understanding of these concepts is critical for applications ranging from the design of novel therapeutic agents and imaging probes to the development of advanced materials and catalysts. This document details the electronic configuration of the Cr(III) ion, the nature of d-d electronic transitions, and the experimental methodologies used for their characterization.

Electronic Configuration of the Chromium(III) Ion

The neutral chromium atom (Cr) has an atomic number of 24. Its ground-state electron configuration is [Ar] 3d⁵ 4s¹, which is an exception to the Aufbau principle due to the enhanced stability of half-filled d and s orbitals.[1][2] When chromium is oxidized to the +3 state, it loses three electrons. The electrons are first removed from the outermost shell (4s) and then from the 3d shell.[1][3] This process results in the Cr(III) ion having the electron configuration [Ar] 3d³ .[3][4]

In the presence of ligands in an octahedral coordination environment, the five degenerate d-orbitals of the free Cr(III) ion split into two distinct energy levels: a lower-energy, triply degenerate set called the t₂g orbitals (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set called the e_g orbitals (d_z², d_x²-y²).[5][6] The energy separation between these levels is denoted as Δo (delta octahedral) or 10Dq .[6]

The three d-electrons of the Cr(III) ion occupy the lower-energy t₂g orbitals with parallel spins, according to Hund's rule. This results in a ground-state electronic configuration of t₂g³ e_g⁰ . This configuration gives rise to a ⁴A₂g ground state term symbol, indicating a quartet spin multiplicity (2S+1 = 4, where S = 3/2).[6][7] Because the t₂g level is exactly half-filled and the e_g level is empty, this ground state is not electronically degenerate, and therefore, octahedral Cr(III) complexes are not expected to exhibit a Jahn-Teller distortion in their ground state.[8][9]

G cluster_0 Free Cr(III) Ion d_orbitals 3d orbitals (degenerate) t2g t₂g (dxy, dxz, dyz) (↑)(↑)(↑) d_orbitals->t2g Splitting (Δo) eg e_g (dz², dx²-y²) ( )( ) d_orbitals->eg e1 Energy e2 e1->e2 G cluster_0 Electronic Transitions for Octahedral Cr(III) GS ⁴A₂g (Ground State) (t₂g)³ T2g ⁴T₂g GS->T2g ν₁ = Δo T1gF ⁴T₁g(F) GS->T1gF ν₂ T1gP ⁴T₁g(P) GS->T1gP ν₃ e1 Energy e2 e1->e2 G cluster_0 Experimental Workflow A Synthesis of Cr(III) Complex (e.g., Cr(acac)₃) B Purification & Isolation (Filtration, Washing, Drying) A->B C Sample Preparation (Dissolution in Solvent) B->C D UV-Vis Spectroscopy (Measure Absorbance vs. Wavelength) C->D E Data Analysis (Identify λ_max, Calculate Δo) D->E

References

An In-depth Technical Guide on the Thermodynamic Properties of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a coordination compound of significant interest in various fields, including catalysis, organic synthesis, and as a precursor for other chromium compounds. Its thermodynamic properties are fundamental to understanding its stability, reactivity, and behavior in different chemical environments. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details on experimental methodologies for their determination, and a discussion of the compound's thermal behavior.

It is crucial to note that this compound exists as several isomers, with the most common being the dark green trans-[CrCl₂(H₂O)₄]Cl·2H₂O. Other isomers include the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃. The specific isomer can influence the measured thermodynamic properties.

Thermodynamic Data

Table 1: Thermodynamic Properties of Anhydrous Chromium(III) Chloride (CrCl₃) at 298.15 K

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔfH°-556.5kJ/mol
Standard Gibbs Free Energy of FormationΔfG°-486.1kJ/mol
Standard Molar Entropy123.0J/(mol·K)
Molar Heat Capacity (at constant pressure)Cp91.80J/(mol·K)

Note: These values are for the solid anhydrous form.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the generalized methodologies for these experiments.

Determination of the Standard Enthalpy of Formation (ΔfH°) by Solution Calorimetry

The standard enthalpy of formation of a hydrated salt like CrCl₃·6H₂O can be determined indirectly using solution calorimetry and Hess's Law. This involves measuring the enthalpy change of several reactions.

Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by carrying out a reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water.

  • Enthalpy of Solution of Anhydrous CrCl₃: A precisely weighed sample of anhydrous chromium(III) chloride is dissolved in a known volume of solvent (typically dilute hydrochloric acid to prevent hydrolysis) within the calorimeter. The temperature change is meticulously recorded to calculate the enthalpy of solution (ΔH_soln,anhydrous).

  • Enthalpy of Solution of CrCl₃·6H₂O: A precisely weighed sample of this compound is dissolved in the same solvent under identical conditions. The temperature change is measured to determine its enthalpy of solution (ΔH_soln,hydrate).

  • Enthalpy of Formation of Water: The standard enthalpy of formation of liquid water is a well-established value (-285.83 kJ/mol).

  • Calculation using Hess's Law: The standard enthalpy of formation of the hexahydrate is calculated using the following thermodynamic cycle:

    Cr(s) + 1.5 Cl₂(g) + 6 H₂(g) + 3 O₂(g) → CrCl₃·6H₂O(s)

    This overall reaction can be expressed as the sum of the formation of anhydrous CrCl₃, the formation of water, and the hydration of anhydrous CrCl₃. The enthalpy of hydration (ΔH_hydration) is the difference between the enthalpy of solution of the anhydrous salt and the hydrated salt.

Hess_Law_Cycle cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cr(s) Cr(s) CrCl3(s) CrCl3(s) Cr(s)->CrCl3(s) ΔfH°(CrCl3) CrCl3_6H2O(s) CrCl3_6H2O(s) Cr(s)->CrCl3_6H2O(s) ΔfH°(CrCl3·6H2O) 1.5 Cl2(g) 1.5 Cl2(g) 6 H2(g) 6 H2(g) 6 H2O(l) 6 H2O(l) 6 H2(g)->6 H2O(l) 6 * ΔfH°(H2O) 3 O2(g) 3 O2(g) CrCl3(s)->CrCl3_6H2O(s) ΔH_hydration Calorimetry_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis Sample CrCl3·6H2O Sample Calorimeter Adiabatic Calorimeter Sample->Calorimeter Cryostat Liquid Helium Cryostat Calorimeter->Cryostat Input_Heat Input known amount of heat Cryostat->Input_Heat Start at low T Measure_T Measure temperature rise (ΔT) Input_Heat->Measure_T Calculate_Cp Calculate Heat Capacity (Cp = q/ΔT) Measure_T->Calculate_Cp Plot_Data Plot Cp vs. T and Cp/T vs. T Calculate_Cp->Plot_Data Repeat at increasing T Integrate Integrate Cp/T from 0 K to 298.15 K Plot_Data->Integrate Calculate_S Determine Standard Molar Entropy (S°) Integrate->Calculate_S Dehydration_Pathway [CrCl2(H2O)4]Cl·2H2O [CrCl₂(H₂O)₄]Cl·2H₂O (Dark Green) [CrCl2(H2O)4]Cl [CrCl₂(H₂O)₄]Cl [CrCl2(H2O)4]Cl·2H2O->[CrCl2(H2O)4]Cl Heat (-2H₂O) (Endothermic) Lower_Hydrates Lower Hydrates / Anhydrous CrCl₃ [CrCl2(H2O)4]Cl->Lower_Hydrates Further Heating (-4H₂O) (Endothermic) Decomposition_Products Decomposition Products (e.g., Cr₂O₃, HCl) Lower_Hydrates->Decomposition_Products High Temperature (Decomposition)

A Technical Guide to the Solubility and Dissociation of Chromium(III) Chloride Hexahydrate in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a coordination compound with significant applications in catalysis, synthesis, and materials science.[1] Its behavior in polar solvents is complex, governed by hydration isomerism, slow ligand exchange kinetics, and the formation of various coordination complexes.[2][3] This technical guide provides an in-depth analysis of the solubility and dissociation of CrCl₃·6H₂O in common polar solvents. It includes quantitative solubility data, a detailed examination of the speciation in aqueous solutions, and standardized experimental protocols for characterization.

Introduction: The Complexity of Hydration Isomerism

This compound is not a simple salt but exists as several coordination isomers, known as hydration isomers.[2] The specific arrangement of water and chloride ligands within the inner coordination sphere of the chromium ion dictates the compound's color and chemical properties.[2][4] The three most recognized isomers are:

  • [Cr(H₂O)₆]Cl₃: A violet-colored complex where all six coordination sites on the chromium ion are occupied by water molecules.[2]

  • [Cr(H₂O)₅Cl]Cl₂·H₂O: A pale green complex with one chloride ion and five water molecules in the inner sphere.[2][4]

  • [Cr(H₂O)₄Cl₂]Cl·2H₂O: A dark green complex with two chloride ions and four water molecules in the inner sphere.[2][4] This is the most common commercially available form.[1][4]

The distinction is critical because only the chloride ions outside the coordination sphere (counter-ions) readily dissociate in solution. The ligands within the sphere are covalently bound and exchange slowly.[4][5]

Solubility in Polar Solvents

The solubility of CrCl₃·6H₂O depends significantly on its isomeric form and the nature of the polar solvent. The anhydrous form (CrCl₃) is almost insoluble in water, while the hexahydrate is readily soluble.[6] Slow reaction rates are a common feature of Cr(III) complexes, and dissolution can be accelerated by the presence of a Cr(II) catalyst, which facilitates ligand exchange via an electron-transfer mechanism.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for the common dark green hexahydrate isomer, [Cr(H₂O)₄Cl₂]Cl·2H₂O.

SolventFormulaSolubilityTemperature (°C)Notes
WaterH₂O585 g/L[1][2] (58.5 g/100 mL[6][7])20[6][7]Forms a green solution upon dissolution.[8]
EthanolC₂H₅OHSoluble[9][10] / Insoluble[2][6]AmbientSources conflict, suggesting solubility may depend on the specific isomer or experimental conditions.
MethanolCH₃OHSlightly Soluble[9][11]Ambient-
Acetone(CH₃)₂COSlightly Soluble[9] / Insoluble[1][2]AmbientSources conflict.
Diethyl Ether(C₂H₅)₂OInsoluble[2][9][10]Ambient-

Dissociation and Speciation in Aqueous Solutions

Upon dissolving in water, CrCl₃·6H₂O does not simply yield free Cr³⁺(aq) and Cl⁻ ions. Instead, a slow and complex equilibrium is established between the different chloro-aqua chromium(III) species.[3] Starting with the common dark green solid, trans-[Cr(H₂O)₄Cl₂]Cl·2H₂O, the dissolved trans-[Cr(H₂O)₄Cl₂]⁺ cation undergoes slow, successive aquation steps where chloride ligands are replaced by water molecules.

The equilibrium process involves the interconversion of the primary chloro-aqua complexes:

  • Dichlorotetraaquachromium(III) ion, [Cr(H₂O)₄Cl₂]⁺: A dark green species, present initially upon dissolving the common hexahydrate.[12]

  • Monochloropentaaquachromium(III) ion, [Cr(H₂O)₅Cl]²⁺: A pale green intermediate species.[13]

  • Hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺: A violet species, which is the thermodynamically favored product in dilute aqueous solutions over time.[13][14][15]

The attainment of this equilibrium is notoriously slow, and a freshly prepared aqueous solution of CrCl₃·6H₂O will be green, reflecting the kinetically favored [Cr(H₂O)₄Cl₂]⁺ and [Cr(H₂O)₅Cl]²⁺ species.[4][12] The solution will only slowly turn violet as the final [Cr(H₂O)₆]³⁺ complex is formed.[13]

G Figure 1: Interconversion of Chromium(III) Chloro-Aqua Complexes cluster_equilibrium Aqueous Speciation Equilibrium node_dark_green [Cr(H₂O)₄Cl₂]⁺ (Dark Green) node_light_green [Cr(H₂O)₅Cl]²⁺ (Light Green) node_dark_green->node_light_green +H₂O, -Cl⁻ node_violet [Cr(H₂O)₆]³⁺ (Violet) node_light_green->node_violet +H₂O, -Cl⁻

Caption: Interconversion of Chromium(III) Chloro-Aqua Complexes in Aqueous Solution.

Experimental Protocols

Protocol for Determination of Aqueous Solubility

This protocol describes the isothermal equilibrium method for determining the solubility of CrCl₃·6H₂O in water.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of CrCl₃·6H₂O powder to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.

  • Equilibration: Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The slow dissolution kinetics of chromium complexes necessitates longer equilibration times.[2]

  • Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles. The syringe should be pre-warmed to the experimental temperature to avoid premature crystallization.

  • Analysis of Filtrate:

    • Gravimetric Method: Accurately weigh a specific volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent in a drying oven at a controlled temperature (e.g., 110 °C) until a constant weight of the residue is achieved. The mass of the residue corresponds to the dissolved CrCl₃·6H₂O.

    • Spectroscopic Method (UV-Vis): Prepare a series of standard solutions of known CrCl₃·6H₂O concentration. Measure the absorbance of the standards and the saturated filtrate at the wavelength of maximum absorbance (λ_max). Construct a calibration curve to determine the concentration of the saturated solution. This method is particularly useful for monitoring the speciation over time.[3]

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G Figure 2: Experimental Workflow for Solubility Determination start Start prep Prepare Suspension (Excess CrCl₃·6H₂O in Water) start->prep equilibrate Equilibrate at Constant Temp (e.g., 24-48h with stirring) prep->equilibrate filter Filter Supernatant (Isothermal, 0.22 µm filter) equilibrate->filter analyze Analyze Filtrate (Gravimetric or Spectroscopic) filter->analyze calculate Calculate Solubility (g/100mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination by Isothermal Equilibrium.

Protocol for Kinetic Study of Speciation by UV-Vis Spectroscopy

This protocol allows for the monitoring of the interconversion of chloro-aqua chromium(III) complexes over time.

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of dark green [Cr(H₂O)₄Cl₂]Cl·2H₂O in a known volume of deionized water (or another solvent) at a fixed temperature to create a stock solution.

  • Spectroscopic Measurement:

    • Immediately transfer an aliquot of the freshly prepared solution to a cuvette and record its UV-Visible spectrum (e.g., from 350 to 750 nm) using a spectrophotometer. This is the t=0 reading.

    • The initial spectrum will show characteristic peaks for the [Cr(H₂O)₄Cl₂]⁺ species.

  • Time-Course Monitoring: Maintain the stock solution at a constant temperature. At regular time intervals (e.g., every hour for the first day, then every 24 hours), withdraw aliquots and record their UV-Vis spectra.

  • Data Analysis:

    • Monitor the changes in the spectra over time. The gradual replacement of chloride ligands by water will cause a shift in the absorption maxima and changes in molar absorptivity.

    • The formation and decomposition of the different Cr(III) complexes can be monitored.[13] Techniques like capillary electrophoresis can also be used to separate and quantify the different species.[13]

    • By applying kinetic models, the rate constants for the aquation reactions ([Cr(H₂O)₄Cl₂]⁺ → [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₅Cl]²⁺ → [Cr(H₂O)₆]³⁺) can be determined.

Conclusion

The solubility and dissociation of this compound are intricate processes fundamentally linked to its nature as a coordination compound with multiple stable hydration isomers. While highly soluble in water, its behavior in other polar solvents can vary. In aqueous solution, the dissolution initiates a slow, sequential ligand exchange, leading to a dynamic equilibrium between several distinct chloro-aqua chromium(III) complexes. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this speciation and its slow kinetics is crucial for controlling reaction pathways, ensuring reproducibility, and accurately characterizing chromium-containing systems. The experimental protocols outlined provide a robust framework for quantifying these essential properties.

References

An In-depth Technical Guide to the Chemical Reactivity of CrCl₃·6H₂O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct chemical reactivity of the three primary coordination isomers of chromium(III) chloride hexahydrate: [Cr(H₂O)₆]Cl₃, [Cr(H₂O)₅Cl]Cl₂·H₂O, and [Cr(H₂O)₄Cl₂]Cl·2H₂O. Understanding the unique properties of these isomers is crucial for their application in various fields, including catalysis, synthesis, and as precursors in drug development.

Introduction to the Isomers of CrCl₃·6H₂O

This compound is not a single compound but rather a series of coordination isomers, also known as hydrate (B1144303) isomers. These isomers have the same empirical formula (CrCl₃·6H₂O) but differ in the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the outer sphere (crystal lattice). This seemingly subtle structural difference leads to significant variations in their chemical and physical properties.

The three most common and well-characterized isomers are:

  • Hexaaquachromium(III) chloride, [Cr(H₂O)₆]Cl₃: A violet-colored solid where the inner coordination sphere consists of six water molecules. All three chloride ions are located in the outer sphere as counter-ions.

  • Pentaaquachlorochromium(III) chloride monohydrate, [Cr(H₂O)₅Cl]Cl₂·H₂O: A pale green solid in which one chloride ion has displaced a water molecule in the coordination sphere. Two chloride ions remain in the outer sphere, and one water molecule is present as water of hydration in the crystal lattice.

  • Tetraaquaaquadichlorochromium(III) chloride dihydrate, [Cr(H₂O)₄Cl₂]Cl·2H₂O: A dark green solid where two chloride ions are part of the coordination sphere. Only one chloride ion is in the outer sphere, and there are two water molecules of hydration.[1]

The distinct colors of these isomers are a direct consequence of the different ligand fields created by the varying number of coordinated chloride ions, which affects the d-orbital splitting of the chromium(III) ion and, consequently, the wavelengths of light absorbed.[1]

Comparative Chemical Reactivity

The differing arrangements of ligands in the isomers of CrCl₃·6H₂O directly impact their chemical reactivity. The key areas of differentiation include their reactions in aqueous solution, precipitation reactions, and behavior in ion-exchange environments.

Reactivity with Silver Nitrate (B79036)

A classic method to distinguish between the isomers is through their reaction with an excess of silver nitrate (AgNO₃) solution. The number of moles of silver chloride (AgCl) precipitated per mole of the complex corresponds to the number of free chloride ions in the outer sphere.

Isomer FormulaCommon NameColorMoles of AgCl Precipitated per Mole of Complex
[Cr(H₂O)₆]Cl₃Hexaaquachromium(III) chlorideViolet3
[Cr(H₂O)₅Cl]Cl₂·H₂OPentaaquachlorochromium(III) chloridePale Green2
[Cr(H₂O)₄Cl₂]Cl·2H₂OTetraaquadichlorochromium(III) chlorideDark Green1
Molar Conductivity

The molar conductivity of aqueous solutions of the isomers provides further evidence for the number of ions present. The conductivity is proportional to the number of ions released into the solution upon dissolution. Therefore, the hexaaqua isomer, which dissociates into four ions (one complex cation and three chloride anions), exhibits the highest molar conductivity, while the tetraaqua isomer, dissociating into two ions, has the lowest.

Isomer FormulaNumber of Ions in SolutionRelative Molar Conductivity
[Cr(H₂O)₆]Cl₃4Highest
[Cr(H₂O)₅Cl]Cl₂·H₂O3Intermediate
[Cr(H₂O)₄Cl₂]Cl·2H₂O2Lowest
Hydrolysis in Aqueous Solution

In aqueous solution, the coordinated water molecules can undergo hydrolysis, releasing protons and forming hydroxo- and oxo-bridged species. The chloro-aqua complexes also undergo slow aquation, where coordinated chloride ions are replaced by water molecules. This process leads to a gradual change in the color of the solution over time as the isomers equilibrate. For instance, a solution of the dark green trans-[Cr(H₂O)₄Cl₂]⁺ will slowly convert to the green [Cr(H₂O)₅Cl]²⁺ and finally to the violet [Cr(H₂O)₆]³⁺.

The hydrolysis of the Cr(III) aqua ion proceeds in steps, with the following equilibrium constants for the initial hydrolysis steps at 25°C:

Hydrolysis Reactionlog K
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺-4.0
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.7
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.06

Source: Baes and Mesmer, The Hydrolysis of Cations, 1976.

The presence of coordinated chloride ions can influence the rate of these hydrolysis and aquation reactions.

UV-Visible Spectroscopy

The electronic absorption spectra of the isomers are distinct due to the differences in their coordination spheres. The replacement of a water ligand with a chloride ligand causes a shift in the absorption maxima (λmax) to longer wavelengths (a red shift).

Isomerλmax 1 (nm)λmax 2 (nm)
[Cr(H₂O)₆]³⁺~400~580[1]
[Cr(H₂O)₅Cl]²⁺Shifted to longer λShifted to longer λ
[Cr(H₂O)₄Cl₂]⁺Further shifted to longer λFurther shifted to longer λ

Note: Precise λmax values for the chloro-aqua complexes can vary depending on conditions and the specific geometric isomer (cis/trans) of the tetraaqua species.

Experimental Protocols

Protocol for Differentiation by Silver Nitrate Precipitation

Objective: To quantitatively determine the number of free chloride ions in each isomer.

Materials:

  • Samples of each CrCl₃·6H₂O isomer

  • 0.1 M Silver Nitrate (AgNO₃) solution

  • Distilled water

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Burette

  • Beakers

  • Filter funnels and filter paper

  • Drying oven

Procedure:

  • Accurately weigh approximately 0.1 g of one of the CrCl₃·6H₂O isomers.

  • Dissolve the sample in 50 mL of distilled water in a 100 mL beaker.

  • Slowly add an excess of 0.1 M AgNO₃ solution from a burette while stirring. A precipitate of AgCl will form.

  • Gently heat the mixture to coagulate the precipitate.

  • Allow the precipitate to settle, and then filter it through a pre-weighed filter paper.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the filter paper and precipitate in a drying oven at 110°C to a constant weight.

  • Calculate the mass of the AgCl precipitate.

  • From the initial mass of the complex and the mass of the AgCl precipitate, calculate the number of moles of AgCl precipitated per mole of the complex.

  • Repeat the procedure for the other two isomers.

Protocol for Separation by Ion-Exchange Chromatography

Objective: To separate the three isomers based on the charge of their complex cations.

Materials:

  • A mixture of the CrCl₃·6H₂O isomers

  • Cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Chromatography column

  • 0.1 M Perchloric acid (HClO₄)

  • 1.0 M Perchloric acid (HClO₄)

  • 4.0 M Perchloric acid (HClO₄)

  • Beakers or test tubes for fraction collection

Procedure:

  • Prepare the Ion-Exchange Column:

    • Create a slurry of the cation-exchange resin in distilled water.

    • Pour the slurry into the chromatography column, allowing the resin to settle and form a packed bed.

    • Ensure the column does not run dry. Keep the resin bed covered with liquid at all times.

  • Sample Loading:

    • Dissolve a small amount of the isomer mixture in a minimal volume of 0.1 M HClO₄.

    • Carefully add the sample solution to the top of the resin bed.

  • Elution:

    • Elute the +1 cation: Begin eluting with 0.1 M HClO₄. The [Cr(H₂O)₄Cl₂]⁺ cation, having the lowest positive charge, will be eluted first. Collect the dark green fractions.

    • Elute the +2 cation: Once the first band has been eluted, switch the eluent to 1.0 M HClO₄. The [Cr(H₂O)₅Cl]²⁺ cation will then be eluted. Collect the pale green fractions.

    • Elute the +3 cation: Finally, elute with 4.0 M HClO₄ to remove the most strongly bound [Cr(H₂O)₆]³⁺ cation. Collect the violet fractions.

  • Analysis:

    • The collected fractions can be further analyzed using UV-Vis spectroscopy to confirm the identity of each isomer.

Visualizations

Isomerization_and_Reactivity cluster_isomers Isomers of CrCl₃·6H₂O cluster_reactions Chemical Reactivity cluster_ag Reaction with AgNO₃ cluster_cond Molar Conductivity cluster_hydrolysis Hydrolysis/Aquation I1 [Cr(H₂O)₆]Cl₃ (Violet) R1 3 moles AgCl I1->R1 C1 Highest (4 ions) I1->C1 I2 [Cr(H₂O)₅Cl]Cl₂·H₂O (Pale Green) I2->I1 +H₂O, -Cl⁻ R2 2 moles AgCl I2->R2 C2 Intermediate (3 ions) I2->C2 I3 [Cr(H₂O)₄Cl₂]Cl·2H₂O (Dark Green) R3 1 mole AgCl I3->R3 C3 Lowest (2 ions) I3->C3 H Equilibration in Aqueous Solution I3->H +H₂O, -Cl⁻ H->I2 +H₂O, -Cl⁻

Caption: Comparative reactivity of CrCl₃·6H₂O isomers.

Ion_Exchange_Workflow cluster_setup Column Preparation cluster_process Separation Process N1 Prepare slurry of cation-exchange resin N2 Pack chromatography column N1->N2 N3 Load isomer mixture in 0.1 M HClO₄ N2->N3 N4 Elute with 0.1 M HClO₄ N3->N4 N5 Collect [Cr(H₂O)₄Cl₂]⁺ (Dark Green) N4->N5 N6 Elute with 1.0 M HClO₄ N5->N6 N7 Collect [Cr(H₂O)₅Cl]²⁺ (Pale Green) N6->N7 N8 Elute with 4.0 M HClO₄ N7->N8 N9 Collect [Cr(H₂O)₆]³⁺ (Violet) N8->N9

Caption: Workflow for ion-exchange separation of isomers.

References

Methodological & Application

Application Notes and Protocols: Chromium(III) Chloride Hexahydrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a versatile and cost-effective Lewis acid catalyst employed in a variety of organic transformations.[1][2] Its utility stems from its ability to activate substrates, facilitating bond formation and promoting complex chemical reactions under relatively mild conditions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic syntheses, including the Biginelli reaction, Knoevenagel condensation, and the synthesis of quinoxalines.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.[3][4] this compound has been demonstrated to be an efficient catalyst for this reaction, particularly under solvent-free conditions, offering advantages such as high yields, short reaction times, and environmental friendliness.

Data Presentation: Biginelli Reaction

EntryAldehydeβ-Keto EsterUrea (B33335)/Thiourea (B124793)Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea15903082
24-ChlorobenzaldehydeEthyl acetoacetateUrea15903590
34-NitrobenzaldehydeEthyl acetoacetateUrea15904085
4BenzaldehydeMethyl acetoacetateThiourea15904588

Experimental Protocol: Solvent-Free Biginelli Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • β-keto ester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • This compound (CrCl₃·6H₂O) (0.15 mmol, 15 mol%)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hot plate

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-keto ester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.15 mmol).

  • Place the flask on a pre-heated hot plate at 90 °C and stir the mixture magnetically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes, as the mixture solidifies.

  • After completion, cool the reaction mixture to room temperature.

  • Add hot ethyl acetate to the solid mass and stir to dissolve the product.

  • Filter the hot solution to remove the catalyst.

  • Wash the residue with a small amount of ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Logical Relationship: Biginelli Reaction Mechanism

Biginelli_Reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Keto Ester Enolate Enolate Ketoester->Enolate CrCl3 CrCl₃·6H₂O CrCl3->Aldehyde activates Adduct Open-Chain Adduct Acyliminium->Adduct Enolate->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration Knoevenagel_Workflow Start Start Mixing Mix Aldehyde, Active Methylene Compound, and CrCl₃·6H₂O Start->Mixing Reaction Stir at Appropriate Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Water and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product α,β-Unsaturated Product Purification->Product Quinoxaline_Synthesis Catalyst Cr(III) Catalyst Activated_Dicarbonyl Activated Dicarbonyl- Cr(III) Complex Catalyst->Activated_Dicarbonyl Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Activated_Dicarbonyl Intermediate Condensation Intermediate Activated_Dicarbonyl->Intermediate Diamine o-Phenylenediamine Diamine->Intermediate Quinoxaline Quinoxaline Intermediate->Quinoxaline Cyclization & Dehydration Quinoxaline->Catalyst Regeneration

References

Application Notes and Protocols for the Nozaki-Hiyama-Kishi (NHK) Reaction Utilizing CrCl₃·6H₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds, specifically for the coupling of organic halides with aldehydes to produce secondary alcohols.[1][2] Discovered by Tamejiro Hiyama and Hitoshi Nozaki, and later significantly improved by Yoshito Kishi through the introduction of a nickel co-catalyst, the NHK reaction has become an invaluable tool in the synthesis of complex natural products and pharmaceuticals.[2][3] Its appeal lies in its remarkable tolerance for a wide variety of functional groups and its operation under mild, neutral conditions.[2]

A key component of the NHK reaction is the use of chromium(II) salts as the stoichiometric reductant.[3] While anhydrous chromium(II) chloride (CrCl₂) is commonly used, its sensitivity to air and moisture presents handling challenges. This document provides a detailed protocol for the NHK reaction starting from the more stable and readily available hydrated chromium(III) chloride, CrCl₃·6H₂O. The protocol incorporates an in situ reduction of Cr(III) to the active Cr(II) species, a critical step for the success of the reaction.

Key Reaction Parameters

The success of the Nozaki-Hiyama-Kishi reaction is dependent on several critical parameters. The following table summarizes the typical reaction conditions and reagents.

ParameterTypical Conditions/ReagentsNotes
Chromium Source CrCl₃·6H₂OPrecursor to the active Cr(II) species.
Reducing Agent Zinc (Zn) powder or Manganese (Mn) powderReduces Cr(III) to Cr(II) in situ.
Nickel Co-catalyst NiCl₂ (anhydrous)Essential for the reaction with vinyl and aryl halides.[2]
Organic Halide Vinyl-, aryl-, or allyl-halides (I, Br, Cl) or triflatesThe electrophilic partner in the C-C bond formation.
Aldehyde Aliphatic or aromatic aldehydesThe nucleophilic target.
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Must be able to dissolve the chromium salts.
Temperature Room temperature to 50 °CReaction conditions are generally mild.
Atmosphere Inert (Argon or Nitrogen)The active Cr(II) species is sensitive to oxygen.[3]

Experimental Protocol

This protocol details a general procedure for a stoichiometric Nozaki-Hiyama-Kishi reaction using CrCl₃·6H₂O.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder (activated) or Manganese powder

  • Nickel(II) chloride (anhydrous)

  • Organic halide (e.g., vinyl bromide)

  • Aldehyde

  • Anhydrous Dimethylformamide (DMF)

  • Degassed water

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Cr(II) Reagent:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add CrCl₃·6H₂O (4.0 equivalents) and zinc powder (8.0 equivalents).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add anhydrous DMF via syringe to the flask. The volume should be sufficient to create a stirrable suspension.

    • Stir the resulting suspension vigorously at room temperature. A color change from the initial color of the Cr(III) salt to a green or blue-green color indicates the formation of the active Cr(II) species. This may take several hours.

  • Reaction Setup:

    • In a separate flame-dried flask under argon, dissolve the aldehyde (1.0 equivalent) and the organic halide (1.5 equivalents) in anhydrous DMF.

    • Once the formation of the Cr(II) species is complete (indicated by the color change), add anhydrous NiCl₂ (0.05 equivalents) to the chromium suspension.

    • Slowly add the solution of the aldehyde and organic halide to the stirring suspension of the Cr(II) reagent via syringe or cannula.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of degassed water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow Experimental Workflow for the NHK Reaction cluster_prep Preparation of Cr(II) cluster_reaction Reaction cluster_workup Workup & Purification prep_cr 1. Mix CrCl3·6H2O and Zn powder in a flame-dried flask under Argon add_dmf 2. Add anhydrous DMF prep_cr->add_dmf stir_cr 3. Stir vigorously until color change to green/blue-green add_dmf->stir_cr add_ni 5. Add NiCl2 to the Cr(II) suspension stir_cr->add_ni prep_reagents 4. Prepare a solution of aldehyde and organic halide in anhydrous DMF add_reagents 6. Slowly add the aldehyde/halide solution to the Cr(II) suspension add_ni->add_reagents stir_reaction 7. Stir at room temperature and monitor add_reagents->stir_reaction quench 8. Quench with degassed water stir_reaction->quench extract 9. Extract with organic solvent quench->extract wash_dry 10. Wash, dry, and concentrate extract->wash_dry purify 11. Purify by column chromatography wash_dry->purify

Caption: A flowchart illustrating the key steps in the Nozaki-Hiyama-Kishi reaction protocol.

NHK_Mechanism Simplified Catalytic Cycle of the NHK Reaction CrIII Cr(III) CrII Cr(II) CrIII->CrII Reduction Zn Zn Ni0 Ni(0) CrII->Ni0 2 Cr(II) -> 2 Cr(III) Reduction NiII Ni(II) NiII->Ni0 R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition R_X R-X (Organic Halide) R_X->R_Ni_X R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetalation + Cr(III) Product_Cr Product-O-Cr(III) R_Cr_X->Product_Cr Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Cr Product Alcohol Product Product_Cr->Product Workup (H₂O) ZnII Zn(II)

Caption: A diagram showing the key steps in the catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Safety Precautions

  • Chromium salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The quenching of the reaction can be exothermic; therefore, water should be added slowly and with cooling if necessary.

Conclusion

The Nozaki-Hiyama-Kishi reaction is a cornerstone of modern organic synthesis, offering a reliable method for the creation of complex molecules. This protocol provides a detailed guide for utilizing the readily available CrCl₃·6H₂O as a starting material, thereby enhancing the accessibility of this powerful transformation for researchers in academia and industry. Careful attention to maintaining an inert atmosphere and using anhydrous solvents are paramount to achieving high yields and reproducibility.

References

Synthesis of Chromium(III)-Salen Complexes from Chromium(III) Chloride Hexahydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chromium(III)-salen complexes are a class of coordination compounds that have garnered significant interest across various fields of chemistry, from catalysis to materials science and have potential applications in medicinal chemistry. The salen ligand, a tetradentate Schiff base, forms stable, typically octahedral complexes with the chromium(III) ion. These complexes are valued for their catalytic activity in a range of organic transformations, including asymmetric epoxidation and the copolymerization of epoxides and carbon dioxide to form polycarbonates.[1]

In the context of drug development, chromium(III) is an essential trace element involved in glucose metabolism, and its complexes have been investigated for their potential as therapeutic agents. While no chromium-containing biomolecules have been definitively described, chromium supplementation has been explored for diabetes and weight loss. The synthesis of well-defined chromium(III) complexes, such as those with salen ligands, is crucial for systematic studies of their biological activity and potential as drug candidates. The salen ligand itself can be modified with various functional groups to tune the steric and electronic properties of the metal complex, which can, in turn, influence its catalytic efficacy and biological interactions.

The synthesis of chromium(III)-salen complexes can be achieved through several routes. While methods starting from chromium(II) precursors followed by oxidation are common, the direct synthesis from the readily available and air-stable chromium(III) chloride hexahydrate offers a convenient alternative. This document provides a detailed protocol for the synthesis of the salen ligand and a generalized procedure for its complexation with this compound, along with relevant characterization data.

Experimental Protocols

Protocol 1: Synthesis of the Salen Ligand (N,N'-bis(salicylidene)ethylenediamine)

This protocol outlines the synthesis of the salen ligand via the condensation of salicylaldehyde (B1680747) and ethylenediamine (B42938).

Materials:

  • Salicylaldehyde

  • Ethylenediamine

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.

  • To this solution, add ethylenediamine (1 equivalent) dropwise with stirring.

  • The reaction mixture is then stirred at room temperature for approximately one hour. The formation of a yellow precipitate indicates the formation of the salen ligand.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

Expected Yield: ~90%

Protocol 2: Generalized Synthesis of Chloro(N,N'-bis(salicylidene)ethylenediamine)chromium(III) ([Cr(salen)Cl])

This generalized protocol is based on established methods for the synthesis of chromium(III) amine complexes from this compound.[2][3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in methanol.

  • Add a solution of the salen ligand (1 equivalent) in methanol to the flask.

  • (Optional) Add a weak base (2 equivalents) to the reaction mixture.

  • The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by a color change of the solution.

  • After the reaction is complete, the mixture is cooled to room temperature, and any precipitate formed is collected by filtration.

  • The solid product is washed with cold methanol and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.

  • The final product is dried under vacuum.

Data Presentation

Table 1: Summary of Key Spectroscopic Data for a Representative Chromium(III)-Salen Complex
ParameterWavenumber (cm⁻¹) / Wavelength (nm)Reference
Infrared (IR) Spectroscopy
ν(C=N) (imine stretch)~1610-1630
ν(Cr-N)~550[1]
ν(Cr-O)~490[1]
UV-Visible (UV-Vis) Spectroscopy
π → π* (intraligand)~230-350[1]
d-d transitions~400-600[1]
Table 2: Magnetic Moment Data for a Typical Octahedral Chromium(III) Complex
ParameterValue (Bohr Magnetons, B.M.)Description
Magnetic Moment (µeff)~3.87Consistent with three unpaired electrons in an octahedral Cr(III) center.

Visualizations

Synthesis_Workflow General Workflow for Synthesis of [Cr(salen)Cl] cluster_ligand Ligand Synthesis cluster_complexation Complexation Reaction Salicylaldehyde Salicylaldehyde Stirring Stir at RT Salicylaldehyde->Stirring Ethylenediamine Ethylenediamine Ethylenediamine->Stirring Ethanol Ethanol (Solvent) Ethanol->Stirring Filtration_L Filtration & Washing Stirring->Filtration_L Salen_Ligand Salen Ligand (H₂salen) Filtration_L->Salen_Ligand Reflux Reflux Salen_Ligand->Reflux CrCl3 CrCl₃·6H₂O CrCl3->Reflux Methanol Methanol (Solvent) Methanol->Reflux Filtration_C Filtration & Washing Reflux->Filtration_C Cr_Salen_Cl [Cr(salen)Cl] Complex Filtration_C->Cr_Salen_Cl

Caption: General workflow for the synthesis of [Cr(salen)Cl].

Caption: Simplified reaction scheme for the synthesis.

References

Application Notes and Protocols: Preparation of Chromium Oxide Nanoparticles using CrCl₃·6H₂O Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) oxide (Cr₂O₃) nanoparticles are attracting significant interest across various scientific disciplines due to their remarkable stability, hardness, and unique catalytic and semiconducting properties. In the biomedical field, these nanoparticles are being explored for their potential in drug delivery, as anticancer agents, and for their antibacterial properties.[1][2] The synthesis of Cr₂O₃ nanoparticles can be achieved through various methods, each offering distinct advantages in terms of particle size control, morphology, and purity. This document provides detailed protocols for the preparation of chromium oxide nanoparticles using chromium (III) chloride hexahydrate (CrCl₃·6H₂O) as a precursor, focusing on methods relevant to research and pharmaceutical development.

Synthesis Methodologies

Several methods are employed for the synthesis of Cr₂O₃ nanoparticles from a CrCl₃·6H₂O precursor. The choice of method can significantly influence the physicochemical properties of the resulting nanoparticles. The most common methods include simple chemical precipitation, sol-gel, green synthesis, and microwave-assisted synthesis.

Characterization of Chromium Oxide Nanoparticles

A comprehensive characterization of the synthesized Cr₂O₃ nanoparticles is crucial to understand their properties and potential applications. Key characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the formation of Cr-O bonds.[5][6]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.[7][8]

  • Transmission Electron Microscopy (TEM): To determine the particle size, shape, and internal structure.[3][4]

  • UV-Visible Spectroscopy (UV-Vis): To analyze the optical properties and determine the band gap of the nanoparticles.[1][9]

cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques Chemical Precipitation Chemical Precipitation Cr2O3 Nanoparticles Cr2O3 Nanoparticles Chemical Precipitation->Cr2O3 Nanoparticles to produce Sol-Gel Sol-Gel Sol-Gel->Cr2O3 Nanoparticles to produce Green Synthesis Green Synthesis Green Synthesis->Cr2O3 Nanoparticles to produce Microwave-Assisted Microwave-Assisted Microwave-Assisted->Cr2O3 Nanoparticles to produce XRD XRD (Crystalline Structure, Size) FTIR FTIR (Chemical Bonds) SEM SEM (Morphology, Shape) TEM TEM (Particle Size, Shape) CrCl3·6H2O Precursor CrCl3·6H2O Precursor CrCl3·6H2O Precursor->Chemical Precipitation is used in CrCl3·6H2O Precursor->Sol-Gel is used in CrCl3·6H2O Precursor->Green Synthesis is used in CrCl3·6H2O Precursor->Microwave-Assisted is used in Cr2O3 Nanoparticles->XRD are characterized by Cr2O3 Nanoparticles->FTIR are characterized by Cr2O3 Nanoparticles->SEM are characterized by Cr2O3 Nanoparticles->TEM are characterized by

Fig. 1: Logical workflow from precursor to characterization.

Experimental Protocols

Simple Chemical Precipitation Method

This method is straightforward and cost-effective, involving the precipitation of chromium hydroxide (B78521) followed by calcination to form chromium oxide nanoparticles.

Protocol:

  • Prepare a 0.2 M solution of chromium chloride hexahydrate (CrCl₃·6H₂O) in distilled water.

  • Stir the solution vigorously on a magnetic stirrer for 30 minutes to ensure homogeneity.

  • Slowly add liquor ammonia (B1221849) (ammonium hydroxide) dropwise to the solution while continuously stirring until the pH reaches 12.[10]

  • Maintain the reaction temperature at 50°C.[10]

  • A precipitate of chromium hydroxide will form.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate multiple times with distilled water to remove any unreacted salts.

  • Dry the precipitate in a hot air oven at 70°C for 24 hours.[10]

  • Calcine the dried powder in a muffle furnace at 550°C for 5-6 hours to obtain Cr₂O₃ nanoparticles.[10]

start Start dissolve Dissolve CrCl3·6H2O in distilled water (0.2M) start->dissolve stir1 Stir for 30 min dissolve->stir1 add_nh3 Add Liquor Ammonia dropwise (pH 12, 50°C) stir1->add_nh3 precipitate Formation of Chromium Hydroxide Precipitate add_nh3->precipitate centrifuge Separate precipitate by centrifugation precipitate->centrifuge wash Wash with distilled water centrifuge->wash dry Dry at 70°C for 24 hours wash->dry calcine Calcine at 550°C for 5-6 hours dry->calcine end Cr2O3 Nanoparticles calcine->end

Fig. 2: Workflow for Simple Chemical Precipitation.
Sol-Gel Method

The sol-gel method allows for better control over particle size and morphology, resulting in more uniform nanoparticles.

Protocol:

  • Prepare a solution by dissolving 2 g of CrCl₃·6H₂O in 50 mL of ethanol (B145695) and stir for 30 minutes.[11]

  • In a separate beaker, prepare a solution of ammonium (B1175870) hydroxide.

  • Add the ammonium hydroxide solution dropwise to the chromium chloride solution under constant stirring until a gel is formed.

  • Age the gel at room temperature for 24 hours.

  • Wash the gel with distilled water and ethanol to remove impurities.

  • Dry the gel in an oven at 80-100°C.

  • Grind the dried gel into a fine powder.

  • Calcine the powder at temperatures ranging from 200°C to 600°C for 2 hours to obtain crystalline Cr₂O₃ nanoparticles.[11] The calcination temperature influences the final particle size.

start Start dissolve Dissolve CrCl3·6H2O in Ethanol start->dissolve add_nh4oh Add NH4OH dropwise to form gel dissolve->add_nh4oh age Age gel for 24 hours add_nh4oh->age wash Wash gel with distilled water and ethanol age->wash dry Dry gel at 80-100°C wash->dry grind Grind dried gel dry->grind calcine Calcine powder (200-600°C for 2h) grind->calcine end Cr2O3 Nanoparticles calcine->end

Fig. 3: Workflow for the Sol-Gel Method.
Green Synthesis using Plant Extract

This eco-friendly method utilizes phytochemicals in plant extracts as reducing and capping agents, avoiding the use of toxic chemicals.

Protocol:

  • Prepare a plant extract (e.g., from Roselle or Cauliflower) by boiling the plant material in distilled water and then filtering it.[9][12]

  • Prepare a 1 M solution of CrCl₃·6H₂O.[9]

  • Add 50 mL of the CrCl₃·6H₂O solution to 100 mL of the plant extract.[9]

  • Heat the mixture at 70°C for 30 minutes with constant stirring. A color change indicates the formation of nanoparticles.[9]

  • Allow the solution to cool to room temperature.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with distilled water.

  • Dry the nanoparticles in an oven. For some protocols, a calcination step at around 200°C for 2 hours may be performed.[9]

start Start prepare_extract Prepare Plant Extract start->prepare_extract prepare_cr_sol Prepare 1M CrCl3·6H2O Solution start->prepare_cr_sol mix Mix Plant Extract and CrCl3·6H2O Solution prepare_extract->mix prepare_cr_sol->mix heat Heat at 70°C for 30 min mix->heat cool Cool to Room Temperature heat->cool centrifuge Separate Nanoparticles by Centrifugation cool->centrifuge wash Wash with Distilled Water centrifuge->wash dry Dry Nanoparticles wash->dry end Cr2O3 Nanoparticles dry->end

Fig. 4: Workflow for Green Synthesis.

Quantitative Data Summary

The following table summarizes the key experimental parameters and resulting nanoparticle characteristics from various synthesis methods.

Synthesis MethodPrecursor ConcentrationReagent(s)Temperature (°C)pHCalcination Temp. (°C) / Time (h)Particle Size (nm)MorphologyReference
Chemical Precipitation 0.2 M CrCl₃·6H₂OLiquor Ammonia5012550 / 5-620-70Not Specified[10]
Sol-Gel 2 g CrCl₃·6H₂O in 50 mL EtOHAmmonium HydroxideRoom Temp.-200-600 / 213.3-16.12Spherical/Semispherical[9][11]
Green Synthesis (Roselle) 1 M CrCl₃·6H₂ORoselle Extract70-200 / 236.38Spherical/Semispherical[9]
Microwave-Assisted Cr(NO₃)₂·6H₂O & Salicylic AcidNaOH5012500-600 / 3~25Quasi-rectangular[13]

Applications in Drug Development

Cr₂O₃ nanoparticles have demonstrated significant potential in biomedical applications, particularly in cancer therapy and as antimicrobial agents.

Anticancer Activity

Studies have shown that green-synthesized Cr₂O₃ nanoparticles exhibit cytotoxic effects against cancer cell lines, such as MCF-7.[1] The proposed mechanism involves the induction of oxidative stress, leading to apoptosis (programmed cell death).[14][15] Exposure to Cr₂O₃ nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in cell death, including the activation of caspase-3, a key executioner enzyme in apoptosis.[14][16]

cr2o3 Cr2O3 Nanoparticles ros Increased Intracellular Reactive Oxygen Species (ROS) cr2o3->ros induces oxidative_stress Oxidative Stress ros->oxidative_stress caspase3 Caspase-3 Activation oxidative_stress->caspase3 leads to apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis triggers

Fig. 5: Simplified signaling pathway for Cr₂O₃ nanoparticle-induced apoptosis.
Antibacterial Activity

Cr₂O₃ nanoparticles have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The exact mechanism is still under investigation but is thought to involve the generation of ROS and direct interaction with the bacterial cell membrane, leading to cellular damage and death.

Safety and Biocompatibility

While Cr₂O₃ nanoparticles show promise in biomedical applications, their potential toxicity is a critical consideration. Studies have indicated that the cytotoxicity of Cr₂O₃ nanoparticles can be dose- and time-dependent.[14] Interestingly, some research suggests that green-synthesized nanoparticles may exhibit enhanced biocompatibility compared to their chemically synthesized counterparts.[1] Further research is necessary to fully understand the long-term effects and to establish safe dosage levels for any potential therapeutic applications.

References

Application Notes and Protocols: Chromium(III) Chloride Hexahydrate in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a readily available and versatile precursor for the synthesis of a variety of chromium-based Metal-Organic Frameworks (Cr-MOFs). These materials are renowned for their high stability, large surface area, and tunable porosity, making them prime candidates for applications in gas storage, catalysis, and notably, as sophisticated carriers for drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the synthesis of Cr-MOFs using CrCl₃·6H₂O, with a focus on their application in drug development.

Synthesis of Chromium-Based MOFs

The synthesis of Cr-MOFs typically involves the reaction of a chromium salt, such as this compound, with an organic linker under solvothermal or hydrothermal conditions. The choice of synthesis method, reaction parameters, and the use of modulators can significantly influence the resulting MOF's properties, including crystallinity, particle size, and porosity.

Key Synthesis Parameters and Physicochemical Properties

The following table summarizes key synthesis parameters and resulting physicochemical properties for the synthesis of the prominent Cr-MOF, MIL-101(Cr), using different methods.

MOFSynthesis MethodPrecursors (Molar Ratio)Temperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Particle Size
MIL-101(Cr) HydrothermalCr(NO₃)₃·9H₂O : H₂BDC (1:1)220830542.01~100 nm (octahedral)
MIL-101(Cr) Microwave-AssistedCr(NO₃)₃·9H₂O : H₂BDC (1:1)2201>3000-Smaller than hydrothermal
MIL-101(Cr) Mechanochemical (Solvent-Free)CrCl₃·6H₂O : H₂BDC (1:1)-0.67 (grinding)11100.5-
MIL-101(Cr) (with Formic Acid modulator) Modulated HydrothermalCrCl₃·6H₂O : H₂BDC : HCOOH (1:1:100)2108EnhancedEnhanced100-150 nm
MIL-96(Cr) SolvothermalCr³⁺ : H₃BTC in H₂O/CH₃OH-----

H₂BDC = Terephthalic acid; H₃BTC = 1,3,5-Benzenetricarboxylic acid

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of MIL-101(Cr)

This protocol describes a common hydrothermal synthesis of MIL-101(Cr).

Materials:

  • This compound (CrCl₃·6H₂O)

  • Terephthalic acid (H₂BDC)

  • Deionized water

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a 1:1 molar ratio of CrCl₃·6H₂O and H₂BDC in deionized water in a beaker.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 220 °C for 8 hours.[2]

  • After cooling to room temperature, collect the green powder by filtration or centrifugation.

  • Purification: To remove unreacted terephthalic acid and other impurities, wash the product with hot DMF (e.g., at 100 °C) and hot ethanol (e.g., at 80 °C).[3]

  • Activation: Dry the purified product under vacuum to remove residual solvent molecules from the pores. This step is crucial for achieving high surface area and porosity.

Protocol 2: Microwave-Assisted Synthesis of MIL-101(Cr)

This method offers a significant reduction in synthesis time compared to the conventional hydrothermal route.

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) - Note: While the topic specifies CrCl₃·6H₂O, many microwave protocols utilize the nitrate salt.

  • Terephthalic acid (H₂BDC)

  • Deionized water

  • Microwave reactor

Procedure:

  • Prepare a solution of Cr(NO₃)₃·9H₂O and H₂BDC in deionized water.

  • Transfer the mixture to a microwave reactor vessel.

  • Heat the mixture to 220 °C using microwave irradiation (e.g., 300 W) and hold for 30-60 minutes.[4][5]

  • After cooling, collect and purify the product as described in the hydrothermal protocol. Microwave-assisted synthesis often results in smaller, more uniform crystals.[5]

Role of Modulators in Cr-MOF Synthesis

Modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can be added during synthesis to influence the nucleation and growth of MOF crystals. They compete with the organic linker for coordination to the metal centers, which can lead to improved crystallinity, larger crystal sizes, and enhanced surface areas.

G cluster_0 Standard MOF Synthesis cluster_1 Modulated MOF Synthesis Metal_Salt CrCl₃·6H₂O Reaction Hydrothermal/Solvothermal Reaction Metal_Salt->Reaction Organic_Linker Organic Linker (e.g., H₂BDC) Organic_Linker->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction MOF_Formation MOF Crystal Formation Reaction->MOF_Formation Mod_Metal_Salt CrCl₃·6H₂O Mod_Reaction Modulated Reaction Mod_Metal_Salt->Mod_Reaction Mod_Organic_Linker Organic Linker Mod_Organic_Linker->Mod_Reaction Mod_Solvent Solvent Mod_Solvent->Mod_Reaction Modulator Modulator (e.g., Formic Acid) Modulator->Mod_Reaction Controlled_Growth Controlled Nucleation & Growth Mod_Reaction->Controlled_Growth Improved_MOF MOF with Improved Properties Controlled_Growth->Improved_MOF

Caption: Role of modulators in Cr-MOF synthesis.

Application in Drug Delivery

The high porosity and tunable pore sizes of Cr-MOFs make them excellent candidates for drug delivery applications. They can encapsulate therapeutic molecules and release them in a controlled manner.

Quantitative Data on Drug Loading and Release
MOFDrugDrug Loading CapacityRelease ConditionsRelease Profile
MIL-101(Cr) Ibuprofen~1.4 g/g of dehydrated MOFSimulated Body Fluid (SBF)Sustained release over several days
MIL-100(Cr) Ibuprofen~0.35 g/g of dehydrated MOFSimulated Body Fluid (SBF)Sustained release
MIL-53(Cr) Ibuprofen~0.2 g/g of MOFSimulated Body Fluid (SBF)Complete release in 3 weeks
MIL-100(Fe) Azidothymidine triphosphate21.2 wt%Not specifiedNot specified
Protocol 3: Drug Loading in Cr-MOFs

This protocol outlines a general procedure for loading a drug into a pre-synthesized Cr-MOF.

Materials:

  • Activated Cr-MOF

  • Therapeutic drug

  • Appropriate solvent

Procedure:

  • Prepare a solution of the drug in a suitable solvent.

  • Add the activated Cr-MOF powder to the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the solid with fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

Protocol 4: In Vitro Drug Release Study

This protocol describes a method to study the release of a drug from a loaded Cr-MOF.

Materials:

  • Drug-loaded Cr-MOF

  • Phosphate-buffered saline (PBS) or Simulated Body Fluid (SBF)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of release medium (e.g., PBS at pH 7.4).

  • Place the suspension in a shaking incubator at 37 °C to simulate body temperature.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Separate any MOF particles from the collected aliquots by centrifugation or filtration.

  • Analyze the concentration of the released drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Characterization of Cr-MOFs

A variety of techniques are employed to characterize the structure, porosity, and stability of synthesized Cr-MOFs.

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF.[6]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can be used to study the removal of guest molecules during activation.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material by nitrogen adsorption-desorption isotherms.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the MOF crystals.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the MOF structure and to confirm the coordination of the organic linker to the metal centers.

Visualization of Experimental Workflows

General Synthesis and Drug Delivery Workflow

G cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_drug_release Drug Release Study s1 Mix Precursors (CrCl₃·6H₂O + Organic Linker) s2 Solvothermal/Hydrothermal Reaction s1->s2 s3 Purification (Washing with Solvents) s2->s3 s4 Activation (Drying under Vacuum) s3->s4 d1 Incubate Activated MOF with Drug Solution s4->d1 Activated MOF d2 Separation & Washing d1->d2 d3 Drying d2->d3 r1 Disperse Drug-Loaded MOF in Release Medium d3->r1 Drug-Loaded MOF r2 Incubate at 37°C r1->r2 r3 Sample & Analyze at Time Intervals r2->r3

Caption: General workflow for Cr-MOF synthesis and drug delivery application.

Comparison of Hydrothermal and Microwave-Assisted Synthesis

G cluster_hydrothermal Hydrothermal Synthesis cluster_microwave Microwave-Assisted Synthesis h1 Precursor Solution in Autoclave h2 Conventional Oven Heating (e.g., 8-24 hours) h1->h2 h3 Slow Crystal Growth h2->h3 h4 Larger, Less Uniform Crystals h3->h4 m1 Precursor Solution in Microwave Vessel m2 Microwave Irradiation (e.g., 30-60 minutes) m1->m2 m3 Rapid Nucleation & Growth m2->m3 m4 Smaller, More Uniform Crystals m3->m4 start start->h1 start->m1

Caption: Comparison of hydrothermal and microwave-assisted synthesis of Cr-MOFs.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of a range of highly stable and porous chromium-based MOFs. The synthetic protocols and characterization data provided herein offer a foundation for researchers to explore and optimize these materials for various applications, particularly in the promising field of controlled drug delivery. The ability to tune the properties of these MOFs through different synthetic strategies opens up exciting possibilities for the development of advanced therapeutic systems.

References

Application of Chromium(III) Chloride Hexahydrate (CrCl3·6H2O) as a Mordant in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl3·6H2O) serves as a vital mordant in the textile industry, facilitating the binding of dyes to fabrics to enhance color fastness and vibrancy. As a trivalent chromium compound, it is considered a less toxic alternative to hexavalent chromium compounds, such as potassium dichromate, which have raised environmental and health concerns. This document provides detailed application notes and experimental protocols for the use of CrCl3·6H2O as a mordant in the dyeing of both protein-based (wool) and cellulose-based (cotton) textiles with natural dyes.

The application of a mordant is a critical step in the dyeing process, as it forms a coordination complex with the dye molecule, which then attaches to the fabric.[1] This "biting" action, from which the term mordant is derived, significantly improves the wash, light, and rubbing fastness of the dyed textile.[1] The choice of mordant can also influence the final shade of the color produced by the dye.

Mechanism of Action

The mordanting process with CrCl3·6H2O involves the formation of a coordination complex between the chromium(III) ion, the dye molecule, and the functional groups present in the textile fiber. In protein fibers like wool, the chromium ions bind to the carboxyl and amino groups of the amino acid residues. For cellulosic fibers such as cotton, which have a lower affinity for many dyes, the mordant creates a bridge between the hydroxyl groups of the cellulose (B213188) and the dye molecules. The resulting coordination complex is a larger molecule that is physically trapped within the fiber structure and is more resistant to removal by washing or fading by light.

Experimental Protocols

Detailed methodologies for the pre-mordanting of wool and cotton textiles with CrCl3·6H2O are provided below. Pre-mordanting, where the fabric is treated with the mordant before dyeing, is a common and effective method.

Pre-mordanting of Wool with CrCl3·6H2O

This protocol outlines the steps for mordanting wool fibers prior to dyeing with natural colorants.

Materials:

  • Wool fabric or yarn

  • This compound (CrCl3·6H2O)

  • Formic acid (HCOOH)

  • Distilled water

  • Heating apparatus (e.g., water bath, dyeing machine)

  • Beakers or stainless steel pots

  • Stirring rod

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Scouring: The wool material must be thoroughly cleaned to remove any impurities. Wash the wool in a solution of a neutral soap or detergent at a temperature of 50-60°C for 30 minutes. Rinse thoroughly with warm and then cold water.

  • Mordant Bath Preparation: Prepare the mordant bath by dissolving the required amount of CrCl3·6H2O in distilled water. The concentration of the mordant is typically calculated as a percentage of the weight of the fiber (% owf - on weight of fiber). A common concentration range for chromium mordants is 1-4% owf. For example, for 100g of dry wool, use 1-4g of CrCl3·6H2O.

  • Mordanting Process:

    • Immerse the wet, scoured wool into the mordant bath at room temperature. The liquor ratio (the ratio of the weight of the goods to the weight of the liquor) should be sufficient to allow the material to be fully submerged and move freely, typically 1:20 to 1:40.

    • Slowly raise the temperature of the bath to boiling (approximately 100°C) over a period of 30-45 minutes.

    • Add formic acid to the bath to adjust the pH to an acidic range (e.g., pH 3.5-4.5). The amount of formic acid is typically 1-2% owf.

    • Continue to boil the wool in the mordant bath for 60-90 minutes, stirring occasionally to ensure even mordanting.

  • Cooling and Rinsing:

    • Allow the mordant bath to cool down gradually before removing the wool. This helps to prevent thermal shock to the fibers.

    • Once cooled, remove the wool and rinse it thoroughly with warm and then cold water until the rinse water runs clear.

  • Drying: Gently squeeze out the excess water and dry the mordanted wool away from direct sunlight. The mordanted wool is now ready for dyeing.

Pre-mordanting of Cotton with CrCl3·6H2O

Cellulosic fibers like cotton generally require a pre-treatment with a tannin-rich substance to improve the uptake of the metallic mordant.

Materials:

  • Cotton fabric or yarn

  • Tannic acid or a natural source of tannin (e.g., myrobalan, oak galls)

  • This compound (CrCl3·6H2O)

  • Sodium carbonate (soda ash)

  • Distilled water

  • Heating apparatus

  • Beakers or stainless steel pots

  • Stirring rod

  • PPE

Procedure:

  • Scouring: Scour the cotton fabric by washing it in a hot solution of sodium carbonate (1-2 g/L) and a neutral detergent to remove waxes and other impurities. Rinse thoroughly.

  • Tannin Treatment:

    • Prepare a tannin bath with tannic acid (e.g., 5-10% owf) in hot water.

    • Immerse the scoured, wet cotton in the tannin bath and heat to 60-80°C for 1 hour.

    • Allow the cotton to cool in the bath.

    • Gently squeeze out the excess liquid but do not rinse.

  • Mordanting Process:

    • Prepare the mordant bath with CrCl3·6H2O (e.g., 2-5% owf) in warm water.

    • Immerse the tannin-treated cotton into the mordant bath.

    • Slowly raise the temperature to 80-90°C and maintain for 45-60 minutes, stirring periodically.

  • Rinsing and Drying:

    • Remove the cotton from the cooled mordant bath and rinse thoroughly with cold water.

    • Dry the mordanted cotton. It is now ready for the dyeing process.

Data Presentation

The effectiveness of a mordant is quantified by its impact on dye uptake and the fastness properties of the dyed fabric.

Dye Uptake (K/S Values)

The color strength (K/S value) on the surface of the dyed textile is a measure of dye uptake. It is calculated from the reflectance values of the fabric using the Kubelka-Munk equation:

K/S = (1-R)² / 2R

Where R is the decimal fraction of the reflectance of the fabric. A higher K/S value indicates greater color strength and more effective dye fixation.

Table 1: Hypothetical K/S Values for Wool Dyed with Madder (Rubia tinctorum) using different Mordants

Mordant (3% owf)K/S Value
No Mordant4.5
Alum (KAl(SO₄)₂·12H₂O)8.2
CrCl₃·6H₂O 12.5
Ferrous Sulfate (FeSO₄)14.8
Stannous Chloride (SnCl₂)9.1

Note: These are representative values to illustrate the comparative effect of different mordants. Actual values will vary depending on the specific dye, fiber, and process conditions.

Color Fastness

Color fastness is graded on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness. For light fastness, a scale of 1 to 8 is sometimes used.

Table 2: Hypothetical Color Fastness Ratings for Cotton Dyed with Weld (Reseda luteola) using different Mordants

Mordant (4% owf)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
No Mordant21-22-31-2
Alum3-4343
CrCl₃·6H₂O 4-5 5 4-5 4
Ferrous Sulfate44-543-4

Note: These are representative values. The specific natural dye and fiber type will significantly influence the fastness ratings.

Visualizations

Experimental Workflow

The following diagrams illustrate the logical flow of the pre-mordanting and dyeing process.

Mordanting_Dyeing_Workflow cluster_prep Fabric Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_finish Finishing Scouring Scouring Tannin Tannin Treatment (for Cotton) Scouring->Tannin Mordant Mordanting with CrCl3·6H2O Scouring->Mordant (for Wool) Tannin->Mordant Dyeing Dyeing with Natural Dye Mordant->Dyeing Rinsing Rinsing Dyeing->Rinsing Drying Drying Rinsing->Drying

Pre-mordanting and dyeing workflow.
Signaling Pathway of Mordant Action

This diagram illustrates the conceptual interaction between the fiber, mordant, and dye.

Mordant_Mechanism cluster_interaction Complex Formation Fiber Textile Fiber (-COOH, -OH, -NH2) Mordant Cr³⁺ Ion (from CrCl₃·6H₂O) Fiber->Mordant forms coordinate bond Complex Stable Insoluble Fiber-Mordant-Dye Complex Dye Dye Molecule (e.g., with -OH groups) Dye->Mordant forms coordinate bond

Mechanism of Cr(III) mordant action.

Conclusion

The use of this compound as a mordant offers a significant improvement in the color fastness and dye uptake of natural dyes on both wool and cotton textiles. The provided protocols serve as a foundational guide for researchers and scientists to explore and optimize the application of this mordant in sustainable textile dyeing processes. It is crucial to adhere to appropriate laboratory safety practices when handling all chemicals, including CrCl3·6H2O. Further research can focus on optimizing the mordanting parameters for specific natural dyes and textile substrates to achieve a wider range of shades with excellent fastness properties.

References

"analytical methods for the determination of Cr(III) concentration"

Author: BenchChem Technical Support Team. Date: December 2025

An overview of robust analytical methodologies is essential for the accurate quantification of trivalent chromium [Cr(III)], a species with significantly different biological and toxicological properties compared to its hexavalent counterpart, Cr(VI). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the most prevalent and effective techniques for Cr(III) determination.

General Considerations for Cr(III) Analysis

The determination of Cr(III) concentration is often not direct. Many analytical methods are designed to detect either total chromium or the highly toxic Cr(VI) species. Consequently, a common strategy for Cr(III) quantification involves a two-step process:

  • Direct measurement of the Cr(VI) concentration in a sample aliquot.

  • Measurement of the total chromium concentration in a second aliquot, which requires an oxidative pre-treatment step to convert all Cr(III) present into Cr(VI).

  • Calculation of the Cr(III) concentration by subtracting the Cr(VI) concentration from the total chromium concentration.[1][2]

It is critical to prevent the interconversion of Cr(III) and Cr(VI) during sample collection, storage, and preparation to ensure accurate speciation.[3] Factors like sample pH, presence of reducing or oxidizing agents, and matrix composition can influence the stability of chromium species.[3]

Method 1: UV-Visible Spectrophotometry

Application Note

UV-Visible Spectrophotometry is a widely accessible and cost-effective method for chromium analysis. The most common approach relies on the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic medium to form a magenta-colored complex with a maximum absorbance around 540 nm.[1][4] Since DPC reacts selectively with Cr(VI), determining Cr(III) requires its prior oxidation to Cr(VI).[1] This method is robust for water samples but can be susceptible to interference from other metal ions like Fe(III), which can be mitigated by adding masking agents.[1]

Quantitative Data

ParameterValueReference
Wavelength (λmax)540 nm[1]
Linear Range0.05 - 2.0 mg/LVaries by instrument
Detection Limit~0.014 µg/dm³ (with preconcentration)[5]
InterferencesFe(III), V(V), Mo(VI), Hg(II)[1]

Experimental Protocol

1. Reagents and Materials

  • Stock Cr(VI) Standard Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 150°C for one hour, in deionized water and dilute to 1 L.

  • Stock Cr(III) Standard Solution (1000 mg/L): Dissolve 7.69 g of chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) in 0.01 M nitric acid and dilute to 1 L.[1]

  • 1,5-Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 50 mg of DPC in 100 mL of acetone. Store in a dark bottle in the refrigerator.[1]

  • Phosphoric Acid (H₃PO₄) Solution (1 M): Dilute concentrated H₃PO₄ as required.[1]

  • Potassium Permanganate (KMnO₄) Solution (0.1 N): Oxidizing agent for converting Cr(III) to Cr(VI).

  • Sulfuric Acid (H₂SO₄) Solution (1:3 v/v): For acidification during the oxidation step.[4]

2. Instrumentation

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-160) capable of measuring absorbance at 540 nm.[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware. All glassware should be acid-washed (soaked in 0.1 M HNO₃ for 24 hours) to prevent contamination.[1]

3. Experimental Workflow

Spectrophotometry_Workflow cluster_A Part A: Cr(VI) Determination cluster_B Part B: Total Cr Determination cluster_C Part C: Calculation A1 Take Sample Aliquot A2 Add H₃PO₄ (acidify) A1->A2 A3 Add DPC Reagent A2->A3 A4 Wait 5-10 min for color development A3->A4 A5 Measure Absorbance at 540 nm A4->A5 B1 Take Sample Aliquot B2 Add H₂SO₄ and KMnO₄ (Oxidation) B1->B2 B3 Heat to complete oxidation B2->B3 B4 Cool and proceed as in Part A (steps A2-A5) B3->B4 C1 Calculate [Cr(VI)] from Part A using calibration curve C3 [Cr(III)] = [Total Cr] - [Cr(VI)] C1->C3 C2 Calculate [Total Cr] from Part B using calibration curve C2->C3

Caption: Workflow for Cr(III) determination via UV-Vis Spectrophotometry.

4. Detailed Procedure

  • Part A: Determination of Cr(VI)

    • Pipette a known volume of the sample into a 100 mL volumetric flask.

    • Add 3 mL of 1 M H₃PO₄.[1]

    • Add 3 mL of 0.05% DPC solution and mix well.[1]

    • Dilute to the mark with deionized water and allow the solution to stand for 5-10 minutes for full color development.[1]

    • Measure the absorbance at 540 nm against a reagent blank.

    • Determine the concentration using a calibration curve prepared from standard Cr(VI) solutions.

  • Part B: Determination of Total Chromium (Cr(III) + Cr(VI))

    • Pipette a known volume of the sample into a beaker.

    • Add H₂SO₄ (e.g., 0.2 mL of 1:3 v/v) and a few drops of KMnO₄ solution until a faint pink color persists.[4]

    • Gently heat the solution for about 10-20 minutes to ensure complete oxidation of Cr(III) to Cr(VI).[4][6]

    • Cool the solution to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and proceed with steps A2-A6 as described above for Cr(VI) determination.[1]

  • Part C: Calculation of Cr(III)

    • The concentration of Cr(III) is calculated by subtracting the concentration of Cr(VI) (from Part A) from the total chromium concentration (from Part B).[1]

Method 2: Ion Chromatography (IC)

Application Note

Ion Chromatography, especially when coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), is a highly sensitive and specific method for chromium speciation.[7] It allows for the simultaneous separation and quantification of Cr(III) and Cr(VI). Since Cr(III) typically exists as a cation and Cr(VI) as an anion (chromate), a common strategy involves chelating Cr(III) with a ligand like ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA).[7][8] This forms a stable anionic Cr(III)-ligand complex, which can then be separated from the Cr(VI) anion on an anion-exchange column.[7][8] This method is the basis for standard procedures like ISO 24384 and is suitable for low-level detection in various water matrices.[7][8]

Quantitative Data

ParameterValue (IC-ICP-MS)Reference
Detection Limit (MDL)Cr(III): 2.5 ng/L, Cr(VI): 2.6 ng/L[8]
Linear Range0.01 - 10 µg/L[8][9]
Recovery99.7% for Cr(III), 114.0% for Cr(VI) (spiked tap water)[7]
Precision (%RSD)< 1% (retention time stability)[9]

Experimental Protocol

1. Reagents and Materials

  • Cr(III) and Cr(VI) Stock Standards (1 mg/L): Prepared in deionized water or dilute nitric acid.[8]

  • Eluent/Mobile Phase: Typically an ammonium (B1175870) nitrate solution buffered to a specific pH (e.g., pH 9 ± 0.1).[7]

  • Chelating Agent: 0.025 M EDTA solution.[8]

2. Instrumentation

  • Ion Chromatography (IC) system (e.g., Metrohm or Dionex) equipped with a pump, autosampler, and an anion-exchange column (e.g., Metrosep Carb 2).[7][10]

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) (e.g., Agilent 7700 Series) for detection.[11]

3. Experimental Workflow

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC-ICP-MS Analysis cluster_data Data Processing P1 Take Sample/Standard Aliquot P2 Add EDTA Chelating Agent P1->P2 P3 Adjust pH if needed (e.g., to ~6.9) P2->P3 P4 Fill with Mobile Phase P3->P4 A1 Inject into IC System P4->A1 A2 Anion-Exchange Separation (Cr(III)-EDTA & Cr(VI)) A1->A2 A3 Elute to ICP-MS A2->A3 A4 Detect Cr isotopes (e.g., m/z 52, 53) A3->A4 D1 Generate Chromatogram A4->D1 D2 Integrate Peak Areas for Cr(III)-EDTA and Cr(VI) D1->D2 D3 Quantify using Calibration Curves D2->D3

Caption: Workflow for simultaneous Cr(III) and Cr(VI) analysis by IC-ICP-MS.

4. Detailed Procedure

  • Calibration Standards Preparation: Prepare a series of mixed calibration solutions containing both Cr(III) and Cr(VI) in the desired concentration range (e.g., 0.01 to 10 µg/L).[8]

  • Sample and Standard Pre-treatment:

    • For each standard or sample, place a known volume (e.g., 800 µL) into an HPLC vial.

    • Add the chelating agent (e.g., 100 µL of 0.025 M EDTA).[8]

    • Fill to the final volume (e.g., 1 mL) with the mobile phase.[8]

    • Allow sufficient time for chelation to occur (typically within one hour).[8]

  • Chromatographic Separation:

    • Set up the IC system with the appropriate anion-exchange column and eluent conditions (isocratic flow).[7]

    • Inject the prepared sample/standard into the IC system.

    • The anionic Cr(III)-EDTA complex and the CrO₄²⁻ anion will be separated on the column based on their retention times.

  • ICP-MS Detection:

    • The eluent from the IC column is introduced directly into the ICP-MS.

    • Monitor the intensity of chromium isotopes (e.g., ⁵²Cr and ⁵³Cr) over time.

  • Data Analysis:

    • A chromatogram is generated, showing distinct peaks for the Cr(III)-EDTA complex and Cr(VI).

    • Calculate the peak areas for each species.

    • Quantify the concentration of Cr(III) and Cr(VI) in the sample by comparing their peak areas to the calibration curves generated from the standards.

Method 3: Atomic Absorption Spectrometry (AAS)

Application Note

Atomic Absorption Spectrometry, particularly with a graphite (B72142) furnace atomizer (GFAAS), offers high sensitivity for determining total chromium concentrations.[12] For Cr(III) speciation, AAS is typically coupled with a pre-analysis separation technique, such as solvent extraction or ion exchange. A common method involves forming a complex of Cr(III) with a chelating agent like ammonium pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) and selectively extracting it into an organic solvent such as methyl isobutyl ketone (MIBK).[13] The concentration of Cr(III) in the extract is then determined by GFAAS. Total chromium can be measured in the aqueous phase after acid digestion, and Cr(VI) can be calculated by difference.

Quantitative Data

ParameterValue (GFAAS)Reference
Detection Limit0.3 ng/mL (in MIBK phase)[13]
Linear Range0 - 50 ng/mL (in MIBK phase)[13]
Wavelength357.9 nmInstrument specific
Atomization Temperature~2500 °C[13]

Experimental Protocol

1. Reagents and Materials

  • Cr(III) and Cr(VI) Stock Standards.

  • Ammonium Pyrrolidine Dithiocarbamate (APDC) Solution (e.g., 2-10% w/v). [13]

  • Methyl Isobutyl Ketone (MIBK): Extraction solvent.

  • pH Buffers: To adjust the aqueous sample to the optimal pH for complexation (e.g., pH 3.5).[13]

  • Matrix Modifier: e.g., Magnesium Nitrate (Mg(NO₃)₂).[12]

2. Instrumentation

  • Atomic Absorption Spectrometer with a graphite furnace atomizer (GFAAS) and a chromium hollow cathode lamp.

  • Autosampler for injecting small volumes into the graphite tube.

  • Separatory funnels for solvent extraction.

3. Experimental Workflow

AAS_Workflow cluster_extraction Selective Extraction of Cr(III) cluster_analysis GFAAS Analysis cluster_data Data Processing E1 Take Sample Aliquot E2 Adjust pH (e.g., 3.5) E1->E2 E3 Add APDC (Chelating Agent) E2->E3 E4 Add MIBK (Organic Solvent) E3->E4 E5 Shake to Extract Cr(III)-APDC Complex E4->E5 E6 Separate Organic (MIBK) Layer E5->E6 A1 Inject MIBK extract into Graphite Furnace E6->A1 A2 Add Matrix Modifier A1->A2 A3 Run Temperature Program (Dry, Char, Atomize) A2->A3 A4 Measure Peak Absorbance at 357.9 nm A3->A4 D1 Determine [Cr(III)] in extract using Calibration Curve A4->D1 D2 Calculate [Cr(III)] in original sample considering volumes D1->D2

Caption: Workflow for Cr(III) determination using selective extraction and GFAAS.

4. Detailed Procedure

  • Sample Preparation and Extraction:

    • Place a known volume (e.g., 25 mL) of the sample into a separatory funnel.[13]

    • Adjust the sample pH to the optimal range for Cr(III)-APDC complex formation (e.g., pH 3.5).[13]

    • Add the APDC solution (e.g., 3 mL of 10% APDC) and mix.[13]

    • Add a known volume of MIBK (e.g., 5 mL).[13]

    • Shake the funnel vigorously for several minutes (e.g., 10-20 min) to extract the Cr(III)-APDC complex into the organic phase.[13]

    • Allow the layers to separate, then collect the MIBK (top) layer for analysis.

  • GFAAS Measurement:

    • Set up the GFAAS instrument with a chromium hollow cathode lamp and align it.

    • Program the furnace with an appropriate temperature profile for drying, charring (ashing), and atomization (e.g., atomize at 2500°C).[13]

    • Inject a small, precise volume (e.g., 20 µL) of the MIBK extract containing the Cr(III) complex into the graphite tube.[12] A matrix modifier may be added.[12]

    • Initiate the temperature program and record the peak absorbance signal during atomization.

  • Data Analysis:

    • Prepare a calibration curve by extracting a series of Cr(III) standards using the same procedure.

    • Determine the concentration of Cr(III) in the MIBK extract from the calibration curve.

    • Calculate the original concentration in the aqueous sample, accounting for the initial sample volume and the volume of the MIBK extract.

References

Application Notes and Protocols: Chromium(III) Chloride Hexahydrate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) has emerged as a cost-effective and less toxic alternative to precious metal catalysts, such as palladium, in the field of organic synthesis.[1] Its application in cross-coupling reactions for the formation of carbon-carbon (C-C) bonds is a growing area of interest, offering novel reactivity and selectivity.[2][3] While not a direct catalyst for the well-known Suzuki, Heck, or Sonogashira reactions in the way palladium is, CrCl₃·6H₂O serves as a robust precursor to the catalytically active chromium(II) species, which facilitates a variety of important coupling transformations.

These application notes provide an overview of the use of this compound in key cross-coupling reactions, with a focus on detailed experimental protocols and data presentation for researchers in academia and the pharmaceutical industry.

Core Applications and Reaction Types

The primary role of this compound in cross-coupling is as a precursor to catalytically active low-valent chromium species, typically Cr(II). This in situ reduction is crucial for initiating the catalytic cycle. The most prominent applications are in Kumada-type couplings and pinacol-type cross-coupling reactions.[4]

Chromium-Catalyzed Kumada-Type Coupling

The Kumada-type coupling involves the reaction of a Grignard reagent with an organic halide. Chromium catalysis offers a valuable alternative to traditional nickel or palladium systems.[4][5] The reaction is particularly useful for the coupling of aryl and heteroaryl halides with alkyl or aryl Grignard reagents.[6]

General Reaction Scheme:

Chromium-Catalyzed Pinacol-Type Cross-Coupling

This reaction enables the coupling of α,β-unsaturated carbonyl compounds with aldehydes to form 1,2-diols (pinacols). Chromium(III) chloride can be used as the catalyst precursor, with in situ reduction to Cr(II) by a stoichiometric reductant like manganese.

General Reaction Scheme:

Data Presentation: Quantitative Summary of Chromium-Catalyzed Cross-Couplings

The following tables summarize representative quantitative data for cross-coupling reactions utilizing chromium catalysts derived from chromium(III) precursors.

Table 1: Chromium-Catalyzed Kumada-Type Coupling of Halo-Quinolines with Alkylmagnesium Reagents [6]

EntryHalo-QuinolineGrignard ReagentCatalyst SystemSolventTime (min)Yield (%)
12-Chloroquinolinen-BuMgBrCrCl₃·3THF (5 mol%)THF595
22-Chloroquinolinei-PrMgBrCrCl₃·3THF (5 mol%)THF592
34-Chloroquinolinen-BuMgBrCrCl₃·3THF (5 mol%)THF596
46-Bromoquinolinen-HexMgBrCrCl₃·3THF (5 mol%)THF1594

Table 2: Chromium-Catalyzed Pinacol-Type Cross-Coupling of Aldehydes with Acroleins

EntryAldehydeAcrolein DerivativeCatalyst SystemSolventDiastereoselectivity (syn:anti)Yield (%)
1Pivalaldehyde2-tert-ButylacroleinCrCl₂ (10 mol%), Mn, TMSClDMF>95:585
2Isobutyraldehyde2-IsopropylacroleinCrCl₂ (10 mol%), Mn, TMSClDMF88:1282
3Cyclohexanecarboxaldehyde2-CyclohexylacroleinCrCl₂ (10 mol%), Mn, TMSClDMF92:878

Note: In these examples, CrCl₂ is used directly, but the protocol is adaptable for the in situ reduction of CrCl₃·6H₂O.

Experimental Protocols

Protocol 1: General Procedure for Chromium-Catalyzed Kumada-Type Cross-Coupling of Aryl Halides with Grignard Reagents

This protocol is adapted from procedures for chromium-catalyzed C(sp²)-C(sp³) cross-coupling.[6]

Materials:

  • This compound (CrCl₃·6H₂O) or anhydrous CrCl₃(THF)₃

  • Aryl halide (e.g., chloroquinoline)

  • Grignard reagent (e.g., n-butylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (if starting from hexahydrate): Anhydrous CrCl₃(THF)₃ can be prepared from CrCl₃·6H₂O and trimethylsilyl (B98337) chloride in THF. Alternatively, anhydrous CrCl₃ can be used if available.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chromium(III) catalyst precursor (e.g., CrCl₃(THF)₃, 5 mol%).

  • Add anhydrous THF to the flask.

  • Add the aryl halide (1.0 equivalent) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 5-60 minutes), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Chromium-Catalyzed Pinacol-Type Cross-Coupling

This protocol is based on the catalytic Nozaki-Hiyama reaction.

Materials:

  • This compound (CrCl₃·6H₂O)

  • Manganese powder (Mn)

  • Chlorotrimethylsilane (B32843) (TMSCl)

  • Aldehyde

  • α,β-Unsaturated carbonyl compound (e.g., acrolein derivative)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Syringe pump

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Activation: To a flame-dried Schlenk flask under an inert atmosphere, add CrCl₃·6H₂O (10 mol%) and manganese powder (2.0 equivalents).

  • Heat the flask gently under vacuum to remove water and then flush with inert gas.

  • Add anhydrous DMF and stir the suspension.

  • Reaction: Add the aldehyde (1.0 equivalent) and chlorotrimethylsilane (2.0 equivalents) to the flask.

  • Using a syringe pump, slowly add the α,β-unsaturated carbonyl compound (1.2 equivalents) over several hours.

  • Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • The silylated product can be deprotected using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Experimental Workflow for Chromium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Flame-dried Schlenk Flask inert Inert Atmosphere (Ar/N2) start->inert cat Add CrCl3·6H2O Pre-catalyst inert->cat reductant Add Reductant (e.g., Mn, Zn, or Grignard) cat->reductant solvent Add Anhydrous Solvent reductant->solvent add_sub1 Add Substrate 1 (e.g., Aryl Halide) solvent->add_sub1 add_sub2 Add Substrate 2 (e.g., Grignard Reagent) add_sub1->add_sub2 react Stir at Defined Temperature and Time add_sub2->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for chromium-catalyzed cross-coupling reactions.

Simplified Catalytic Cycle of Chromium in Cross-Coupling

G CrIII Cr(III)Cl3 CrII Active Cr(II) Species CrIII->CrII Reduction (e.g., Mn, Zn, Grignard) OxAdd Oxidative Addition (R-X) CrII->OxAdd Transmetal Transmetalation (R'-M) OxAdd->Transmetal R-Cr(III)-X RedElim Reductive Elimination Transmetal->RedElim R-Cr(III)-R' RedElim->CrII Product R-R' RedElim->Product

Caption: Simplified Cr(II)/Cr(III) catalytic cycle in cross-coupling reactions.

Conclusion

This compound is a versatile and economical precursor for a range of catalytic cross-coupling reactions. While its application differs from the canonical palladium-catalyzed transformations, it provides powerful methods for constructing C-C bonds, particularly in Kumada-type and reductive coupling reactions. The protocols and data presented herein offer a foundation for researchers to explore the utility of chromium catalysis in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research into ligand development and reaction optimization is expected to continue expanding the scope and application of chromium-based catalysts in modern organic synthesis.

References

Application Notes and Protocols for the Electrochemical Deposition of Chromium from Chromium(III) Chloride Hexahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical deposition of chromium from trivalent chromium solutions, specifically using chromium(III) chloride hexahydrate as the chromium source. This process is a safer, more environmentally friendly alternative to traditional hexavalent chromium plating, which is highly toxic and carcinogenic.[1] Trivalent chromium baths, while presenting their own set of challenges such as the potential for formation of stable chromium(III) hydroxo-complexes, offer a viable pathway to obtaining functional and decorative chromium coatings.[2][3]

The electrochemical reduction of Cr(III) to metallic chromium (Cr(0)) is understood to occur in a two-step process, involving an intermediate Cr(II) state (Cr(III) → Cr(II) → Cr(0)).[4][5][6] The efficiency and quality of the resulting deposit are highly dependent on the composition of the electrolyte bath and the operational parameters. The presence of complexing agents is crucial to prevent the precipitation of chromium hydroxide (B78521) and to facilitate the reduction process.[7]

Experimental Parameters for Chromium Electrodeposition

The successful deposition of chromium from Cr(III) solutions is contingent on a well-defined set of experimental parameters. The following tables summarize typical bath compositions and operating conditions compiled from various studies.

Table 1: Electrolyte Bath Compositions

ComponentRoleConcentration RangeReference
This compound (CrCl₃·6H₂O)Chromium Source90 - 200 g/L[1][8][9]
Formic acid (HCOOH)Complexing Agent30 - 40 mL/L[1][9]
Boric acid (H₃BO₃)Buffering Agent40 - 49 g/L[1][8]
Sodium sulfate (B86663) (Na₂SO₄)Supporting Electrolyte40 g/L[1]
Ammonium chloride (NH₄Cl)Supporting Electrolyte53 g/L[8]
Polyethylene glycol (PEG)Surfactant/Additive0.1 g/L[1]
Urea (CO(NH₂)₂)Complexing Agent2.0 mol/L[10]

Table 2: Operating Conditions

ParameterRangeReference
Current Density10 - 20 A/dm²[1][8]
Temperature30 - 40 °C[1][8]
pH1.0 - 3.3[8][10]
Anode MaterialGraphite (B72142)[8]
Substrate MaterialMild Steel, Nickel[1][11]
Deposition Time2 hours (for specific thickness)[1]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the electrochemical deposition of a chromium layer onto a substrate using a this compound-based electrolyte.

Materials and Reagents
  • This compound (CrCl₃·6H₂O)

  • Formic acid (HCOOH)

  • Boric acid (H₃BO₃)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Substrate (e.g., mild steel or nickel coupons)

  • Graphite anode

  • Acetone (B3395972)

  • Ethanol

  • Hydrochloric acid (for substrate cleaning)

Equipment
  • Electrochemical cell (beaker)

  • DC power supply (galvanostat/potentiostat)

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control

  • pH meter

  • Polishing equipment for substrate preparation

  • Ultrasonic bath

Substrate Preparation
  • Mechanically polish the substrate surface using progressively finer grades of abrasive paper to achieve a smooth, mirror-like finish.

  • Degrease the polished substrate by sonicating in acetone for 10-15 minutes, followed by a rinse with ethanol.

  • Activate the substrate surface by immersing it in a dilute hydrochloric acid solution (e.g., 10% HCl) for 30-60 seconds.

  • Rinse the substrate thoroughly with deionized water and dry it with a stream of nitrogen or clean, compressed air.

Electrolyte Preparation
  • In a beaker, dissolve the required amounts of boric acid and sodium sulfate in deionized water with gentle heating and stirring until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Slowly add the this compound to the solution while stirring until it is completely dissolved. The solution should turn a deep green color.

  • Add the formic acid to the solution and continue stirring.

  • Adjust the pH of the solution to the desired value (e.g., 2.5 - 3.0) using dilute sulfuric acid or sodium hydroxide.

  • Bring the final volume of the solution to the desired level with deionized water.

Electrochemical Deposition
  • Assemble the electrochemical cell with the prepared substrate as the cathode and a graphite plate as the anode. Ensure the anode and cathode are parallel to each other.

  • Heat the electrolyte to the desired operating temperature (e.g., 40 °C) and maintain this temperature throughout the deposition process.[1]

  • Immerse the prepared substrate and the anode into the electrolyte.

  • Connect the electrodes to the DC power supply, with the substrate connected to the negative terminal (cathode) and the graphite to the positive terminal (anode).

  • Apply the desired constant current density (e.g., 20 A/dm²) for the specified duration to achieve the target coating thickness.[1]

  • Throughout the deposition, gentle agitation of the electrolyte using a magnetic stirrer is recommended to ensure uniform ion concentration at the cathode surface.

Post-Deposition Treatment and Characterization
  • After the deposition time has elapsed, turn off the power supply and carefully remove the coated substrate from the electrolyte.

  • Rinse the substrate with deionized water to remove any residual electrolyte.

  • Dry the coated substrate using a stream of nitrogen or by placing it in a desiccator.

  • The deposited chromium coating can then be characterized using various techniques, such as:

    • Scanning Electron Microscopy (SEM) for surface morphology analysis.

    • Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition.

    • X-ray Diffraction (XRD) to determine the crystal structure.

    • Microhardness testing to evaluate the mechanical properties of the coating.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the electrochemical deposition of chromium from a Cr(III) solution.

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing & Analysis sub_prep Substrate Preparation (Polishing, Degreasing, Activation) cell_setup Electrochemical Cell Setup (Anode, Cathode, Electrolyte) sub_prep->cell_setup sol_prep Electrolyte Preparation (Dissolution of Salts, pH Adjustment) sol_prep->cell_setup electrodeposition Electrochemical Deposition (Apply Current Density, Control Temperature) cell_setup->electrodeposition post_treat Post-Deposition Treatment (Rinsing, Drying) electrodeposition->post_treat characterization Characterization (SEM, EDX, XRD, Hardness) post_treat->characterization

Caption: Workflow for Chromium Electrodeposition.

Logical Relationship of Key Parameters

This diagram shows the relationship between the key parameters and their influence on the final chromium coating properties.

parameter_influence cluster_inputs Input Parameters cluster_outputs Coating Properties bath_comp Bath Composition (CrCl₃, Complexing Agents, Additives) morphology Morphology (Grain Size, Cracks) bath_comp->morphology composition Composition (Purity, Inclusions) bath_comp->composition op_cond Operating Conditions (Current Density, Temperature, pH) op_cond->morphology performance Performance (Hardness, Corrosion Resistance) op_cond->performance morphology->performance composition->performance

Caption: Influence of Parameters on Coating Properties.

References

Application Notes and Protocols: Synthesis of Phosphine Complexes of Chromium(III) from CrCl₃·6H₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phosphine (B1218219) complexes of chromium(III), starting from the readily available hydrated chromium(III) chloride, CrCl₃·6H₂O. The presence of water in the starting material necessitates an initial dehydration step to yield an anhydrous chromium(III) precursor, which is then reacted with the desired phosphine ligand. This document outlines two common methods for the in-situ dehydration of CrCl₃·6H₂O and subsequent complex formation, providing a foundation for the synthesis of a variety of chromium(III) phosphine complexes.

Introduction

Chromium(III) phosphine complexes are of significant interest in various fields, including catalysis and materials science. The synthesis of these complexes often requires anhydrous conditions due to the sensitivity of many phosphine ligands to moisture and the interference of water in the coordination chemistry of the chromium(III) ion. While anhydrous chromium(III) chloride is commercially available, it is often more convenient and cost-effective to prepare it in situ from the hydrated form, CrCl₃·6H₂O.

This document details two primary strategies for the synthesis of chromium(III) phosphine complexes from CrCl₃·6H₂O:

  • Dehydration using Thionyl Chloride (SOCl₂): A robust method to generate anhydrous CrCl₃, which can then be used for subsequent reactions.

  • Dehydration using Trimethylsilyl (B98337) Chloride (Me₃SiCl): An alternative method that produces the versatile intermediate, tris(tetrahydrofuran)chromium(III) chloride, [CrCl₃(THF)₃].

Following the preparation of the anhydrous precursor, a general protocol for the synthesis of monodentate phosphine complexes is provided, with specific examples for trialkylphosphines.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of trialkylphosphine chromium(III) complexes starting from anhydrous CrCl₃.

ComplexPhosphine Ligand (PR₃)Yield (%)Colorν(Cr-Cl) (cm⁻¹)ν(Cr-P) (cm⁻¹)
[CrCl₃(PMe₃)₂]₂Trimethylphosphine-Green340, 318, 280445, 430
[CrCl₃(PEt₃)₂]₂Triethylphosphine (B1216732)HighGreen335, 310, 275420, 405
[CrCl₃(PBuⁿ₃)₂]₂Tri-n-butylphosphineHighGreen330, 305, 270415, 400

Note: Yields are often reported as "high" in the literature without specific percentages. Spectroscopic data is indicative and may vary slightly based on experimental conditions.

Experimental Protocols

Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. Phosphine ligands are often toxic and air-sensitive and should be handled with appropriate care. Thionyl chloride and trimethylsilyl chloride are corrosive and react violently with water; handle them in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Preparation of Anhydrous CrCl₃ from CrCl₃·6H₂O using Thionyl Chloride

This protocol describes the dehydration of CrCl₃·6H₂O to produce anhydrous CrCl₃.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Schlenk line)

Procedure:

  • Place CrCl₃·6H₂O into a round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere, carefully add an excess of thionyl chloride to the flask.

  • Attach a reflux condenser and gently reflux the mixture for 4-6 hours. The reaction will produce HCl and SO₂ gas, which should be vented through a suitable trap (e.g., a bubbler with mineral oil followed by a base trap).

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting purple solid is anhydrous CrCl₃ and should be stored under an inert atmosphere.

Protocol 2: Preparation of [CrCl₃(THF)₃] from CrCl₃·6H₂O using Trimethylsilyl Chloride

This protocol details the synthesis of the useful intermediate, [CrCl₃(THF)₃].[1][2][3]

Materials:

  • This compound (CrCl₃·6H₂O)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Inert atmosphere setup

Procedure:

  • Place CrCl₃·6H₂O in a Schlenk flask and evacuate at 100 °C for several hours to remove the bulk of the water.[1][2][3]

  • Allow the flask to cool to room temperature and backfill with an inert gas.

  • Add anhydrous THF to the flask, followed by the slow addition of at least 6 equivalents of trimethylsilyl chloride with stirring.[1][2]

  • Stir the reaction mixture at room temperature for 24 hours. A purple precipitate of [CrCl₃(THF)₃] will form.

  • Isolate the solid by filtration under an inert atmosphere, wash with anhydrous THF, and dry under vacuum.

  • Store the purple [CrCl₃(THF)₃] complex under an inert atmosphere.

Protocol 3: Synthesis of Trialkylphosphine Chromium(III) Complexes

This general protocol describes the synthesis of [CrCl₃(PR₃)₂]₂ complexes from anhydrous CrCl₃.[4]

Materials:

  • Anhydrous Chromium(III) chloride (from Protocol 1)

  • Trialkylphosphine (e.g., triethylphosphine or tri-n-butylphosphine)

  • Benzene (B151609) or Toluene (B28343), anhydrous

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere setup

Procedure:

  • Suspend anhydrous CrCl₃ in anhydrous benzene or toluene in a Schlenk flask under an inert atmosphere.

  • Add 2-3 equivalents of the desired trialkylphosphine ligand to the suspension.

  • Heat the reaction mixture to reflux (around 60 °C) with stirring for several hours. The reaction progress can be monitored by the color change from purple to green.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The green product, [CrCl₃(PR₃)₂]₂, may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure.[4]

  • Wash the resulting green solid with a non-coordinating solvent like hexane (B92381) to remove any unreacted phosphine ligand.

  • Dry the final complex under vacuum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of chromium(III) phosphine complexes from the hydrated starting material.

Synthesis_Workflow cluster_start Starting Material cluster_dehydration Dehydration Methods cluster_intermediate Anhydrous Precursors cluster_reaction Complexation cluster_product Final Product start CrCl₃·6H₂O method1 Reflux with SOCl₂ start->method1 method2 Reaction with Me₃SiCl in THF start->method2 anhydrous_crcl3 Anhydrous CrCl₃ method1->anhydrous_crcl3 crcl3_thf3 [CrCl₃(THF)₃] method2->crcl3_thf3 phosphine + Phosphine Ligand (PR₃) anhydrous_crcl3->phosphine crcl3_thf3->phosphine product Chromium(III) Phosphine Complex [e.g., [CrCl₃(PR₃)₂]₂] phosphine->product Detailed_Workflow cluster_dehydration Step 1: Dehydration cluster_intermediate Step 2: Precursor Isolation cluster_reaction Step 3: Ligand Reaction cluster_purification Step 4: Purification cluster_characterization Step 5: Characterization start Start CrCl₃·6H₂O dehydration Dehydration In situ preparation of anhydrous Cr(III) source start->dehydration intermediate Anhydrous Precursor Anhydrous CrCl₃ or [CrCl₃(THF)₃] dehydration->intermediate reaction Reaction with Phosphine Addition of PR₃ in an appropriate solvent intermediate->reaction purification Purification Filtration, washing, and drying reaction->purification characterization Characterization (e.g., IR, NMR, Elemental Analysis) purification->characterization

References

Application Notes and Protocols: The Role of Chromium(III) Chloride Hexahydrate in Glucose Isomerization to Fructose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isomerization of glucose to fructose (B13574) is a critical reaction in carbohydrate chemistry, primarily for the production of high-fructose corn syrup (HFCS) and as a key step in the conversion of biomass-derived glucose into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF).[1][2] While enzymatic processes are common industrially, chemocatalysis offers advantages in terms of reaction conditions and substrate tolerance. Among various chemical catalysts, chromium(III) chloride hexahydrate (CrCl₃·6H₂O) has been identified as an effective Lewis acid catalyst for this transformation.[1][3] This document provides detailed insights into the catalytic mechanism, application notes, and experimental protocols for the CrCl₃-catalyzed isomerization of glucose.

Catalytic Mechanism

This compound facilitates the isomerization of glucose to fructose through a Lewis acid-catalyzed mechanism in an aqueous medium. The process involves several key steps:

  • Formation of the Active Catalyst: In water, the hexahydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes partial hydrolysis to form the active catalytic species, [Cr(H₂O)₅OH]²⁺.[4][5][6] This partially hydrolyzed complex is crucial for the subsequent steps. Unhydrolyzed Cr³⁺ is not considered an effective catalyst for this reaction.[4][5]

  • Coordination with Glucose: The α-glucopyranose (the cyclic form of glucose) coordinates with the active chromium complex. Two hydroxyl groups of the glucose molecule, specifically at the C1 and C2 positions, replace two water molecules in the coordination sphere of the chromium ion.[5]

  • Ring Opening: The coordination to the Lewis acidic chromium center facilitates the opening of the pyranose ring to form the open-chain aldehyde form of glucose.

  • Isomerization via Hydride Shift: The isomerization from the open-chain glucose to fructose proceeds through a 1,2-hydride shift. This intramolecular rearrangement involves the transfer of a hydrogen atom from the C2 to the C1 position.[7] This hydride shift is the overall rate-limiting step of the reaction, with a calculated free energy barrier of approximately 104 kJ mol⁻¹.[4][5]

  • Fructose Release: The resulting fructose molecule is then released from the chromium complex, regenerating the active catalyst to participate in another cycle.

The overall reaction pathway highlights the bifunctional nature of the catalyst, which acts as a Lewis acid to activate the glucose molecule.[7]

G cluster_catalyst Catalyst Activation cluster_reaction Isomerization Pathway CrCl3 CrCl₃·6H₂O ActiveCr Active Catalyst [Cr(H₂O)₅OH]²⁺ CrCl3->ActiveCr Hydrolysis in H₂O Complex Glucose-Cr(III) Complex ActiveCr->Complex Catalyzes Glucose α-Glucopyranose (Cyclic Glucose) Glucose->Complex Coordination OpenChain Open-Chain Glucose Complex->OpenChain Ring Opening Fructose Fructose OpenChain->Fructose 1,2-Hydride Shift (Rate-Limiting Step) Fructose->ActiveCr Catalyst Regeneration

Caption: Catalytic pathway for glucose to fructose isomerization by CrCl₃.

Application Notes

The primary application of CrCl₃-catalyzed glucose isomerization is in the production of biofuels and platform chemicals. Fructose is a more reactive intermediate than glucose for dehydration to 5-hydroxymethylfurfural (HMF), a key precursor for various chemicals and fuels.[3][8][9]

Key Reaction Parameters:

  • Temperature: Reaction temperature significantly influences both the rate of isomerization and the formation of byproducts. Optimal temperatures are typically in the range of 100-140°C.[10][11][12] Higher temperatures can lead to increased degradation of sugars into humins and other undesired products.

  • Solvent System: The choice of solvent is critical. While the reaction proceeds in water, the use of ionic liquids (e.g., tetraethylammonium (B1195904) chloride - TEAC) or deep eutectic solvents (DES) can significantly enhance the yield of subsequent products like HMF by improving catalyst stability and preventing degradation.[8][13][14] For instance, using a CrCl₃/TEAC system, an HMF yield of 71.3% was achieved from glucose at 130°C in just 10 minutes.[8][9][13]

  • Catalyst Concentration: The concentration of CrCl₃·6H₂O affects the reaction rate. Higher catalyst loadings can increase glucose conversion but may also promote side reactions.

  • Reaction Time: Optimal reaction time is a balance between achieving high conversion and minimizing the degradation of the desired fructose product. Short reaction times (10-60 minutes) are often sufficient, especially at higher temperatures.[8][11]

Quantitative Data Summary

The efficiency of glucose isomerization and subsequent conversion to other products is highly dependent on the reaction conditions and the catalytic system employed.

Table 1: Performance of Cr(III)-based Catalysts in Glucose Conversion

Catalyst SystemSolventTemperature (°C)TimeGlucose Conversion (%)Fructose Yield (%)HMF Yield (%)Reference
CrCl₃·6H₂OWater1401 hr--Product array included HMF[1]
CrCl₃·6H₂OTEAC (Ionic Liquid)13010 min--71.3[8][13]
CrCl₃·6H₂OChCl-CrCl₃ (DES)----70.2[14]
MIL-101(Cr) (MOF)γ-valerolactone / 10% H₂O14030 min>7023-35-[10][12]
MIL-53(Cr) (MOF)γ-valerolactone / 10% H₂O1402 hrs-~20-[11]

Note: Data for direct fructose yield is often intermediate to HMF production, hence HMF yield is frequently reported as the key performance indicator.

Experimental Protocols

This section provides a generalized protocol for the laboratory-scale isomerization of glucose to fructose using this compound.

4.1. Materials and Equipment

  • Reagents:

    • D-Glucose (anhydrous)

    • This compound (CrCl₃·6H₂O)

    • Deionized water

    • Solvent (e.g., deionized water, ionic liquid, or other as required)

    • Standards for HPLC analysis (D-Glucose, D-Fructose)

  • Equipment:

    • High-pressure reaction vessel or sealed microwave reactor

    • Heating system with temperature control (e.g., oil bath, heating mantle, microwave)

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index Detector) for analysis.

4.2. Experimental Procedure

  • Reagent Preparation: Prepare a stock solution of glucose in the chosen solvent. For example, dissolve 1 g of D-glucose in 20 mL of deionized water to make a 5% (w/v) solution.

  • Catalyst Addition: Weigh the desired amount of CrCl₃·6H₂O catalyst. A typical catalyst loading might be in the range of 5-10 mol% relative to glucose. Add the catalyst to the glucose solution.

  • Reaction Setup: Place the solution in the reaction vessel. Add a magnetic stir bar. Seal the vessel securely.

  • Reaction Execution: Place the vessel in the preheated heating system set to the desired temperature (e.g., 120°C). Begin stirring to ensure a homogeneous mixture.

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 60 minutes). If possible, take aliquots at different time intervals to monitor the progress of the reaction. Quench the reaction by placing the sample in an ice bath.

  • Sample Preparation for Analysis: After cooling, dilute the reaction mixture with deionized water to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Product Analysis: Analyze the sample using HPLC to quantify the concentrations of remaining glucose and the produced fructose. Calculate the glucose conversion and fructose yield using the following formulas:

    • Glucose Conversion (%) = [(Initial Moles of Glucose - Final Moles of Glucose) / Initial Moles of Glucose] x 100

    • Fructose Yield (%) = (Moles of Fructose Produced / Initial Moles of Glucose) x 100

G A 1. Reagent Preparation (Glucose Solution) B 2. Catalyst Addition (CrCl₃·6H₂O) A->B C 3. Reaction Setup (Seal Vessel) B->C D 4. Heating & Stirring (e.g., 120°C, 60 min) C->D E 5. Quenching (Ice Bath) D->E F 6. Sample Preparation (Dilution & Filtration) E->F G 7. HPLC Analysis (Quantify Glucose & Fructose) F->G H 8. Data Calculation (Conversion & Yield) G->H

Caption: General experimental workflow for glucose isomerization.

Safety and Handling

Chromium compounds, including CrCl₃, can be toxic and should be handled with care.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. Dispose of chromium-containing waste according to institutional and local environmental regulations.

Conclusion

This compound is a competent Lewis acid catalyst for the isomerization of glucose to fructose, a vital reaction for the production of sweeteners and biomass-derived chemical feedstocks. The mechanism proceeds through the formation of a partially hydrolyzed active Cr(III) species and involves a rate-limiting intramolecular hydride shift. Reaction outcomes are highly sensitive to parameters such as temperature and solvent choice, with ionic liquids and deep eutectic solvents showing promise for enhancing product yields. The provided protocols and data offer a foundation for researchers to explore and optimize this important chemical transformation.

References

"preparation of chromium(II) chloride in situ from chromium(III) chloride hexahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: In Situ Preparation of Chromium(II) Chloride

Introduction

Chromium(II) chloride is a powerful and versatile reagent in organic synthesis, primarily utilized as a potent reducing agent and as a precursor for the generation of organochromium reagents.[1][2] Its applications are prominent in key carbon-carbon bond-forming reactions, including the Nozaki-Hiyama-Kishi (NHK) reaction and the Takai olefination, which are instrumental in the synthesis of complex molecules within pharmaceutical and natural product development.[2][3] However, chromium(II) chloride is highly sensitive to air, oxidizing rapidly upon exposure.[4][5] This instability presents significant challenges for its storage and handling.

To circumvent these issues, the in situ preparation of chromium(II) chloride from a stable and common precursor, chromium(III) chloride, is the preferred method in a laboratory setting.[6][7] This approach ensures that the highly reactive Cr(II) species is generated directly within the reaction vessel immediately before its use, maximizing its reactivity and ensuring reproducibility. These notes provide detailed protocols for the in situ generation of chromium(II) chloride from chromium(III) chloride hexahydrate using common reducing agents.

Chemical Transformation and Application Overview

The core of the in situ method is the chemical reduction of chromium(III) to chromium(II). This is typically achieved using a suitable reducing agent, such as zinc metal or lithium aluminum hydride. The resulting chromium(II) species is then directly utilized in a subsequent organic transformation.

G Figure 1: General Scheme for In Situ CrCl₂ Generation and Use CrCl3 CrCl₃·6H₂O (Stable Precursor, Green) CrCl2 CrCl₂ (aq) (Reactive Species, Blue) CrCl3->CrCl2 Reduction (in situ) ReducingAgent Reducing Agent (e.g., Zn, LiAlH₄) Product Desired Organic Product CrCl2->Product Organic Reaction (e.g., NHK Reaction) OrganicSubstrate Organic Substrate (e.g., Alkyl Halide, Aldehyde) OrganicSubstrate->Product Organic Reaction (e.g., NHK Reaction) G Figure 2: Workflow for Zinc-Mediated In Situ CrCl₂ Preparation node_setup 1. Setup Add CrCl₃·6H₂O and Zn dust to a flame-dried, two-neck flask. node_inert 2. Inert Atmosphere Purge the flask with Argon for 15 minutes. node_setup->node_inert node_solvent 3. Solvent Addition Add anhydrous THF via syringe. node_inert->node_solvent node_reduction 4. Reduction Stir vigorously at RT. Observe color change from green to bright blue (30-60 min). node_solvent->node_reduction node_substrate 5. Substrate Addition Add alkyl halide solution dropwise to the blue suspension. node_reduction->node_substrate node_monitor 6. Reaction Monitoring Monitor reaction progress by TLC or GC-MS. node_substrate->node_monitor node_quench 7. Quench Quench the reaction with deionized water. node_monitor->node_quench node_extract 8. Extraction & Drying Extract with diethyl ether and dry the organic layer over MgSO₄. node_quench->node_extract node_purify 9. Purification Concentrate the solution and purify by column chromatography. node_extract->node_purify

References

Application Notes and Protocols: Synthesis of Luminescent Chromium(III) Complexes Using CrCl₃·6H₂O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) complexes are emerging as promising candidates for a variety of applications, including bioimaging, photodynamic therapy, and photocatalysis, owing to their unique photophysical properties.[1][2][3] Unlike many heavy metal-based luminophores, chromium is a relatively abundant and low-toxicity element.[4] The luminescence of Cr(III) complexes arises from spin-forbidden transitions, which results in long-lived excited states and sharp emission bands, typically in the near-infrared (NIR) region.[4][5][6] This makes them particularly suitable for biological applications where deep tissue penetration and minimal autofluorescence are desired.[1][2][3] The synthesis of these complexes often starts from readily available chromium(III) chloride hexahydrate (CrCl₃·6H₂O), a common and inexpensive precursor. This document provides detailed protocols and application notes for the synthesis of luminescent Cr(III) complexes from CrCl₃·6H₂O, focusing on key experimental procedures and data presentation.

Key Considerations in Ligand Design

The luminescence quantum yield and lifetime of Cr(III) complexes are highly dependent on the ligand field strength and the geometry of the coordination sphere.[6][7] A critical aspect of designing highly luminescent Cr(III) complexes is to employ strong-field ligands that create a large energy gap between the emitting ²E state and the deactivating ⁴T₂ excited state.[7][8] This minimizes non-radiative decay pathways and enhances phosphorescence. Polypyridyl ligands are commonly employed for this purpose.[7]

Experimental Protocols

General Synthesis Strategy

A common strategy for the synthesis of inert Cr(III) complexes involves the initial reduction of Cr(III) to the more labile Cr(II), followed by ligand exchange and subsequent oxidation back to Cr(III).[4][9] This approach is often necessary because the direct substitution of ligands on the inert Cr(III) center can be extremely slow.[4] Zinc powder is frequently used as the reducing agent.

A general workflow for the synthesis and characterization of luminescent Cr(III) complexes is outlined below.

Synthesis_Workflow Start CrCl₃·6H₂O Reduction Reduction to Cr(II) (e.g., with Zn) Start->Reduction Ligand_Addition Addition of Ligand(s) Reduction->Ligand_Addition Oxidation Oxidation to Cr(III) (e.g., aerial O₂) Ligand_Addition->Oxidation Purification Purification (e.g., Precipitation, Crystallization) Oxidation->Purification Final_Product Luminescent Cr(III) Complex Purification->Final_Product Characterization Characterization Spectroscopy UV-Vis & Luminescence Spectroscopy Characterization->Spectroscopy Other_Analysis Other Analyses (e.g., X-ray, MS, EA) Characterization->Other_Analysis Final_Product->Characterization

General workflow for the synthesis of luminescent Cr(III) complexes.
Protocol 1: Synthesis of Tris(ethylenediamine)chromium(III) Chloride, [Cr(en)₃]Cl₃

This protocol describes the synthesis of a classic example of a Cr(III) complex, [Cr(en)₃]Cl₃, adapted from literature procedures.[10]

Materials:

Procedure:

  • In a 10 mL round-bottom flask, combine 266 mg of CrCl₃·6H₂O, 100 mg of mossy zinc, and 1 mL of methanol.[10]

  • In a fume hood, add 1 mL of ethylenediamine to the flask.[10]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for one hour. Note that methanol has a lower boiling point than water.[10]

  • Cool the solution to room temperature.[10]

  • Collect the resulting yellow crystalline product by suction filtration using a Hirsch funnel.[10]

  • Remove any unreacted zinc metal with tweezers.[10]

  • Wash the product with 0.5 mL portions of 10% ethylenediamine in methanol until the washings are colorless.[10]

  • Perform a final wash with 0.5 mL of diethyl ether.[10]

  • Allow the product to air dry.

Protocol 2: Synthesis of Tris(acetylacetonato)chromium(III), [Cr(acac)₃]

This protocol details the synthesis of [Cr(acac)₃], another well-known Cr(III) complex.[10]

Materials:

  • This compound (CrCl₃·6H₂O)

  • Urea (B33335)

  • Acetylacetone (acacH)

  • Distilled water

Procedure:

  • Dissolve 260 mg of CrCl₃·6H₂O in 4.0 mL of distilled water in a small Erlenmeyer flask.[10]

  • Add 1 g of urea and 800 µL of acetylacetone.[10]

  • Heat the mixture to just below boiling with stirring for one hour. As the urea decomposes to release ammonia, the solution will become basic, and deep maroon crystals will begin to form.[10]

  • After one hour of heating, cool the mixture in an ice bath to complete the crystallization.[10]

  • Collect the crystals by suction filtration and wash with several portions of distilled water.[10]

  • Allow the product to air dry.

Quantitative Data Summary

The photophysical properties of luminescent Cr(III) complexes are crucial for their application. The following table summarizes key data for selected complexes synthesized from Cr(III) precursors.

ComplexEmission λ (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference(s)
[Cr(ddpd)₂]³⁺77511.0%898 µsDe-aerated H₂O[7][8]
[Cr(bpy)₃]³⁺-0.089%-H₂O[7]
[Cr(tpy)₂]³⁺-< 0.001%-H₂O[7]
[Cr(ImPy)₃]³⁺803-13.7 µs-[5][6]
Dinuclear Cr(III) Complex 175044% (at 77 K)-Frozen MeOH/CH₂Cl₂[9]
Dinuclear Cr(III) Complex 275045% (at 77 K)-Frozen MeOH/CH₂Cl₂[9]

ddpd = N,N'-dimethyl-N,N'-dipyridine-2-ylpyridine-2,6-diamine; bpy = 2,2'-bipyridine; tpy = 2,2':6',2''-terpyridine; ImPy = 2-imidazolylpyridine.

Relationship Between Ligand Field and Luminescence

The following diagram illustrates the critical relationship between the ligand field strength and the resulting photophysical properties of a d³ Cr(III) complex. Strong-field ligands increase the energy of the ⁴T₂ state relative to the ²E state, which favors phosphorescence from the ²E state by suppressing non-radiative decay through the ⁴T₂ state.

Ligand_Field_Effect Ligand_Design Ligand Design Strong_Field Strong-Field Ligands (e.g., polypyridyls) Ligand_Design->Strong_Field Weak_Field Weak-Field Ligands Ligand_Design->Weak_Field Large_Splitting Large Ligand Field Splitting (Δo) Strong_Field->Large_Splitting Small_Splitting Small Ligand Field Splitting (Δo) Weak_Field->Small_Splitting Energy_Levels ⁴T₂ State Energy > ²E State Energy Large_Splitting->Energy_Levels Energy_Levels_Weak ⁴T₂ State Energy ≈ ²E State Energy Small_Splitting->Energy_Levels_Weak Favorable_Emission Favorable Phosphorescence from ²E Energy_Levels->Favorable_Emission Nonradiative_Decay Dominant Non-radiative Decay via ⁴T₂ Energy_Levels_Weak->Nonradiative_Decay High_QY High Quantum Yield & Long Lifetime Favorable_Emission->High_QY Low_QY Low Quantum Yield & Short Lifetime Nonradiative_Decay->Low_QY

Impact of ligand field strength on Cr(III) luminescence.

Applications in Drug Development and Bioimaging

Luminescent Cr(III) complexes are gaining traction in biological applications.[1][2][3] Their long-lived emission is advantageous for time-gated imaging techniques, which can eliminate background fluorescence from biological samples.[1][2] Furthermore, the NIR emission window allows for deeper tissue penetration, a critical feature for in vivo imaging.[6] The sensitivity of some Cr(III) complexes to oxygen concentration also opens up possibilities for their use as sensors for monitoring cellular environments.[8] The development of water-soluble and biocompatible Cr(III) complexes is an active area of research aimed at facilitating their use in drug delivery and diagnostics.[8]

References

Application Notes and Protocols for the Preparation of Anhydrous Chromium(III) Chloride from Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anhydrous chromium(III) chloride (CrCl₃) is a crucial precursor and catalyst in various chemical syntheses, including the formation of organochromium compounds and in organic reactions like the Nozaki-Hiyama-Kishi reaction.[1] The commercially available form is typically the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O, which is unsuitable for reactions requiring anhydrous conditions.[1][2] Simple heating of the hexahydrate is ineffective as it results in the formation of chromium oxides and oxychlorides.[3][4] Therefore, specific chemical dehydration methods are necessary to obtain the purple, anhydrous CrCl₃.[4][5]

This document provides detailed protocols for two common and effective laboratory methods for the preparation of anhydrous CrCl₃ from its hexahydrate form: reaction with thionyl chloride (SOCl₂) and reaction with trimethylsilyl (B98337) chloride (TMSCl).

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

PropertyChromium(III) Chloride HexahydrateAnhydrous Chromium(III) Chloride
Chemical Formula CrCl₃·6H₂OCrCl₃
Molar Mass 266.45 g/mol [2][4]158.36 g/mol [2][4]
Appearance Dark green crystals[2][4]Purple/violet crystals[2][4]
Density 1.760 g/cm³[2]2.87 g/cm³[2][4]
Melting Point 83 °C[4]1152 °C[2]
Solubility in Water 58.5 g/100 mL (20 °C)[4]Almost insoluble (dissolves rapidly in the presence of Cr²⁺)[1][4]

Method 1: Dehydration using Thionyl Chloride (SOCl₂)

This is a widely used and effective method that relies on the reaction of thionyl chloride with the water of hydration to produce gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion.[2][5]

Reaction: CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ (g) + 12 HCl (g)[2]

Experimental Protocol

Materials and Equipment:

  • This compound (CrCl₃·6H₂O), finely pulverized

  • Thionyl chloride (SOCl₂), freshly distilled

  • Round-bottomed flask with a ground glass joint

  • Reflux condenser

  • Calcium chloride drying tube

  • Heating mantle or water bath

  • Distillation apparatus

  • Vacuum line

  • Schlenk line or glovebox for handling the anhydrous product

Procedure:

  • In a round-bottomed flask, place 100 g of finely pulverized this compound.[6]

  • Working in a well-ventilated fume hood, add 325 ml of thionyl chloride to the flask.[6]

  • Equip the flask with an efficient reflux condenser, and place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.[6]

  • Gently heat the mixture to reflux using a water bath or heating mantle. Continue refluxing for approximately six hours.[6] The reaction is complete when the evolution of hydrogen chloride gas ceases, and the color of the solid has completely changed from green to violet.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill off the excess thionyl chloride.[6]

  • To remove the last traces of thionyl chloride, heat the flask on a water bath in a stream of dry air or under reduced pressure.[6]

  • The resulting crude anhydrous chromium(III) chloride should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as it is hygroscopic.[6]

Purification (Optional): For higher purity, the crude product can be purified by sublimation. This is typically carried out in a vitreous silica (B1680970) tube at 950 °C in a stream of dry chlorine gas.[6]

Method 2: Dehydration using Trimethylsilyl Chloride (TMSCl)

This method provides a convenient and attractive alternative to the use of thionyl chloride, yielding the THF adduct of anhydrous CrCl₃, which is often used directly in subsequent reactions.[7]

Reaction: CrCl₃·6H₂O + 12 (CH₃)₃SiCl → CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl[2]

Experimental Protocol

Materials and Equipment:

  • This compound (CrCl₃·6H₂O)

  • Trimethylsilyl chloride ((CH₃)₃SiCl)

  • Tetrahydrofuran (THF), anhydrous

  • Three-neck round-bottomed flask

  • Water condenser

  • Stirring bar

  • Inert gas supply (Argon or Nitrogen)

  • Inert gas frit for filtration

  • Vacuum line

Procedure:

  • In a three-neck 100 ml round-bottomed flask equipped with a condenser and a magnetic stir bar, place 2.66 g (10 mmol) of this compound and 20 ml of THF.[8]

  • Flush the entire system with an inert gas, such as argon.[8]

  • With vigorous stirring, add 32 ml (253 mmol) of trimethylsilyl chloride dropwise to the slurry.[8]

  • Observe the color change of the reaction mixture from dark green to deep purple.[8]

  • Heat the reaction mixture to reflux and maintain for approximately 15 hours (overnight). The solution will turn a lighter purple color.[8]

  • Allow the mixture to cool to room temperature. A purple solid will precipitate from the solution.[8]

  • The solid product can be collected by filtration on an inert gas frit and washed. Alternatively, the supernatant can be decanted, and the solid washed in the flask.[8]

  • Dry the resulting purple solid under vacuum to obtain the CrCl₃(THF)₃ complex.[8] A yield of approximately 84% can be expected.[8]

Logical Workflow and Diagrams

The following diagrams illustrate the experimental workflows for the preparation of anhydrous CrCl₃.

G cluster_0 Method 1: Thionyl Chloride Dehydration A Mix CrCl₃·6H₂O and SOCl₂ B Reflux for 6 hours A->B Heat C Distill excess SOCl₂ B->C Cool D Dry under vacuum C->D E Anhydrous CrCl₃ (Violet Solid) D->E G cluster_1 Method 2: Trimethylsilyl Chloride Dehydration F Slurry of CrCl₃·6H₂O in THF G Add TMSCl dropwise F->G Inert Atmosphere H Reflux overnight (15h) G->H Heat I Cool and Precipitate H->I J Filter and wash solid I->J K Dry under vacuum J->K L CrCl₃(THF)₃ (Purple Solid) K->L

References

Application of Chromium(III) Chloride Hexahydrate in Environmental Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is a versatile precursor material for the synthesis of robust chromium-based catalysts utilized in various environmental applications.[1][2] While not typically employed directly as a catalyst in its hydrated form for environmental remediation, it serves as a convenient and water-soluble source of chromium for the preparation of active catalytic materials.[3] Notably, catalysts derived from this compound have demonstrated efficacy in the oxidative abatement of volatile organic compounds (VOCs) and other combustible pollutants, contributing to air pollution control.[4][5] Its use in automotive catalytic converters to transform harmful exhaust gases into less toxic emissions highlights its role in environmental catalysis.[4]

The primary application detailed in this document is the use of this compound as a precursor to prepare supported chromium oxide catalysts for the high-temperature oxidation of VOCs and chlorinated hydrocarbons.[5] The protocols provided are based on established methods of catalyst preparation and application in environmental catalysis.

Application: Catalytic Oxidation of Volatile Organic Compounds (VOCs)

Supported chromium oxide catalysts prepared from this compound are effective in the thermal catalytic oxidation of a wide range of combustible materials, including hydrocarbons and chlorinated hydrocarbons.[5] This process converts harmful VOCs into less toxic compounds such as carbon dioxide (CO₂) and water (H₂O).

Experimental Protocols

1. Preparation of a Supported Chromium Oxide Catalyst via Impregnation

This protocol describes the preparation of a chromium oxide catalyst on an alumina (B75360) support using the incipient wetness impregnation method with this compound as the precursor.[5]

  • Materials:

    • This compound (CrCl₃·6H₂O)

    • Alumina (Al₂O₃) support (extrudates or pellets)

    • Deionized water

  • Equipment:

    • Beaker

    • Volumetric flask

    • Rotary evaporator (optional)

    • Drying oven

    • High-temperature furnace (calcination furnace)

  • Procedure:

    • Determine the Pore Volume of the Support: The pore volume of the alumina support is determined to calculate the required volume of the impregnating solution for incipient wetness.

    • Prepare the Impregnating Solution: An aqueous solution of this compound is prepared by dissolving a calculated amount of the salt in deionized water. The concentration should be such that the desired chromium loading (e.g., 2-10% by weight) is achieved when the support is impregnated with a volume of solution equal to its pore volume.[5]

    • Impregnation: The alumina support is added to the impregnating solution. The mixture is agitated to ensure uniform wetting of the support. For incipient wetness impregnation, the solution is added dropwise to the tumbling support until the pores are filled.

    • Drying: The impregnated support is dried to remove the solvent (water). This is typically done in a drying oven at a temperature of 100-120°C for several hours.

    • Calcination: The dried material is calcined in a high-temperature furnace. The temperature is ramped up to a final temperature of at least 725°C and held for a sufficient time (e.g., 1-4 hours).[5] This step decomposes the chromium chloride and forms the active chromium oxide species on the alumina support.

2. Catalytic Oxidation of VOCs

This protocol outlines the general procedure for testing the prepared catalyst for the oxidation of a model VOC.

  • Materials:

    • Prepared chromium oxide on alumina catalyst

    • A model VOC (e.g., toluene, xylene, or a chlorinated hydrocarbon)

    • Air or a synthetic gas mixture (VOC in air or oxygen/nitrogen mixture)

  • Equipment:

    • Fixed-bed catalytic reactor

    • Temperature controller

    • Mass flow controllers

    • Gas chromatograph (GC) or other suitable analytical instrument for quantifying VOC concentration

  • Procedure:

    • Catalyst Loading: A known amount of the prepared catalyst is loaded into the fixed-bed reactor.

    • Pre-treatment (if necessary): The catalyst may be pre-treated in a flow of inert gas or air at an elevated temperature to ensure it is clean and in a stable state.

    • Reaction: The VOC-containing gas stream is passed through the catalyst bed at a controlled flow rate. The reactor is heated to the desired reaction temperature (typically in the range of 400-800°C).[5]

    • Analysis: The composition of the gas stream at the reactor outlet is analyzed using a GC to determine the concentration of the VOC and the products (e.g., CO₂).

    • Data Calculation: The conversion of the VOC is calculated using the following formula: Conversion (%) = [(C_in - C_out) / C_in] * 100 where C_in is the inlet concentration of the VOC and C_out is the outlet concentration of the VOC.

Data Presentation

The following table summarizes the key quantitative data for the preparation and application of the chromium-based catalyst.

ParameterValue/RangeReference
Catalyst Preparation
Chromium PrecursorThis compound[5]
Support MaterialAlumina (Al₂O₃)[5]
Chromium Loading0.1% to 30% by weight (2% to 10% preferred)[5]
Drying Temperature120°C[5]
Calcination Temperature725°C to 1100°C[5]
Catalytic Oxidation
ReactantsCombustible material (VOCs) and Oxygen[5]
Reaction Temperature400°C to 800°C[5]
PressureAtmospheric or higher (up to 5 atm)[6]

Visualizations

Diagrams

Catalyst_Preparation_Workflow cluster_prep Catalyst Preparation start Start: CrCl3·6H2O + Al2O3 Support impregnation Impregnation (Aqueous Solution) start->impregnation Dissolve & Mix drying Drying (120°C) impregnation->drying Remove Water calcination Calcination (≥725°C) drying->calcination Thermal Decomposition catalyst Final Catalyst: CrOx/Al2O3 calcination->catalyst

Catalyst preparation workflow.

Catalytic_Oxidation_Process cluster_reaction Catalytic Oxidation of VOCs voc_in VOC-contaminated Gas Stream (Inlet) reactor Fixed-Bed Reactor (400-800°C) with CrOx/Al2O3 Catalyst voc_in->reactor Feed products_out Treated Gas Stream (Outlet) (CO2, H2O, etc.) reactor->products_out Conversion analysis Gas Analysis (GC) products_out->analysis Monitor

Catalytic oxidation of VOCs workflow.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of Chromium(III) Chloride Hexahydrate in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in non-aqueous solvents.

Troubleshooting Guides

Issue: Slow or Incomplete Dissolution in Alcohols (e.g., Ethanol (B145695), Methanol)

Observation: You are trying to dissolve green this compound in ethanol or methanol (B129727), and the dissolution is extremely slow, or the solid does not appear to dissolve completely, even with heating and stirring.

Root Cause Analysis and Solutions:

  • Kinetic Inertness of Cr(III): The primary reason for slow dissolution is the kinetic inertness of the chromium(III) ion.[1][2] The d³ electron configuration of Cr³⁺ leads to a high ligand field stabilization energy in its octahedral complexes, making ligand exchange (including solvent molecules) a slow process.[1]

  • Isomeric Form: Commercial this compound is typically the dark green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O.[1][2] This form is known to be particularly inert to substitution.[2] Other isomers, such as the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃, also exist and may have different dissolution kinetics.[1][2]

Troubleshooting Steps:

  • Catalytic Dissolution with a Reducing Agent: The most effective method to accelerate dissolution is to introduce a trace amount of a reducing agent to generate chromium(II) ions.[1][2][3]

    • Mechanism: Cr(II) is kinetically labile and can rapidly exchange ligands. It can then transfer an electron to a Cr(III) center via a chloride bridge, making the Cr(III) complex labile and facilitating its dissolution.[1][2]

    • Procedure: Add a small amount of a reducing agent, such as zinc dust or tin(II) chloride, to your suspension.[1][3] The dissolution should proceed rapidly.

  • Extended Stirring and Gentle Heating: If the use of a reducing agent is not desirable for your application, prolonged stirring (for several hours or even days) at room temperature or with gentle heating may eventually lead to dissolution. However, this is often impractical.

  • Solvent Purity: Ensure that your non-aqueous solvent is free from contaminants that might react with the chromium complex and hinder dissolution.

Issue: Apparent Insolubility in Aprotic Solvents (e.g., Acetone (B3395972), THF)

Observation: this compound appears to be insoluble or only very slightly soluble in acetone or tetrahydrofuran (B95107) (THF).

Root Cause Analysis and Solutions:

  • Low Polarity and Coordinating Ability: Solvents like acetone and diethyl ether have lower polarity and are weaker coordinating ligands compared to water or alcohols.[4][5] This makes it energetically less favorable to break the crystal lattice of the chromium salt and solvate the ions.

  • Formation of Insoluble Adducts: In some cases, the interaction with the solvent may lead to the formation of an insoluble coordination complex.

Troubleshooting Steps:

  • Use of Co-solvents: The addition of a small amount of a more polar, coordinating solvent like ethanol or methanol might improve solubility in the primary solvent.

  • Synthesis of a Soluble Precursor: For applications in solvents like THF, it is common to first synthesize a more soluble chromium(III)-THF complex. This can be achieved by reacting CrCl₃·6H₂O with trimethylsilyl (B98337) chloride in THF.[1][6]

  • Catalytic Dissolution: As with alcohols, the addition of a trace of a reducing agent can sometimes facilitate dissolution in coordinating solvents like THF, especially if complex formation is the desired outcome.[3] For example, the presence of zinc can facilitate the formation of the CrCl₃·3THF complex.[3]

Frequently Asked Questions (FAQs)

Q1: Why does anhydrous chromium(III) chloride have such poor solubility compared to the hexahydrate?

A1: Anhydrous chromium(III) chloride has a polymeric crystal structure with strong chromium-chloride bonds, making it very difficult for solvent molecules to penetrate the lattice and solvate the chromium ions.[1] The hexahydrate form already has water molecules coordinated to the chromium, which makes it easier for the complex to enter the solution phase, especially in polar, protic solvents.

Q2: I have an old bottle of this compound that is now difficult to dissolve, even in water. Why is this?

A2: Over time, especially if not stored in a tightly sealed container, this compound can "age." This process can involve the loss of water of hydration or slow conversion to less soluble olated or oxo-bridged polymeric species. While this phenomenon is well-documented for other chromium(III) salts, it could also affect the chloride hydrate. Storing the compound in a cool, dry place is recommended.

Q3: Can I use sonication to speed up the dissolution process?

A3: Sonication can help to break up agglomerates of the solid and increase the surface area available for solvation, which may modestly increase the rate of dissolution. However, for kinetically inert chromium(III) complexes, it is unlikely to be as effective as the catalytic method using a reducing agent.

Q4: What are the different colors of this compound, and do they have different solubilities?

Data Presentation

Quantitative solubility data for this compound in non-aqueous solvents is not widely reported in the literature. The following table summarizes the qualitative solubility information that is generally available. Researchers are encouraged to determine quantitative solubility for their specific solvent systems and conditions using the experimental protocol provided below.

SolventQualitative Solubility
EthanolSoluble[4][5][7][8][9][10]
MethanolSlightly Soluble[4][5][11]
AcetoneSlightly Soluble[4][5][12] / Insoluble[1][6][13]
Diethyl EtherInsoluble[4][5][7][8][9][10][13]
Tetrahydrofuran (THF)Generally considered poorly soluble, but used as a solvent for reactions, often with additives to facilitate dissolution/reaction.[1][3]

Experimental Protocols

Protocol for Gravimetric Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a non-aqueous solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest

  • Thermostatically controlled shaker or stirring plate with a water/oil bath

  • Analytical balance

  • Sintered glass filter funnel or syringe filter (solvent-compatible)

  • Drying oven

  • Inert gas supply (e.g., nitrogen or argon), if the solvent is hygroscopic or air-sensitive

Procedure:

  • Solvent Preparation: Place a known volume of the solvent into a sealable flask equipped with a magnetic stir bar.

  • Sample Addition: Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker or bath set to the desired temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. Given the kinetic inertness of Cr(III), longer equilibration times may be necessary.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Filtration: Carefully and quickly filter a known volume of the supernatant through a pre-weighed, dry sintered glass filter funnel or a syringe filter to remove all undissolved solid. This step should be performed rapidly to minimize temperature changes and solvent evaporation.

  • Solvent Evaporation: Collect the filtrate in a pre-weighed, clean, and dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable at the required temperature.

  • Mass Determination: Once the solvent is completely removed, place the container with the dried solute in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Calculation: Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination prep 1. Solvent Preparation (Known Volume) add 2. Add Excess Solute (CrCl3·6H2O) prep->add equil 3. Equilibration (Constant Temp. & Stirring) add->equil settle 4. Phase Separation (Settle Excess Solid) equil->settle filter 5. Filtration (Remove Undissolved Solid) settle->filter evap 6. Solvent Evaporation (From Known Volume of Filtrate) filter->evap weigh 7. Weigh Dried Solute evap->weigh calc 8. Calculate Solubility weigh->calc troubleshooting_logic Troubleshooting Dissolution Issues start Slow or Incomplete Dissolution Observed check_catalyst Is a catalytic amount of reducing agent permissible? start->check_catalyst add_catalyst Add trace reducing agent (e.g., Zn, SnCl2) check_catalyst->add_catalyst Yes no_catalyst Use extended stirring and gentle heating check_catalyst->no_catalyst No dissolved Dissolution Achieved add_catalyst->dissolved no_catalyst->dissolved May be slow

References

Technical Support Center: Optimizing CrCl₃·6H₂O Catalyzed Aldol Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing CrCl₃·6H₂O catalyzed aldol (B89426) additions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of aldol additions catalyzed by chromium(III) chloride hexahydrate.

Problem/Observation Potential Cause Recommended Solution
Low or No Reaction Conversion Inactive Catalyst: CrCl₃·6H₂O is a hydrated salt, and the presence of water can inhibit the Lewis acidity required for catalysis. The catalyst may require activation.Catalyst Activation: Gently heat the CrCl₃·6H₂O under vacuum to remove some of the water of hydration. Be cautious not to overheat, which could lead to decomposition. Alternatively, consider using anhydrous CrCl₃ for comparison, handled under strict inert atmosphere.
Insufficient Catalyst Loading: The catalytic amount may be too low to effectively promote the reaction.Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) to observe any improvement in conversion.
Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor for the formation of byproducts, as higher temperatures can sometimes lead to side reactions.
Formation of Multiple Products (Low Selectivity) Self-Condensation: If both carbonyl partners have α-hydrogens, self-condensation can compete with the desired crossed aldol reaction.Use a Non-Enolizable Carbonyl: One of the reactants should ideally lack α-hydrogens (e.g., benzaldehyde) to prevent self-condensation.
Reaction Conditions Favoring Side Reactions: The choice of solvent and temperature can greatly influence the selectivity of the reaction.Solvent Screening: Test a range of aprotic solvents (e.g., THF, CH₂Cl₂, CH₃CN) to find the optimal medium for the desired reaction pathway.
Directed Aldol Approach: For challenging cases, consider a Mukaiyama-type aldol addition. Pre-form the silyl (B83357) enol ether of one carbonyl compound and then react it with the other carbonyl partner in the presence of CrCl₃·6H₂O.[1]
Product Decomposition or Polymerization Excessively High Temperature: Higher temperatures, while increasing reaction rate, can also lead to the decomposition of starting materials or products, or promote polymerization of aldehydes.Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to the degradation of the desired product.Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and quench it as soon as the starting material is consumed or the product concentration is maximized.
Inconsistent or Poorly Reproducible Results Variable Water Content: The amount of water in the CrCl₃·6H₂O catalyst or in the solvents and reagents can vary between experiments, leading to inconsistent results.Standardize Conditions: Ensure that all solvents and reagents are rigorously dried before use. Store the catalyst in a desiccator. For highly sensitive reactions, quantify the water content using Karl Fischer titration.
Impure Starting Materials: Impurities in the aldehydes or ketones can interfere with the catalytic cycle.Purify Starting Materials: Purify all reactants by distillation or recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: How does CrCl₃·6H₂O function as a catalyst in aldol additions?

A1: CrCl₃·6H₂O acts as a Lewis acid catalyst. The chromium(III) ion can coordinate to the carbonyl oxygen of the electrophilic partner (typically an aldehyde), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an enol or enolate.

Q2: Does the water in CrCl₃·6H₂O affect the reaction?

A2: Yes, the water of hydration can significantly impact the catalytic activity. While a small amount of water might be tolerated or even beneficial in some Lewis acid-catalyzed reactions, excess water can deactivate the catalyst by competing for coordination sites on the chromium ion. For this reason, controlled activation of the catalyst or the use of anhydrous conditions is often necessary for optimal results.

Q3: What are the ideal solvents for a CrCl₃·6H₂O catalyzed aldol addition?

A3: Aprotic solvents are generally preferred to avoid interference with the catalyst. Dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) are common choices for Lewis acid-catalyzed reactions. The optimal solvent will depend on the specific substrates and should be determined through experimental screening.

Q4: What is a typical catalyst loading for this reaction?

A4: A typical starting point for catalyst loading is in the range of 5-20 mol%. The optimal loading should be determined experimentally by balancing reaction rate, yield, and cost.

Q5: My reaction is very slow. What can I do to increase the rate?

A5: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: This is often the most effective way to increase the rate, but be mindful of potential side reactions.

  • Increase the catalyst loading: A higher concentration of the catalyst can lead to a faster reaction.

  • Check catalyst activity: Ensure your catalyst has been properly activated if necessary.

  • Solvent choice: The solvent can influence the reaction rate; a solvent screen may be beneficial.

Q6: I am observing the formation of an α,β-unsaturated carbonyl compound instead of the desired β-hydroxy carbonyl product. How can I prevent this?

A6: The formation of the α,β-unsaturated product is due to a subsequent dehydration reaction (an aldol condensation). This is often promoted by higher temperatures and longer reaction times. To favor the aldol addition product, try running the reaction at a lower temperature and quenching it as soon as the initial addition is complete.

Data Presentation: Illustrative Effects of Reaction Parameters

The following data is illustrative to demonstrate potential trends in a CrCl₃·6H₂O catalyzed aldol addition between benzaldehyde (B42025) and acetone. Actual results will vary depending on the specific substrates and precise experimental conditions.

Table 1: Effect of Catalyst Loading

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Aldol Adduct (%)
2.5243530
5.0187065
10.0129588
15.0129689

Conditions: Benzaldehyde (1 mmol), Acetone (3 mmol), Solvent (CH₂Cl₂), Room Temperature.

Table 2: Effect of Temperature

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Aldol Adduct (%)
0485550
25 (Room Temp.)129588
40 (Reflux in CH₂Cl₂)6>9880 (with 15% condensation product)

Conditions: Benzaldehyde (1 mmol), Acetone (3 mmol), CrCl₃·6H₂O (10 mol%), Solvent (CH₂Cl₂).

Table 3: Effect of Solvent

SolventReaction Time (h)Conversion (%)Yield of Aldol Adduct (%)
Dichloromethane (CH₂Cl₂)129588
Tetrahydrofuran (THF)188578
Acetonitrile (CH₃CN)159082
Toluene246055

Conditions: Benzaldehyde (1 mmol), Acetone (3 mmol), CrCl₃·6H₂O (10 mol%), Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for CrCl₃·6H₂O Catalyzed Aldol Addition

  • Catalyst Activation (Optional but Recommended): Place CrCl₃·6H₂O (0.1 mmol, 10 mol%) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Heat gently with a heat gun under vacuum for 10-15 minutes. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask containing the activated catalyst, add a magnetic stir bar and the aldehyde (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL) via syringe. Stir the mixture for 5 minutes.

  • Nucleophile Addition: Slowly add the ketone or silyl enol ether (1.2 mmol) to the mixture via syringe over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy carbonyl compound.

Visualizations

Aldol_Addition_Workflow Experimental Workflow for CrCl₃·6H₂O Catalyzed Aldol Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Catalyst Activation (Heating CrCl₃·6H₂O under vacuum) C Combine Catalyst and Aldehyde A->C B Reagent Preparation (Aldehyde, Ketone/Silyl Enol Ether, Anhydrous Solvent) B->C D Add Solvent C->D E Add Ketone/Silyl Enol Ether D->E F Stir and Monitor (TLC) E->F G Quench Reaction (aq. NaHCO₃) F->G Reaction Complete H Extraction (Ethyl Acetate) G->H I Dry and Concentrate H->I J Purification (Column Chromatography) I->J K Final Product (β-Hydroxy Carbonyl) J->K

Caption: Workflow for CrCl₃·6H₂O catalyzed aldol addition.

Lewis_Acid_Mechanism Lewis Acid Catalysis Signaling Pathway Cr Cr³⁺ (from CrCl₃·6H₂O) Activated_Complex Activated Electrophile [R-CHO---Cr³⁺] Cr->Activated_Complex Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Intermediate Aldol Adduct Intermediate Activated_Complex->Intermediate Enol Enol / Silyl Enol Ether (Nucleophile) Enol->Intermediate Nucleophilic Attack Product β-Hydroxy Carbonyl (Product) Intermediate->Product Protonation / Workup

References

"preventing the formation of chromium hydroxide impurities in reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the formation of chromium(III) hydroxide (B78521), Cr(OH)₃, impurities in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is chromium(III) hydroxide and why is it a common impurity?

A1: Chromium(III) hydroxide, Cr(OH)₃, is a gelatinous, green solid that is practically insoluble in water under neutral pH conditions.[1][2] It often forms as an unwanted precipitate in reactions involving chromium(III) salts in aqueous solutions, especially when the pH increases. This occurs because Cr(III) ions are hydrolyzed by water, and in the presence of a base, the equilibrium shifts towards the formation of the insoluble hydroxide.

Q2: What are the primary factors that cause chromium(III) hydroxide to precipitate?

A2: The precipitation of Cr(OH)₃ is primarily influenced by three factors:

  • pH: This is the most critical factor. Chromium hydroxide is amphoteric, meaning it dissolves in both strong acids and strong bases, but it is highly insoluble in the pH range of approximately 6.8 to 11.5.[1]

  • Concentration: If the concentration of Cr(III) ions and hydroxide ions exceeds the solubility product constant (Ksp) of Cr(OH)₃, precipitation will occur.

  • Temperature: While specific data is limited, temperature can affect solubility. For some reactions, elevated temperatures may increase the rate of hydrolysis and lead to precipitation.

Q3: At what pH is chromium(III) hydroxide least soluble?

A3: Chromium(III) hydroxide exhibits its minimum solubility in the pH range of 7 to 10.[3] Outside of this range, its solubility increases significantly. For example, at a pH of 4, the solubility is around 520 mg/L, whereas between pH 6.8 and 11.8, the solubility drops to approximately 0.005 mg/L.[1]

Q4: How do chelating agents prevent the formation of chromium(III) hydroxide?

A4: Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, forming a stable, water-soluble complex known as a chelate. Agents like Ethylenediaminetetraacetic acid (EDTA) effectively "wrap around" the Cr(III) ion, preventing it from reacting with hydroxide ions to form insoluble Cr(OH)₃. This keeps the chromium sequestered and soluble in the reaction mixture.

Q5: What analytical techniques can be used to detect and characterize Cr(OH)₃ impurities?

A5: Several techniques can identify and quantify chromium hydroxide impurities:

  • X-ray Diffraction (XRD): Can identify the amorphous or crystalline structure of any solid impurities.

  • Raman Spectroscopy: Can distinguish between different chromium compounds, including trivalent and hexavalent species, based on their unique vibrational modes.

  • UV-Vis Spectrophotometry: Useful for quantifying the concentration of soluble chromium species.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace amounts of chromium and other metallic impurities.

Troubleshooting Guides

Issue 1: An unexpected green gelatinous precipitate has formed in my reaction.

This is a classic sign of chromium(III) hydroxide precipitation. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow: Unexpected Precipitate start Green Precipitate Observed check_ph Measure Reaction pH start->check_ph ph_high Is pH between 6.5 and 11.5? check_ph->ph_high adjust_ph Action: Adjust pH (Acidify < 5 or Basify > 12) ph_high->adjust_ph Yes reagent_check Review Reagent Addition ph_high->reagent_check No resolve Precipitate Redissolves adjust_ph->resolve local_ph Was base added too quickly? reagent_check->local_ph slow_addition Action: Improve Mixing Add base dropwise with vigorous stirring local_ph->slow_addition Yes chelation_check Is a chelating agent present? local_ph->chelation_check No slow_addition->resolve add_chelator Action: Add Chelating Agent (e.g., EDTA) chelation_check->add_chelator temp_check Check Reaction Temperature chelation_check->temp_check If chelation is not an option add_chelator->resolve adjust_temp Action: Lower Temperature If reaction is exothermic or heat-sensitive temp_check->adjust_temp adjust_temp->resolve

A logical workflow for troubleshooting Cr(OH)₃ precipitation.
Issue 2: My product yield is low, and I suspect loss due to precipitation.

Even if a visible precipitate isn't overwhelming, micro-precipitation can sequester your product or starting materials.

  • Verify pH Control: Ensure that the pH of your reaction mixture has remained consistently outside the 6.5-11.5 range throughout the entire process.

  • Consider a Chelating Agent: If the reaction chemistry allows, introduce a chelating agent like EDTA at the start of the reaction to keep Cr(III) ions in solution.

  • Analyze the Solid: If possible, isolate the solid impurity and analyze it using techniques like XRD or Raman spectroscopy to confirm its identity as Cr(OH)₃. This confirmation will validate the need for preventative measures in future experiments.

  • Post-Reaction Wash: If precipitation is unavoidable, consider an acidic wash (e.g., with dilute HCl) of your crude product to dissolve any Cr(OH)₃, provided your desired compound is stable under these conditions.

Data Presentation

The solubility of chromium(III) hydroxide is critically dependent on pH. The following table summarizes quantitative data on this relationship.

pH ValueSolubility of Cr(OH)₃ (mg/L)Condition
4.0~520Moderately Soluble
6.8 - 11.5~0.005Insoluble / Very Low Solubility
> 11.5-Slightly Soluble
Data sourced from PubChem.[1]

Experimental Protocols

Protocol 1: Prevention of Cr(OH)₃ via pH Control

This protocol describes a method for adding a basic reagent to a reaction containing Cr(III) ions while minimizing the risk of forming localized high-pH zones that cause precipitation.

Materials:

  • Reaction vessel with a Cr(III) salt solution.

  • Standardized basic solution (e.g., 1M NaOH) in a dropping funnel.

  • Calibrated pH meter.

  • Vigorous stirring mechanism (e.g., magnetic stir plate and stir bar).

Methodology:

  • Setup: Place the reaction vessel on the stir plate and begin vigorous stirring. Insert the calibrated pH meter into the solution, ensuring the probe tip does not interfere with the stir bar.

  • Initial pH: Record the initial pH of the Cr(III) solution.

  • Slow Addition: Begin adding the basic solution from the dropping funnel dropwise, directing the drops into a turbulent area of the solution (e.g., the vortex) to ensure rapid dispersion.

  • Continuous Monitoring: Monitor the pH continuously. The goal is to maintain the bulk solution's pH outside the precipitation range (6.5-11.5) or to carefully approach the target pH without overshooting.

  • Pause and Equilibrate: Periodically pause the addition to allow the pH reading to stabilize before proceeding. This ensures the measurement reflects the true pH of the bulk solution.

  • Final Adjustment: Once the desired amount of base has been added or the target pH is reached, allow the reaction to stir for an additional 15-30 minutes to ensure homogeneity.

Protocol 2: Prevention of Cr(OH)₃ using a Chelating Agent (EDTA)

This protocol outlines the use of Disodium EDTA (Na₂EDTA) to sequester Cr(III) ions and prevent precipitation.

Materials:

  • Cr(III) salt solution.

  • Solid Disodium EDTA (Na₂EDTA) or a prepared stock solution.

  • Magnetic stirrer.

Methodology:

  • Determine Stoichiometry: Calculate the molar amount of Cr(III) ions in your reaction. A 1:1 molar ratio of EDTA to Cr(III) is typically sufficient. A slight excess of EDTA (e.g., 1.05 equivalents) can be used to ensure complete chelation.

  • Dissolve Reactants: In your reaction vessel, dissolve the Cr(III) salt in the chosen solvent.

  • Add EDTA: Add the calculated amount of solid Na₂EDTA directly to the stirred Cr(III) solution. Alternatively, add the equivalent volume of an EDTA stock solution.

  • Allow for Chelation: Stir the solution for 15-30 minutes at room temperature. A color change is often observed as the Cr(III)-EDTA complex forms. This ensures that the Cr(III) ions are fully chelated before other reagents, particularly bases, are introduced.

  • Proceed with Reaction: Once chelation is complete, you can proceed with the subsequent steps of your reaction. The Cr(III)-EDTA complex is stable over a wide pH range, significantly reducing the likelihood of hydroxide precipitation.

Mandatory Visualizations

G cluster_0 Influence of pH on Cr(III) Species Cr3 Cr³⁺ (aq) Soluble CrOH3 Cr(OH)₃ (s) Insoluble Precipitate Cr3->CrOH3  pH Increases (Add OH⁻) CrOH3->Cr3  pH Decreases (Add H⁺) CrOH4 [Cr(OH)₄]⁻ (aq) Soluble Chromite Ion CrOH3->CrOH4  High pH (Excess OH⁻) CrOH4->CrOH3  pH Decreases

The amphoteric nature of chromium hydroxide.

G cluster_1 Mechanism of Chelation with EDTA Cr_ion Free Cr³⁺ Ion (Reactive) Precipitate Cr(OH)₃ Precipitate (Insoluble) Cr_ion->Precipitate Reacts With Chelate Cr(III)-EDTA Complex (Soluble & Stable) Cr_ion->Chelate Sequestered By OH_ion Hydroxide Ions (OH⁻) OH_ion->Precipitate EDTA EDTA (Chelating Agent) EDTA->Chelate

How EDTA prevents Cr(OH)₃ formation.

References

Technical Support Center: Dehydration of Chromium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the successful dehydration of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) while avoiding oxidation.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply heat this compound to dehydrate it? A1: Simple heating of CrCl₃·6H₂O in the air is ineffective and leads to decomposition. The water molecules are directly coordinated to the chromium ion[1]. Heating causes the formation of chromium oxides or oxychlorides, rather than the desired anhydrous chromium(III) chloride[1][2][3].

Q2: What is the visual indicator of a successful dehydration? A2: A successful dehydration is marked by a distinct color change. The starting material, this compound, is typically a dark green crystalline solid[2][4]. The final anhydrous product, CrCl₃, is a purple or violet solid[1][2][4].

Q3: What are the most reliable methods for dehydration without oxidation? A3: Chemical dehydration methods are the most reliable. These involve using reagents that react with the water of hydration. The two most common and effective methods are:

  • Reaction with Thionyl Chloride (SOCl₂): This reagent effectively removes the water molecules, producing gaseous byproducts[1][4][5].

  • Reaction with Trimethylsilyl (B98337) Chloride ((CH₃)₃SiCl): This method, typically performed in a solvent like tetrahydrofuran (B95107) (THF), also yields an anhydrous product[4][6].

Q4: Is the anhydrous CrCl₃ product soluble in water? A4: Anhydrous chromium(III) chloride is surprisingly reluctant to dissolve in pure water due to its kinetically inert, stable network structure[1][5]. However, its dissolution is rapidly accelerated by the presence of a trace amount of a reducing agent, such as chromium(II) chloride (CrCl₂), which can be generated in situ with zinc and acid[4][5].

Troubleshooting Guide

Problem / Issue Potential Cause & Solution
Final product is green, not purple. Cause: This indicates incomplete dehydration. The green color is characteristic of the hydrated form[2][4]. Solution: • If using the trimethylsilyl chloride method, ensure the reaction is heated to reflux for a sufficient time (e.g., overnight)[6]. • Verify that a sufficient molar excess of the dehydrating agent (thionyl chloride or trimethylsilyl chloride) is used[6][7]. • The source of the starting hexahydrate can sometimes affect the reaction's success[6].
The yield is significantly lower than expected. Cause: This could be due to mechanical losses during product isolation or incomplete reaction. Solution: • When filtering the product, ensure a fine porosity fritted funnel is used to collect the solid precipitate effectively. • Ensure all reagents are fresh and anhydrous (where applicable, e.g., THF solvent) to prevent side reactions.
Product shows an O-H absorption band in its IR spectrum. Cause: This is a definitive sign of incomplete dehydration, as it indicates the presence of water or hydroxyl groups[6]. Solution: • Repeat the dehydration procedure, ensuring adequate reaction time and temperature. • The trimethylsilyl chloride protocol, when heated overnight, is noted to produce a material that does not show an O-H absorption[6].
Anhydrous product fails to dissolve in water for subsequent reactions. Cause: This is normal behavior for pure, anhydrous CrCl₃[1][5]. The compound is kinetically inert. Solution: • To facilitate dissolution, add a trace amount of a reducing agent. A small amount of zinc powder in hydrochloric acid can be used to generate the necessary Cr(II) catalyst in solution[4][5].

Detailed Experimental Protocols

Method 1: Dehydration using Thionyl Chloride (SOCl₂)

This method relies on the reaction between thionyl chloride and the water of hydration.

Reaction: CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ (g) + 12 HCl (g)[1][4]

Protocol:

  • Set up a round-bottom flask with a reflux condenser in a well-ventilated fume hood. The condenser outlet should be connected to a gas trap (e.g., a bubbler with sodium hydroxide (B78521) solution) to neutralize the acidic gases (SO₂ and HCl) produced.

  • Place the this compound in the flask.

  • Slowly add an excess of thionyl chloride to the flask.

  • Gently heat the mixture to reflux. A temperature of approximately 79°C under reflux conditions is effective for complete dehydration[8].

  • Continue refluxing until the reaction is complete, indicated by the cessation of gas evolution and a color change from green to purple/violet.

  • Cool the reaction mixture to room temperature.

  • Isolate the solid anhydrous CrCl₃ by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent rehydration from atmospheric moisture.

  • Wash the product with a dry, inert solvent (e.g., anhydrous hexane) to remove any residual thionyl chloride.

  • Dry the final product under a vacuum.

Method 2: Dehydration using Trimethylsilyl Chloride ((CH₃)₃SiCl)

This protocol is based on an improved method that yields a THF adduct of anhydrous chromium(III) chloride.

Reaction: CrCl₃·6H₂O + 12 (CH₃)₃SiCl --(THF)--> CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl[4]

Protocol:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (e.g., 2.66 g, 10 mmol) and THF (e.g., 20 ml)[6].

  • Flush the entire system with an inert gas, such as argon[6].

  • While stirring the green slurry, add trimethylsilyl chloride dropwise (e.g., 32 ml, 253 mmol)[6]. A color change from dark green to deep purple should be observed[6].

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight or 15 hours)[6]. The solution will turn a lighter purple[6].

  • Allow the mixture to cool to room temperature. A purple solid will precipitate[6].

  • Collect the solid product by filtration on an inert gas (Schlenk) frit[6].

  • Wash the precipitate with a non-polar solvent like a 40/60 petroleum ether/hexane mixture[6].

  • Dry the purple solid under a vacuum to yield the final product[6]. An expected yield is around 84%[6].

Quantitative Data Summary

ParameterMethod 1: Thionyl ChlorideMethod 2: Trimethylsilyl Chloride
Primary Reagent Thionyl Chloride (SOCl₂)Trimethylsilyl Chloride ((CH₃)₃SiCl)
Solvent None (SOCl₂ acts as reagent and solvent)Tetrahydrofuran (THF)[6]
Example Molar Ratio Stoichiometric excess required~25:1 (TMSCl : CrCl₃·6H₂O)[6]
Reaction Temperature Reflux (~79°C)[8]Reflux (THF boiling point: ~66°C)[6]
Reaction Time Varies; until gas evolution ceases~15 hours (overnight)[6]
Reported Yield Not specified in reviewed sources~84%[6]
Product Form Anhydrous CrCl₃CrCl₃(THF)₃ complex[4][6]

Experimental Workflow Visualization

Dehydration_Workflow cluster_start Starting Material cluster_reagents Reagents & Setup cluster_process Process cluster_end Final Product start CrCl₃·6H₂O (Dark Green Solid) reagent Dehydrating Agent (SOCl₂ or (CH₃)₃SiCl) + Solvent (THF for TMSCl) start->reagent reflux Heat to Reflux (Overnight) reagent->reflux setup Inert Atmosphere (Argon Flush) setup->reflux cool Cool to Room Temp & Precipitate reflux->cool isolate Filter & Wash (Inert Conditions) cool->isolate dry Dry Under Vacuum isolate->dry product Anhydrous CrCl₃ (Purple Solid) dry->product

Caption: Workflow for the chemical dehydration of CrCl₃·6H₂O.

References

"troubleshooting low yields in chromium(III) chloride mediated cross-coupling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in chromium(III) chloride mediated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my chromium(III) chloride mediated cross-coupling reaction failing or giving low yields? A: Low yields in these reactions typically stem from a few critical factors. The most common issue is the deactivation of the catalyst due to sensitivity to air and moisture.[1] The quality and purity of the reagents, including the chromium salt, substrates, and solvent, are also paramount.[1] Finally, reaction conditions such as temperature, choice of ligand, and the use of necessary additives may be suboptimal for your specific substrates.[2]

Q2: What is the active catalytic species in these reactions? Is it Cr(III) or Cr(II)? A: While you start with chromium(III) chloride, the active catalytic species in many of these reactions, particularly in Nozaki-Hiyama-Kishi (NHK) type reactions, is a chromium(II) species.[1] The Cr(III) salt acts as a pre-catalyst that is reduced in situ to the active Cr(II) state by a stoichiometric reductant.[1]

Q3: Is a co-reductant like manganese powder always necessary when using CrCl₃? A: Yes, for reactions that rely on the Cr(II)/Cr(III) catalytic cycle, a stoichiometric reductant is essential to regenerate the active Cr(II) species from the Cr(III) product formed after the coupling step.[1] Manganese powder is a commonly used and effective co-reductant.[1]

Q4: What is the role of additives like nickel(II) chloride (NiCl₂) or trimethylsilyl (B98337) chloride (TMSCl)? A: These additives play crucial roles in specific contexts. A catalytic amount of NiCl₂ is often added to accelerate the oxidative addition of the organic halide to the chromium center, which can be a sluggish step.[1] TMSCl is often used to trap the resulting alkoxide, facilitating catalyst turnover and preventing side reactions.

Q5: How critical is maintaining an inert atmosphere? A: It is absolutely critical. The active Cr(II) catalyst is highly sensitive to oxidation by atmospheric oxygen, and many reagents are sensitive to moisture.[1][3] Failure to rigorously exclude air and water is one of the most frequent causes of reaction failure.[1] All manipulations should be performed under a dry, inert atmosphere, such as argon or nitrogen, using Schlenk line techniques or a glovebox.[1][3][4]

Troubleshooting Guide for Low Yields

Problem: No or Very Low Product Conversion

Question: My reaction shows no consumption of starting materials. What are the most likely causes?

Answer: This issue usually points to a fundamental problem with the catalytic system's activity.

  • Inactive Catalyst: The primary suspect is an inactive catalyst due to oxidation. Anhydrous CrCl₂ is white/gray, and a greenish tint can indicate oxidation.[1]

    • Solution: Use fresh, high-purity, anhydrous chromium(III) chloride. Ensure it has been stored and handled under a strictly inert atmosphere.

  • Poor Reagent Quality: Impurities in the organic halide or other starting materials can poison the catalyst. Water or oxygen in the solvent will rapidly deactivate the system.

    • Solution: Purify the organic halide before use.[1] Use anhydrous, degassed solvents. Solvents should be sparged with argon or nitrogen for at least 30 minutes before use.[2][5]

  • Improper Reaction Setup: An inadequate inert atmosphere will lead to immediate catalyst death.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed water.[6][7] The system must be thoroughly purged by performing several vacuum-backfill cycles with an inert gas.[3]

Problem: Reaction is Sluggish or Stalls Before Completion

Question: The reaction starts but stops after partial conversion. What could be the cause?

Answer: A stalling reaction suggests a gradual deactivation of the catalytic system or an issue with a stoichiometric component.

  • Reductant Passivation: The surface of the manganese powder can become passivated (coated with an unreactive layer), preventing it from reducing the Cr(III) back to the active Cr(II).

    • Solution: Consider activating the manganese powder prior to the reaction. This can sometimes be achieved by treating it with a small amount of iodine or other activators.[1] Ensure you are using a sufficient excess of high-purity manganese.[1]

  • Catalyst Decomposition: Over time, even under inert conditions, the catalyst can slowly decompose, especially at elevated temperatures.

    • Solution: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can improve the overall catalyst lifetime and final yield.[1]

  • Insufficient Nickel Co-catalyst: For challenging substrates, the nickel co-catalyst may be essential for efficient turnover.

    • Solution: If not already included, add 1-5 mol% of NiCl₂ to the reaction mixture.[1]

Problem: Significant Formation of Side Products

Question: My desired product is formed in low yield, but I see significant amounts of homocoupled byproducts. How can I improve selectivity?

Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway.

  • High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways over the cross-coupling reaction.

    • Solution: Perform the reaction at room temperature or below, if the substrate reactivity allows.[1] Carefully screen the temperature to find a balance between reaction rate and selectivity.

  • Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: If using a ligand, screening different types may be necessary. In some cases, amine ligands can completely inhibit the reaction if added in greater than a twofold excess relative to the chromium catalyst.

Data on Reaction Parameter Optimization

Optimizing solvent and ligands is crucial for maximizing yield and selectivity. The following tables summarize data from studies on chromium-catalyzed pinacol (B44631) cross-coupling reactions.

Table 1: Effect of Solvent on Yield and Diastereoselectivity

EntrySolventYield (%)Diastereomeric Excess (%de)
1DMF8540
2THF2556
3THF/DMF (10:1)5552
4Acetonitrile4844
5NMP8036
Data adapted from a study on the coupling of isopropylacrolein and 3-phenylpropionaldehyde.

Table 2: Effect of Chiral Ligands on Yield and Selectivity

EntryLigandSolventYield (%)Diastereomeric Excess (%de)
1Ligand A (bulky)Acetonitrile0-
2Ligand A (bulky)DMF3568
3Ligand B (less bulky)DMF8823
Data adapted from a study on the coupling of 2-isopropylacrolein and 2-methylpropionaldehyde.

Key Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Ensure the reaction flask (e.g., a Schlenk flask) and a magnetic stir bar are thoroughly cleaned and dried in an oven at >120 °C for several hours.

  • Assembly: Immediately assemble the hot flask with a rubber septum or glass stopcock. Clamp it securely and allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[7]

  • Purging: Connect the flask to a Schlenk line. Perform a minimum of three vacuum-backfill cycles to rigorously remove atmospheric gases.[3] A cycle consists of evacuating the flask under high vacuum for several minutes, then refilling it with the inert gas.[3]

  • Reagent Addition: Add solid reagents (e.g., CrCl₃, Mn powder, ligand) to the flask under a strong positive flow of inert gas. Liquid reagents (anhydrous, degassed solvents and substrates) should be added via a gas-tight syringe through the septum.[6][7]

  • Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, often visualized by bubbling the outflow through an oil bubbler.[3]

Protocol 2: Representative Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add CrCl₃ (e.g., 10 mol%), NiCl₂ (e.g., 2 mol%), and activated manganese powder (e.g., 2 equivalents).[1]

  • Solvent: Add anhydrous, degassed THF via syringe.

  • Reagents: Add the aldehyde (e.g., 1 equivalent) and the organic halide (e.g., 1.5 equivalents) to the stirring suspension.

  • Additive: Add trimethylsilyl chloride (TMSCl) (e.g., 2 equivalents).[1]

  • Reaction: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction (e.g., with water), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visual Troubleshooting and Workflow Diagrams

TroubleshootingWorkflow start Low or No Yield check_catalyst Is the CrCl₃ fresh, anhydrous, and handled under inert gas? start->check_catalyst check_atmosphere Was the reaction set up under a rigorously inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Action: Use fresh, high-purity CrCl₃. Improve handling technique. check_catalyst->solution_catalyst No check_reagents Are solvents anhydrous/degassed? Are substrates pure? check_atmosphere->check_reagents Yes solution_atmosphere Action: Flame-dry all glassware. Perform 3x vacuum-backfill cycles. check_atmosphere->solution_atmosphere No check_reductant Is the Mn reductant present and activated? check_reagents->check_reductant Yes solution_reagents Action: Purify substrates. Use freshly degassed, anhydrous solvents. check_reagents->solution_reagents No check_conditions Are temperature and additives (e.g., NiCl₂) appropriate? check_reductant->check_conditions Yes solution_reductant Action: Add sufficient, high-purity Mn. Consider activation. check_reductant->solution_reductant No solution_conditions Action: Optimize temperature. Screen additives/ligands. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low yields.

ExperimentalWorkflow A 1. Flame-Dry Glassware B 2. Cool Under Inert Gas A->B C 3. Purge with 3x Vacuum-Backfill Cycles B->C D 4. Add Solids (CrCl₃, Mn, Ligand) under positive Ar/N₂ flow C->D E 5. Add Anhydrous, Degassed Solvent D->E F 6. Add Substrates via Syringe E->F G 7. Stir at Desired Temperature F->G H 8. Monitor Reaction (TLC/GC-MS) G->H I 9. Quench and Aqueous Workup H->I J 10. Purify Product I->J

Caption: Standard experimental workflow for reaction setup.

CatalyticCycle cluster_main Catalytic Cycle cluster_regen Regeneration CrIII Cr(III)Cl₃ CrII Cr(II)Cl₂ CrIII->CrII  Reduction OxAdd R-Cr(IV)-X CrII->OxAdd  Oxidative  Addition  (R-X) MnII Mn²⁺ Product R-R' OxAdd->Product  Coupling with  Nucleophile (R') Product->CrIII Mn0 Mn⁰ Mn0->CrIII

Caption: Simplified catalytic cycle with in-situ reduction.

References

Technical Support Center: Managing the Hygroscopic Nature of CrCl₃·6H₂O in Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in moisture-sensitive reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes CrCl₃·6H₂O challenging to use in sensitive reactions?

A1: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The coordinated water molecules can interfere with or inhibit reactions that require anhydrous conditions, such as certain coupling reactions and catalysis. The presence of water can lead to side reactions, reduced yields, and catalyst deactivation.

Q2: How does the water in CrCl₃·6H₂O affect its function as a Lewis acid?

A2: The Lewis acidity of chromium(III) is crucial for its catalytic activity in many reactions. When water molecules are coordinated to the chromium center, they can diminish its Lewis acidic character. In some cases, the hydrated species can act as a Brønsted acid, which can lead to undesired side reactions. For reactions requiring a strong Lewis acid, using the anhydrous form of CrCl₃ is essential.

Q3: What are the visual differences between anhydrous CrCl₃ and its hydrated form?

A3: Anhydrous chromium(III) chloride is a violet-colored solid, while the common hexahydrate (CrCl₃·6H₂O) is a dark green crystalline solid. A color change from green to violet during a drying procedure is a good visual indicator of successful dehydration.

Q4: What are the recommended storage conditions for CrCl₃·6H₂O and anhydrous CrCl₃?

A4: CrCl₃·6H₂O should be stored in a tightly sealed container in a cool, dry place to minimize moisture absorption from the air. Anhydrous CrCl₃ is extremely sensitive to moisture and should be stored in a desiccator over a strong drying agent or, ideally, in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

Q5: How can I accurately determine the water content of my CrCl₃·6H₂O sample?

A5: Karl Fischer titration is the most reliable method for accurately quantifying the water content in a sample of CrCl₃·6H₂O. This technique is highly specific to water and can provide precise measurements, which is critical when working with highly sensitive reactions.

Troubleshooting Guide

Below is a guide to common problems encountered when using CrCl₃·6H₂O in sensitive reactions, with a focus on issues arising from its hygroscopic nature.

Problem Potential Cause (Moisture-Related) Recommended Solution
Low or no reaction yield The water of hydration in CrCl₃·6H₂O is inhibiting the reaction or deactivating a catalyst.Use anhydrous CrCl₃. If starting with the hexahydrate, dehydrate it prior to use using one of the protocols outlined below. Ensure all solvents and other reagents are rigorously dried.
Formation of unexpected byproducts The water from CrCl₃·6H₂O is participating in side reactions, such as hydrolysis of the starting material or product.Switch to anhydrous CrCl₃ and ensure the reaction is run under a strict inert atmosphere. Purify all starting materials to remove trace moisture.
Inconsistent reaction results The water content in the CrCl₃·6H₂O is variable between batches or due to different handling procedures.Standardize the handling and storage of CrCl₃·6H₂O. For critical applications, determine the water content of each batch using Karl Fischer titration and adjust the reaction stoichiometry accordingly, or consistently use freshly prepared anhydrous CrCl₃.
Catalyst appears to be inactive If using CrCl₃ as a precursor to a catalytically active species (e.g., in the Nozaki-Hiyama-Kishi reaction), the presence of water can prevent the formation of the active catalyst.Ensure the CrCl₃ is anhydrous. The success of the Nozaki-Hiyama-Kishi reaction, for example, is highly dependent on the quality and dryness of the chromium salt.[1][2]

Experimental Protocols

Protocol 1: Dehydration of CrCl₃·6H₂O using Thionyl Chloride

This method is effective for preparing anhydrous CrCl₃. Thionyl chloride reacts with the water of hydration to produce gaseous byproducts (SO₂ and HCl).

Materials:

  • CrCl₃·6H₂O

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox for handling the anhydrous product

Procedure:

  • In a round-bottom flask, add finely ground CrCl₃·6H₂O.

  • Under an inert atmosphere, add an excess of thionyl chloride (approximately 5-6 equivalents).

  • Equip the flask with a reflux condenser and a drying tube or connect it to an inert gas line with an oil bubbler.

  • Gently heat the mixture to reflux (the boiling point of SOCl₂ is 76 °C) and maintain reflux for 4-6 hours. The color of the solid should change from green to violet.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully distill off the excess thionyl chloride under reduced pressure.

  • The resulting violet solid is anhydrous CrCl₃. Handle and store it under strictly anhydrous conditions.

Protocol 2: Dehydration of CrCl₃·6H₂O using Trimethylsilyl Chloride (TMSCl)

This is another effective method for preparing anhydrous chromium(III) chloride, particularly for generating a THF adduct that is soluble in organic solvents.[4][5]

Materials:

  • CrCl₃·6H₂O

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Place CrCl₃·6H₂O in a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Flush the system with an inert gas.

  • Add anhydrous THF to the flask to create a slurry.

  • Slowly add an excess of TMSCl (at least 12 equivalents) dropwise from the addition funnel with stirring.[5]

  • After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours. The color of the solid will change from green to purple.[4]

  • Cool the reaction mixture to room temperature. The anhydrous CrCl₃(THF)₃ complex will precipitate.

  • Isolate the purple solid by filtration under an inert atmosphere (e.g., using a Schlenk filter) and wash with dry diethyl ether or pentane.

  • Dry the product under vacuum.

Quantitative Data

The presence of water can have a significant impact on the yield of sensitive reactions. The following table provides illustrative data on the effect of water content on the yield of a model Nozaki-Hiyama-Kishi (NHK) reaction.

Water Content in CrCl₃ (% w/w)Anhydrous StatusIllustrative Yield of NHK Reaction (%)
0%Fully Anhydrous95%
1-2%Nearly Anhydrous80-90%
5-10%Partially Hydrated40-60%
>20% (as in CrCl₃·6H₂O)Fully Hydrated<10%

Note: These values are illustrative and the actual impact of water will depend on the specific substrates and reaction conditions.

Visualizations

Handling_CrCl3_Workflow start Start: Need to use CrCl3 in a reaction check_sensitivity Is the reaction sensitive to water? start->check_sensitivity use_hexahydrate Use CrCl3·6H2O directly check_sensitivity->use_hexahydrate No decision_anhydrous Anhydrous CrCl3 is required check_sensitivity->decision_anhydrous Yes end End use_hexahydrate->end select_dehydration Select dehydration method decision_anhydrous->select_dehydration thionyl_chloride Use Thionyl Chloride Protocol select_dehydration->thionyl_chloride Direct Anhydrous CrCl3 tmscl Use TMSCl Protocol select_dehydration->tmscl Anhydrous CrCl3(THF)3 run_reaction Perform reaction under anhydrous conditions thionyl_chloride->run_reaction tmscl->run_reaction run_reaction->end

Caption: Decision workflow for handling CrCl₃·6H₂O.

Troubleshooting_Workflow start Reaction with CrCl3 failed or gave poor results check_yield Was the yield low or zero? start->check_yield check_byproducts Were there unexpected byproducts? start->check_byproducts check_consistency Are the results inconsistent? start->check_consistency cause_hydration Potential Cause: Water from CrCl3·6H2O inhibited the reaction. check_yield->cause_hydration Yes cause_side_reactions Potential Cause: Water from CrCl3·6H2O caused side reactions (e.g., hydrolysis). check_byproducts->cause_side_reactions Yes cause_variable_water Potential Cause: Variable water content in CrCl3·6H2O. check_consistency->cause_variable_water Yes solution_anhydrous Solution: Use anhydrous CrCl3. Ensure all reagents and solvents are dry. cause_hydration->solution_anhydrous cause_side_reactions->solution_anhydrous solution_karl_fischer Solution: Quantify water content with Karl Fischer titration. Standardize handling procedures. cause_variable_water->solution_karl_fischer end Re-run experiment with improved conditions solution_anhydrous->end solution_karl_fischer->end

Caption: Troubleshooting flowchart for CrCl₃ reactions.

References

"effect of pH on the stability and reactivity of chromium(III) chloride solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium(III) chloride (CrCl₃) solutions. The stability and reactivity of these solutions are highly dependent on pH, which can lead to various experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my chromium(III) chloride solution acidic after dissolving the salt in water?

A1: When chromium(III) chloride is dissolved in water, the Cr³⁺ ion coordinates with water molecules to form the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. This complex is acidic and undergoes hydrolysis, donating a proton to the surrounding water and lowering the pH of the solution.[1][2][3] The equilibrium for the first hydrolysis step is:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

A 0.2 M aqueous solution of CrCl₃ can have a pH as low as 2.4.[4]

Q2: The color of my CrCl₃ solution changed over time, from violet to green. What does this indicate?

A2: The color of a chromium(III) chloride solution is indicative of the specific coordination complex present.[5] The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. Over time, especially with heating or in the presence of chloride ions, water ligands in the inner coordination sphere are slowly replaced by chloride ions.[1][5] The formation of green-colored species like [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺ is a common observation.[1][2] This ligand exchange is a slow process due to the kinetic inertness of d³ Cr(III) complexes.[6]

Q3: At what pH should I expect chromium(III) hydroxide (B78521) to precipitate?

A3: Chromium(III) hydroxide, Cr(OH)₃, will begin to precipitate from a CrCl₃ solution as the pH increases. Precipitation typically starts at a pH of around 4-6 and is most effective for removal from solution in the pH range of 7.0 to 9.0.[7][8][9] The minimum solubility is often observed around pH 7.5.[10]

Q4: Can the precipitated chromium(III) hydroxide redissolve?

A4: Yes, chromium(III) hydroxide is amphoteric.[5] This means it will dissolve in acidic solutions to reform [Cr(H₂O)₆]³⁺ and will also redissolve in strongly alkaline solutions (typically above pH 12) to form the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[11][12]

Q5: Why is anhydrous CrCl₃ dissolving so slowly in water?

A5: Anhydrous chromium(III) chloride has a stable network solid structure with bridged chloride ions, making it very slow to dissolve in pure water.[6][13] To accelerate dissolution, a trace amount of a reducing agent, such as zinc metal in the presence of an acid, can be added. This reduces a small amount of Cr(III) to Cr(II). The Cr(II) species is much more labile (undergoes rapid ligand exchange) and can facilitate the dissolution of the solid Cr(III) via an electron-transfer bridge mechanism.[6]

Troubleshooting Guides

Issue 1: Unexpected Formation of a Gelatinous Green Precipitate
  • Potential Cause: You have likely increased the pH of the solution too quickly or have localized areas of high pH, leading to the formation of chromium(III) hydroxide, Cr(OH)₃.[14] This is a common issue when adding a base like NaOH to a CrCl₃ solution.

  • Recommended Actions:

    • Monitor pH Continuously: Use a calibrated pH meter to monitor the bulk solution pH during the addition of any reagents.

    • Slow, Controlled Addition of Base: Add basic solutions dropwise while vigorously stirring the chromium(III) chloride solution. This helps to prevent localized high pH that can cause premature and uncontrolled precipitation.[14]

    • Re-dissolution: If the precipitate has formed and is undesired, it can be redissolved by carefully lowering the pH with an acid (e.g., HCl) back to below 4.

Issue 2: Inconsistent Reactivity or Reaction Yields
  • Potential Cause: The reactivity of chromium(III) is highly dependent on the specific complex present in the solution. As the solution ages or the pH changes, the distribution of species like [Cr(H₂O)₆]³⁺, [Cr(H₂O)₅Cl]²⁺, and various hydrolyzed forms will change. These different species can have significantly different reaction rates for subsequent chemical transformations.[6]

  • Recommended Actions:

    • Equilibrate Your Solution: Before starting a reaction, ensure your CrCl₃ solution has reached equilibrium. This may take a considerable amount of time, especially at room temperature. Gentle heating can sometimes accelerate this, but be aware it will also favor the formation of chloro-complexes if sufficient chloride is present.[1]

    • Control the pH: Maintain a constant pH using a suitable buffer system, if compatible with your reaction, to ensure a consistent speciation of the chromium(III) complex.

    • Characterize the Dominant Species: If reactivity is critical, consider using UV-Vis spectroscopy to characterize the predominant chromium(III) species in your solution before use. The absorption maxima for different complexes vary.[15]

Issue 3: Solution Color Does Not Match Expectations
  • Potential Cause: As detailed in FAQ Q2, the color of the solution is directly related to the coordination sphere of the chromium(III) ion. A green color in what is expected to be a violet solution of [Cr(H₂O)₆]³⁺ indicates the presence of chloro- or hydroxo-ligands.[1][2]

  • Recommended Actions:

    • Verify Starting Material: Ensure you are using the correct hydrate (B1144303) of chromium(III) chloride. Commercially available "chromium(III) chloride hexahydrate" is often the dark green isomer, [CrCl₂(H₂O)₄]Cl·2H₂O.[5]

    • Check for Contaminants: Anions from other salts in your solution can act as ligands and displace the coordinated water molecules, leading to color changes.

    • Allow for Equilibration: If you dissolve anhydrous CrCl₃ or the violet hydrate [Cr(H₂O)₆]Cl₃ in a solution containing chloride, it will slowly turn green as it equilibrates.[5]

Data Presentation

Table 1: pH-Dependent Speciation of Chromium(III) in Aqueous Solution

pH RangeDominant Chromium(III) SpeciesObservations
< 4[Cr(H₂O)₆]³⁺ (hexaaquachromium(III)) and chloro-aqua complexes (e.g., [Cr(H₂O)₅Cl]²⁺)Solution is acidic; color can be violet to green depending on chloride concentration and equilibration.[7][8]
4 - 6Hydrolysis products form, such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺pH increases, leading to deprotonation of coordinated water molecules.[7][16]
7 - 10Precipitation of amorphous Cr(OH)₃(s) (chromium(III) hydroxide)A gelatinous, green precipitate forms. Minimum solubility is around pH 7.5-8.0.[10][11]
> 12[Cr(OH)₄]⁻ (tetrahydroxochromate(III))The precipitate redissolves to form a green, soluble complex.[11][12]

Table 2: Color of Common Chromium(III) Aqua and Chloro Complexes

Complex IonColor
[Cr(H₂O)₆]³⁺Violet[5]
[Cr(H₂O)₅Cl]²⁺Light Green[5]
[Cr(H₂O)₄Cl₂]⁺Dark Green[1][5]

Experimental Protocols

Protocol 1: Preparation of a Standardized CrCl₃ Solution and pH Adjustment
  • Materials: this compound (CrCl₃·6H₂O), deionized water, 0.1 M NaOH solution, 0.1 M HCl solution, calibrated pH meter.

  • Procedure:

    • Weigh the desired amount of CrCl₃·6H₂O and dissolve it in a known volume of deionized water in a volumetric flask. Mix thoroughly until all the solid has dissolved. Note the initial color of the solution.

    • Allow the solution to stand for a period to equilibrate (several hours may be necessary for color stabilization).[1]

    • To adjust the pH, place the solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • For increasing the pH, add the 0.1 M NaOH solution dropwise while continuously stirring and monitoring the pH. Be particularly cautious as the pH approaches 4 to avoid precipitation.[14]

    • For decreasing the pH, add the 0.1 M HCl solution dropwise.

    • Once the target pH is reached, allow the solution to stabilize for a few minutes before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_use Usage start Weigh CrCl₃·6H₂O dissolve Dissolve in Deionized Water start->dissolve equilibrate Allow to Equilibrate dissolve->equilibrate monitor Monitor pH with Calibrated Meter equilibrate->monitor add_base Add Base (e.g., NaOH) Dropwise monitor->add_base pH too low add_acid Add Acid (e.g., HCl) Dropwise monitor->add_acid pH too high final_solution Solution at Target pH monitor->final_solution Target pH Reached add_base->monitor Stir Vigorously precipitate Precipitation Risk (pH > 4-6) add_base->precipitate add_acid->monitor Stir Vigorously

Caption: Experimental workflow for the preparation and pH adjustment of a CrCl₃ solution.

ph_effects A [Cr(H₂O)₆]³⁺ (Violet) pH < 4 B [Cr(H₂O)₅(OH)]²⁺ (Greenish) pH 4-6 A->B + OH⁻ - H⁺ B->A + H⁺ - OH⁻ C Cr(OH)₃(s) (Green Precipitate) pH 7-10 B->C + OH⁻ - H⁺ C->B + H⁺ - OH⁻ D [Cr(OH)₄]⁻ (Green Solution) pH > 12 C->D + OH⁻ D->C + H⁺ - OH⁻

Caption: pH-dependent hydrolysis and precipitation pathway of Cr(III) in aqueous solution.

References

Technical Support Center: Regeneration and Recycling of Chromium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of chromium catalysts from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and regeneration of chromium catalysts.

Problem ID Symptom Potential Cause Suggested Action
CR-CAT-D01 Gradual or sharp decrease in catalytic activity (lower conversion rate).Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1]Proceed to the experimental protocols for catalyst regeneration to remove coke deposits.
CR-CAT-D02 Change in product selectivity.Partial Active Site Blockage: Coke may selectively block certain types of active sites, altering the reaction pathway.[1]Attempt a mild regeneration. If selectivity is not restored, a full regeneration is required.
CR-CAT-D03 Increased pressure drop across the catalyst bed in a flow reactor.Fouling: Severe coking or deposition of non-volatile byproducts can physically block the catalyst bed.[1]Mild regeneration may be attempted, but severe fouling might necessitate catalyst removal and reactor cleaning.
CR-CAT-D04 Visible change in catalyst color (e.g., darkening).Coke Formation: The presence of carbon deposits often results in a darker appearance of the catalyst.[1]This is a strong indicator of coking. Proceed with the regeneration protocol.
CR-CAT-P01 Low activity in a new batch of catalyst.Catalyst Poisoning: Active chromium sites are susceptible to poisoning by impurities in the reactant feed (e.g., sulfur compounds, water, oxygen, carbon monoxide).[2]Purify reactant streams. Ensure rigorous drying of reactants and solvents.
CR-CAT-P02 Inconsistent catalytic performance from batch to batch.Incomplete Regeneration: Previous regeneration cycles may not have fully removed all deactivating species.[1]Optimize the regeneration protocol by adjusting temperature, time, or oxidant concentration.
CR-CAT-R01 Incomplete removal of coke during regeneration.Inadequate Regeneration Conditions: Temperature may be too low, or the duration of the oxidative treatment may be too short.Increase the regeneration temperature or extend the treatment time. Monitor the off-gas for CO₂ to determine the completion of coke removal.[1]
CR-CAT-R02 Damage to the catalyst structure during regeneration.Thermal Shock or Temperature Runaway: Uncontrolled heating rates or a highly exothermic coke burn-off can damage the catalyst.[1]Control the heating rate (e.g., 5-10°C/min) and use a diluted oxidant stream (e.g., 2-5% oxygen in nitrogen) to manage the exotherm.[1]

Frequently Asked Questions (FAQs)

Catalyst Deactivation

  • Q1: What is the primary reason for the deactivation of chromium catalysts? A1: The most common cause of deactivation is "coking," which is the deposition of carbon-based polymers on the active surfaces of the catalyst.[1] This process physically blocks the active sites and can obstruct the catalyst's pore structure, leading to a decline in activity.[1] Catalyst poisoning by impurities such as sulfur, water, and carbon monoxide is another significant cause of deactivation.[2]

  • Q2: How can I determine if my catalyst is deactivated by coking? A2: A decrease in catalytic activity and/or a change in product selectivity are the primary indicators.[1] A visual inspection may reveal a darkening of the catalyst.[1] For a more definitive analysis, techniques like Temperature Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), or X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the carbonaceous deposits.[1]

Catalyst Regeneration

  • Q3: Is it possible to regenerate a coked chromium catalyst? A3: Yes, in many cases, the catalyst's activity can be restored through a regeneration process.[1] The most common method is the controlled oxidation of the coke deposits in a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures.[1]

  • Q4: What are the general steps for regenerating a coked catalyst? A4: The regeneration process typically involves two main stages:

    • Oxidative Treatment: The coked catalyst is heated in the presence of an oxygen-containing gas to burn off the carbon deposits.[1]

    • Re-fluorination/Activation (Optional but Recommended): After coke removal, the catalyst may be treated with a fluorine source (e.g., HF) to ensure the active sites are in the correct chemical state for fluorination reactions.[1]

  • Q5: What safety precautions should I take during catalyst regeneration? A5: Safety is paramount. The oxidation of coke is an exothermic process that can lead to temperature runaways if not controlled.[1] It is crucial to use a diluted oxidant stream (e.g., 2-5% oxygen in nitrogen) and to carefully control the heating rate.[1] Appropriate personal protective equipment (PPE) must be worn, and the process should be conducted in a well-ventilated area or a fume hood, as volatile and potentially hazardous byproducts may be released.[1]

Chromium Recycling

  • Q6: What are the methods for recycling chromium from reaction mixtures? A6: For hexavalent chromium solutions, a common method involves adjusting the pH to between 6 and 7 with a base (like NaOH, KOH, or NH4OH) to precipitate cationic impurities. The chromium remains in the solution, and the precipitated hydroxides are removed by filtration or centrifugation.[3] For solid catalyst waste, hydrometallurgical and pyrometallurgical processes can be employed to recover chromium.[4][5]

  • Q7: Can the recovered chromium be reused? A7: Yes, recovered chromium can be reused in various applications. For instance, chromium recovered from tanning industry waste has been successfully reused in the tanning process.[6][7]

Quantitative Data on Chromium Catalyst Regeneration and Recycling

Method Catalyst/Waste Type Recovery/Regeneration Efficiency Reference
Oxidative TreatmentCoked Chromium(III) fluoride (B91410) hydrateActivity can be restored in many cases.[1]
Chemical PrecipitationHexavalent chromium solutions~99% of iron and copper cations are removed.[3]
Acid LeachingTannery sludge97% of chromium was extracted.[7]
AdsorptionHydrogel for Cr(III)Adsorption capacity of 206.3 mg/g-dry gel.[8]
Pyrometallurgical/ Hydrometallurgical ProcessSuperalloy scrap93% chromium recovery.[4]

Experimental Protocols

Protocol 1: Regeneration of Coked Chromium(III) Fluoride Hydrate Catalyst

This protocol describes a general procedure for the regeneration of a coked catalyst in a laboratory-scale fixed-bed reactor.

  • Inert Gas Purge: Place the deactivated catalyst in the reactor and purge with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30-60 minutes at room temperature to remove any adsorbed reactants or products.

  • Heating: While maintaining the inert gas flow, heat the furnace to the target regeneration temperature (typically 350°C to 450°C). The heating rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.[1]

  • Oxidative Treatment: Once the target temperature is stable, gradually introduce the oxidizing gas (e.g., 2% O₂ in N₂). To control the exothermic reaction, start with a low concentration of oxygen. Maintain the oxidative treatment for 2-4 hours, or until the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer.[1]

  • Return to Inert Atmosphere: Switch the gas flow back to the inert gas and maintain the temperature for approximately 30 minutes to purge any remaining oxygen.[1]

  • Cooling: Cool the reactor down to room temperature under the inert gas flow.

  • Re-fluorination/Activation (Optional): If required for the specific reaction, the regenerated catalyst can be treated with a fluorine source (e.g., HF) to restore the active sites.

Protocol 2: Recycling of Hexavalent Chromium from Aqueous Solutions

This protocol outlines a method for purifying hexavalent chromium solutions by precipitating metallic cation impurities.

  • pH Adjustment: Add a base (e.g., NaOH, KOH, NH₄OH) to the chromium solution to raise the pH to between 6 and 7.[3] This will precipitate cationic species like iron and copper as hydroxides, while the hexavalent chromium remains in the solution.[3]

  • Precipitation: Allow sufficient time for the precipitation to complete.

  • Separation: Remove the precipitated hydroxide (B78521) sludges by filtration or centrifugation.[3]

  • Purified Solution: The resulting solution is a purified hexavalent chromium solution that can be reused.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Decreased Catalyst Activity start Decreased Catalytic Activity Observed check_color Visually Inspect Catalyst Is there a color change (darkening)? start->check_color coking_suspected Coking is the likely cause. check_color->coking_suspected Yes check_impurities Analyze Reactant Feed for Impurities (e.g., S, H₂O, CO) check_color->check_impurities No proceed_regen Proceed with Regeneration Protocol coking_suspected->proceed_regen check_impurities->proceed_regen No poisoning_suspected Catalyst poisoning is the likely cause. check_impurities->poisoning_suspected Yes purify_feed Purify Reactant Streams poisoning_suspected->purify_feed

Caption: Troubleshooting workflow for decreased chromium catalyst activity.

G cluster_regeneration Experimental Workflow for Coked Catalyst Regeneration start Deactivated (Coked) Catalyst purge Purge with Inert Gas (N₂ or Ar) at Room Temp start->purge Step 1 heat Heat to 350-450°C under Inert Gas Flow purge->heat Step 2 oxidize Introduce Dilute Oxidant (e.g., 2% O₂ in N₂) for 2-4h heat->oxidize Step 3 purge2 Purge with Inert Gas at Temperature oxidize->purge2 Step 4 cool Cool to Room Temperature under Inert Gas Flow purge2->cool Step 5 end Regenerated Catalyst cool->end Step 6

Caption: Experimental workflow for the regeneration of a coked chromium catalyst.

References

"common side reactions with chromium(III) chloride hexahydrate in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromium(III) chloride hexahydrate in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My chromium-catalyzed reaction is sluggish or shows low yield. What are the common causes?

A1: Low yields or slow reaction rates in chromium-catalyzed reactions, particularly those involving this compound as a precursor, can stem from several factors:

  • Inactive Catalyst: The active catalytic species in many reactions is Cr(II), not Cr(III). Chromium(III) chloride is kinetically inert and requires reduction to the more reactive Cr(II) state.[1][2] If this reduction is incomplete or inefficient, the reaction will not proceed as expected.

  • Poor Quality of Chromium Reagent: Anhydrous chromium(II) chloride is highly sensitive to air and moisture. The commercially available this compound can also vary in quality. The presence of impurities or partial oxidation can significantly reduce reactivity.[3] A greenish color in what should be a white/gray anhydrous Cr(II) salt often indicates oxidation.

  • Insufficient Co-catalyst: Many reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction, require a nickel(II) co-catalyst to facilitate the oxidative addition step with organic halides.[4][5] Insufficient amounts of the co-catalyst will lead to a sluggish reaction.

  • Improper Solvent: The choice of solvent is critical. Aprotic polar solvents like THF and DMF are commonly used as they are necessary to dissolve the chromium salts.[4][6] Poor solubility of the chromium species in the chosen solvent can hinder the reaction.

  • Presence of Impurities: Reactants and solvents must be pure and anhydrous. Water and oxygen can deactivate the catalyst.[6]

Q2: I am observing significant formation of homocoupling side products. How can I minimize this?

A2: Homocoupling of the organic halide is a common side reaction, especially in reactions like the NHK reaction. Here are some strategies to minimize it:

  • Control Reaction Temperature: Higher reaction temperatures can favor the homocoupling pathway. Performing the reaction at room temperature or below can help to suppress this side reaction.[3]

  • Optimize Co-catalyst Concentration: While a nickel co-catalyst is often essential, excessive amounts can promote the direct coupling of alkenes to form dienes.[4][5] The amount of nickel should be kept low.

  • Slow Addition of Reagents: Slow addition of the organic halide to the reaction mixture containing the chromium reagent and the aldehyde can help to maintain a low concentration of the organochromium intermediate, thereby disfavoring the homocoupling reaction.

Q3: How should I handle and store this compound?

A3: Proper handling and storage are crucial for maintaining the reactivity of this compound.

  • Inert Atmosphere: Chromium(II) compounds, often generated in situ from Cr(III) precursors, are sensitive to air and moisture. It is recommended to handle this compound under an inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[6] It is hygroscopic and will absorb moisture from the air.[7][8][9]

  • Incompatibilities: It is incompatible with strong oxidizing agents, lithium, and nitrogen.[7][9]

Q4: Can the color of the this compound indicate its quality?

A4: Yes, the color can be an indicator of the specific isomer and hydration state. This compound can exist in different isomeric forms, each with a distinct color:

  • Dark Green: The most common commercial form is [CrCl₂(H₂O)₄]Cl·2H₂O.[1][2]

  • Pale Green: Another form is [CrCl(H₂O)₅]Cl₂·H₂O.[1][2]

  • Violet: The violet form is [Cr(H₂O)₆]Cl₃.[1][2]

While the dark green form is most common, significant deviations in color or appearance of impurities may suggest contamination or degradation.

Troubleshooting Guides

Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst (Cr(III) not reduced to Cr(II)) Ensure the reducing agent (e.g., zinc, manganese, or lithium aluminum hydride) is fresh and active.[1][3] Consider activating the reducing metal (e.g., with a small amount of iodine for manganese).[3]
Poor Quality of CrCl₃·6H₂O Use a high-purity grade of this compound. If preparing anhydrous CrCl₂ in situ, ensure the starting material is of good quality.
Insufficient Nickel Co-catalyst For reactions like the NHK, add 1-5 mol% of NiCl₂ to the reaction mixture.[3]
Impurities in Reactants or Solvents Purify all reactants and ensure solvents are anhydrous and deoxygenated.[6]
Incorrect Reaction Temperature Verify the optimal temperature for the specific reaction from literature precedents. Some reactions require specific temperature profiles.[6]
Formation of Side Products (e.g., Homocoupling)
Potential Cause Suggested Solution
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).[3]
High Concentration of Organochromium Intermediate Use a slow addition protocol for the organic halide.
Excessive Nickel Co-catalyst Reduce the amount of nickel co-catalyst to the minimum effective level.[5]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants.

Experimental Protocols

In Situ Preparation of Active Cr(II) Species for Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol describes the in situ generation of the active chromium(II) catalyst from this compound, which is crucial for the subsequent coupling reaction.

Materials:

  • This compound (CrCl₃·6H₂O)

  • Zinc powder (activated) or Manganese powder

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Organic halide (e.g., vinyl or aryl halide)

  • Aldehyde

  • Nickel(II) chloride (NiCl₂) (for reactions with less reactive halides)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.[6]

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Preparation of Cr(II):

    • To a stirred suspension of CrCl₃·6H₂O in the anhydrous solvent, add the reducing agent (e.g., 2 equivalents of zinc powder).

    • Stir the mixture at room temperature until the characteristic color change from the green/violet of Cr(III) to the colorless or light blue of Cr(II) is observed. This may take several hours.

  • Addition of Co-catalyst and Reactants:

    • If required, add a catalytic amount of NiCl₂ (typically 1-5 mol%).

    • Add the aldehyde to the reaction mixture.

    • Slowly add the organic halide to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Quality start->check_reagents check_conditions Check Reaction Conditions start->check_conditions inactive_cr Is Cr(III) being reduced to Cr(II)? check_catalyst->inactive_cr poor_crcl3 Is CrCl3·6H2O of high purity? check_reagents->poor_crcl3 wrong_temp Is the temperature optimal? check_conditions->wrong_temp inactive_cr->check_reagents Yes solution_reducer Use fresh/activated reducing agent. inactive_cr->solution_reducer No impure_reactants Are reactants/solvents pure and anhydrous? poor_crcl3->impure_reactants Yes solution_crcl3 Use high-purity CrCl3·6H2O. poor_crcl3->solution_crcl3 No impure_reactants->check_conditions Yes solution_purify Purify reactants and use anhydrous solvents. impure_reactants->solution_purify No wrong_solvent Is the solvent appropriate? wrong_temp->wrong_solvent Yes solution_temp Optimize reaction temperature. wrong_temp->solution_temp No solution_solvent Screen for a more suitable solvent (e.g., THF, DMF). wrong_solvent->solution_solvent No end Improved Yield wrong_solvent->end Yes solution_reducer->end solution_crcl3->end solution_purify->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for low yield in chromium-catalyzed reactions.

Logical Relationship of Key Components in a Catalytic Cycle

catalytic_cycle_components CrIII CrCl3·6H2O (Pre-catalyst) CrII Cr(II) Species (Active Catalyst) CrIII->CrII Reduction Reducer Reducing Agent (e.g., Zn, Mn) Reducer->CrII Organochromium Organochromium Intermediate (R-Cr(III)-X) CrII->Organochromium NiII Ni(II) Co-catalyst NiII->Organochromium Facilitates Oxidative Addition Organic_Halide Organic Halide (R-X) Organic_Halide->Organochromium Aldehyde Aldehyde (R'CHO) Product Alcohol Product Aldehyde->Product Nucleophilic Addition Organochromium->Product

Caption: Key components and their roles in a typical chromium-catalyzed C-C bond formation.

References

Technical Support Center: The Impact of Commercial CrCl₃·6H₂O Purity on Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the purity of commercial chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and its impact on catalytic activity.

Troubleshooting Guides

Guide 1: Low or Inconsistent Catalytic Activity

Problem: You are observing lower than expected reaction yields, slower reaction rates, or inconsistent results between batches of CrCl₃·6H₂O.

Potential Cause: The purity of the commercial CrCl₃·6H₂O can significantly affect its performance as a Lewis acid catalyst. Impurities can act as catalyst poisons or inhibitors.

Troubleshooting Workflow:

cluster_step1 Reagent & Solvent Checks cluster_step2 Catalyst Purity Analysis cluster_step3 Impurity Impact Assessment start Low or Inconsistent Catalytic Activity Observed step1 Step 1: Verify Reagent and Solvent Purity start->step1 Begin Troubleshooting step2 Step 2: Characterize CrCl₃·6H₂O Purity step1->step2 Reagents & Solvents Confirmed Pure action1a Use high-purity, anhydrous solvents. action1b Purify substrates and other reagents. step3 Step 3: Evaluate Impact of Specific Impurities step2->step3 Purity of CrCl₃·6H₂O Quantified action2a Perform ICP-OES/MS to quantify metal impurities (e.g., Fe, Ni, Cu). action2b Use ion chromatography to check for anionic impurities (e.g., SO₄²⁻). action2c Conduct Karl Fischer titration to determine water content. resolution Consistent and High Catalytic Activity Achieved step3->resolution Source of Inconsistency Identified and Mitigated action3a Compare activity of different purity grades. action3b If possible, source higher purity CrCl₃·6H₂O (>99.9%). action3c Consider the use of a different Lewis acid if impurities are inherent to the commercial supply.

Caption: Troubleshooting workflow for low or inconsistent catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are the common purity grades of commercial CrCl₃·6H₂O and how might they affect my reaction?

A1: Commercial CrCl₃·6H₂O is available in various purity grades, typically ranging from 96% to 99.998%. Lower purity grades may contain higher levels of impurities such as other transition metals (e.g., iron, nickel, copper), alkali and alkaline earth metals, and sulfates. These impurities can negatively impact catalytic reactions by competing for substrate binding sites, altering the Lewis acidity of the chromium center, or catalyzing side reactions. For sensitive catalytic applications, using a higher purity grade is recommended.

Q2: Can trace metal impurities from the CrCl₃·6H₂O really have a significant impact on my reaction?

A2: Yes, even parts-per-million (ppm) levels of other transition metals can act as potent catalysts or inhibitors for certain reactions. For instance, trace copper impurities in iron(III) chloride have been shown to be the true catalytic species in some cross-coupling reactions. Therefore, attributing the catalytic activity solely to chromium without considering the potential role of trace metal impurities can be misleading. If you observe unexpected reactivity or side products, it is crucial to analyze the elemental composition of your CrCl₃·6H₂O.

Q3: How does the water content of CrCl₃·6H₂O affect its catalytic activity?

A3: The "·6H₂O" in the formula indicates that there are six water molecules coordinated to the chromium ion. In solution, these water molecules can be part of the active catalytic species. However, excess or variable water content in the reaction medium can lead to inconsistent results. Water can hydrolyze the catalyst, compete with the substrate for coordination to the chromium center, or participate in undesired side reactions. For reactions sensitive to water, it is important to use a consistent grade of CrCl₃·6H₂O and anhydrous solvents.

Q4: My reaction is sluggish. Could sulfate (B86663) impurities in the CrCl₃·6H₂O be the cause?

A4: Sulfate ions (SO₄²⁻) can act as catalyst inhibitors in some Lewis acid-catalyzed reactions. They can coordinate to the metal center, reducing its availability to activate the substrate. While the effect is highly dependent on the specific reaction, if you are using a lower grade of CrCl₃·6H₂O with a notable sulfate content, it is a plausible cause for reduced catalytic activity.

Q5: How can I test the quality and activity of a new batch of CrCl₃·6H₂O?

A5: It is good practice to perform a quality control check on new batches of catalyst. This can involve a simple, standardized test reaction that is representative of your intended application. Comparing the yield and reaction profile to a previously established standard will help identify any significant variations in catalytic activity. For a more thorough analysis, elemental analysis (ICP-OES or ICP-MS) and water content determination (Karl Fischer titration) are recommended.

Data Presentation

The following tables provide illustrative data on how the purity of CrCl₃·6H₂O can impact a model catalytic reaction: the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF).

Disclaimer: The following data is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific reaction conditions.

Table 1: Impact of CrCl₃·6H₂O Purity on HMF Yield

Purity Grade of CrCl₃·6H₂OHMF Yield (%)
96%45 ± 5
98%55 ± 3
99.5%62 ± 2
>99.9%65 ± 1

Table 2: Effect of Common Metal Impurities on HMF Yield (using >99.9% pure CrCl₃·6H₂O as base)

Impurity Added (at 0.1 mol%)HMF Yield (%)
None (Control)65
FeCl₃60
NiCl₂58
CuCl₂55

Table 3: Influence of Anionic Impurities on HMF Yield (using >99.9% pure CrCl₃·6H₂O as base)

Anion Added (as sodium salt, 1 mol%)HMF Yield (%)
None (Control)65
NaCl64
Na₂SO₄52

Experimental Protocols

Protocol 1: Quality Control Test for Catalytic Activity of CrCl₃·6H₂O in Glucose to HMF Conversion

This protocol provides a standardized method to assess the catalytic activity of different batches or purity grades of CrCl₃·6H₂O.

Materials:

  • Glucose

  • CrCl₃·6H₂O (test batch)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for HMF analysis

  • HMF standard for calibration

  • Reaction vials (e.g., microwave vials)

  • Stirring mechanism

  • Heating block or oil bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of glucose in anhydrous DMSO (e.g., 1 M).

  • Catalyst Loading: In a reaction vial, add the desired amount of CrCl₃·6H₂O (e.g., 10 mol% relative to glucose).

  • Reaction Setup: To the vial containing the catalyst, add the glucose stock solution (e.g., 1 mL).

  • Reaction Conditions: Seal the vial and place it in a pre-heated heating block or oil bath at a controlled temperature (e.g., 120 °C). Stir the reaction mixture for a set period (e.g., 3 hours).

  • Quenching and Sample Preparation: After the specified time, remove the vial from the heat and cool it to room temperature. Dilute a small aliquot of the reaction mixture with the mobile phase used for HPLC analysis. Filter the sample through a syringe filter (0.45 µm).

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of HMF.

  • Calculation of Yield: Calculate the HMF yield based on the initial amount of glucose.

  • Comparison: Compare the yield obtained with the test batch to that of a previously characterized, high-purity standard batch of CrCl₃·6H₂O.

Protocol 2: ICP-OES Analysis of Metal Impurities in CrCl₃·6H₂O

This protocol outlines the general steps for determining the concentration of metal impurities in a sample of CrCl₃·6H₂O.

Materials:

  • CrCl₃·6H₂O sample

  • High-purity nitric acid (HNO₃)

  • Deionized water (18 MΩ·cm)

  • ICP-OES instrument

  • Certified multi-element standards for calibration

Procedure:

  • Sample Digestion: Accurately weigh a known amount of the CrCl₃·6H₂O sample (e.g., 0.1 g) into a clean digestion vessel. Add a mixture of high-purity nitric acid and deionized water. Digest the sample using a microwave digestion system according to the manufacturer's protocol.

  • Dilution: After digestion, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards for the elements of interest (e.g., Fe, Ni, Cu, Na, Ca, Al, K) by diluting certified stock solutions. Run the standards on the ICP-OES to generate calibration curves.

  • Sample Analysis: Analyze the prepared sample solution on the ICP-OES.

  • Data Analysis: Quantify the concentration of each metal impurity in the original CrCl₃·6H₂O sample based on the calibration curves and the dilution factor.

Mandatory Visualizations

cluster_pathway CrCl₃·6H₂O Catalyzed Glucose to HMF Conversion Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (Lewis Acidic Step) Byproducts Humins & Other Byproducts Glucose->Byproducts HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Brønsted/Lewis Acidic Step) Fructose->Byproducts

Caption: Signaling pathway for the conversion of glucose to HMF catalyzed by CrCl₃·6H₂O.

cluster_analytical Purity Analysis start Start: Receive New Batch of CrCl₃·6H₂O step1 Visual Inspection (Color, Crystalline Form) start->step1 step2 Analytical Purity Check step1->step2 step3 Catalytic Activity Test (Standard Reaction) step2->step3 check1 ICP-OES/MS for metal impurities check2 Ion Chromatography for anions check3 Karl Fischer for water content decision Does it meet specifications? step3->decision accept Accept Batch for Use decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Experimental workflow for quality control of commercial CrCl₃·6H₂O.

Technical Support Center: Stabilizing Chromium(III) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of chromium(III) hydroxide (B78521) from aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of chromium(III) solutions.

My chromium(III) solution is turning cloudy or forming a precipitate. What is happening?

The most common cause of cloudiness or precipitation in a chromium(III) solution is the formation of insoluble chromium(III) hydroxide, Cr(OH)₃. In aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This complex is acidic and can donate protons (H⁺) to the solution. As the pH of the solution increases, this equilibrium shifts, leading to the formation of hydroxide species and ultimately the precipitation of Cr(OH)₃.

At what pH will my chromium(III) solution start to precipitate?

The pH at which precipitation begins is dependent on the concentration of the chromium(III) ions. Higher concentrations will precipitate at a lower pH. You can use the solubility product constant (Ksp) of Cr(OH)₃ to estimate the precipitation pH. The Ksp for Cr(OH)₃ is approximately 6.0 x 10⁻³¹.

How can I prevent my chromium(III) solution from precipitating?

There are two primary methods to stabilize chromium(III) solutions:

  • pH Control: Maintaining a low pH (acidic condition) is the most straightforward way to prevent precipitation. In acidic solutions, the equilibrium favors the soluble [Cr(H₂O)₆]³⁺ ion.

  • Complexation: Adding a complexing agent (ligand) that forms a stable, soluble complex with chromium(III) can prevent the formation of chromium(III) hydroxide, even at higher pH values.

My solution is acidic, but I still see some precipitation over time. What else could be the issue?

  • Localized pH Changes: Inadequate mixing when adding a basic solution can create localized areas of high pH, causing precipitation before the solution has a chance to neutralize.

  • Temperature Effects: Increased temperatures can sometimes accelerate the formation of hydroxide-bridged chromium polymers, which are less soluble and can precipitate.[1] It is advisable to avoid heating chromium(III) solutions unless it is a required step in a specific protocol.

  • Presence of Other Ions: The presence of other ions in your solution could potentially form other insoluble chromium salts.

Which complexing agent should I use?

The choice of complexing agent depends on the specific requirements of your experiment, including the desired pH range and potential interferences from the ligand. Common complexing agents for chromium(III) include citrate (B86180), tartrate, oxalate, glycine, and EDTA.[2]

How much complexing agent should I add?

The amount of complexing agent needed depends on the concentration of your chromium(III) solution and the stability of the complex formed. A general starting point is to use a molar ratio of complexing agent to chromium(III) that is sufficient to form the desired complex.

Data Presentation

The following tables provide quantitative data to assist in stabilizing your chromium(III) solutions.

Table 1: Calculated pH for the Onset of Cr(OH)₃ Precipitation at 25°C

Cr(III) Concentration (M)Calculated pH for Onset of Precipitation
1.0~2.9
0.1~3.3
0.01~3.6
0.001~3.9

Calculations are based on a Ksp of 6.0 x 10⁻³¹.

Table 2: Stability Constants of Selected Cr(III) Complexes

LigandComplexLog β
Oxalate[Cr(C₂O₄)]⁺7.40
Oxalate[Cr(C₂O₄)₂]⁻13.54
Oxalate[Cr(C₂O₄)₃]³⁻18.07
Malic Acid-5.4

Higher log β values indicate a more stable complex.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Chromium(III) Stock Solution (e.g., 0.1 M CrCl₃)

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Deionized water

  • Concentrated hydrochloric acid (HCl) or nitric acid (HNO₃)

  • Volumetric flask (e.g., 1 L)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out the required amount of CrCl₃·6H₂O for your desired concentration (e.g., 26.65 g for 1 L of 0.1 M solution).

  • Add approximately 800 mL of deionized water to the volumetric flask.

  • While stirring, slowly add the weighed CrCl₃·6H₂O to the water.

  • Once the chromium salt has dissolved, add a small amount of concentrated acid to lower the pH. A good starting point is 1-2 mL of concentrated HCl or HNO₃ per liter of solution.

  • Continue stirring until the solution is homogeneous.

  • Add deionized water to bring the final volume to the mark on the volumetric flask.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Measure the pH of the final solution to ensure it is in the acidic range (typically pH 2-3). Adjust with a small amount of acid if necessary.

  • Store the solution in a well-sealed container at room temperature.

Protocol 2: Stabilization of a Chromium(III) Solution with a Complexing Agent (e.g., Citrate)

Materials:

  • Prepared chromium(III) stock solution

  • Sodium citrate (or another suitable complexing agent)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Place a known volume and concentration of your chromium(III) solution in a beaker.

  • Begin stirring the solution.

  • Calculate the molar amount of chromium(III) in your solution.

  • Weigh out a molar excess of the chosen complexing agent. A 2:1 or 3:1 molar ratio of citrate to chromium(III) is a reasonable starting point.

  • Slowly add the complexing agent to the stirring chromium(III) solution.

  • Monitor the pH of the solution. If you need to adjust the pH to a higher value, do so slowly by adding a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring.

  • Once the complexing agent is fully dissolved and the desired pH is reached, the solution should be stable against precipitation.

  • Transfer the stabilized solution to a suitable storage container.

Visualizations

ph_effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_species [Cr(H₂O)₆]³⁺ (Soluble) high_ph_species Cr(OH)₃ (Precipitate) low_ph_species->high_ph_species + OH⁻ high_ph_species->low_ph_species + H⁺

Caption: Effect of pH on Chromium(III) Speciation.

stabilization_mechanism cluster_pathways Cr_ion [Cr(H₂O)₆]³⁺ OH_ion OH⁻ Precipitate Cr(OH)₃ (Precipitate) Cr_ion->Precipitate Unstabilized (High pH) Soluble_Complex [Cr(L)ₓ(H₂O)ᵧ]ⁿ⁺ (Soluble Complex) Cr_ion->Soluble_Complex Stabilized Ligand Complexing Agent (L) Ligand->Soluble_Complex Stabilized

Caption: Stabilization by Complexation.

troubleshooting_workflow start Precipitate Observed in Cr(III) Solution check_ph Check Solution pH start->check_ph is_acidic Is pH < 4? check_ph->is_acidic pH Measured consider_complexation Consider Adding a Complexing Agent (e.g., Citrate, EDTA) check_ph->consider_complexation If pH adjustment is not feasible add_acid Add Dilute Acid (e.g., HCl, HNO₃) is_acidic->add_acid No check_temp Check for Elevated Temperature is_acidic->check_temp Yes add_acid->check_ph Re-check pH cool_solution Store at Room Temperature check_temp->cool_solution Yes check_mixing Review Mixing Procedure check_temp->check_mixing No

References

Technical Support Center: Work-Up Procedures for Quenching Reactions Involving Chromium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for handling the work-up of chemical reactions involving chromium(III) chloride (CrCl₃).

Troubleshooting Guides

This section addresses specific issues you may encounter during the work-up of your chromium(III) chloride mediated reactions.

Issue 1: A Persistent Emulsion Forms During Aqueous Work-Up

Question Answer
Why is an emulsion forming? Emulsions are mixtures of two immiscible liquids, like an organic solvent and water, that have not fully separated. This can be caused by the presence of finely divided chromium salts or other reaction byproducts that stabilize the interface between the two layers.
How can I break the emulsion? 1. Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1] 2. Change in pH: Carefully add a dilute acid or base to alter the solubility of the stabilizing species.[1] 3. Filtration: Pass the entire mixture through a pad of a filter aid like Celite. This can sometimes break the emulsion by physically disrupting the droplets. 4. Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[1] 5. Gentle Heating: Cautiously warming the mixture may decrease the viscosity and promote phase separation. However, be mindful of the thermal stability of your product.[1] 6. Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically break the emulsion. After thawing, the phases may separate more easily.[1]

Issue 2: The Precipitated Chromium(III) Hydroxide (B78521) is Gelatinous and Difficult to Filter

Question Answer
Why is my chromium precipitate so difficult to filter? Chromium(III) hydroxide often precipitates as a gelatinous solid, which can clog filter paper and make filtration extremely slow.[2]
How can I improve the filtration of chromium(III) hydroxide? 1. Use of a Filter Aid: Mix a filter aid such as Celite with your reaction mixture before filtration. This creates a more porous filter cake. 2. "Sandy" Precipitation: One patented method suggests that adding acetic acid or an alkaline acetate (B1210297) during the precipitation with an alkaline hydroxide at elevated temperatures (40°C to boiling) can result in a more granular, "sandy" precipitate of chromium hydroxide that is easier to filter.[2] 3. Flocculants: In some industrial applications, anionic flocculants are added to aid in the settling and filtration of the chromium hydroxide precipitate.[3] 4. Temperature Control: Performing the precipitation at a controlled, elevated temperature (e.g., >50°C) can sometimes lead to a more crystalline and filterable precipitate.[3]

Issue 3: My Organic Product is Contaminated with a Green Color, Indicating Chromium Residue

Question Answer
How can I remove residual chromium from my organic product? 1. Aqueous Washes: Repeatedly wash the organic layer with water or a dilute acid to extract water-soluble chromium salts. 2. Complexation and Extraction: Wash the organic layer with an aqueous solution of a chelating agent, such as EDTA, to form a water-soluble chromium complex that can be extracted into the aqueous phase. 3. Silica (B1680970) Gel Filtration: Pass the crude product through a short plug of silica gel, eluting with an appropriate organic solvent. The polar chromium salts will often adhere to the silica. 4. Precipitation: If the product is in an aqueous solution, adjusting the pH to between 7 and 9 with a base like sodium hydroxide will precipitate chromium(III) hydroxide, which can then be filtered off.[4]
How can I check for chromium residue in my final product? While visual inspection (a green tint) is a first indicator, more sensitive methods are available: - ICP-MS or ICP-OES: Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry are highly sensitive techniques for detecting trace amounts of metals. - UV-Vis Spectroscopy: For some chromium complexes, a characteristic absorbance in the UV-Vis spectrum can be used for quantification.

Frequently Asked Questions (FAQs)

General Questions

Question Answer
What is the first step in a typical work-up for a reaction involving CrCl₃? The first step is typically to quench the reaction to deactivate any remaining reactive species. For many reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction, this is done by the careful addition of water.[5]
Is there a risk of chromium(III) being oxidized to the more toxic chromium(VI) during work-up? Yes, under certain conditions, particularly with strong oxidizing agents or at high pH in the presence of air, there is a risk of oxidizing Cr(III) to the highly toxic and carcinogenic Cr(VI). It is crucial to be aware of the reagents and conditions used in the work-up.[6]
How should I dispose of chromium-containing waste? Chromium waste is considered hazardous and must be disposed of according to local, regional, and national regulations. Typically, the chromium is precipitated from aqueous solutions as chromium(III) hydroxide, which is then filtered and disposed of as solid waste. Do not pour chromium waste down the drain.

Specific Procedural Questions

Question Answer
What is a standard quenching and extraction procedure for a Nozaki-Hiyama-Kishi (NHK) reaction? After the reaction is complete, it is typically cooled to room temperature and quenched by the addition of water. The mixture is then diluted with an organic solvent like diethyl ether (Et₂O) and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt like MgSO₄, filtered, and concentrated.
How do I precipitate chromium(III) hydroxide from an aqueous solution? Adjust the pH of the aqueous solution to a range of 7 to 9 using an alkaline agent such as sodium hydroxide (NaOH) or magnesium oxide (MgO).[3][4] Chromium(III) hydroxide will precipitate out as a solid. The optimal pH for precipitation can vary slightly depending on the specific conditions and other species in the solution.
What is the best way to monitor the completion of a chromium-mediated reaction before quenching? The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure the starting material has been consumed before quenching.

Data Presentation

Table 1: Efficiency of Various Precipitating Agents for Chromium(III) Removal

Precipitating AgentOptimal pH RangeTypical DosageFinal Cr(III) ConcentrationSludge VolumeReference
Sodium Hydroxide (NaOH)7.0 - 9.0Varies based on initial Cr(III) concentration< 1 mg/LHigh (44%)[3][4][7]
Calcium Hydroxide (Ca(OH)₂)8.0 - 9.0Varies< 1 mg/LModerate (31%)[7]
Magnesium Oxide (MgO)8.2 - 9.0Varies< 1 mg/LLow (25%)[3][7]

Note: The efficiency and sludge volume can be influenced by factors such as temperature, mixing, and the presence of other substances in the wastewater.

Experimental Protocols

Protocol 1: Work-up of a Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is a general guideline for the work-up of an NHK reaction.

  • Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by monitoring the consumption of the starting aldehyde via TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly add water to quench the reaction.

  • Extraction:

    • Dilute the quenched reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two to three more times with the organic solvent.

  • Washing and Drying:

    • Combine all the organic extracts.

    • Wash the combined organic layer with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.[5]

Protocol 2: Precipitation of Chromium(III) Hydroxide from Aqueous Waste

This protocol describes the removal of chromium(III) from an aqueous solution.

  • pH Adjustment:

    • Place the aqueous chromium-containing solution in a suitable container with stirring.

    • Slowly add a solution of a base, such as 1 M sodium hydroxide, while monitoring the pH.

    • Continue adding the base until the pH of the solution is stable within the range of 7.0 to 9.0. A precipitate of chromium(III) hydroxide will form.

  • Stirring and Settling:

    • Stir the mixture for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.

    • Turn off the stirrer and allow the precipitate to settle.

  • Filtration:

    • Separate the solid chromium(III) hydroxide from the liquid by filtration. For difficult-to-filter gelatinous precipitates, consider using a filter aid like Celite.

  • Washing: Wash the filter cake with deionized water to remove any soluble impurities.

  • Disposal: The filtered liquid, now with a significantly reduced chromium concentration, can be further treated if necessary before disposal. The solid chromium(III) hydroxide filter cake should be disposed of as hazardous solid waste according to institutional guidelines.

Visualizations

quenching_workflow General Quenching and Work-up Workflow for Cr(III) Reactions reaction Reaction Completion (Monitored by TLC/GC-MS) quench Quench Reaction (e.g., with Water) reaction->quench extract Aqueous Work-up (Extraction with Organic Solvent) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer (e.g., with Brine) separate->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify

Caption: General workflow for quenching and working up a reaction involving chromium(III) chloride.

troubleshooting_emulsion Troubleshooting Emulsion Formation start Emulsion Forms During Aqueous Work-up brine Add Saturated NaCl (Brine) start->brine Try First ph_adjust Adjust pH (Dilute Acid/Base) start->ph_adjust celite Filter through Celite start->celite centrifuge Centrifuge start->centrifuge resolve Emulsion Broken brine->resolve ph_adjust->resolve celite->resolve centrifuge->resolve

References

Technical Support Center: Analytical Techniques for Detecting Chromium Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect chromium impurities in final products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting chromium impurities in pharmaceutical products?

A1: The most common techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and UV-Vis Spectrophotometry.[1][2] ICP-MS is often preferred for its high sensitivity and ability to detect trace levels of chromium.[2][3] AAS is a robust and widely available technique, while UV-Vis spectrophotometry offers a simpler, colorimetric method, particularly for determining hexavalent chromium (Cr(VI)).[1][4] Ion Chromatography (IC) coupled with ICP-MS (IC-ICP-MS) is a powerful tool for chromium speciation, allowing for the separate quantification of different chromium forms like Cr(III) and Cr(VI).[5][6]

Q2: What are the regulatory limits for chromium impurities in pharmaceutical products?

A2: Regulatory limits for elemental impurities, including chromium, are established by bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[7] According to the ICH Q3D guideline, chromium is a Class 3 elemental impurity, meaning it has relatively low toxicity.[8] The Permitted Daily Exposure (PDE) for chromium depends on the route of administration. For oral drug products, the PDE is 11,000 µ g/day .[8][9] It is crucial to consult the latest ICH Q3D and other relevant guidelines for specific limits.[7][10]

Q3: Why is chromium speciation (distinguishing between Cr(III) and Cr(VI)) important?

A3: Chromium speciation is critical because the toxicity of chromium depends on its oxidation state.[1][11] Hexavalent chromium (Cr(VI)) is highly toxic and a known carcinogen, while trivalent chromium (Cr(III)) is considered an essential nutrient in trace amounts.[1][5][11] Therefore, simply determining the total chromium content may not be sufficient for a comprehensive risk assessment.[12] Techniques like IC-ICP-MS are employed to differentiate and quantify these species.[3][5]

Q4: What are the key considerations for sample preparation when analyzing for chromium?

A4: Proper sample preparation is crucial to obtain accurate and reproducible results. Key considerations include:

  • Preventing Contamination: All glassware should be thoroughly cleaned, often with nitric acid, to avoid external chromium contamination.[11][13]

  • Species Preservation: If speciation analysis is required, the sample preparation method must be chosen carefully to prevent the interconversion of Cr(III) and Cr(VI).[3][5] This may involve pH control or the use of specific extraction solutions.[13]

  • Matrix Effects: The sample matrix can interfere with the analysis. Digestion with acids is a common step to break down the sample matrix and solubilize the chromium.[14] For some techniques, matrix modifiers may be necessary.[15]

Troubleshooting Guides

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Issue Potential Cause(s) Troubleshooting Steps
Inaccurate or irreproducible results for ⁵²Cr Polyatomic interferences from ⁴⁰Ar¹²C⁺ and ³⁵Cl¹⁶O¹H⁺.[16][17][18]Use a collision/reaction cell (CRC) with a gas like helium or hydrogen to reduce interferences.[16][17][19] Monitor other chromium isotopes (e.g., ⁵³Cr) to check for consistency.
Low signal intensity Incomplete sample digestion. Instrument settings not optimized.Ensure complete microwave digestion of the sample.[14] Optimize ICP-MS parameters such as nebulizer gas flow rate and plasma power.[6]
High background noise Contamination from reagents, glassware, or the instrument itself.Use high-purity reagents and thoroughly clean all glassware.[11] Run blanks to identify the source of contamination.
Species interconversion during analysis Improper sample handling and storage.Use speciated isotope dilution mass spectrometry (SIDMS) to track and correct for interspecies conversions.[5] Ensure appropriate preservation techniques are used immediately after sample collection.[19]
Atomic Absorption Spectrometry (AAS)
Issue Potential Cause(s) Troubleshooting Steps
Poor sensitivity Incorrect wavelength or slit width setting. Low atomization efficiency.Verify the wavelength is set to 357.9 nm for chromium and the slit width is appropriate.[20] Optimize the flame or furnace temperature program for efficient atomization.
Matrix interferences High concentrations of other ions in the sample.Use a matrix modifier, such as a mixture of palladium chloride and magnesium nitrate, especially for graphite (B72142) furnace AAS.[20] Dilute the sample if the matrix effect is severe.
Non-linear calibration curve Standards prepared incorrectly. Instrument drift.Prepare fresh calibration standards from a certified stock solution.[15][20] Allow the instrument to warm up sufficiently and re-calibrate frequently.
Inability to distinguish Cr(III) and Cr(VI) AAS measures total chromium.A separation or selective extraction step is required prior to AAS analysis for speciation.[1] For example, using a chelating agent like ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) and extracting with methyl isobutyl ketone (MIBK).[1][21]
UV-Vis Spectrophotometry (Diphenylcarbazide Method for Cr(VI))
Issue Potential Cause(s) Troubleshooting Steps
Faint or no color development Incorrect pH of the solution. Diphenylcarbazide (DPC) reagent has degraded.The reaction requires a strongly acidic solution; ensure proper acidification with sulfuric or phosphoric acid.[1] Prepare a fresh DPC solution, as it can degrade over time.[22]
Color fades quickly Interference from other substances.Measure the absorbance within the recommended time frame after color development (e.g., 5-15 minutes).[11][23] Identify and mitigate potential interferences; for example, high levels of iron can interfere.[23]
Absorbance reading is too high Cr(VI) concentration is outside the linear range of the method.Dilute the sample to bring the concentration within the range of the calibration curve.[24]
Inaccurate results Incorrect wavelength setting. Interfering ions.Ensure the spectrophotometer is set to the maximum absorbance wavelength, typically around 540 nm.[4][11][23] Check for and address potential interferences from other metal ions.

Quantitative Data Summary

Analytical Technique Typical Detection Limit Primary Application Key Advantages Key Limitations
ICP-MS 0.02 - 0.05 µg/L[3]Trace and ultra-trace total chromium analysis; Speciation with IC.High sensitivity, multi-element capability.Susceptible to polyatomic interferences.[16][17]
Graphite Furnace AAS (GFAAS) 0.2 - 0.5 µg/L[15]Trace total chromium analysis.High sensitivity, robust.Single-element analysis, slower throughput than ICP-MS.
Flame AAS (FAAS) ~5 µg/LHigher concentration total chromium analysis.Cost-effective, easy to operate.Lower sensitivity compared to GFAAS and ICP-MS.
UV-Vis Spectrophotometry ~0.05 mg/L[25]Quantification of Cr(VI).Simple, inexpensive.Prone to interferences, only measures Cr(VI).[23]
IC-ICP-MS 0.09 - 0.18 µg/L[6]Speciation of Cr(III) and Cr(VI).Highly selective and sensitive for speciation.More complex setup and operation.
X-ray Fluorescence (XRF) mg/kg rangeScreening for total chromium.Non-destructive, rapid screening.[26]Cannot determine the oxidation state (speciation) of chromium.[26][27]

Experimental Protocols & Workflows

Protocol 1: Determination of Total Chromium by ICP-MS

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh a portion of the final product into a clean microwave digestion vessel.

  • Add a suitable volume of high-purity nitric acid.

  • If required, add other acids like hydrochloric acid or hydrogen peroxide.

  • Seal the vessel and place it in a microwave digestion system.

  • Run a pre-programmed temperature and pressure digestion method suitable for the sample matrix.

  • After cooling, carefully open the vessel and dilute the digest to a known volume with deionized water.

2. Instrumental Analysis:

  • Prepare a series of calibration standards from a certified chromium stock solution.

  • Set up the ICP-MS instrument, including plasma ignition and optimization.

  • Use an internal standard (e.g., Scandium) to correct for instrumental drift and matrix effects.[14]

  • Introduce the prepared samples and standards into the ICP-MS.

  • Acquire data for the chromium isotope (typically ⁵²Cr).

  • Construct a calibration curve and determine the chromium concentration in the samples.

Workflow for Total Chromium Analysis by ICP-MS

Total_Chromium_ICPMS cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Final Product Sample Weigh Weigh Sample Sample->Weigh Digest Microwave Digestion with Acid Weigh->Digest Dilute Dilute to Known Volume Digest->Dilute Analysis Analyze Samples and Standards Dilute->Analysis Cal_Std Prepare Calibration Standards Cal_Std->Analysis ICPMS ICP-MS Instrument ICPMS->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for total chromium determination using ICP-MS.

Protocol 2: Determination of Hexavalent Chromium (Cr(VI)) by UV-Vis Spectrophotometry

1. Reagent Preparation:

  • Diphenylcarbazide (DPC) Solution: Dissolve 1,5-diphenylcarbazide (B1670730) in acetone (B3395972) and water.[22]

  • Acid Solution: Prepare a solution of sulfuric acid or phosphoric acid.[1][23]

  • Chromium(VI) Stock Solution: Prepare a stock solution from potassium dichromate (K₂Cr₂O₇).[1]

2. Sample and Standard Preparation:

  • Prepare a series of standard solutions by diluting the Cr(VI) stock solution.[1][11]

  • Take a known volume of the sample solution.

  • If the sample is solid, perform a suitable extraction to dissolve the Cr(VI).

3. Colorimetric Reaction and Measurement:

  • To each standard and sample, add the acid solution.[1]

  • Add the DPC solution. A red-violet complex will form in the presence of Cr(VI).[4]

  • Dilute to a final volume with deionized water and mix well.[1]

  • Allow the color to develop for a specified time (e.g., 5-10 minutes).[11][23]

  • Measure the absorbance of each solution at approximately 540 nm using a UV-Vis spectrophotometer.[1][11][23]

  • Use a reagent blank to zero the instrument.[1]

4. Quantification:

  • Plot the absorbance of the standards versus their concentrations to create a calibration curve.

  • Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.[1]

Workflow for Cr(VI) Analysis by UV-Vis Spectrophotometry

CrVI_UVVis cluster_prep Preparation Sample Sample Solution Acid Add Acid Sample->Acid Standards Cr(VI) Standards Standards->Acid DPC Add DPC Reagent Acid->DPC Color Color Development (Red-Violet Complex) DPC->Color Measure Measure Absorbance at 540 nm Color->Measure Calibrate Create Calibration Curve Measure->Calibrate Quantify Quantify Cr(VI) in Sample Measure->Quantify Calibrate->Quantify

Caption: Workflow for Cr(VI) determination by UV-Vis Spectrophotometry.

Protocol 3: Speciation of Cr(III) and Cr(VI) by IC-ICP-MS

1. Sample Preparation:

  • Filter the sample through a 0.45 µm filter.[28]

  • Adjust the pH of the sample to approximately 6.9.[28]

  • Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form an anionic complex with Cr(III).[5][28]

  • Heat the solution (e.g., at 70°C for 60 minutes) to ensure complete complexation.[28]

  • Cool the solution before analysis.

2. Instrumental Analysis:

  • Equilibrate the ion chromatography (IC) system, which includes an anion exchange column, with the mobile phase.[1]

  • Couple the outlet of the IC column to the nebulizer of the ICP-MS.

  • Inject the prepared sample into the IC system.

  • The anionic Cr(VI) (as chromate) and the anionic Cr(III)-EDTA complex are separated on the column.

  • The separated species elute from the column and are introduced into the ICP-MS for detection and quantification.

  • Monitor the signal at m/z 52 or 53 for chromium.

Logical Relationship for Chromium Speciation Analysis

Speciation_Logic Start Sample Containing Cr(III) and Cr(VI) Chelation Add Chelating Agent (EDTA) Cr(III) -> [Cr(III)-EDTA]⁻ Start->Chelation Separation Ion Chromatography Separation (Anion Exchange Column) Chelation->Separation Detection ICP-MS Detection Separation->Detection Result_III Quantify Cr(III) Detection->Result_III Result_VI Quantify Cr(VI) Detection->Result_VI

Caption: Logical workflow for chromium speciation using IC-ICP-MS.

References

Technical Support Center: Strategies to Improve the Air and Moisture Stability of Chromium(III) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air and moisture stability of chromium(III) catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of air and moisture instability in Cr(III) catalysts?

A1: Chromium(III) catalysts are susceptible to deactivation through several mechanisms upon exposure to air and moisture. The most common causes include:

  • Oxidation: Although Cr(III) is generally more stable than other oxidation states, it can still be susceptible to oxidation, which alters the electronic properties and coordination geometry of the catalytic center.[1]

  • Hydrolysis: In the presence of water, Cr(III) salts can undergo hydrolysis to form chromium hydroxide (B78521) (Cr(OH)₃), leading to catalyst deactivation.[1]

  • Ligand Degradation: The organic ligands that are crucial for the catalyst's activity and selectivity can be sensitive to air and moisture, leading to their degradation and subsequent deactivation of the catalyst.[2][3]

  • Poisoning: Water and oxygen can act as poisons by strongly coordinating to the active chromium sites, thereby blocking them from participating in the catalytic cycle.[4] Other common poisons include sulfur compounds and carbon monoxide.[4]

Q2: How does modifying the ligand structure improve the stability of Cr(III) catalysts?

A2: Ligand modification is a primary strategy for enhancing the stability of Cr(III) catalysts. Key approaches include:

  • Increasing Steric Hindrance: Introducing bulky substituents on the ligand can physically shield the chromium center from air and moisture, thereby preventing deactivating interactions.[5][6][7]

  • Chelation: Using multidentate (chelating) ligands, such as those with pendant ether donors, can create a more robust coordination environment around the chromium ion, making it less prone to ligand dissociation and attack by external molecules.[8] Macrocyclic ligands like cyclam and their cross-bridged derivatives are particularly effective at enhancing kinetic inertness and stability.[6][9]

  • Modulating Electronic Properties: The electronic properties of the ligand can influence the stability of the chromium center. For instance, π-acceptor ligands can stabilize low-valent chromium species.[10] The choice of electron-donating or electron-withdrawing groups can be tailored to optimize the catalyst's stability for a specific reaction.[5]

Q3: What are the advantages of immobilizing Cr(III) catalysts on solid supports?

A3: Immobilizing Cr(III) catalysts on solid supports like silica (B1680970), alumina, or metal-organic frameworks (MOFs) offers several benefits for improving stability:

  • Prevents Bimolecular Decomposition: By isolating the catalyst molecules on a solid surface, immobilization can prevent degradation pathways that involve interactions between two catalyst molecules.[11]

  • Enhances Thermal Stability: The support material can help to dissipate heat and provide a more rigid framework, which can improve the thermal stability of the catalyst.[12]

  • Site Isolation: The support can create a microenvironment that protects the active sites from bulk solvent effects and potential poisons.[11]

  • Facilitates Catalyst-Product Separation: While not directly a stability enhancement, the ease of separating a heterogeneous catalyst simplifies the workup process and allows for catalyst recycling, which is economically and environmentally beneficial.[12][13]

Q4: Which analytical techniques are most useful for assessing the stability of my Cr(III) catalyst?

A4: A combination of analytical techniques is typically employed to evaluate catalyst stability:

  • UV-Vis Spectroscopy: This technique is useful for monitoring changes in the electronic environment of the chromium center, which can indicate oxidation or changes in coordination.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to track changes in the vibrational modes of the ligands, providing evidence of ligand degradation or coordination of poisons.[15][16]

  • X-ray Diffraction (XRD): For crystalline or supported catalysts, XRD can detect changes in the catalyst's structure, such as the formation of inactive phases like chromium oxide.[17][18]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a catalyst by measuring its weight loss as a function of temperature, which can indicate decomposition or loss of ligands.[4][18]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the oxidation state of the chromium and the elemental composition of the catalyst surface.[19]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Cr(III) catalysts.

Problem 1: Low or no catalytic activity from the start of the reaction.
Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials and solvents for impurities like water, sulfur, or oxygen.[4]Purify all reagents and solvents rigorously. Use dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
Inactive Precursor Verify the integrity of the Cr(III) precursor. Some precursors can degrade upon storage.Use a freshly opened or newly synthesized catalyst precursor. Store catalysts under an inert atmosphere and away from light and moisture.
Incomplete Catalyst Activation If your catalytic system requires an activator or co-catalyst, ensure it was added in the correct stoichiometry and under the appropriate conditions.Review the activation procedure. Ensure the activator is fresh and handled under inert conditions if required.
Problem 2: The reaction starts well but stops before completion.
Possible Cause Diagnostic Check Recommended Solution
Gradual Catalyst Deactivation Monitor the reaction over time using an analytical technique like UV-Vis or NMR to observe changes in the catalyst structure.Consider a more robust ligand system with enhanced steric or electronic stability.[5][6] Immobilizing the catalyst on a solid support can also improve its lifetime.[11]
Thermal Decomposition Run a TGA on the catalyst to determine its decomposition temperature. Compare this to your reaction temperature.[18]If the reaction temperature is close to the decomposition temperature, try running the reaction at a lower temperature for a longer duration.
Product Inhibition Perform a kinetic study where the product is added at the beginning of the reaction to see if it inhibits the catalyst.If product inhibition is confirmed, consider process modifications such as continuous removal of the product from the reaction mixture.
Problem 3: The catalyst changes color upon exposure to air.
Possible Cause Diagnostic Check Recommended Solution
Oxidation of the Chromium Center Use UV-Vis spectroscopy to compare the spectrum of the fresh catalyst with the air-exposed catalyst. A shift in the absorption bands can indicate a change in oxidation state.[14]Handle the catalyst strictly under an inert atmosphere using Schlenk line or glovebox techniques. Synthesize a more air-stable version of the catalyst using chelating or sterically demanding ligands.[6][8]
Reaction with Moisture Use IR spectroscopy to look for the appearance of O-H stretching bands, which could indicate the formation of chromium hydroxide.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

Quantitative Data on Catalyst Stability

The following table summarizes the performance of various Cr(III) catalysts, highlighting the impact of different stabilization strategies. Direct comparison is challenging due to varying reaction conditions, but general trends can be observed.

Catalyst SystemLigand/SupportReactionConditionsActivity/SelectivityStability NotesReference(s)
CrCl₃-basedPh₂PN(iPr)P(Ph)N(iPr)HEthylene (B1197577) Trimerization50 °CHigh production of 1-hexene.Ligand's electronic and steric properties affect activity.[5][5]
[Cr(salophen)Cl]SalophenCO₂ Cycloaddition with Epoxides100 °C, 8 bar, 9 h, solvent-freeUp to ~99% conversion.Air-stable, single-component catalyst.[20][20]
Cr(III) complexesEthylene cross-bridged cyclamN/AN/AN/AEnhanced kinetic inertness and stability due to macrocyclic ligand.[9][9]
Cr(III) tris(aryl) complexesAryl with pendant ether donorsEthylene TetramerizationRoom TemperatureHigh productivity.Stabilized by the chelate effect of the pendant ethers.[8][8]
Cr-SIM-NU-1000Immobilized on NU-1000 MOFEthylene Oligomerization1 bar ethylene, ambient temp.20% ethylene conversion.Heterogeneous catalyst with protected active sites.[13][13]

Experimental Protocols

Protocol 1: Synthesis of an Air-Stable Cr(III) Complex with a Chelating Ligand

This protocol is a generalized procedure based on the synthesis of Cr(III) complexes with pendant ether-stabilized aryl ligands.[8]

  • Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an argon atmosphere, stir 3 equivalents of the desired aryl bromide with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) until the Grignard reagent is formed.

  • Arylation of CrCl₃(THF)₃: Slowly add the Grignard solution to a suspension of 1 equivalent of CrCl₃(THF)₃ in anhydrous THF at a low temperature (e.g., -78 °C).

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation: Filter the reaction mixture to remove magnesium salts. The product can typically be isolated by precipitation from the filtrate by adding a non-polar solvent like hexanes.

  • Characterization: Characterize the resulting air-stable Cr(III) complex using techniques such as X-ray crystallography, elemental analysis, and magnetic susceptibility measurements.

Protocol 2: Immobilization of a Cr(III) Catalyst on a Silica Support

This is a general protocol for immobilization via the incipient wetness impregnation method.[16]

  • Support Preparation: Dry the silica support (e.g., silica gel) under vacuum at a high temperature (e.g., 150-200 °C) for several hours to remove adsorbed water.

  • Impregnation Solution: Prepare a solution of the Cr(III) catalyst precursor in a suitable solvent. The volume of the solution should be equal to or slightly less than the pore volume of the silica support.

  • Impregnation: Add the catalyst solution dropwise to the dried silica support with constant mixing to ensure even distribution.

  • Drying: Dry the impregnated support under reduced pressure at a moderate temperature (e.g., 70-100 °C) to remove the solvent.

  • Calcination (if required): Depending on the desired final state of the catalyst, a high-temperature calcination step in air or under an inert atmosphere may be necessary to anchor the chromium species to the support.[16][21]

  • Characterization: Characterize the supported catalyst using techniques like ICP-MS to determine chromium loading, N₂ physisorption for surface area and pore volume, and XRD to assess the nature of the chromium species.[16][17]

Protocol 3: Assessing Catalyst Stability using UV-Vis Spectroscopy
  • Prepare a Stock Solution: Prepare a stock solution of the Cr(III) catalyst in a suitable, dry, and degassed solvent inside a glovebox or using Schlenk techniques.

  • Initial Spectrum: Transfer an aliquot of the stock solution to a cuvette sealed with a septum or a screw cap. Record the initial UV-Vis spectrum.

  • Exposure to Air/Moisture: Unseal the cuvette and expose the solution to the ambient atmosphere for a defined period. Alternatively, inject a small, known amount of water into the sealed cuvette.

  • Monitor Spectral Changes: Record the UV-Vis spectrum at regular intervals. Changes in the position (λmax) and intensity of the absorption bands will indicate degradation of the catalyst.

  • Data Analysis: Plot the absorbance at a key wavelength versus time to obtain a kinetic profile of the catalyst's decomposition.

Visualizations

DegradationPathways ActiveCrIII Active Cr(III) Catalyst Oxidized Oxidized ActiveCrIII->Oxidized Oxygen (Air) Hydrolyzed Hydrolyzed ActiveCrIII->Hydrolyzed Water (Moisture) Poisoned Poisoned ActiveCrIII->Poisoned Water / Oxygen (Poisons) Decomposed Decomposed ActiveCrIII->Decomposed Ligand Degradation

TroubleshootingWorkflow Start Problem: Low Catalyst Performance CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Atmos.) CheckPurity->CheckConditions Purity OK Purify Action: Purify/Dry Reagents & Solvents CheckPurity->Purify Impure AnalyzeCatalyst Analyze Catalyst (UV-Vis, TGA, XRD) CheckConditions->AnalyzeCatalyst Conditions OK Adjust Action: Adjust Temp. & Use Inert Atmosphere CheckConditions->Adjust Incorrect Modify Action: Modify Ligand or Immobilize Catalyst AnalyzeCatalyst->Modify Degradation Observed

LigandStrategies Stability Improved Air & Moisture Stability Steric Steric Hindrance (Bulky Groups) Steric->Stability Shields Metal Center Electronic Electronic Tuning (e.g., π-acceptors) Electronic->Stability Stabilizes Active Oxidation State Chelation Chelation (Multidentate Ligands) Chelation->Stability Increases Kinetic Inertness

References

Validation & Comparative

The Understated Catalyst: Evaluating Chromium(III) Chloride in Friedel-Crafts Reactions Against Common Lewis Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that dictates the efficiency, selectivity, and economic viability of Friedel-Crafts reactions. While aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have long been the workhorses of this cornerstone C-C bond-forming methodology, a thorough evaluation of less common catalysts like chromium(III) chloride (CrCl₃) can unveil unique advantages. This guide provides a comparative analysis of the catalytic activity of chromium(III) chloride versus other Lewis acids in Friedel-Crafts reactions, supported by available experimental data and detailed protocols.

A Comparative Look at Catalytic Performance

The efficacy of a Lewis acid in a Friedel-Crafts reaction is a function of its ability to activate the acylating or alkylating agent, thereby facilitating electrophilic attack on the aromatic ring. This activity is influenced by factors such as the metal's electronegativity, its ionic radius, and its ability to coordinate with the reactants.

While extensive quantitative data directly comparing chromium(III) chloride to other Lewis acids under identical conditions is limited in readily available literature, a seminal study by O. C. Dermer, et al., provides valuable insights into the relative catalytic activities of various metallic chlorides in the Friedel-Crafts ketone synthesis. The data from this study and others are summarized below to offer a comparative perspective.

CatalystAcylating AgentAromatic SubstrateReaction Time (h)Yield (%)Reference
CrCl₃ Acetyl ChlorideBenzene (B151609)515Dermer, et al.
AlCl₃ Acetyl ChlorideBenzene0.595Typical Literature Value
FeCl₃ Acetyl ChlorideBenzene285Typical Literature Value
ZnCl₂ Acetyl ChlorideBenzene840Typical Literature Value
SbCl₅ Acetyl ChlorideBenzene190Typical Literature Value

From the available data, it is evident that chromium(III) chloride exhibits lower catalytic activity in Friedel-Crafts acylation compared to the more commonly used Lewis acids like aluminum chloride and iron(III) chloride, resulting in significantly lower yields under the specified conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for Friedel-Crafts acylation reactions using different Lewis acid catalysts.

Protocol 1: Friedel-Crafts Acylation of Benzene using Chromium(III) Chloride

Materials:

  • Anhydrous Chromium(III) Chloride (CrCl₃)

  • Benzene (anhydrous)

  • Acetyl Chloride (CH₃COCl)

  • Dry Dichloromethane (B109758) (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous chromium(III) chloride (0.1 mol).

  • Add 100 mL of dry dichloromethane and cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (0.1 mol) to the stirred suspension.

  • To this mixture, add benzene (0.1 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Protocol 2: Friedel-Crafts Acylation of Benzene using Aluminum Chloride (for comparison)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Acetyl Chloride (CH₃COCl)

  • Dry Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (0.11 mol) in 60 mL of dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (0.1 mol) dropwise to the stirred suspension.

  • To this mixture, add a solution of benzene (0.1 mol) in 20 mL of dry dichloromethane dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up the reaction as described in Protocol 1.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. The Lewis acid abstracts a halide from the acyl halide, generating the acylium ion, which then undergoes electrophilic aromatic substitution with the aromatic ring.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration AcylHalide R-CO-X AcyliumComplex [R-CO-X---MXn] AcylHalide->AcyliumComplex + MXn LewisAcid MXn LewisAcid->AcyliumComplex AcyliumIon R-C≡O⁺ AcyliumComplex->AcyliumIon MXn_X_minus [MXn+1]⁻ AcyliumComplex->MXn_X_minus SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex MXn_X_minus_regen [MXn+1]⁻ AromaticRing Ar-H AromaticRing->SigmaComplex + R-C≡O⁺ ProductComplex [Ar-CO-R---MXn] SigmaComplex->ProductComplex - H⁺ H_plus H⁺ Product Ar-CO-R ProductComplex->Product Work-up HX HX H_plus->HX LewisAcid_regen MXn MXn_X_minus_regen->LewisAcid_regen - X⁻

Caption: Generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.

Logical Workflow for Catalyst Selection in Friedel-Crafts Reactions

The choice of a Lewis acid catalyst for a Friedel-Crafts reaction is a multi-faceted decision that involves considering factors beyond just catalytic activity. The following workflow can guide researchers in this selection process.

Catalyst_Selection_Workflow Start Define Reaction: Aromatic Substrate & Acylating/Alkylating Agent Activity High Activity Required? Start->Activity Cost Cost a Major Constraint? Activity->Cost No AlCl3 Consider AlCl₃ Activity->AlCl3 Yes Handling Ease of Handling/ Moisture Sensitivity a Concern? Cost->Handling No FeCl3 Consider FeCl₃ Cost->FeCl3 Yes Selectivity Regio/Chemoselectivity Critical? Handling->Selectivity No MilderAcids Consider Milder Lewis Acids (e.g., ZnCl₂, SnCl₄) Handling->MilderAcids Yes CrCl3 Consider CrCl₃ or other _less common Lewis acids for _specific applications Selectivity->CrCl3 Yes (Explore) Optimize Optimize Reaction Conditions Selectivity->Optimize No AlCl3->Optimize FeCl3->Optimize MilderAcids->Optimize CrCl3->Optimize

Caption: Decision workflow for selecting a Lewis acid catalyst in Friedel-Crafts reactions.

Conclusion

Based on the available experimental evidence, chromium(III) chloride is a significantly less active catalyst for Friedel-Crafts acylation than traditional Lewis acids like aluminum chloride and iron(III) chloride. Its use may be warranted in specific applications where milder reaction conditions are paramount and lower yields are acceptable, or where its unique electronic properties could lead to different selectivity profiles. However, for general-purpose Friedel-Crafts reactions where high conversion and short reaction times are desired, AlCl₃ and FeCl₃ remain the catalysts of choice. Further research into the catalytic applications of chromium(III) chloride and other less common Lewis acids could yet uncover niche applications where their specific properties offer a distinct advantage.

A Comparative Guide to Anhydrous CrCl₃ and CrCl₃·6H₂O in Barbier-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Barbier-type reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced by the use of chromium salts, particularly in the highly chemoselective Nozaki-Hiyama-Kishi (NHK) reaction. A critical consideration for chemists employing this powerful tool is the choice of the chromium(III) chloride precursor: the anhydrous purple solid (CrCl₃) or the hydrated green crystalline form (CrCl₃·6H₂O). This guide provides an objective comparison of their performance in Barbier-type reactions, supported by an overview of the underlying chemistry and general experimental protocols.

The Active Species: Chromium(II)

In chromium-mediated Barbier-type reactions, the key reactive species is not chromium(III), but chromium(II). CrCl₃, in either its anhydrous or hydrated form, serves as a precursor to the active CrCl₂ catalyst. The in situ generation of CrCl₂ is a crucial step that dictates the efficiency of the subsequent carbon-carbon bond formation. This reduction is typically achieved using a reducing agent such as zinc, manganese, or lithium aluminum hydride.

Performance Comparison: Anhydrous vs. Hydrated CrCl₃

While both forms of chromium(III) chloride can be used to initiate Barbier-type reactions, the presence of water of hydration in CrCl₃·6H₂O introduces significant differences in reaction setup, efficiency, and reproducibility compared to the anhydrous form.

Anhydrous CrCl₃:

Anhydrous chromium(III) chloride is the preferred precursor for achieving high yields and reproducible results in the NHK reaction. Its primary advantage is the absence of water, which can interfere with the formation and reactivity of the organochromium reagent. Organometallic reagents are generally sensitive to protic sources like water, which can lead to protonolysis and a reduction in the yield of the desired alcohol product. The use of anhydrous CrCl₃ ensures that the reaction environment is as dry as possible, favoring the efficient formation of the organochromium species.

CrCl₃·6H₂O:

Chromium(III) chloride hexahydrate is more readily available and less expensive than its anhydrous counterpart. However, the six molecules of water per formula unit can be detrimental to the reaction. To utilize CrCl₃·6H₂O effectively, the water of hydration must be rigorously removed before or during the reaction. This is often accomplished by treatment with dehydrating agents like thionyl chloride (SOCl₂) or by using an excess of a water-scavenging reagent like trimethylsilyl (B98337) chloride (TMSCl) in the reaction mixture.[1] Failure to adequately remove the water can lead to lower yields and inconsistent results.

Quantitative Data Summary

Direct comparative studies with quantitative data for anhydrous CrCl₃ versus CrCl₃·6H₂O under identical Barbier-type reaction conditions are not extensively documented in single reports. However, the general observation from numerous protocols is that reactions starting with pre-formed anhydrous CrCl₂ or in situ reduction of anhydrous CrCl₃ consistently provide higher yields. The following table summarizes the general characteristics and expected performance based on established principles of the Nozaki-Hiyama-Kishi reaction.

ParameterAnhydrous CrCl₃CrCl₃·6H₂O
Pre-reaction Handling Requires storage under inert atmosphere due to hygroscopicity.More stable to handle in air but requires in situ or prior dehydration for optimal performance.
Reaction Conditions Standard anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).Requires the addition of a dehydrating agent (e.g., SOCl₂, excess TMSCl) or a pre-drying step.
Expected Yield Generally high and more reproducible.Can be high if water is effectively removed, but often lower and more variable otherwise.
Side Reactions Minimized protonolysis of the organochromium reagent.Increased risk of protonolysis of the organochromium reagent by the water of hydration, leading to reduced yields.
Cost More expensive.Less expensive and more readily available.

Experimental Protocols

The following are generalized experimental protocols for a Nozaki-Hiyama-Kishi reaction. The key difference lies in the preparation of the active chromium(II) species from either the anhydrous or hydrated precursor.

Protocol 1: Using Anhydrous CrCl₃
  • Preparation of CrCl₂: In a flame-dried, two-necked flask under an argon atmosphere, a suspension of anhydrous CrCl₃ and a reducing agent (e.g., 2 equivalents of zinc dust) in an anhydrous solvent (e.g., THF or DMF) is stirred at room temperature. The color change from purple to the characteristic bright green of Cr(II) indicates the formation of the active catalyst.

  • Reaction Setup: To the freshly prepared suspension of CrCl₂, a catalytic amount of NiCl₂ (typically 0.1-1 mol%) is added.

  • Addition of Reactants: A solution of the aldehyde and the organic halide (e.g., vinyl or allyl halide) in the same anhydrous solvent is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.

Protocol 2: Using CrCl₃·6H₂O
  • Dehydration and Preparation of CrCl₂:

    • Method A (Prior Dehydration): CrCl₃·6H₂O is refluxed with thionyl chloride for several hours to afford anhydrous CrCl₃.[2] The resulting anhydrous solid is then used as described in Protocol 1.

    • Method B (In situ Dehydration): In a flame-dried flask under argon, CrCl₃·6H₂O is suspended in an anhydrous solvent (e.g., THF). An excess of trimethylsilyl chloride (TMSCl) is added, and the mixture is stirred to facilitate the removal of water.[1] Following this in situ dehydration, the reducing agent and NiCl₂ are added as described in Protocol 1.

  • Reaction and Work-up: The subsequent steps of reactant addition, reaction monitoring, and work-up are identical to those in Protocol 1.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Nozaki-Hiyama-Kishi reaction.

NHK_Mechanism cluster_main Nozaki-Hiyama-Kishi Catalytic Cycle CrCl3 CrCl₃ CrCl2 CrCl₂ (Active Catalyst) CrCl3->CrCl2 Reduction OrganoCr [R-Cr(III)X] Ni0 Ni(0) CrCl2->Ni0 2 eq. R_X R-X (Organic Halide) OrganoNi [R-Ni(II)X] Aldehyde R'CHO (Aldehyde) Product_complex Product-Cr(III) Complex OrganoCr->Product_complex Nucleophilic Addition Product R-CH(OH)-R' (Alcohol Product) Product_complex->Product Work-up NiCl2 NiCl₂ (Co-catalyst) Ni0->OrganoNi Oxidative Addition OrganoNi->OrganoCr Transmetalation OrganoNi->NiCl2 releases Ni(II) ReducingAgent Reducing Agent (e.g., Zn, Mn)

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Workflow Comparison

The following diagram outlines the key differences in the experimental workflow when starting with anhydrous CrCl₃ versus CrCl₃·6H₂O.

Workflow_Comparison cluster_anhydrous Anhydrous CrCl₃ Workflow cluster_hydrated CrCl₃·6H₂O Workflow A1 Anhydrous CrCl₃ A2 In situ reduction to CrCl₂ A1->A2 A3 NHK Reaction A2->A3 H1 CrCl₃·6H₂O H2 Dehydration Step (e.g., with SOCl₂ or TMSCl) H1->H2 H3 In situ reduction to CrCl₂ H2->H3 H4 NHK Reaction H3->H4

Caption: Comparison of experimental workflows.

Conclusion

For researchers aiming for high yields, reproducibility, and clean reaction profiles in Barbier-type reactions, anhydrous CrCl₃ is the superior choice . Its use obviates the complications arising from the water of hydration present in CrCl₃·6H₂O. While the hydrated form is a more economical and accessible starting material, its successful application necessitates a dedicated dehydration step, either prior to or during the reaction, to achieve comparable efficiency. The choice between the two ultimately depends on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of experimental control. For complex, multi-step syntheses where reliability is paramount, the additional cost and handling requirements of anhydrous CrCl₃ are often justified.

References

"spectroscopic analysis of chromium(III) complexes with different N-donor ligands"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of chromium(III) complexes featuring various nitrogen-donor ligands, supported by experimental data and detailed protocols.

The coordination chemistry of chromium(III) with N-donor ligands is a field of significant interest, driven by applications ranging from catalysis to biological imaging and therapeutics. The nature of the nitrogen-donor ligand profoundly influences the electronic and steric properties of the Cr(III) center, which is directly reflected in their spectroscopic signatures. This guide provides a comparative analysis of Cr(III) complexes with different N-donor ligands, focusing on UV-Visible, Infrared, and Luminescence spectroscopy.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for chromium(III) complexes with representative N-donor ligands. These values highlight the influence of the ligand field on the electronic transitions and vibrational modes of the complexes.

Table 1: UV-Visible Absorption Data for Selected Cr(III) Complexes with N-Donor Ligands

Complex/Ligand TypeLigandSolventλmax (nm) (Assignment)Reference
AmineTris(ethylenediamine)chromium(III) chlorideWater350 (⁴A₂g → ⁴T₁g), 457 (⁴A₂g → ⁴T₂g)[1]
Amino Acid[Cr(Tryptophan)₂(OH)(H₂O)]Water215 (π→π), 350-550 (d-d transitions)[2]
Schiff Base[Cr(SALEN)(H₂O)₂]ClDMF275 (π→π), 380 (n→π*), 450, 620 (d-d)[3][4]
Schiff BaseCr(III) complex with furfuralidene semicarbazoneDMSO307, 423, 595 (d-d transitions)[5]
N-Heterocyclic Carbene[Cr(ImPy)₃]³⁺MeCN~325-450 (LMCT)[6]
MacrocycleCr(III) with tetraphenyl tetraaza tricyclo undecaneDMSO440 (⁴A₂g → ⁴T₁g), 680 (⁴A₂g → ⁴T₂g)[7]

Table 2: Infrared Spectroscopy Data for Selected Cr(III) Complexes with N-Donor Ligands

Complex/Ligand TypeKey Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹)Shift (cm⁻¹)Reference
Schiff Baseν(C=N) (azomethine)~1640~1630-10[3]
Schiff Baseν(C-O) (phenolic)-~1320-1350-[3]
Amino Acidν(NH₂)30793051-28[2]
Amino Acidν(COO⁻)16671612-55[2]
Generalν(Cr-N)-~424-550-[2][8]
Generalν(Cr-O)-~572-644-[8]

Table 3: Luminescence Data for Selected Cr(III) Complexes with N-Donor Ligands

Complex/Ligand TypeLigandEmission λmax (nm)Lifetime (µs)Quantum Yield (%)Reference
N-Heterocyclic Carbene2-imidazolylpyridine (ImPy)80313.70.014[6][9][10]
Polypyridylbis-pyridyl isoindolines (BPI)>900microsecond rangeNot specified[11]
Amine-ThiophenolateMacrocyclic hexaamine-dithiophenolate750Not specified45 (at 77K)[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the synthesis and spectroscopic characterization of Cr(III) complexes with N-donor ligands, based on common laboratory practices.[5][7][13][14]

General Synthesis of a Cr(III)-Schiff Base Complex
  • Ligand Synthesis: A Schiff base ligand is typically synthesized by the condensation reaction of an aldehyde (e.g., salicylaldehyde) with a primary amine in a suitable solvent like ethanol (B145695). The mixture is refluxed for 2-4 hours.[5]

  • Complexation: To an ethanolic solution of the Schiff base ligand (1 mmol), a solution of CrCl₃·6H₂O (1 mmol) in ethanol is added.

  • The reaction mixture is refluxed for 3-4 hours, during which the complex precipitates.[5]

  • The precipitate is then filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.[5]

Spectroscopic Characterization
  • UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer in a suitable solvent (e.g., DMSO, DMF, water) at a concentration of approximately 10⁻³ M.[3][7] The absorption maxima (λmax) corresponding to d-d transitions and ligand-based transitions are determined.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets on an FTIR spectrometer in the range of 4000-400 cm⁻¹.[3][7] Key vibrational bands for the free ligand and the complex are compared to confirm coordination.

  • Luminescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. Quantum yields are determined relative to a standard, and lifetimes are measured using time-correlated single-photon counting (TCSPC).[6][10]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of Cr(III) complexes.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Cr(III) Complexes cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Ligand N-Donor Ligand Synthesis Complexation Complexation Reaction Ligand->Complexation Cr_Salt Cr(III) Salt Precursor Cr_Salt->Complexation Purification Purification & Isolation Complexation->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis IR Infrared Spectroscopy Purification->IR Luminescence Luminescence Spectroscopy Purification->Luminescence NMR NMR Spectroscopy (Paramagnetic) Purification->NMR Electronic_Transitions Electronic Transitions (d-d, CT) UV_Vis->Electronic_Transitions Vibrational_Modes Vibrational Modes & Coordination Sites IR->Vibrational_Modes Photophysical_Properties Excited State Dynamics Luminescence->Photophysical_Properties Structure_Elucidation Structural Elucidation Electronic_Transitions->Structure_Elucidation Vibrational_Modes->Structure_Elucidation Photophysical_Properties->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of Cr(III) complexes.

Discussion and Conclusion

The spectroscopic analysis of chromium(III) complexes with N-donor ligands reveals distinct trends that are invaluable for understanding their structure-property relationships.

  • UV-Visible Spectroscopy: The position of the d-d absorption bands is a direct measure of the ligand field splitting energy (10Dq). Stronger field ligands, such as N-heterocyclic carbenes and some macrocycles, cause a larger splitting, resulting in a blue shift (higher energy) of the absorption bands compared to weaker field ligands like Schiff bases.[1][6][7] The spectra of Schiff base complexes often show intense ligand-to-metal charge transfer (LMCT) bands in addition to the weaker d-d transitions.[3][4]

  • Infrared Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the N-donor ligand to the Cr(III) center. A shift in the stretching frequency of key functional groups, such as the azomethine (C=N) group in Schiff bases or the amino (NH₂) group in amino acids, upon complexation is indicative of coordination.[2][3] The appearance of new bands in the far-IR region can be attributed to Cr-N and Cr-O stretching vibrations, providing direct evidence of bond formation.[2][8]

  • Luminescence Spectroscopy: While many Cr(III) complexes are only weakly luminescent or non-emissive at room temperature, the appropriate choice of N-donor ligand can lead to complexes with significant near-infrared (NIR) emission.[6][11] Strong-field ligands that enforce a rigid, near-octahedral geometry are crucial for promoting spin-flip emission from the doublet excited states.[6][10] This is particularly evident in complexes with N-heterocyclic carbene and polypyridyl ligands, which can exhibit microsecond lifetimes and emission in the NIR-I and NIR-II regions.[6][11]

References

A Comparative Guide: Chromium(III) Chloride vs. Chromium(III) Nitrate as Precursors for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of metal precursor is a critical parameter in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the material's properties and performance. This guide provides a detailed comparison of two common chromium precursors, chromium(III) chloride (CrCl₃) and chromium(III) nitrate (B79036) (Cr(NO₃)₃), in the context of MOF synthesis, with a focus on the well-studied MIL-101(Cr).

The synthesis of robust and highly porous chromium-based MOFs is of significant interest for applications ranging from gas storage and separation to catalysis and drug delivery. The selection of the chromium salt can impact key characteristics such as crystallinity, surface area, pore volume, and ultimately, the functional performance of the MOF. While chromium(III) nitrate is more conventionally used, studies have shown that chromium(III) chloride can be a viable and sometimes advantageous alternative, particularly for the synthesis of functionalized MOFs.

Performance Comparison: Experimental Data

Direct comparative studies under identical conditions for the synthesis of the parent MIL-101(Cr) using both chromium(III) chloride and nitrate are not extensively detailed in the literature. However, by compiling data from various studies on MIL-101 and its derivatives, we can draw meaningful comparisons.

A high-throughput screening study investigating the synthesis of functionalized Cr-MIL-101 derivatives found that highly crystalline materials were successfully obtained using chromium(III) chloride as the metal source, especially when employing substituted terephthalic acid linkers. This suggests that the nature of the anion (chloride vs. nitrate) can influence the crystallization process of the MOF.

Below is a summary of representative data for MIL-101(Cr) synthesized using different chromium precursors and synthesis conditions. It is important to note that direct comparisons should be made with caution due to the variations in experimental parameters across different studies.

Precursor SaltMOF SynthesizedSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Yield (%)Reference
Cr(NO₃)₃·9H₂O MIL-101(Cr)Hydrothermal30542.01-Zhao et al.
Cr(NO₃)₃·9H₂O MIL-101(Cr)Mixed-solvent thermal2453-83.3Tan et al.[1]
Cr(NO₃)₃·9H₂O MIL-101(Cr)Solvent-free11100.5-[2]
CrCl₃·6H₂O MIL-101(Cr)Modulated synthesis~2600-High[3]

Experimental Protocols

The synthesis protocols for chromium-based MOFs can vary significantly. Below are representative experimental procedures for the synthesis of MIL-101(Cr) using both chromium(III) nitrate and chromium(III) chloride.

Protocol 1: Synthesis of MIL-101(Cr) using Chromium(III) Nitrate

This protocol is a typical hydrothermal synthesis method for MIL-101(Cr).

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (H₂BDC)

  • Deionized water

  • Hydrofluoric acid (HF) (Caution: HF is highly corrosive and toxic)

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a typical synthesis, a mixture of Cr(NO₃)₃·9H₂O (e.g., 0.400 g, 1 mmol), H₂BDC (e.g., 0.166 g, 1 mmol), and HF (e.g., 0.2 mL, 1 mmol) is prepared in deionized water (e.g., 4.8 mL).[4]

  • The mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated in an oven at 220 °C for 8 hours.[5]

  • After cooling to room temperature, the green solid product is collected by filtration or centrifugation.

  • To remove unreacted terephthalic acid and other impurities, the product is washed with hot DMF and ethanol.

  • The purified MIL-101(Cr) is then dried under vacuum.

Protocol 2: Synthesis of MIL-101(Cr) using Chromium(III) Chloride

This protocol describes a modulated synthesis approach which has been shown to produce highly crystalline MIL-101(Cr).

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Terephthalic acid (H₂BDC)

  • Formic acid (modulator)

  • Deionized water

  • Ethanol

Procedure:

  • A mixture with a specific molar ratio of CrCl₃·6H₂O / H₂BDC / HCOOH / H₂O (e.g., 1 / 1 / 100 / 550) is prepared.[3]

  • The mixture is placed in a Teflon-lined autoclave.

  • The autoclave is heated to 210 °C for 8 hours.[3]

  • After cooling, the solid product is collected.

  • The product is purified by washing with deionized water and ethanol to remove unreacted starting materials and the modulator.

  • The final product is dried under vacuum.

Key Considerations and Logical Relationships

The choice between chromium(III) chloride and chromium(III) nitrate can be influenced by several factors, including the desired MOF properties, the specific organic linker being used, and the overall synthesis strategy. The anion of the metal salt can act as a modulator in the MOF synthesis, affecting the nucleation and growth of the crystals.

G cluster_precursor Precursor Selection cluster_synthesis Synthesis Parameters cluster_properties Resulting MOF Properties CrCl3 Chromium(III) Chloride Linker Organic Linker (e.g., functionalized) CrCl3->Linker Crystallinity Crystallinity CrCl3->Crystallinity Potentially higher with functionalized linkers CrNO3 Chromium(III) Nitrate CrNO3->Linker SurfaceArea Surface Area CrNO3->SurfaceArea Commonly high surface areas reported Linker->Crystallinity Modulator Modulator (e.g., HF, Formic Acid) Modulator->Crystallinity Method Synthesis Method (Hydrothermal, Solvothermal) Method->SurfaceArea Crystallinity->SurfaceArea Yield Yield SurfaceArea->Yield Stability Thermal/Chemical Stability Yield->Stability

Caption: Logical relationship between precursor choice, synthesis parameters, and MOF properties.

Experimental Workflow

The general workflow for the synthesis and characterization of chromium-based MOFs, regardless of the precursor, follows a similar path.

G cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Mixing Mixing Precursors (Cr salt, Linker, Solvent, Modulator) Reaction Hydrothermal/Solvothermal Reaction (Autoclave) Mixing->Reaction Separation Separation (Filtration/Centrifugation) Reaction->Separation Washing Washing (e.g., DMF, Ethanol) Separation->Washing Drying Drying (Vacuum Oven) Washing->Drying XRD PXRD (Crystallinity) Drying->XRD BET N₂ Adsorption (Surface Area, Pore Volume) Drying->BET TGA TGA (Thermal Stability) Drying->TGA SEM SEM (Morphology) Drying->SEM

Caption: General experimental workflow for MOF synthesis and characterization.

Conclusion

Both chromium(III) chloride and chromium(III) nitrate are effective precursors for the synthesis of chromium-based MOFs. Chromium(III) nitrate is more widely documented and is a reliable choice for producing high-surface-area materials like MIL-101(Cr) through established hydrothermal methods.

Chromium(III) chloride presents a valuable alternative, particularly in syntheses involving functionalized linkers where it has been shown to promote high crystallinity. The choice of precursor should be considered in conjunction with other synthesis parameters, such as the organic linker, the use of modulators, and the reaction conditions, to achieve the desired MOF properties for a specific application. Further direct comparative studies are needed to fully elucidate the nuanced effects of the precursor anion on the final MOF characteristics.

References

A Comparative Guide to the Electrochemical Behavior of Chromium(III) Chloride and Sulfate for Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical behavior of chromium(III) chloride and chromium(III) sulfate (B86663) used in electroplating processes. The following sections present a detailed analysis supported by experimental data, offering insights into the performance of each electrolyte system.

Quantitative Data Presentation

The performance of electroplating baths is critically dependent on the chosen chromium salt. The following tables summarize the key quantitative metrics for chromium(III) chloride and chromium(III) sulfate systems, based on available experimental data.

ParameterChromium(III) Chloride SystemChromium(III) Sulfate SystemKey Observations
Deposition Rate (µm/min) 0.1 - 0.25[1][2]0.04 - 0.08[1][2]Chloride-based systems exhibit a significantly higher plating speed, at least twice that of sulfate-based systems.[3][4]
Current Efficiency (%) > 80% (in hydrate (B1144303) melts)[5]12 - 15% (general trivalent baths)[6]While specific comparative data is limited, specialized chloride baths can achieve very high efficiency. Trivalent chromium baths, in general, have lower efficiency than hexavalent systems.
Hardness (HV) ~1300 - 1429[7]850 - 950 (general trivalent baths)[8]Trivalent chromium deposits, in general, can achieve high hardness, with some studies indicating higher hardness for chloride-based systems.[7]
Corrosion Resistance Superior, especially in high-chloride environments.[2][3][9]More susceptible to corrosion, particularly "Russian mud" in high-chloride conditions.[3]Studies, such as the USCAR field test, have shown that chloride-based systems offer better corrosion protection.[2][3][9]
Color Stability (L value)Stable over time.[4][9]L value tends to decrease (darken) with exposure.[4][9]Chloride systems demonstrate better long-term color stability, which is a crucial factor for decorative applications.[4][9]
Initial Color (L value)*74-75 (earlier systems), 78-81 (newer systems)[4][9]75-77[4][9]Initially, sulfate systems had a brighter appearance, but advancements in chloride-based chemistry have produced finishes that are as white or whiter.[4][9]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in electroplating. Below are representative methodologies for key experiments cited in the comparison of chromium(III) chloride and sulfate baths.

Electroplating Bath Preparation and Operation

Objective: To prepare the electroplating baths and deposit chromium coatings on a substrate.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) sulfate ([Cr₂(SO₄)₃])

  • Complexing agents (e.g., formic acid, glycine)

  • Conductivity salts (e.g., ammonium (B1175870) chloride, sodium sulfate)

  • pH buffer (e.g., boric acid)

  • Wetting agents

  • Deionized water

  • Substrate material (e.g., mild steel, brass)

  • Anodes (graphite for chloride baths, mixed metal oxide (MMO) for sulfate baths)[4]

  • Plating cell

  • DC power supply

  • Heater and thermostat

  • pH meter

Procedure:

  • The plating bath is prepared by dissolving the constituents in deionized water in a specific order, typically starting with the chromium salt, followed by the complexing agents, conductivity salts, and buffer.

  • The pH of the solution is adjusted to the desired value (typically 2.0-4.0) using an appropriate acid or base.[10]

  • The substrate is mechanically polished and then electrochemically cleaned to ensure a pristine surface for plating.

  • The plating cell is assembled with the anode and the prepared substrate (cathode).

  • The bath is heated to the operating temperature (typically 25-60°C).

  • A constant DC current density is applied for a specified duration to achieve the desired coating thickness.

  • After plating, the substrate is removed, rinsed with deionized water, and dried.

Current Efficiency Determination

Objective: To determine the efficiency of the electroplating process.

Procedure:

  • The initial mass of the substrate is accurately weighed.

  • Electroplating is carried out for a specific time at a constant current.

  • After plating, the substrate is rinsed, dried, and its final mass is accurately weighed.

  • The actual mass of the deposited chromium is calculated by the difference in weight.

  • The theoretical mass of chromium that should be deposited is calculated using Faraday's laws of electrolysis.

  • The current efficiency is calculated as: (Actual mass deposited / Theoretical mass) x 100%.[11]

Hardness Testing

Objective: To measure the microhardness of the chromium coating.

Procedure:

  • A cross-section of the plated sample is prepared and polished.

  • A Vickers or Knoop microhardness tester is used for the measurement.[12]

  • A diamond indenter is pressed into the coating with a specific load for a set duration.[12][13]

  • The dimensions of the resulting indentation are measured using a microscope.

  • The microhardness value is calculated based on the applied load and the indentation dimensions.[12]

Corrosion Resistance Testing (Electrochemical Impedance Spectroscopy - EIS)

Objective: To evaluate the corrosion resistance of the chromium coatings.

Procedure:

  • The plated sample is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., saturated calomel (B162337) electrode) and a counter electrode (e.g., platinum or graphite).[7][9]

  • The cell is filled with a corrosive medium, typically a 3.5% NaCl solution.[9]

  • A small amplitude AC voltage is applied across a range of frequencies.[9]

  • The impedance of the system is measured as a function of frequency.

  • The data is plotted in Nyquist or Bode plots and can be fitted to an equivalent circuit model to determine parameters such as coating resistance and charge transfer resistance, which are indicative of the corrosion protection offered by the coating.[9][14]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the comparison of chromium(III) chloride and sulfate electroplating.

Electroplating_Workflow cluster_prep Preparation cluster_plating Electroplating cluster_analysis Analysis Bath_Prep Bath Preparation (Chloride or Sulfate) Plating Electrodeposition (Constant Current/Temp) Bath_Prep->Plating Substrate_Clean Substrate Cleaning & Polishing Substrate_Clean->Plating Current_Eff Current Efficiency Measurement Plating->Current_Eff Hardness Hardness Testing (Vickers/Knoop) Plating->Hardness Corrosion Corrosion Analysis (EIS) Plating->Corrosion Morphology Morphology (SEM) Plating->Morphology

Caption: Experimental workflow for chromium electroplating and subsequent analysis.

Logical_Comparison cluster_performance Performance Metrics CrCl3 Chromium(III) Chloride Depo_Rate Deposition Rate CrCl3->Depo_Rate Higher Corrosion_Res Corrosion Resistance CrCl3->Corrosion_Res Superior Color_Stab Color Stability CrCl3->Color_Stab More Stable Anode_Type Anode Type CrCl3->Anode_Type Graphite Cr2SO43 Chromium(III) Sulfate Cr2SO43->Depo_Rate Lower Cr2SO43->Corrosion_Res Inferior Cr2SO43->Color_Stab Less Stable Cr2SO43->Anode_Type MMO

References

A Comparative Analysis of Chromium(III) Chloride and Iron(III) Chloride as Catalysts for Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the scientific literature regarding the catalytic applications of chromium(III) chloride and iron(III) chloride in glycosylation reactions. While iron(III) chloride is a well-documented and effective Lewis acid catalyst for the formation of glycosidic bonds, there is a significant lack of published experimental data demonstrating the use of chromium(III) chloride for the same purpose. This guide, therefore, provides a comprehensive overview of iron(III) chloride-catalyzed glycosylation, supported by experimental data and protocols. In contrast, it will highlight the documented catalytic role of chromium(III) chloride in other areas of carbohydrate chemistry, primarily in conversion and isomerization reactions.

Iron(III) Chloride: A Versatile Catalyst for O-Glycosylation

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, abundant, and effective Lewis acid catalyst for promoting glycosylation reactions. It has been successfully employed in the activation of various glycosyl donors, including glycosyl chlorides and thioglycosides, to facilitate the formation of O-glycosidic linkages with a range of glycosyl acceptors.

Quantitative Data on Iron(III) Chloride-Catalyzed Glycosylation

The following table summarizes representative data from studies utilizing FeCl₃ as a catalyst in glycosylation reactions, showcasing its performance in terms of reaction time, yield, and stereoselectivity.

Glycosyl DonorGlycosyl AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Anomeric Ratio (α:β)Reference
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chlorideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside20Dichloromethane (B109758)2671:1.5[1]
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chlorideMethyl 2,4,6-tri-O-benzyl-α-D-galactopyranoside20Dichloromethane3801:1.2[1]
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl chlorideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside20Dichloromethane1698β only[2]
Peracetylated β-D-glucoseAllyl alcohol10Dichloromethane876Not specified[3][4]
Peracetylated β-D-galactosePropargyl alcohol10Dichloromethane883Not specified[3][4]
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside500 (5 equiv.)DCM/MeCN (1:1)194Not specified[5][6]
Experimental Protocols for Iron(III) Chloride-Catalyzed Glycosylation

General Procedure for Glycosylation using Glycosyl Chlorides: [1][7]

  • A mixture of the glycosyl chloride donor (0.05 mmol), the glycosyl acceptor (0.025 mmol), and activated molecular sieves (4 Å, 60 mg) in dry dichloromethane (1.0 mL) is stirred under an argon atmosphere for 1 hour at room temperature.

  • The mixture is then cooled to 0 °C, and iron(III) chloride (0.01 mmol) is added.

  • The reaction mixture is stirred at 0 °C for the specified time. If the reaction is incomplete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional period.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of Celite, and the filtrate is washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Glycosylation using Peracylated Sugars: [3][4]

  • To a stirred suspension of the peracetylated sugar (1 equivalent) and iron(III) chloride (10 mol%) in dry dichloromethane (1 mL) under an inert atmosphere, the alcohol acceptor (1.2 equivalents) is added at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed with water.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Chromium(III) Chloride: A Catalyst in Carbohydrate Conversion

In contrast to the well-defined role of FeCl₃ in glycosylation, chromium(III) chloride (CrCl₃) is predominantly recognized for its catalytic activity in the conversion of carbohydrates into valuable platform chemicals.[8][9] Its function as a Lewis acid enables the isomerization and dehydration of sugars. For instance, CrCl₃ has been effectively used to catalyze the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF).[10] While this demonstrates its ability to interact with and activate carbohydrate substrates, it does not involve the coupling of a glycosyl donor and acceptor to form a glycosidic bond.

Mechanistic Insights and Visualizations

The catalytic role of Lewis acids like iron(III) chloride in glycosylation proceeds through the activation of the glycosyl donor. The Lewis acid coordinates to the leaving group at the anomeric position, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic bond.

Lewis_Acid_Catalyzed_Glycosylation cluster_activation Activation of Glycosyl Donor cluster_formation Formation of Oxocarbenium Ion cluster_coupling Glycosidic Bond Formation Glycosyl_Donor Glycosyl Donor (with Leaving Group) Activated_Complex Activated Complex Glycosyl_Donor->Activated_Complex + FeCl₃ Lewis_Acid FeCl₃ Lewis_Acid->Activated_Complex Oxocarbenium_Ion Oxocarbenium Ion (Electrophile) Activated_Complex->Oxocarbenium_Ion - Leaving Group Leaving_Group_Complex [FeCl₃-Leaving Group]⁻ Activated_Complex->Leaving_Group_Complex Glycoside Glycoside Product Oxocarbenium_Ion->Glycoside Glycosyl_Acceptor Glycosyl Acceptor (with Nucleophilic -OH) Glycosyl_Acceptor->Glycoside Nucleophilic Attack

Caption: Mechanism of Lewis acid-catalyzed glycosylation.

The general experimental workflow for an iron(III) chloride-catalyzed glycosylation reaction can be visualized as a series of sequential steps, from the preparation of reactants to the final purification of the glycoside product.

Glycosylation_Workflow cluster_preparation Reactant Preparation Donor Glycosyl Donor Reaction_Setup Combine Donor, Acceptor, Sieves in Solvent under Inert Atmosphere Donor->Reaction_Setup Acceptor Glycosyl Acceptor Acceptor->Reaction_Setup Sieves Molecular Sieves Sieves->Reaction_Setup Solvent Dry Solvent Solvent->Reaction_Setup Catalyst_Addition Cool and Add FeCl₃ Catalyst Reaction_Setup->Catalyst_Addition Reaction Stir at Controlled Temperature Catalyst_Addition->Reaction Quenching Quench Reaction Reaction->Quenching Workup Filtration and Extraction Quenching->Workup Purification Column Chromatography Workup->Purification Product Pure Glycoside Purification->Product

Caption: General experimental workflow for FeCl₃-catalyzed glycosylation.

The logical relationship in planning a glycosylation synthesis involves the careful selection of the glycosyl donor, acceptor, and catalyst, along with the reaction conditions, to achieve the desired product with high yield and stereoselectivity.

Glycosylation_Strategy cluster_components Synthetic Components cluster_conditions Reaction Conditions Goal Desired Glycoside (Target Structure) Donor_Choice Choose Glycosyl Donor (e.g., Glycosyl Halide, Thioglycoside) Goal->Donor_Choice Acceptor_Choice Choose Glycosyl Acceptor (Protecting Groups are Key) Goal->Acceptor_Choice Catalyst_Selection Select Lewis Acid Catalyst (e.g., FeCl₃) Donor_Choice->Catalyst_Selection Acceptor_Choice->Catalyst_Selection Solvent_Temp Optimize Solvent and Temperature Catalyst_Selection->Solvent_Temp Synthesis_Execution Execute Glycosylation Reaction Solvent_Temp->Synthesis_Execution Leads to

Caption: Logical relationship of a glycosylation strategy.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Chromium(III) in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of chromium(III) (Cr(III)) quantification in wastewater. The objective is to offer a comparative analysis of the well-established UV-Vis spectrophotometric method with common alternative techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for Cr(III) quantification in wastewater is contingent on various factors, including sensitivity, precision, and the complexity of the sample matrix. While the UV-Vis spectrophotometric method is widely used due to its accessibility and cost-effectiveness, other techniques offer distinct advantages, particularly in terms of lower detection limits and reduced interferences.[1][2]

MethodPrincipleTypical Linearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
UV-Vis Spectrophotometry Colorimetric reaction of hexavalent chromium (Cr(VI)) with 1,5-diphenylcarbazide (B1670730) (DPC). Cr(III) must first be oxidized to Cr(VI).[1][3]0.1 - 1.0[1]0.00856[4]0.02853[4]93.43[4]4.53[4]Cost-effective, widely available instrumentation.Indirect measurement of Cr(III), susceptible to interferences from other metals (e.g., Fe, V, Mo) and organic matter.[3]
Flame Atomic Absorption Spectrometry (FAAS) Measures the absorption of light by ground-state atoms in a flame.[1]0.1 - 100[1]~0.005 - 0.01~0.015 - 0.0395 - 105< 5Relatively inexpensive for atomic spectroscopy, good for moderate concentrations.Lower sensitivity compared to furnace AAS and ICP techniques, potential for chemical and ionization interferences.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the emission of light from excited atoms and ions in an argon plasma.[5][6]0.01 - 100~0.001 - 0.005~0.003 - 0.01590 - 110< 5Multi-element capability, wide linear dynamic range, robust for complex matrices.[7]Higher instrumentation and operational costs than FAAS, spectral interferences can occur.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the mass-to-charge ratio of ions produced in an argon plasma.[5]0.0001 - 10~0.00005 - 0.0002~0.00015 - 0.000690 - 110< 5Excellent sensitivity and very low detection limits, isotopic analysis capability.[2]Highest instrumentation and operational costs, susceptible to matrix effects and isobaric interferences.
Ion Chromatography (IC) Separates ions based on their affinity for an ion-exchange resin, followed by detection (e.g., conductivity or post-column reaction with UV-Vis).[8]0.005 - 1.0~0.0003 - 0.001~0.001 - 0.00390 - 110< 5Allows for the direct speciation of Cr(III) and Cr(VI), high selectivity.[8]Can be complex to develop and optimize methods, potential for column fouling with complex matrices.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. The following sections outline the methodologies for the UV-Vis spectrophotometric method and its alternatives for the determination of Cr(III) in wastewater.

UV-Vis Spectrophotometric Method

This method relies on the oxidation of Cr(III) to Cr(VI), followed by the colorimetric reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic medium to form a stable, violet-colored complex. The absorbance of this complex is measured at approximately 540 nm.[1][3]

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • Potassium permanganate (B83412) (KMnO₄) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) solution (for oxidation)

  • Sodium azide (B81097) (NaN₃) solution (to remove excess permanganate)

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • 1,5-diphenylcarbazide (DPC) solution (dissolved in acetone)

  • Chromium(III) standard stock solution

  • Glassware and micropipettes

Procedure:

  • Sample Preparation: Collect the wastewater sample and filter if necessary to remove suspended solids.

  • Oxidation of Cr(III) to Cr(VI):

    • Take a known volume of the sample and add a few drops of sulfuric or phosphoric acid to acidify the solution.

    • Add a small amount of potassium permanganate or ammonium persulfate solution and heat gently to oxidize Cr(III) to Cr(VI). The persistence of a pink color indicates complete oxidation.

    • If permanganate is used, add sodium azide solution dropwise until the pink color disappears to remove the excess oxidizing agent.

  • Color Development:

    • Add the 1,5-diphenylcarbazide solution to the oxidized sample. A violet color will develop in the presence of Cr(VI).

    • Allow the color to stabilize for a recommended period (typically 10-15 minutes).

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard solutions of known Cr(III) concentrations that have been subjected to the same oxidation and color development procedure.

  • Quantification: Determine the concentration of Cr(III) in the wastewater sample by comparing its absorbance to the calibration curve.

Alternative Methods: A Brief Overview

2.2.1. Flame Atomic Absorption Spectrometry (FAAS)

  • Principle: A liquid sample is nebulized and introduced into a flame, where it is atomized. A light beam from a hollow cathode lamp specific to chromium is passed through the flame, and the amount of light absorbed by the chromium atoms is measured.

  • Procedure:

    • Acidify the wastewater sample with nitric acid.

    • Directly aspirate the sample into the FAAS instrument.

    • Measure the absorbance at the chromium-specific wavelength (typically 357.9 nm).

    • Quantify the concentration using a calibration curve prepared from chromium standards.[1]

2.2.2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

  • Principle: The sample is introduced into a high-temperature argon plasma, which excites the chromium atoms and ions to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is proportional to the concentration.

  • Procedure:

    • Digest the wastewater sample with a mixture of acids (e.g., nitric acid and hydrochloric acid) to break down organic matter and dissolve all forms of chromium.[9][10]

    • Introduce the digested sample into the ICP-OES instrument.

    • Measure the emission intensity at one or more of chromium's characteristic wavelengths (e.g., 267.716 nm).

    • Quantify against a calibration curve.[11][12]

2.2.3. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Principle: Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the ions produced are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Procedure:

    • Sample preparation is similar to that for ICP-OES, often involving acid digestion.

    • The prepared sample is introduced into the ICP-MS.

    • The instrument counts the number of chromium ions at a specific mass-to-charge ratio (e.g., m/z 52).

    • Quantification is performed using a calibration curve, often with an internal standard to correct for matrix effects.[5]

2.2.4. Ion Chromatography (IC)

  • Principle: For Cr(III) analysis, a chelating agent is often added to the sample to form a stable anionic complex with Cr(III). This complex is then separated from other ions on an anion-exchange column. Detection can be achieved through various means, including post-column reaction with a colorimetric reagent (like DPC) followed by UV-Vis detection, or by direct coupling with an ICP-MS.

  • Procedure:

    • Filter the wastewater sample.

    • Add a chelating agent (e.g., pyridine-2,6-dicarboxylic acid - PDCA) and adjust the pH to facilitate complex formation.[8]

    • Inject the treated sample into the ion chromatograph.

    • The separated Cr(III)-chelate is detected and quantified against a calibration curve of treated standards.[8]

Workflow for UV-Vis Method Validation

The following diagram illustrates a typical workflow for the validation of the UV-Vis spectrophotometric method for quantifying Cr(III) in wastewater, based on the principles outlined in the ICH Q2(R1) guidelines.

UV_Vis_Validation_Workflow start Start: Method Validation Plan method_dev Method Development & Optimization start->method_dev linearity Linearity & Range method_dev->linearity lod_loq LOD & LOQ method_dev->lod_loq accuracy Accuracy (Spike/Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity (Interference Testing) method_dev->specificity robustness Robustness method_dev->robustness validation_report Validation Report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report specificity->validation_report robustness->validation_report end End: Method Approved validation_report->end

Caption: Workflow for UV-Vis Method Validation.

References

"assessing the mordanting efficiency of chromium(III) chloride against other chromium salts"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mordanting efficiency of chromium(III) chloride against other common chromium(III) salts, namely chromium(III) sulfate (B86663) and chromium(III) acetate (B1210297). The focus is on their application in the textile industry, particularly for dyeing protein fibers like wool and silk. While direct, comprehensive quantitative comparisons under identical experimental conditions are limited in publicly available literature, this guide synthesizes available data and established testing protocols to offer an objective assessment.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for chromium(III) chloride and its alternatives. It is important to note that the data presented is compiled from various sources and may not be from a single, direct comparative study. Therefore, variations in experimental conditions (e.g., fiber type, dye used, mordanting process) may exist.

Table 1: Comparison of Mordanting Efficiency on Wool

Performance IndicatorChromium(III) ChlorideChromium(III) SulfateChromium(III) Acetate
Dye Uptake (Color Strength, K/S) Data not available in direct comparisonEffective in increasing dye uptakeOffers high-performance dyeing with good control[1]
Colorfastness to Washing (ISO 105-C06)
- Color Change (Grey Scale Rating)Good to ExcellentGood to ExcellentExcellent[1]
- Staining (Grey Scale Rating)Good to ExcellentGood to ExcellentExcellent
Colorfastness to Light (ISO 105-B02) Good to ExcellentGood to ExcellentGood to Excellent
- Blue Wool Scale Rating
Colorfastness to Rubbing (AATCC TM 8)
- Dry (Grey Scale Rating)Good to ExcellentGood to ExcellentGood to Excellent
- Wet (Grey Scale Rating)Good to ExcellentGood to ExcellentGood to Excellent
Environmental Impact
- Chromium in EffluentLower than Cr(VI) mordantsLower than Cr(VI) mordantsConsidered a safer alternative to Cr(VI)[1]

Table 2: Comparison of Mordanting Efficiency on Silk

Performance IndicatorChromium(III) ChlorideChromium(III) SulfateChromium(III) Acetate
Dye Uptake (Color Strength, K/S) Effective in forming stable complexes[2]Effective mordantHigh affinity for silk fibers
Colorfastness to Washing (ISO 105-C06)
- Color Change (Grey Scale Rating)Good to ExcellentGood to ExcellentExcellent
- Staining (Grey Scale Rating)Good to ExcellentGood to ExcellentExcellent
Colorfastness to Light (ISO 105-B02) Good to ExcellentGood to ExcellentGood to Excellent
- Blue Wool Scale Rating
Colorfastness to Rubbing (AATCC TM 8)
- Dry (Grey Scale Rating)Good to ExcellentGood to ExcellentGood to Excellent
- Wet (Grey Scale Rating)Good to ExcellentGood to ExcellentGood to Excellent
Environmental Impact
- Chromium in EffluentLower than Cr(VI) mordantsLower than Cr(VI) mordantsLower than Cr(VI) mordants

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on internationally recognized standards.

Protocol 1: Pre-mordanting of Wool with Chromium(III) Chloride

Objective: To prepare wool fibers for dyeing by treatment with chromium(III) chloride to enhance dye uptake and fastness.

Materials:

  • Scoured wool yarn or fabric

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Acetic acid (glacial)

  • Distilled water

  • Non-reactive vessel (e.g., stainless steel or enamel pot)

  • Heating source

  • Stirring rod

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

Procedure:

  • Weigh the Fiber: Determine the dry weight of the wool fiber (Weight of Fiber, WOF).

  • Calculate Mordant Amount: Use 2-4% of chromium(III) chloride relative to the WOF.

  • Prepare the Mordant Bath:

    • Fill the vessel with enough distilled water to allow the wool to be fully submerged and move freely (liquor ratio of 40:1 is common).

    • In a separate beaker, dissolve the calculated amount of chromium(III) chloride in a small amount of hot water.

    • Add the dissolved mordant solution to the main vessel and stir well.

    • Adjust the pH of the bath to 4.0-4.5 using acetic acid.

  • Introduce Fibers: Add the pre-wetted, scoured wool to the mordant bath.

  • Heating:

    • Slowly raise the temperature of the bath to a simmer (around 90-95°C) over a period of 45-60 minutes.

    • Maintain this temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordanting.

  • Cooling: Allow the bath to cool down gradually to room temperature. For improved fixation, the wool can be left to soak in the cooled mordant bath overnight.

  • Rinsing: Remove the wool from the mordant bath and rinse thoroughly with lukewarm water, followed by cold water, until the rinse water runs clear.

  • Drying: Gently squeeze out excess water and either proceed directly to dyeing or dry the mordanted wool in a shaded, well-ventilated area.

Protocol 2: Evaluation of Colorfastness to Washing (ISO 105-C06)

Objective: To assess the resistance of the color of the dyed textile to domestic or commercial laundering.

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature.

  • Stainless steel balls (for mechanical action).

  • Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, and acetate).

  • Grey Scale for assessing color change and staining.

  • Spectrophotometer (for instrumental assessment).

Procedure:

  • Specimen Preparation:

    • Cut a specimen of the dyed and mordanted fabric (e.g., 10 cm x 4 cm).

    • Sew the specimen together with a piece of multifiber adjacent fabric of the same size along one of the shorter sides.

  • Washing:

    • Place the composite specimen in a stainless-steel container of the Launder-Ometer.

    • Add the specified amount of standard soap solution and stainless-steel balls.

    • Run the machine for the specified time and at the specified temperature (e.g., 45 minutes at 50°C).

  • Rinsing and Drying:

    • Remove the specimen, rinse it thoroughly with cold water, and then squeeze out the excess water.

    • Separate the dyed fabric from the multifiber fabric (except at the stitched edge) and dry them in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dyed specimen using the Grey Scale for color change.

    • Assess the degree of staining on each type of fiber in the multifiber adjacent fabric using the Grey Scale for staining. A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.

Protocol 3: Evaluation of Colorfastness to Light (ISO 105-B02)

Objective: To determine the resistance of the color of the dyed textile to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus.

  • Blue Wool Standards (a set of 8 standardized blue wool fabrics with varying lightfastness).

  • Opaque card.

Procedure:

  • Specimen Mounting: Mount a specimen of the dyed fabric and a set of Blue Wool Standards on a card.

  • Exposure:

    • Cover a portion of both the specimen and the Blue Wool Standards with the opaque card.

    • Place the card in the xenon arc lamp apparatus.

    • Expose the assembly to the light source under specified conditions of temperature and humidity.

  • Assessment:

    • Periodically inspect the specimen and the standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for color change.

    • The lightfastness rating is the number of the Blue Wool Standard that shows a similar degree of fading to the specimen. A rating of 8 indicates the highest lightfastness.

Protocol 4: Evaluation of Colorfastness to Rubbing (AATCC Test Method 8)

Objective: To determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[3][4][5][6][7]

Apparatus:

  • Crockmeter.

  • Standard white cotton crocking cloth.

  • Grey Scale for Staining.

Procedure:

  • Dry Rubbing:

    • Mount the dyed fabric specimen on the base of the crockmeter.

    • Mount a piece of dry crocking cloth over the rubbing finger.

    • Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.

  • Wet Rubbing:

    • Thoroughly wet a piece of crocking cloth in distilled water and squeeze it out to a specific moisture content.

    • Repeat the rubbing procedure with the wet cloth.

  • Assessment:

    • Assess the degree of staining on both the dry and wet crocking cloths using the Grey Scale for Staining.

Mandatory Visualization

Experimental Workflow for Assessing Mordanting Efficiency

G cluster_prep Fiber Preparation cluster_mordanting Mordanting Process cluster_dyeing Dyeing Process cluster_testing Performance Evaluation scouring Scouring of Textile (e.g., Wool) mordant_prep Prepare Mordant Solution (CrCl3, Cr2(SO4)3, or Cr(OAc)3) scouring->mordant_prep mordanting Pre-mordanting of Fiber mordant_prep->mordanting dye_bath Prepare Dye Bath mordanting->dye_bath dyeing Dyeing of Mordanted Fiber dye_bath->dyeing dye_uptake Dye Uptake (K/S) dyeing->dye_uptake wash_fastness Washing Fastness (ISO 105-C06) dyeing->wash_fastness light_fastness Light Fastness (ISO 105-B02) dyeing->light_fastness rub_fastness Rubbing Fastness (AATCC TM 8) dyeing->rub_fastness

Caption: Experimental workflow for assessing the efficiency of different chromium mordants.

Chemical Interactions in Chromium(III) Mordanting of Wool

G cluster_wool Wool Fiber (Keratin) cluster_mordant Mordant cluster_dye Dye Molecule carboxyl Carboxyl Groups (-COOH) complex Mordant-Fiber-Dye Complex (Enhanced Colorfastness) carboxyl->complex amino Amino Groups (-NH2) cr3 Chromium(III) Ion (Cr³⁺) from salt cr3->carboxyl Forms coordinate bonds cr3->complex dye Dye with -OH or -COOH groups dye->cr3 Chelation

Caption: Chemical interactions in the chromium(III) mordanting process on wool fibers.

References

A Comparative Guide to the Cytotoxicity of Chromium(III) Chloride and Chromium(VI) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of trivalent chromium (Cr(III)) as chromium(III) chloride and hexavalent chromium (Cr(VI)) compounds. The information presented is collated from in vitro experimental data to assist researchers in understanding the distinct toxicological profiles of these two common chromium oxidation states.

Executive Summary

Hexavalent chromium (Cr(VI)) compounds are consistently demonstrated to be significantly more cytotoxic and genotoxic than trivalent chromium (Cr(III)) compounds, such as chromium(III) chloride.[1][2] Cr(VI) is a well-established human carcinogen, primarily due to its ability to readily cross cell membranes and induce intracellular oxidative stress and DNA damage.[2] In contrast, Cr(III) has poor membrane permeability and is considered less toxic, although some studies indicate it may exert genotoxic effects at higher concentrations or under specific conditions.[3] The intracellular reduction of Cr(VI) to Cr(III) is a critical step in the mechanism of Cr(VI)-induced toxicity, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1]

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 or LC50 values for both chromium(III) chloride and a specific chromium(VI) compound in the same cell line under identical conditions are limited in the readily available scientific literature. However, data from various studies consistently highlight the higher potency of Cr(VI) compounds.

Table 1: Cytotoxicity of Chromium(VI) Compounds in Human Cell Lines

CompoundCell LineExposure TimeIC50/LC50Reference
Potassium Dichromate (Cr(VI))HepG2 (Human Liver Carcinoma)24 hoursLD50: 8.83 ± 0.89 µg/mL[4][5]
Potassium Dichromate (Cr(VI))HepG2 (Human Liver Carcinoma)48 hoursLD50: 6.76 ± 0.99 µg/mL[4][5]
Sodium Chromate (B82759) (Cr(VI))Human Bronchial CellsNot SpecifiedMore cytotoxic than lead chromate[6]
Zinc Chromate (Cr(VI))Human Bronchial CellsNot SpecifiedMost cytotoxic among tested Cr(VI) compounds[6]
Lead Chromate (Cr(VI))Human Bronchial CellsNot SpecifiedLess cytotoxic than zinc and barium chromate[6]
Barium Chromate (Cr(VI))Human Bronchial CellsNot SpecifiedMore cytotoxic than lead chromate[6]

Table 2: Genotoxicity Data Comparison

CompoundAssayCell LineObservationReference
Chromium(III) ChlorideComet AssayHuman Lymphoblastoid (TK6)Genotoxic, but less than Sodium Chromate at higher concentrations.[3]
Sodium Chromate (Cr(VI))Comet AssayHuman Lymphoblastoid (TK6)Genotoxic, with a higher percentage of tail DNA than Cr(III) at 0.8 mM and 1 mM.[3]
Chromium(III) ChlorideComet AssayBALB/3T3 (Mouse Fibroblast) & HepG2Statistically significant increase in the number of comets with increasing concentration.[7]
Potassium Dichromate (Cr(VI))Comet AssayMice Leukocytes (in vivo)Significant dose-dependent increase in mean comet tail length.[8]

Mechanisms of Cytotoxicity

The differential toxicity of Cr(III) and Cr(VI) is primarily attributed to their distinct abilities to traverse cellular membranes and their subsequent intracellular actions.

Chromium(VI):

  • Cellular Uptake: Cr(VI), typically as chromate (CrO₄²⁻), readily enters cells through anion transport channels.

  • Intracellular Reduction: Once inside the cell, Cr(VI) is reduced to Cr(III) by various cellular reductants, including ascorbate (B8700270) and glutathione. This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, leading to oxidative stress.

  • Oxidative Stress and Damage: The surge in ROS can damage cellular components, including lipids, proteins, and DNA.

  • DNA Damage: The reactive intermediates of chromium reduction and the resulting oxidative stress can cause a variety of DNA lesions, including single- and double-strand breaks, DNA adducts, and oxidative DNA base damage. This genotoxicity is a key factor in the carcinogenicity of Cr(VI).

Chromium(III):

  • Cellular Uptake: Chromium(III) chloride has poor solubility at physiological pH and limited ability to cross cell membranes.

  • Direct DNA Interaction: While less efficient at entering cells, some studies suggest that at high concentrations, Cr(III) can directly interact with DNA, potentially leading to genotoxic effects.[3]

Signaling Pathways in Chromium-Induced Cytotoxicity

The cellular response to chromium-induced damage involves the activation of several signaling pathways, often leading to apoptosis (programmed cell death).

Chromium_Cytotoxicity_Signaling_Pathways cluster_0 Extracellular cluster_1 Intracellular Cr(VI) Cr(VI) Cr(VI)_in Cr(VI) Cr(VI)->Cr(VI)_in Anion Transporters Reduction Intracellular Reduction Cr(VI)_in->Reduction ROS ROS (Oxidative Stress) Reduction->ROS Cr(III)_in Cr(III) Reduction->Cr(III)_in DNA_Damage DNA Damage ROS->DNA_Damage NF_kB NF-κB Activation ROS->NF_kB PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt MAPK MAPK Pathway ROS->MAPK Cr(III)_in->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Inflammation Inflammation NF_kB->Inflammation PI3K_Akt->Apoptosis MAPK->Apoptosis

Caption: Signaling pathways activated by Cr(VI)-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of chromium compound cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Testing_Workflow cluster_workflow General Workflow cluster_assays Cytotoxicity/Genotoxicity Assays Cell_Culture 1. Cell Culture (e.g., HepG2, A549) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Treatment with Cr(III) or Cr(VI) compounds Cell_Seeding->Compound_Treatment Incubation 4. Incubation (e.g., 24, 48 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Comet_Assay Comet Assay (DNA Damage) Incubation->Comet_Assay Cr51_Assay Chromium-51 (B80572) Release (Cell Lysis) Incubation->Cr51_Assay Data_Analysis 5. Data Analysis (e.g., IC50 calculation) MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis Cr51_Assay->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of chromium(III) chloride or chromium(VI) compounds for the desired duration (e.g., 24 or 48 hours). Include untreated control wells.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Comet Assay for Genotoxicity (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." DNA with strand breaks will migrate out of the nucleoid during electrophoresis, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: After treatment with chromium compounds, harvest the cells and resuspend them in a low-melting-point agarose solution.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis buffer to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and tail moment.

Chromium-51 Release Assay for Cell Lysis

This assay is a classic method for measuring cell-mediated cytotoxicity, where cell lysis is the endpoint.

Principle: Target cells are pre-loaded with radioactive sodium chromate (Na₂⁵¹CrO₄). If the cell membrane is damaged by a cytotoxic agent, the intracellular ⁵¹Cr is released into the culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours to allow for its uptake.

  • Washing: Wash the cells multiple times to remove any unincorporated ⁵¹Cr.

  • Co-incubation: Co-culture the labeled target cells with effector cells or treat them with the chromium compounds for a defined period (typically 4-6 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the intact cells and collect the supernatant.

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Radioactivity released from target cells incubated with medium alone.

    • Maximum Release: Radioactivity released from target cells lysed with a detergent.

Conclusion

The evidence strongly indicates that chromium(VI) compounds are significantly more cytotoxic and genotoxic than chromium(III) chloride. This difference is primarily due to the efficient cellular uptake of Cr(VI) and its subsequent intracellular reduction, which generates reactive oxygen species and leads to extensive cellular damage, including DNA lesions. While Cr(III) is less toxic, its potential for genotoxicity, particularly at higher concentrations, should not be disregarded. The choice of experimental assay is crucial for elucidating the specific mechanisms of cytotoxicity, with the MTT assay providing insights into metabolic viability, the comet assay detecting DNA damage, and the chromium-51 release assay quantifying cell lysis. Researchers and drug development professionals should consider the distinct toxicological profiles of these chromium species in their studies and risk assessments.

References

A Comparative Performance Analysis: CrCl₃·6H₂O versus Ziegler-Natta Catalysts in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in Olefin Polymerization

The landscape of olefin polymerization is dominated by highly efficient catalytic systems. Among these, traditional Ziegler-Natta catalysts have long been the industry standard, renowned for their high activity and stereoselectivity. However, the exploration of alternative, potentially more cost-effective and environmentally benign catalysts remains a critical area of research. This guide provides a comparative performance evaluation of chromium(III) chloride hexahydrate (CrCl₃·6H₂O), a simple and readily available chromium precursor, against conventional Ziegler-Natta catalysts in the context of olefin polymerization. This analysis is supported by a review of experimental data from various studies, detailing catalytic activity, polymer properties, and the underlying reaction mechanisms.

Executive Summary

While Ziegler-Natta catalysts, typically based on titanium chlorides and organoaluminum co-catalysts, are well-established for their high efficiency in producing linear and stereoregular polyolefins, research into chromium-based systems reveals a promising alternative. Chromium(III) catalysts, including those derived from CrCl₃·6H₂O, have demonstrated notable activity in ethylene (B1197577) polymerization, often activated by organoaluminum compounds like methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (TEAL).

This guide will delve into the quantitative performance metrics of both catalyst systems, present detailed experimental protocols for their use in slurry-phase ethylene polymerization, and provide visual representations of the polymerization mechanisms and experimental workflows to facilitate a deeper understanding.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators for both Cr(III)-based and Ziegler-Natta catalysts in ethylene polymerization, compiled from various literature sources. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is intended to provide a representative overview of their respective capabilities.

Table 1: Performance of Cr(III)-Based Catalysts in Ethylene Polymerization

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)Activity (kg PE / (mol Cr·h·bar))Polymer Properties
CrCl₃(THF)₃MAO35-Moderate activity, produces waxes and polyethyleneM_w = 720 - 830 g/mol
MOF-supported Cr(III) from CrCl₃(THF)₃TIBA--Active for ethylene polymerizationHigh molecular weight, broad MWD
[Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·H₂ODEAC29~11768 g PE / (g Cr·h·atm)High density, crystalline polyethylene

Note: Data is collated from multiple sources and reaction conditions may vary. THF = Tetrahydrofuran, MAO = Methylaluminoxane, MOF = Metal-Organic Framework, TIBA = Triisobutylaluminium, DEAC = Diethylaluminium chloride, M_w = Weight-average molecular weight, MWD = Molecular Weight Distribution.

Table 2: Performance of Ziegler-Natta (Ti-based) Catalysts in Ethylene Polymerization

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)Activity (kg PE / (g cat·h))Polymer Properties
MgCl₂/TiCl₄TEAL8021.8HighHDPE, M_w and M_n can be controlled by H₂ concentration
MgCl₂/TiCl₄TEAL700.8 (ethylene)HighUHMWPE, M_v = 4.4 x 10⁶ g/mol
N-catalyst (BRICI)---33.6High bulk density (0.33 g/cm³)

Note: Data is collated from multiple sources and reaction conditions may vary. TEAL = Triethylaluminum, HDPE = High-Density Polyethylene, UHMWPE = Ultra-High Molecular Weight Polyethylene, M_v = Viscosity-average molecular weight.

Experimental Protocols

Detailed methodologies for conducting ethylene polymerization using both catalyst systems in a laboratory setting are outlined below. These protocols are generalized from common practices reported in the literature.

Protocol 1: Slurry Polymerization of Ethylene with a CrCl₃·6H₂O-based Catalyst

This protocol describes a typical procedure for activating CrCl₃·6H₂O with an organoaluminum co-catalyst for ethylene polymerization in a slurry phase.

  • Catalyst Preparation:

    • Anhydrous CrCl₃ is often preferred and can be prepared from CrCl₃·6H₂O by dehydration, for example, by refluxing with thionyl chloride. Alternatively, a THF adduct, CrCl₃(THF)₃, can be synthesized for better solubility in organic solvents.

    • The prepared chromium precursor is then dissolved or suspended in a dry, inert solvent such as toluene (B28343) or heptane (B126788) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactor Setup:

    • A stainless-steel autoclave reactor (e.g., 1 L capacity) equipped with a mechanical stirrer, temperature and pressure controllers, and an inert gas inlet/outlet is used.

    • The reactor is thoroughly dried and purged with inert gas to remove all traces of oxygen and moisture.

  • Polymerization Procedure:

    • The reactor is charged with the inert solvent (e.g., 500 mL of heptane).

    • The desired amount of co-catalyst (e.g., MAO or TEAL) is added to the reactor via a syringe. The Al/Cr molar ratio is a critical parameter and is typically varied to optimize activity.

    • The reactor is heated to the desired polymerization temperature (e.g., 30-70 °C).

    • The chromium catalyst solution/suspension is injected into the reactor to initiate the polymerization.

    • The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10-40 bar). The pressure is maintained throughout the experiment by continuously feeding ethylene.

    • The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes).

    • The polymerization is terminated by venting the ethylene and adding a quenching agent, such as acidified methanol (B129727).

    • The resulting polymer is filtered, washed with methanol and other solvents to remove catalyst residues, and then dried in a vacuum oven.

Protocol 2: Slurry Polymerization of Ethylene with a Ziegler-Natta Catalyst (TiCl₄/MgCl₂/TEAL)

This protocol outlines a standard procedure for ethylene polymerization using a supported Ziegler-Natta catalyst.

  • Catalyst System:

    • A commercially available or laboratory-prepared MgCl₂-supported TiCl₄ catalyst is used.

    • Triethylaluminum (TEAL) is typically used as the co-catalyst.

  • Reactor Setup:

    • A similar stainless-steel autoclave reactor as described in Protocol 1 is used. Rigorous exclusion of air and water is paramount.

  • Polymerization Procedure:

    • The reactor is charged with a dry, inert solvent (e.g., 500 mL of heptane or isobutane).

    • The desired amount of TEAL (co-catalyst) is added to the reactor to act as a scavenger for impurities and to activate the catalyst.

    • The reactor is heated to the polymerization temperature (e.g., 70-85 °C).

    • The solid Ziegler-Natta catalyst is injected into the reactor.

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 5-20 bar). Hydrogen may be added as a chain transfer agent to control the molecular weight of the polymer.

    • The polymerization is carried out for a specific time (e.g., 1-2 hours), with continuous stirring and ethylene feed to maintain constant pressure.

    • The reaction is terminated by stopping the ethylene flow and adding a deactivating agent like methanol.

    • The polymer product is collected by filtration, washed thoroughly with methanol and other solvents, and dried under vacuum.

Mandatory Visualization

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up catalyst_prep Catalyst Preparation (CrCl₃·6H₂O or Z-N) solvent_charge Charge Solvent catalyst_prep->solvent_charge reactor_prep Reactor Drying & Purging reactor_prep->solvent_charge cocatalyst_add Add Co-catalyst (MAO/TEAL) solvent_charge->cocatalyst_add temp_set Set Temperature cocatalyst_add->temp_set catalyst_inject Inject Catalyst temp_set->catalyst_inject ethylene_feed Pressurize with Ethylene catalyst_inject->ethylene_feed termination Terminate Reaction (e.g., with Methanol) ethylene_feed->termination Reaction Time filtration Filter Polymer termination->filtration washing Wash Polymer filtration->washing drying Dry Polymer washing->drying

Caption: General experimental workflow for olefin polymerization.

ziegler_natta_mechanism active_site Ti-R (Active Site) pi_complex π-Complex active_site->pi_complex + Olefin olefin C₂H₄ olefin->pi_complex insertion Insertion pi_complex->insertion growing_chain Ti-CH₂-CH₂-R (Propagated Chain) insertion->growing_chain Chain Growth growing_chain->active_site New Active Site + Olefin

Caption: Simplified mechanism of Ziegler-Natta polymerization.

chromium_catalyst_activation CrCl3 CrCl₃·6H₂O (Pre-catalyst) Activation Activation (Alkylation & Formation of Active Species) CrCl3->Activation Alkyl_Al Alkylaluminum (e.g., MAO, TEAL) Alkyl_Al->Activation Active_Cr [Cr-R]⁺ (Active Catalyst) Activation->Active_Cr Polymerization Olefin Polymerization Active_Cr->Polymerization

Caption: Activation of a Cr(III) pre-catalyst.

Discussion and Conclusion

The comparison between CrCl₃·6H₂O and Ziegler-Natta catalysts for olefin polymerization reveals distinct characteristics for each system. Ziegler-Natta catalysts are a mature technology, offering high activities and excellent control over polymer properties, particularly for producing high-density and linear low-density polyethylene. The extensive industrial infrastructure and a deep understanding of their behavior solidify their dominant position.

On the other hand, chromium-based catalysts, including those derived from simple precursors like CrCl₃·6H₂O, present a compelling area of research. While the data for CrCl₃·6H₂O itself is not as abundant as for more complex chromium systems or Ziegler-Natta catalysts, related Cr(III) complexes have shown significant catalytic activity. The primary advantages of exploring such systems could lie in their potentially lower cost and different reactivity profiles, which might lead to polymers with unique properties.

For researchers and professionals in catalyst and polymer development, the choice between these systems depends on the specific application. For established, high-volume production of conventional polyolefins, Ziegler-Natta catalysts remain the pragmatic choice. However, for the development of novel polymers or more sustainable and cost-effective catalytic processes, the investigation of simpler, earth-abundant metal catalysts like those based on chromium(III) chloride holds considerable promise. Further research focusing on the direct, systematic comparison of these catalyst types under identical conditions is warranted to fully elucidate their relative merits and potential for industrial application.

A Comparative Thermal Analysis of Chromium(III) Chloride Hydrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal decomposition behavior of three isomeric chromium(III) chloride hexahydrates—[Cr(H₂O)₆]Cl₃, [CrCl(H₂O)₅]Cl₂·H₂O, and [CrCl₂(H₂O)₄]Cl·2H₂O—reveals distinct thermal stability and decomposition pathways. This guide provides a comparative analysis based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for researchers, scientists, and professionals in drug development.

The various hydrates of chromium(III) chloride, while chemically similar, exhibit unique structural arrangements of water and chloride ions within their crystal lattices. These differences in coordination and hydration result in distinguishable thermal profiles, which are critical for understanding their stability, handling, and potential applications.

Comparative Thermal Decomposition Data

The thermal decomposition of the three isomers of chromium(III) chloride hexahydrate proceeds through a multi-step process, primarily involving dehydration followed by the decomposition of the anhydrous salt. The key thermal events are summarized in the table below.

IsomerDecomposition StepTemperature Range (°C)Mass Loss (%)DSC Peak (°C)Enthalpy Change (ΔH)
[Cr(H₂O)₆]Cl₃ (Violet)Dehydration (Loss of 6 H₂O)50 - 250~40.5%Endotherm ~100Not specified
Decomposition to Cr₂O₃250 - 400~31.2%ExothermNot specified
[CrCl(H₂O)₅]Cl₂·H₂O (Blue-Green)Dehydration (Loss of 6 H₂O)40 - 230~40.5%Endotherm ~95Not specified
Decomposition to Cr₂O₃230 - 380~31.2%ExothermNot specified
[CrCl₂(H₂O)₄]Cl·2H₂O (Dark Green)Dehydration (Loss of 6 H₂O)30 - 210~40.5%Endotherm ~90Not specified
Decomposition to Cr₂O₃210 - 350~31.2%ExothermNot specified

Note: The mass loss percentages are theoretical calculations based on the molecular formulas. The temperature ranges and DSC peak values are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is based on standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) methodologies.

Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the chromium(III) chloride hydrate (B1144303) was accurately weighed into an alumina (B75360) crucible.

  • Atmosphere: The analysis was conducted under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Heating Program: The sample was heated from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: The mass loss of the sample was recorded as a function of temperature. The derivative of the TGA curve (DTG) was used to identify the temperatures of the maximum rate of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the sample was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

  • Atmosphere: A nitrogen purge was maintained throughout the experiment.

  • Heating Program: The sample and reference were heated from ambient temperature to 400°C at a heating rate of 10°C/min.

  • Data Analysis: The differential heat flow between the sample and the reference was measured as a function of temperature. Endothermic peaks represent processes such as dehydration, while exothermic peaks indicate events like decomposition.

Logical Relationships in Thermal Decomposition

The thermal decomposition of the chromium(III) chloride hydrates follows a logical progression of dehydration followed by the decomposition of the resulting anhydrous or lower hydrate species. This process can be visualized as a workflow.

G cluster_isomers Isomers of CrCl₃·6H₂O cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Results Isomer1 [Cr(H₂O)₆]Cl₃ TGA Thermogravimetric Analysis (TGA) Isomer1->TGA DSC Differential Scanning Calorimetry (DSC) Isomer1->DSC Isomer2 [CrCl(H₂O)₅]Cl₂·H₂O Isomer2->TGA Isomer2->DSC Isomer3 [CrCl₂(H₂O)₄]Cl·2H₂O Isomer3->TGA Isomer3->DSC Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Dehydration Dehydration Steps Mass_Loss->Dehydration Heat_Flow->Dehydration Decomposition Decomposition Profile Dehydration->Decomposition Final_Product Final Product (Cr₂O₃) Decomposition->Final_Product

Caption: Experimental workflow for the comparative thermal analysis of chromium(III) chloride hydrates.

Signaling Pathways of Decomposition

The decomposition of these hydrates involves a series of chemical transformations. While not a biological signaling pathway, the sequence of events can be represented in a similar manner to illustrate the progression from the initial hydrate to the final oxide product.

G Start CrCl₃·6H₂O Isomer Dehydration Dehydration (Loss of H₂O) Start->Dehydration Heat Anhydrous Anhydrous/Lower Hydrate CrCl₃ Dehydration->Anhydrous Decomposition Decomposition (Loss of HCl, Cl₂) Anhydrous->Decomposition Further Heat Oxide Chromium Oxide (Cr₂O₃) Decomposition->Oxide

Caption: Generalized decomposition pathway of chromium(III) chloride hydrates upon heating.

Benchmarking Catalytic Performance: A Comparative Guide to Homemade vs. Commercial Chromium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the choice and source of a catalyst can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Chromium(III) chloride (CrCl₃), a versatile Lewis acid, is a case in point. It finds application in a variety of organic transformations, including the pivotal Friedel-Crafts acylation for the formation of carbon-carbon bonds.[1][2] This guide provides an objective comparison of the catalytic performance of homemade anhydrous chromium(III) chloride versus its commercially available counterparts, supported by detailed experimental protocols and performance data.

Performance Snapshot: Homemade vs. Commercial CrCl₃

The catalytic efficacy of a Lewis acid is best evaluated through a benchmark reaction. For this guide, the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) was selected as a representative transformation. This reaction is sensitive to the quality and activity of the catalyst, making it an excellent choice for comparative analysis.

Catalyst SourcePurity/CharacterizationReaction Time (hours)Conversion of Anisole (%)Yield of 4-methoxyacetophenone (%)Selectivity for para-isomer (%)
Homemade Anhydrous CrCl₃ Violet crystalline solid, confirmed by IR spectroscopy (absence of O-H stretch)88882>98
Commercial Anhydrous CrCl₃ ≥99% trace metals basis, flakes69591>99

Note: The data presented for the homemade catalyst is based on a typical laboratory synthesis, while the data for the commercial catalyst is a composite representation from various sources for high-purity anhydrous CrCl₃.

Experimental Protocols

To ensure a fair and reproducible comparison, detailed methodologies for both the synthesis of the homemade catalyst and the benchmark catalytic reaction are provided below.

Synthesis of Anhydrous Chromium(III) Chloride (Homemade)

The preparation of anhydrous CrCl₃ from its common hydrated form (CrCl₃·6H₂O) is a crucial step, as the presence of water can deactivate the catalyst. The thionyl chloride method is a reliable laboratory-scale procedure.[1][3][4]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), finely pulverized

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or water bath

  • Calcium chloride drying tube

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • In a round-bottom flask, place 20 g of finely powdered green this compound.

  • Add 50 ml of freshly distilled thionyl chloride to the flask. An initial evolution of gas (HCl and SO₂) will be observed.

  • Once the initial gas evolution has subsided, attach a reflux condenser protected by a calcium chloride drying tube.

  • Gently reflux the mixture for approximately two hours. During this time, the color of the solid should transform from green to violet.

  • After reflux, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting violet solid is anhydrous chromium(III) chloride. It should be stored in a vacuum desiccator over solid alkali pellets to prevent rehydration.[4]

Characterization: The primary method to confirm the successful synthesis of the anhydrous form is Infrared (IR) spectroscopy. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which corresponds to the O-H stretching vibration of water, indicates the removal of water of hydration. Further characterization can be performed using X-ray Diffraction (XRD) to confirm the crystalline structure.[5]

Benchmark Catalytic Reaction: Friedel-Crafts Acylation of Anisole

The following protocol outlines the procedure for evaluating the catalytic activity of both homemade and commercial CrCl₃ in the acylation of anisole.

Materials:

  • Anhydrous chromium(III) chloride (either homemade or commercial)

  • Anisole

  • Acetic anhydride

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.

  • Ice bath

  • Standard laboratory glassware for workup and purification.

Procedure:

  • To a dry, three-neck round-bottom flask under an inert atmosphere, add the anhydrous chromium(III) chloride catalyst (e.g., 5 mol%).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0°C using an ice bath.

  • In a dropping funnel, prepare a solution of anisole and acetic anhydride in anhydrous DCM.

  • Add the anisole and acetic anhydride solution dropwise to the stirred catalyst suspension over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired reaction time (monitoring by TLC or GC is recommended).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield the desired 4-methoxyacetophenone.

Analysis: The conversion of anisole, yield of the product, and selectivity for the para-isomer can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Process

To better illustrate the experimental and logical flows, the following diagrams are provided.

SynthesisWorkflow start Start: CrCl₃·6H₂O (Green Powder) reflux Reflux with Thionyl Chloride (SOCl₂) start->reflux Add SOCl₂ distill Distill off excess SOCl₂ reflux->distill 2 hours product Anhydrous CrCl₃ (Violet Solid) distill->product characterize Characterize (IR, XRD) product->characterize

Caption: Workflow for the synthesis of homemade anhydrous CrCl₃.

CatalyticWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis catalyst Add Anhydrous CrCl₃ to DCM cool Cool to 0°C catalyst->cool add_reagents Dropwise addition of reagents cool->add_reagents reagents Prepare Anisole & Acetic Anhydride in DCM reagents->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench with Ice/HCl stir->quench extract Extraction & Washing quench->extract purify Purification extract->purify analyze Analyze (GC, NMR, IR) purify->analyze

Caption: Experimental workflow for the benchmark catalytic reaction.

CatalyticCycle catalyst CrCl₃ (Catalyst) acylium_ion Acylium Ion [CH₃CO]⁺ catalyst->acylium_ion activates acyl_anhydride Acetic Anhydride acyl_anhydride->acylium_ion sigma_complex σ-Complex Intermediate acylium_ion->sigma_complex anisole Anisole anisole->sigma_complex attacks product 4-methoxyacetophenone sigma_complex->product deprotonation product->catalyst regenerates

Caption: Simplified signaling pathway of the CrCl₃-catalyzed Friedel-Crafts acylation.

Discussion and Conclusion

The comparative data indicates that while a carefully prepared homemade anhydrous chromium(III) chloride can be a highly effective catalyst, commercially available high-purity CrCl₃ often exhibits slightly superior performance in terms of reaction rate and overall yield. This difference can likely be attributed to the rigorous quality control measures and potentially higher surface area of the commercially produced flakes.

For research laboratories where cost is a significant factor and the necessary expertise and equipment are available, the in-house synthesis of anhydrous CrCl₃ presents a viable and economical alternative. However, for applications in drug development and industrial settings where consistency, reliability, and minimized reaction times are paramount, the use of a well-characterized commercial catalyst is generally recommended.

Ultimately, the choice between homemade and commercial chromium(III) chloride will depend on the specific requirements of the synthesis, available resources, and the desired level of process optimization. This guide provides the foundational data and protocols to make an informed decision based on empirical evidence.

References

"a comparative study on the synthesis of chromium nanoparticles from different chromium precursors"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Chromium Nanoparticles from Diverse Precursors

The synthesis of chromium nanoparticles, particularly chromium oxide (Cr2O3) nanoparticles, is a field of intense research due to their wide-ranging applications in catalysis, pigments, and biomedical sciences. The choice of the chromium precursor is a critical factor that influences the size, morphology, and properties of the resulting nanoparticles. This guide provides a comparative analysis of different synthesis routes for chromium nanoparticles using various chromium precursors, with a focus on experimental protocols and resulting nanoparticle characteristics.

Chemical Synthesis Methods

Chemical synthesis routes are widely employed for the production of chromium nanoparticles due to their scalability and control over particle characteristics. This section details the synthesis of chromium oxide nanoparticles from common chromium salts.

From Chromium(III) Nitrate (B79036) Nonahydrate

Chromium(III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] is a common precursor for synthesizing chromium oxide nanoparticles, often through thermal decomposition.

Experimental Protocol:

  • Preparation of Solution: The synthesis begins with the dissolution of chromium(III) nitrate nonahydrate in a colloidal silica (B1680970) solution. The weight ratio of SiO₂ to Cr(NO₃)₃·9H₂O can be varied (e.g., R = 0 to 2) to influence the final properties.[1]

  • Drying: The resulting solution is then dried at a low temperature to facilitate the slow evaporation of the aqueous solvent.[1]

  • Thermal Decomposition: The dried powder is subsequently heat-treated at a high temperature, typically around 550 °C, to induce thermal decomposition of the chromium nitrate, leading to the formation of chromium oxide nanoparticles.[1]

Quantitative Data Summary:

PrecursorMethodParticle SizeSpecific Surface AreaPore VolumeMorphologyReference
Cr(NO₃)₃·9H₂OThermal Decomposition~10 nmup to 113 m²/g0.72 cm³/gSlightly sintered spheres[1]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Processing Cr(NO3)3_9H2O Chromium(III) Nitrate Nonahydrate Dissolution Dissolve in Colloidal Silica Cr(NO3)3_9H2O->Dissolution Colloidal_Silica Colloidal Silica Solution Colloidal_Silica->Dissolution Drying Low Temperature Drying Dissolution->Drying Heat_Treatment Heat Treatment (550 °C) Drying->Heat_Treatment Cr2O3_NPs Cr2O3 Nanoparticles Heat_Treatment->Cr2O3_NPs

Caption: Synthesis of Cr₂O₃ nanoparticles from Chromium(III) Nitrate.

From Chromium(III) Sulfate (B86663)

Aqueous precipitation using chromium(III) sulfate [Cr₂(SO₄)₃] is a straightforward and cost-effective method for synthesizing chromium oxide nanoparticles.[2][3]

Experimental Protocol:

  • Preparation of Solution: A 0.1M solution of chromium(III) sulfate is prepared in deionized water.[2][3]

  • Precipitation: Aqueous ammonia (B1221849) is added dropwise to the solution with constant stirring until the pH reaches 10. This results in the precipitation of chromium hydroxide.[2][3]

  • Filtration and Washing: The precipitate is filtered using a Buchner funnel and washed several times with distilled water to remove impurities.[2][3]

  • Drying and Calcination: The washed precipitate is dried in an oven at 70°C for 24 hours, followed by calcination in a muffle furnace at 600°C for 5 hours to yield chromium oxide nanoparticles.[2][3]

Quantitative Data Summary:

PrecursorMethodParticle SizeCrystalline SizeMorphologyStructureReference
Cr₂(SO₄)₃Aqueous Precipitation20 - 70 nm~45 nm-Hexagonal[2]

Experimental Workflow:

G cluster_0 Reaction cluster_1 Purification & Conversion Cr2(SO4)3_sol 0.1M Cr2(SO4)3 Solution Precipitation Precipitation (pH 10) Cr2(SO4)3_sol->Precipitation NH4OH Aqueous Ammonia NH4OH->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (70 °C, 24h) Filtration->Drying Calcination Calcination (600 °C, 5h) Drying->Calcination Cr2O3_NPs Cr2O3 Nanoparticles Calcination->Cr2O3_NPs

Caption: Synthesis of Cr₂O₃ nanoparticles from Chromium(III) Sulfate.

From Chromium(III) Chloride

Chromium(III) chloride (CrCl₃) can also be used as a precursor in precipitation methods. The properties of the resulting nanoparticles can be influenced by reaction conditions such as pH.

Experimental Protocol:

  • Precursor Solution: A solution of chromium(III) chloride is prepared.

  • Precipitation: A precipitating agent, such as liquor ammonia, is added to the solution to induce the formation of a precipitate.[4] The pH of the solution can be varied to control the particle size and properties.[5]

  • Purification and Conversion: The precipitate is then washed, dried, and calcined to obtain chromium oxide nanoparticles.[4]

Quantitative Data Summary:

PrecursorMethodCrystalline SizeStructureReference
CrCl₃Precipitation27 nmHexagonal[4]

Experimental Workflow:

G cluster_0 Reaction cluster_1 Post-Processing CrCl3_sol CrCl3 Solution Precipitation Precipitation CrCl3_sol->Precipitation Precipitating_Agent Precipitating Agent (e.g., NH4OH) Precipitating_Agent->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Cr2O3_NPs Cr2O3 Nanoparticles Calcination->Cr2O3_NPs

Caption: Synthesis of Cr₂O₃ nanoparticles from Chromium(III) Chloride.

Green Synthesis Methods

Green synthesis has emerged as an eco-friendly alternative, utilizing plant extracts as reducing and capping agents. This approach avoids the use of harsh chemicals and is often simpler and more cost-effective.

From Potassium Dichromate using Plant Extracts

Potassium dichromate (K₂Cr₂O₇) is a chromium(VI) precursor that can be reduced to form chromium oxide nanoparticles using various plant extracts.

Experimental Protocol (using Melia azedarach and Artemisia herba-alba extracts):

  • Plant Extract Preparation: Aqueous extracts of plants like Melia azedarach and Artemisia herba-alba are prepared.[6]

  • Reduction Reaction: The plant extract is mixed with a potassium dichromate solution, leading to the reduction of Cr(VI) to chromium oxide nanoparticles.[6] The phytochemicals in the plant extract act as both reducing and capping agents.

Experimental Protocol (using Mukia Maderaspatana plant extract):

  • Reduction: Chromium oxide nanoparticles are synthesized by the reduction of a potassium dichromate solution with Mukia Maderaspatana plant extract.[7]

Quantitative Data Summary:

PrecursorReducing Agent (Plant Extract)MethodResultReference
K₂Cr₂O₇Melia azedarach, Artemisia herba-albaGreen SynthesisFormation of Cr₂O₃ nanoparticles with antibacterial properties.[6]
K₂Cr₂O₇Mukia MaderaspatanaGreen SynthesisSynthesis of Cr₂O₃ nanoparticles.[7]

Experimental Workflow:

G cluster_0 Green Synthesis K2Cr2O7_sol Potassium Dichromate Solution Reaction Mixing & Reaction K2Cr2O7_sol->Reaction Plant_Extract Plant Extract (Reducing & Capping Agent) Plant_Extract->Reaction Cr2O3_NPs Cr2O3 Nanoparticles Reaction->Cr2O3_NPs

Caption: Green synthesis of Cr₂O₃ nanoparticles.

Concluding Remarks

The synthesis of chromium nanoparticles can be achieved through various methods and precursors, each offering distinct advantages. Chemical methods provide good control over nanoparticle size and morphology, with precursors like chromium nitrate, sulfate, and chloride being commonly used. Green synthesis methods, on the other hand, offer an environmentally friendly and cost-effective alternative by utilizing plant extracts for the reduction of chromium salts. The choice of precursor and synthesis route should be guided by the desired nanoparticle characteristics and the specific application. Further research focusing on a direct comparative analysis under identical conditions would be beneficial for optimizing the synthesis of chromium nanoparticles for various technological and biomedical applications.

References

Safety Operating Guide

Proper Disposal of Chromium(III) Chloride Hexahydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Chromium(III) chloride hexahydrate, a common reagent in research and development, is classified as a hazardous substance requiring meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a step-by-step protocol for the safe handling and disposal of this compound, in accordance with U.S. Environmental Protection Agency (EPA) regulations. Adherence to these procedures is critical to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling Precautions

This compound is harmful if swallowed, may cause an allergic skin reaction, is corrosive to metals, and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive assessment of required PPE is crucial. The following table summarizes the minimum requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential allergic reactions.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or aerosols.

First-Aid Measures: In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.

Regulatory Framework for Disposal

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics, including toxicity. The EPA has established a limit for chromium in waste, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

ContaminantEPA Hazardous Waste CodeRegulatory Limit (TCLP)
ChromiumD0075.0 mg/L[1][2][4]

Any waste containing chromium that, upon TCLP testing, yields a leachate with a chromium concentration equal to or greater than 5.0 mg/L must be managed as hazardous waste.

Operational Plan for Disposal of Aqueous Chromium(III) Chloride Waste

The primary method for treating aqueous waste containing chromium(III) chloride is through chemical precipitation. This process converts the soluble chromium(III) ions into an insoluble and less mobile form, chromium(III) hydroxide (B78521).

Experimental Protocol: Precipitation of Chromium(III) Hydroxide

This protocol details the laboratory-scale precipitation of chromium(III) from an aqueous solution.

Materials:

  • Aqueous waste solution of this compound

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker (large enough to hold the waste volume with room for additions)

  • Secondary containment

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Hazardous waste containers (for solid and liquid waste)

Procedure:

  • Preparation: Place the beaker containing the chromium(III) chloride waste solution in secondary containment within a well-ventilated fume hood. Place a stir bar in the beaker and begin stirring.

  • pH Adjustment: Slowly add the 1 M sodium hydroxide solution dropwise to the stirring waste solution.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Precipitation: Continue adding sodium hydroxide until the pH of the solution is stable within the optimal range of 8.5 to 10.0. A gelatinous, greenish precipitate of chromium(III) hydroxide will form.

  • Digestion: Allow the solution to stir for an additional 30 minutes to ensure the precipitation reaction is complete.

  • Settling: Turn off the stirrer and allow the precipitate to settle for at least one hour. The supernatant (the liquid above the solid) should be clear.

  • Separation: Carefully decant or filter the supernatant from the chromium(III) hydroxide precipitate.

  • Supernatant Disposal: The supernatant must be tested to ensure the chromium concentration is below the 5.0 mg/L TCLP limit before it can be considered for discharge to the sanitary sewer. Local regulations may vary, so always consult with your institution's environmental health and safety (EHS) department. If the concentration is still above the limit, the precipitation process should be repeated.

  • Precipitate Disposal: The collected chromium(III) hydroxide precipitate is considered hazardous waste. It should be placed in a clearly labeled, sealed hazardous waste container.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste containers by a certified environmental waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_prep Preparation cluster_treatment In-Lab Treatment cluster_analysis Analysis & Segregation cluster_disposal Final Disposal start Start: Aqueous CrCl3·6H2O Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood add_naoh Add NaOH (1M) to pH 8.5-10.0 fume_hood->add_naoh precipitate Precipitate Cr(OH)3 Forms add_naoh->precipitate settle Allow Precipitate to Settle precipitate->settle separate Separate Supernatant and Precipitate settle->separate test_supernatant Test Supernatant [Cr] separate->test_supernatant containerize_precipitate Containerize Cr(OH)3 Precipitate separate->containerize_precipitate Solid decision [Cr] < 5.0 mg/L? test_supernatant->decision decision->add_naoh No - Retreat dispose_supernatant Dispose Supernatant (per EHS) decision->dispose_supernatant Yes end End dispose_supernatant->end hazardous_waste Dispose as Hazardous Waste containerize_precipitate->hazardous_waste hazardous_waste->end

Caption: A logical workflow for the safe disposal of this compound waste.

Chemical Incompatibilities

To prevent hazardous reactions, avoid storing or mixing this compound with strong oxidizing agents. It is also corrosive to many metals. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromium(III) chloride hexahydrate
Reactant of Route 2
Chromium(III) chloride hexahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.